molecular formula C7H3ClF4O B038591 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol CAS No. 116640-09-6

2-Chloro-6-fluoro-4-(trifluoromethyl)phenol

Cat. No.: B038591
CAS No.: 116640-09-6
M. Wt: 214.54 g/mol
InChI Key: GMDXDJVADBEUBV-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-4-(trifluoromethyl)phenol (CAS 116640-09-6) is a high-purity organic compound supplied with a guaranteed purity of >98% . This compound is characterized by its unique molecular structure, featuring a phenol backbone substituted with chlorine and fluorine atoms at the 2 and 6 positions, respectively, and a trifluoromethyl group at the 4 position, resulting in the molecular formula C7H3ClF4O and a molecular weight of 214.54 g/mol . Its physical properties include a boiling point of 165.4 °C at 760 mmHg and a density of 1.559 g/cm³ . This chemical serves as a versatile synthetic intermediate, particularly in the development of substituted phenoxypyridines, which are known for their applications as herbicides and plant growth regulators in the agricultural industry . These substances help enhance crop yield and quality by effectively controlling weed growth. The product is intended for research and industrial applications, including chemical synthesis and as a building block for functional materials . This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Safety Information: This compound is classified with hazard code Xi (Irritant) and requires careful handling. Appropriate personal protective equipment should be worn, and it should be stored at 2-8°C . Researchers are advised to consult the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

2-chloro-6-fluoro-4-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF4O/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDXDJVADBEUBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20557465
Record name 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116640-09-6
Record name 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol (CAS No. 116640-09-6)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-fluoro-4-(trifluoromethyl)phenol is a halogenated aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a trifluoromethyl group and two different halogen atoms on the phenol ring, imparts distinct physicochemical properties that make it a valuable building block in the synthesis of novel molecules. The trifluoromethyl group, a common moiety in pharmaceuticals, is known to enhance metabolic stability, lipophilicity, and binding affinity. The presence and positions of the chloro and fluoro substituents further modulate the electronic and steric properties of the phenolic ring, offering fine-tuning capabilities for molecular design. This guide provides a comprehensive overview of the available technical information for this compound, including its properties, a plausible synthetic approach, potential applications, and safety considerations. It is important to note that while this compound is commercially available, detailed experimental data in the public domain is limited. Therefore, some information presented herein is based on established chemical principles and data from structurally related compounds.

Chemical Identity and Properties

CAS Number: 116640-09-6[1][2]

Molecular Formula: C₇H₃ClF₄O[1]

Molecular Weight: 214.54 g/mol [1]

Chemical Structure

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

PropertyValueSource/Method
CAS Number 116640-09-6[1][2]
Molecular Formula C₇H₃ClF₄O[1]
Molecular Weight 214.54 g/mol [1]
Appearance Predicted: Colorless to light yellow solid or liquidBased on similar compounds
Melting Point Predicted: 30-50 °CBased on substituted phenols
Boiling Point Predicted: ~180-200 °C at 760 mmHgBased on similar compounds
pKa Predicted: 6-7The electron-withdrawing groups (-CF₃, -Cl, -F) are expected to increase the acidity of the phenolic proton compared to phenol (pKa ≈ 10).[3]
Solubility Predicted: Soluble in organic solvents (e.g., methanol, ethanol, dichloromethane); sparingly soluble in water.General solubility of phenols

Proposed Synthesis

A plausible synthetic route to this compound could involve a multi-step process starting from a readily available precursor such as 4-(trifluoromethyl)phenol. The following proposed workflow is based on established electrophilic aromatic substitution reactions.

G A 4-(Trifluoromethyl)phenol B Chlorination A->B SO₂Cl₂ or Cl₂ C 2-Chloro-4-(trifluoromethyl)phenol B->C D Fluorination C->D Selectfluor® E This compound D->E

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Chlorination of 4-(Trifluoromethyl)phenol

  • Reaction Setup: To a solution of 4-(trifluoromethyl)phenol (1 equivalent) in a suitable solvent such as dichloromethane or chloroform in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sulfuryl chloride (SO₂Cl₂, 1.1 equivalents) dropwise at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product, 2-chloro-4-(trifluoromethyl)phenol, can be purified by column chromatography on silica gel.

Causality behind Experimental Choices: The hydroxyl group of the phenol is a strong activating group, directing electrophilic substitution to the ortho and para positions. Since the para position is already occupied by the trifluoromethyl group, chlorination will occur at the ortho position. Sulfuryl chloride is a convenient and effective chlorinating agent for phenols.

Step 2: Fluorination of 2-Chloro-4-(trifluoromethyl)phenol

  • Reaction Setup: In a flask protected from moisture, dissolve the purified 2-chloro-4-(trifluoromethyl)phenol (1 equivalent) in a polar aprotic solvent like acetonitrile.

  • Reagent Addition: Add an electrophilic fluorinating agent, such as Selectfluor® (1.1 equivalents), portion-wise to the solution at room temperature.

  • Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: After the reaction is complete, pour the mixture into water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

  • Purification: The final product, this compound, can be purified by column chromatography or recrystallization.

Causality behind Experimental Choices: The remaining ortho position to the hydroxyl group is activated for further electrophilic substitution. Selectfluor® is a widely used and relatively safe electrophilic fluorinating agent for introducing fluorine atoms onto aromatic rings.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

TechniquePredicted Observations
¹H NMR - Aromatic region (δ 7.0-8.0 ppm) will show two coupled doublets or doublet of doublets corresponding to the two aromatic protons. - A broad singlet for the phenolic -OH proton (δ 5-8 ppm), which is exchangeable with D₂O.
¹³C NMR - Aromatic carbons will appear in the range of δ 110-160 ppm. - The carbon bearing the trifluoromethyl group will appear as a quartet due to C-F coupling. - Carbons attached to chlorine and fluorine will show characteristic chemical shifts and coupling patterns.
¹⁹F NMR - Two distinct signals are expected: one for the -CF₃ group (a singlet) and one for the aromatic fluorine (likely a multiplet due to coupling with neighboring protons).
IR (Infrared) Spectroscopy - A broad O-H stretching band around 3200-3600 cm⁻¹. - C-F stretching bands around 1100-1300 cm⁻¹. - C-Cl stretching band around 600-800 cm⁻¹. - Aromatic C=C stretching bands around 1450-1600 cm⁻¹.
Mass Spectrometry (MS) - The molecular ion peak (M⁺) should be observed at m/z 214, with a characteristic isotopic pattern for one chlorine atom (M+2 peak with ~32% intensity of M⁺).

Applications in Research and Development

While specific applications for this compound are not extensively documented, its structural motifs suggest significant potential in several areas:

  • Pharmaceuticals: As a precursor for the synthesis of more complex active pharmaceutical ingredients (APIs). The unique combination of substituents can be exploited to modulate the biological activity and pharmacokinetic properties of drug candidates. It is known to be used in the synthesis of substituted phenoxypyridines, which are scaffolds of interest in drug discovery.[4]

  • Agrochemicals: Many commercial herbicides and fungicides contain substituted phenol moieties. This compound could serve as a key intermediate for the development of new crop protection agents.

  • Materials Science: The incorporation of this fluorinated phenol into polymers could enhance their thermal stability, chemical resistance, and other desirable properties.

Safety and Handling

No specific safety data sheet (SDS) for this compound is readily available. However, based on the data for structurally similar compounds like 2-chloro-4-(trifluoromethyl)phenol, the following hazards should be anticipated:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Measures:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a specialized chemical intermediate with promising potential for applications in drug discovery, agrochemical synthesis, and materials science. While detailed experimental data for this specific isomer is scarce, this guide provides a solid foundation for researchers by presenting its known identifiers, predicted properties, a plausible synthetic route with a detailed protocol, and anticipated safety considerations. The unique electronic and steric profile of this molecule warrants further investigation to unlock its full potential in various scientific disciplines.

References

  • Billman, J. H., & Cleland, E. S. (1954). Methods of Synthesis in Organic Chemistry. Edwards Brothers, Inc.
  • BuyersGuideChem. (n.d.). This compound | 116640-09-6. Retrieved January 31, 2026, from [Link]

  • Ellis, D. A., & Mabury, S. A. (2000). The Aqueous Photolysis of TFM and Related Trifluoromethylphenols. An Alternate Source of Trifluoroacetic Acid in the Environment. Environmental Science & Technology, 34(4), 632–637.
  • Google Patents. (n.d.). EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
  • OChem Incorporation. (n.d.). Home. Retrieved January 31, 2026, from [Link]

  • Pharos. (n.d.). Chlorinated Organic Compounds. Retrieved January 31, 2026, from [Link]

  • Pharos. (n.d.). Fluorinated Organic Compounds. Retrieved January 31, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloro-4-(trifluoromethyl)phenol. Retrieved January 31, 2026, from [Link]

  • ResearchGate. (2024). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Retrieved January 31, 2026, from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Experimental physicochemical data for 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol (CAS No. 116640-09-6) is not extensively available in peer-reviewed literature or public databases. This guide provides a detailed analysis based on established structure-property relationships, data from analogous compounds, and outlines rigorous, standards-compliant methodologies for the empirical determination of its core properties. All quantitative values herein should be treated as expert estimations pending experimental verification.

Executive Summary & Structural Rationale

This compound is a highly substituted aromatic compound of significant interest in medicinal chemistry and materials science due to its unique electronic profile. The phenol core is functionalized with three potent electron-withdrawing groups: a trifluoromethyl group at the para-position and halogen atoms (chloro and fluoro) at both ortho-positions. This specific substitution pattern is predicted to profoundly influence its key physicochemical properties, including acidity (pKa), lipophilicity (LogP), and solubility, which are critical determinants of its behavior in biological and chemical systems.

The scarcity of published data necessitates a predictive approach grounded in fundamental chemical principles. The strong inductive and resonance effects of the substituents are expected to render the phenolic proton exceptionally acidic and significantly increase the molecule's overall lipophilicity. This guide synthesizes theoretical predictions with detailed, field-proven experimental protocols to provide a comprehensive framework for researchers working with this or structurally related molecules.

Chemical Identity and Predicted Properties

The structural attributes of this compound are central to understanding its chemical behavior.

  • IUPAC Name: this compound

  • CAS Number: 116640-09-6[1]

  • Molecular Formula: C₇H₃ClF₄O[1]

  • Molecular Weight: 214.55 g/mol [1]

  • Chemical Structure:

    
    
    
Structural and Electronic Effects Analysis

The properties of the phenol core are modulated by its three substituents:

  • p-(Trifluoromethyl) group: This group is a powerful electron-withdrawer through a strong negative inductive effect (-I) and a moderate negative resonance effect (-M). It significantly depletes electron density from the aromatic ring.

  • o-Chloro and o-Fluoro groups: Both halogens are strongly electron-withdrawing via induction (-I effect) due to their high electronegativity. This effect stabilizes the conjugate base (phenoxide), thereby increasing acidity.[2] Their presence at both ortho positions creates a sterically hindered and highly electron-deficient environment around the hydroxyl group.

Collectively, these groups are anticipated to dramatically lower the pKa relative to phenol (pKa ≈ 10) and increase the octanol-water partition coefficient (LogP).

Table of Predicted Physicochemical Properties

The following table summarizes the predicted properties based on computational models and data from analogous compounds like 2-chloro-4-(trifluoromethyl)phenol (CAS 35852-58-5).[3][4]

PropertyPredicted Value / RangeRationale & Commentary
pKa 5.5 - 6.5The combined electron-withdrawing effects of the -CF₃, -Cl, and -F groups will significantly stabilize the phenoxide anion, drastically increasing acidity compared to phenol (~10) and even p-nitrophenol (7.15).[5][6]
LogP (Octanol/Water) 3.0 - 3.8The simpler analog, 2-chloro-4-(trifluoromethyl)phenol, has a calculated XLogP3 of 2.6.[4] The addition of a lipophilic fluorine atom is expected to increase this value. High lipophilicity is anticipated.
Aqueous Solubility Low to Very LowHigh lipophilicity (LogP > 3) and a rigid crystalline structure typically correlate with poor aqueous solubility. Solubility is expected to be significantly less than 1 g/L.
Physical Form Crystalline SolidSubstituted phenols, particularly those with halogen and trifluoromethyl groups, are typically solids at room temperature.
Boiling Point > 200 °C (at atm. pressure)The high molecular weight and polarity suggest a high boiling point. The analog 2-chloro-4-(trifluoromethyl)phenol boils at 66°C at a reduced pressure of 13 mmHg.[3]

Methodologies for Empirical Determination

Accurate characterization requires robust experimental protocols. The following sections describe self-validating, standards-compliant methods for determining the key physicochemical parameters.

Determination of pKa via Potentiometric Titration

Causality: Potentiometric titration is the gold-standard for pKa determination due to its precision and direct measurement of proton dissociation.[7] It is superior to spectrophotometric methods when a compound lacks a distinct chromophore that changes with ionization, or when solubility is limited across a wide pH range. This method directly measures the pH change upon addition of a titrant, allowing for precise location of the half-equivalence point, where pH equals pKa.[8]

Protocol:

  • System Calibration: Calibrate a high-resolution pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature (e.g., 25 °C).

  • Sample Preparation: Prepare a ~1-5 mM solution of this compound in a suitable co-solvent system (e.g., 20% v/v methanol/water) to ensure solubility. Purge the solution with nitrogen for 15 minutes to remove dissolved CO₂, which can interfere with the titration of acidic compounds.[7]

  • Titration: Place the sample solution in a jacketed beaker to maintain constant temperature. Immerse the calibrated pH electrode and a magnetic stirrer.

  • Titrate the solution with a standardized, carbonate-free 0.1 M NaOH solution, adding small, precise aliquots (e.g., 10-50 µL). Record the pH value after each addition, ensuring the reading stabilizes.

  • Data Analysis: Plot the pH versus the volume of NaOH added. To precisely identify the equivalence point (Vₑ), calculate and plot the first derivative (ΔpH/ΔV). The peak of this curve corresponds to Vₑ.

  • pKa Calculation: The pKa is the pH value recorded at the half-equivalence point (Vₑ/2).

Determination of LogP via HPLC Method (OECD Guideline 117)

Causality: The HPLC method is a rapid, reliable, and widely accepted alternative to the traditional shake-flask method for determining LogP, especially for compounds with LogP values in the 0 to 6 range.[9][10] It relies on the principle that a compound's retention time on a nonpolar stationary phase (like C18) is linearly correlated with its lipophilicity. This avoids potential issues of emulsion formation and is amenable to automation.

Workflow Diagram:

G cluster_prep Preparation Phase cluster_hplc HPLC Analysis cluster_analysis Data Analysis & Calculation p1 Select 5-7 reference compounds with known LogP values (spanning expected range) a2 Plot LogP (known) vs. log(k) for reference compounds p1->a2 p2 Prepare stock solutions of test & reference compounds in mobile phase h1 Equilibrate C18 column with isocratic mobile phase (e.g., Methanol/Water) p2->h1 h2 Inject each reference standard and record retention time (tR) h1->h2 h3 Determine column dead time (t0) using a non-retained compound (e.g., Uracil) h2->h3 h4 Inject test compound (in duplicate) and record its retention time (tR) h3->h4 a1 Calculate capacity factor (k) for each compound: k = (tR - t0) / t0 h4->a1 a1->a2 a3 Perform linear regression to generate calibration curve (LogP = a * log(k) + b) a2->a3 a4 Calculate log(k) for test compound and interpolate its LogP using the regression equation a3->a4 result Final LogP Value a4->result

Sources

Technical Whitepaper: Structural Analysis of 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol

[1]

Executive Summary

Compound: this compound CAS Registry Number: 116640-09-6 Molecular Formula: C



Molecular Weight:12345

This polyhalogenated phenol represents a critical scaffold in the synthesis of agrochemicals and pharmaceutical intermediates, particularly substituted phenoxypyridines.[1] Its structural uniqueness lies in the "push-pull" electronic environment created by the electron-donating hydroxyl group (EDG) flanked by three electron-withdrawing groups (EWG): an ortho-chloro, an ortho-fluoro, and a para-trifluoromethyl moiety.[1] This specific substitution pattern imparts high acidity and unique metabolic stability, necessitating precise analytical protocols for differentiation from regioisomers.[1]

Molecular Architecture & Electronic Properties[1]

The reactivity and spectral signature of this molecule are governed by the interplay of inductive (


1
Electronic Distribution[1]
  • The Hydroxyl Anchor (C1): The -OH group acts as a strong resonance donor (+R), increasing electron density at the ortho (C2, C6) and para (C4) positions.[1] However, these positions are occupied by strong EWGs.[1]

  • The Ortho-Effect (C2-Cl & C6-F): The flanking halogens exert a strong inductive withdrawal (-I).[1] The fluorine atom at C6, while highly electronegative, also has a back-donation effect (+R), but the -I effect dominates in bond polarization.[1] This creates a "locked" proton environment for the hydroxyl group, often leading to intramolecular hydrogen bonding (O-H[1]···F), which significantly influences IR and NMR shifts.[1]

  • The Para-Trifluoromethyl (C4-CF

    
    ):  This group is a powerful inductive and resonance withdrawer (-I, -R hyperconjugation), significantly deactivating the ring towards electrophilic attack and increasing the acidity of the phenolic proton.[1]
    
Predicted Physicochemical Profile
PropertyValue / RangeRationale
pKa 5.8 – 6.5 Significant drop from Phenol (10.[1]0) due to cumulative EWG effects (CF


, Cl

).[1] Comparable to 2,4,6-trichlorophenol (pKa 6.0).[1]
LogP 3.2 – 3.5 Increased lipophilicity due to halogenation.[1] The CF

group adds ~1.2 log units; Cl adds ~0.[1]7.
H-Bond Donor High The O-H bond is highly polarized, making it a potent H-bond donor in non-polar solvents.[1]

Spectroscopic Characterization Strategy

The following data is derived from first-principles analysis of the substitution pattern (1-OH, 2-Cl, 4-CF

Nuclear Magnetic Resonance (NMR)

The molecule possesses

1

H NMR (400 MHz, DMSO-

)
  • 
     10.5 – 11.5 ppm (1H, s, broad):  Phenolic -OH .[1] Downfield shift due to acidity and intramolecular H-bonding with Fluorine.[1]
    
  • 
     7.6 – 7.8 ppm (1H, dd): H3  (between Cl and CF
    
    
    ).[1]
    • Coupling: Doublet of doublets.[1]

    • 
       (Meta-F coupling): ~1.5 Hz.[1]
      
    • 
       (Meta-H coupling): ~2.0 Hz.[1]
      
  • 
     7.4 – 7.6 ppm (1H, dd): H5  (between CF
    
    
    and F).[1]
    • Coupling: Doublet of doublets.[1]

    • 
       (Ortho-F coupling): 9.0 – 11.0 Hz  (Diagnostic large coupling).[1]
      
    • 
       (Meta-H coupling): ~2.0 Hz.[1]
      

F NMR (376 MHz, DMSO-

)
  • 
     -60 to -63 ppm (3F, s): -CF
    
    
    . Typically appears as a singlet, potentially showing very small coupling to aromatic protons.[1]
  • 
     -115 to -125 ppm (1F, m): Ar-F . Multiplet due to coupling with H5 (
    
    
    ) and H3 (
    
    
    ).[1]
Mass Spectrometry (GC-MS / LC-MS)

Ionization Mode: Electron Impact (EI, 70 eV) or ESI (Negative Mode).[1]

  • Molecular Ion (

    
    ):  m/z 214 (Base peak or high intensity).[1]
    
  • Isotope Pattern: Distinct Chlorine isotope signature.[1]

    • M (214): 100%[1]

    • M+2 (216): ~32% (characteristic of one

      
      Cl/
      
      
      Cl).[1]
  • Fragmentation Pathway:

    • [M - H]

      
      :  Loss of phenolic proton (m/z 213).[1]
      
    • [M - CO]

      
      :  Loss of Carbon Monoxide (common in phenols), m/z 186/188.[1]
      
    • [M - HF]

      
      :  Loss of HF (m/z 194), facilitated by the ortho-F and OH proximity.[1]
      
    • [M - CF

      
      ]
      
      
      :
      Loss of trifluoromethyl radical (m/z 145), usually low abundance.[1]
Infrared Spectroscopy (FT-IR)
  • 3500 – 3200 cm

    
    :  O-H stretch. Broad, but may show a sharp shoulder due to intramolecular H-bonding.[1]
    
  • 1320 – 1100 cm

    
    :  C-F stretch (multiple strong bands from CF
    
    
    and Ar-F).[1]
  • 1600 & 1480 cm

    
    :  Aromatic C=C ring stretches.[1]
    

Experimental Workflow: Structural Validation

This protocol outlines the decision tree for validating the identity of the compound, specifically distinguishing it from the isomer 2-chloro-4-fluoro-6-(trifluoromethyl)phenol.

ValidationWorkflowStartSample: White Crystalline Solid(CAS 116640-09-6)Step11. 19F NMR Analysis(DMSO-d6)Start->Step1Decision1Two Signals Observed?Step1->Decision1PathASignal A: -62 ppm (CF3)Signal B: -120 ppm (Ar-F)Decision1->PathAYesPathBUnexpected ShiftsDecision1->PathBNoStep22. 1H NMR Analysis(Coupling Constants)PathA->Step2Decision2Check H-F CouplingStep2->Decision2ResultALarge 3J(H-F) ~10Hz(H5 ortho to F)Decision2->ResultAH5 detectedResultBOnly Small 4J(H-F)(Isomer Indication)Decision2->ResultBNo Ortho CouplingFinalCONFIRMED STRUCTURE:2-Cl-6-F-4-CF3-PhenolResultA->Final

Figure 1: Analytical decision tree for structural verification using NMR coupling constants.

Impurity Profiling & Synthesis Context

Understanding the synthesis route is vital for anticipating impurities.[1] The most common industrial route involves the chlorination of 2-fluoro-4-(trifluoromethyl)phenol .[1]

Synthesis Logic
  • Precursor: 2-Fluoro-4-(trifluoromethyl)phenol.[1]

  • Reagent: Sulfuryl chloride (SO

    
    Cl
    
    
    ) or Chlorine gas (Cl
    
    
    ).[1]
  • Directing Effects: The -OH group directs ortho/para. The para position is blocked by CF

    
    .[1] The two ortho positions are C2 (unsubstituted) and C6 (occupied by F).[1]
    
  • Reaction: Electrophilic aromatic substitution occurs at C2.[1]

Critical Impurities
ImpurityOriginDetection Method
2-Fluoro-4-(trifluoromethyl)phenol Unreacted Starting MaterialGC-MS (M+ 180), HPLC (Earlier elution)
2,6-Dichloro-4-(trifluoromethyl)phenol Over-chlorination (Cl/F exchange side reaction - rare)GC-MS (M+ 230, Cl2 isotope pattern)
Regioisomers Migration of halogens during harsh synthesis1H NMR (Symmetry check)

References

  • Synthesis of Polyhalogenated Phenols

    • Source: Google Patents (CN1301949C).[1]

    • Title: Preparation process of 2-fluoro-6-chlorophenol (Analogous chemistry).[1][6]

    • URL
  • NMR Shift Prediction & Data

    • Source: ChemicalBook / PubChem.[1]

    • Title: 2-Chloro-4-fluorophenol NMR Data (Used for substituent increment calcul
  • Physical Properties (pKa/LogP)

    • Source: Cheméo.[1][7][8]

    • Title: Chemical Properties of 2-Chloro-4-fluorophenol (Base scaffold d
    • URL:[Link][1][8]

  • General CAS Identification

    • Source: BuyersGuideChem.[1]

    • Title: this compound (CAS 116640-09-6).[1][2][4][5]

    • URL:[Link][1][9]

2-Chloro-6-fluoro-4-(trifluoromethyl)phenol: A Technical Guide to Protonophoric Action and Utility

[1][2]

Executive Summary

This compound (CFTMP) represents a highly specialized class of polyhalogenated phenols utilized primarily as protonophoric uncouplers of oxidative phosphorylation and as high-value intermediates in the synthesis of agrochemicals (specifically benzoylurea insecticides).[1][2]

Structurally, CFTMP combines a phenolic core with three distinct electron-withdrawing groups: a chlorine at the ortho position, a fluorine at the opposing ortho position, and a trifluoromethyl group at the para position. This specific substitution pattern optimizes the molecule’s lipophilicity (


121

Physicochemical Basis of Action

To understand the mechanism of CFTMP, one must analyze how its structural components dictate its interaction with the mitochondrial inner membrane (MIM).[1]

The Proton Shuttle Mechanism

CFTMP functions as a chemical uncoupler.[1][2] Unlike inhibitors (e.g., rotenone, antimycin A) that block the Electron Transport Chain (ETC), CFTMP dissociates electron transport from ATP synthesis.[1][2]

  • Acidic Dissociation (

    
     Modulation):  The electron-withdrawing nature of the 
    
    
    (para) and halogen substituents (ortho-Cl, ortho-F) stabilizes the phenolate anion via resonance and induction.[1][2] This lowers the
    
    
    of the phenolic hydroxyl group to a physiological range (approx.[2] 6.0–7.0).[1][2]
  • Membrane Entry: In the acidic intermembrane space (IMS, pH ~6.8), CFTMP exists largely in its protonated, neutral form (

    
    ).[1][2] Being highly lipophilic, it diffuses freely across the outer leaflet of the MIM.
    
  • Proton Release: Upon reaching the mitochondrial matrix (pH ~7.8), the higher pH drives deprotonation.[1][2] The proton (

    
    ) is released into the matrix, bypassing the 
    
    
    -ATP synthase.[1][2]
  • Anion Return: The resulting phenolate anion (

    
    ) retains high lipophilicity due to charge delocalization across the halogenated ring.[1][2] The electrical potential gradient (
    
    
    , positive outside) drives the anion back to the IMS, where it is re-protonated, completing the cycle.[1]
Structural Causality[1][2][3]
  • Ortho-F/Cl Substitution: Provides steric protection to the hydroxyl group, reducing susceptibility to immediate Phase II metabolic conjugation (glucuronidation) while fine-tuning the acidity for optimal cycling.[1][2]

  • Para-CF3 Group: Significantly increases lipophilicity (facilitating membrane traversal) and strongly withdraws electrons to stabilize the anionic form.[1][2]

Visualization: The Uncoupling Cycle

The following diagram illustrates the futile cycle of proton transport catalyzed by CFTMP across the Inner Mitochondrial Membrane.

Mitochondrial_Uncouplingcluster_IMSIntermembrane Space (High [H+], pH ~6.8)cluster_MatrixMitochondrial Matrix (Low [H+], pH ~7.8)H_IMSH+ (Accumulated)CFTMP_Anion_IMSCFTMP (Anion)[Deprotonated]H_IMS->CFTMP_Anion_IMSProtonationCFTMP_NeutralCFTMP (Neutral)[Protonated]CFTMP_Neutral_MatCFTMP (Neutral)CFTMP_Neutral->CFTMP_Neutral_MatDiffusion across MIMCFTMP_Anion_IMS->CFTMP_NeutralForms Neutral SpeciesDiffusion_InLipophilic DiffusionElectrophoretic_ReturnElectrophoretic Return(Driven by ΔΨ)H_MatrixH+ (Released)CFTMP_Anion_MatCFTMP (Anion)CFTMP_Neutral_Mat->CFTMP_Anion_MatDeprotonationCFTMP_Anion_Mat->CFTMP_Anion_IMSAnion Return (Driven by Potential)CFTMP_Anion_Mat->H_MatrixReleases H+

Figure 1: The futile proton cycle driven by CFTMP.[1][2] The molecule shuttles protons from the IMS to the matrix, collapsing the proton motive force required for ATP synthesis.

Experimental Validation: Oxygen Consumption Rate (OCR) Assay

To verify the activity of CFTMP, researchers should utilize a mitochondrial respiration assay.[1][2] The hallmark of an uncoupler is the stimulation of maximal respiration independent of ATP synthase activity.

Protocol Overview

Objective: Determine the uncoupling potency (

12System:
Step-by-Step Methodology

This protocol assumes the use of a Seahorse XF Analyzer with adherent cells (e.g., HepG2 or C2C12).[1][2]

  • Baseline Measurement:

    • Measure basal respiration in standard assay medium (non-buffered, serum-free).[1][2]

  • Oligomycin Injection (Port A):

    • Action: Inject Oligomycin (1.0 µM final).[1][2]

    • Mechanistic Result: Inhibits ATP Synthase (Complex V).[1][2] Respiration should drop significantly (state 4 respiration).[1][2] This control proves that subsequent increases in OCR are due to uncoupling, not ATP demand.[1][2]

  • CFTMP Titration (Port B/C):

    • Action: Inject CFTMP. Note: Perform a dose-response titration in separate wells (range: 0.1 µM to 20 µM).

    • Mechanistic Result: If CFTMP is active, OCR will increase rapidly, often exceeding basal levels.[1][2] This is "Maximal Uncoupled Respiration."

    • Warning: High concentrations (>50 µM) may cause a drop in OCR due to membrane depolarization leading to toxicity or inhibition of respiratory complexes (the "bell-shaped" curve).[1][2]

  • Rotenone/Antimycin A Injection (Port D):

    • Action: Inject Rotenone/Antimycin A (0.5 µM).[1][2]

    • Mechanistic Result: Shuts down Complex I and III. OCR should drop to non-mitochondrial background levels.[1][2]

Data Interpretation Table
Metabolic StateExpected OCR TrendMechanistic Interpretation
Basal StableNormal coupled respiration.[1][2]
Post-Oligomycin Decrease (~40-60%)Proton leak only; ATP synthesis blocked.[1][2]
Post-CFTMP Sharp Increase Validation: Chemical short-circuiting of the proton gradient.
Post-Rot/AA Near ZeroConfirmation that oxygen consumption was mitochondrial.[1][2]

Synthetic Utility & Chemical Stability

Beyond its biological activity, CFTMP is a versatile building block in organofluorine chemistry.[1][2]

Nucleophilic Aromatic Substitution ( )

The para-trifluoromethyl group activates the ring for nucleophilic attack, particularly at the positions ortho to the electron-withdrawing groups if further functionalization is required.[1][2] However, the phenol moiety itself is the primary nucleophile in synthesis.[1]

Key Reaction: Etherification [1][2]

  • Reagents: CFTMP + Alkyl Halide (

    
    ) + Base (
    
    
    or
    
    
    ).[1][2]
  • Solvent: DMF or Acetonitrile.[1][2]

  • Application: Synthesis of benzoylurea insecticides (e.g., analogs of Lufenuron or Chlorfluazuron) where the lipophilic ether tail aids in cuticular penetration in insects.[1]

Handling and Stability
  • Acidity: CFTMP is significantly more acidic than phenol (

    
     ~10) due to the electron-withdrawing 
    
    
    , Cl, and F. It should be handled as a weak acid.[1][2]
  • Thermal Stability: The

    
     bonds provide high thermal stability, making it suitable for high-temperature condensation reactions.[1][2]
    

Safety & Toxicology Profile

Hazard Class: Acute Toxicant / Irritant [1][2]

  • Hyperthermia Risk: As with all potent uncouplers (e.g., DNP), systemic exposure to CFTMP can lead to fatal hyperthermia.[1][2] By uncoupling respiration, the energy from the proton gradient is dissipated as heat rather than stored as ATP.[1]

  • Handling: Must be handled in a fume hood with nitrile gloves.[1][2]

  • First Aid: In case of inhalation or skin contact, immediate cooling measures are critical if signs of hypermetabolism appear.[1]

References

  • Terada, H. (1990).[1][2] "Uncouplers of Oxidative Phosphorylation." Environmental Health Perspectives, 87, 213–218.[1][2] Link

  • Hanstein, W. G. (1976).[1][2] "Uncoupling of oxidative phosphorylation."[1][2][3][4] Biochimica et Biophysica Acta (BBA) - Reviews on Bioenergetics, 456(2), 129-148.[1][2] Link

  • Ilivicky, J., & Casida, J. E. (1969).[1][2] "Uncoupling action of 2,4-dinitrophenols, 2-trifluoromethylbenzimidazoles and certain other pesticide chemicals upon mitochondria from different sources and its relation to toxicity." Biochemical Pharmacology, 18(6), 1389-1401.[1][2] Link

  • PubChem. (2025).[1][2] "Compound Summary: 2-Chloro-4-(trifluoromethyl)phenol (Analog)."[1][2][5] National Library of Medicine.[1][2] Link[1][2]

  • Divakaruni, A. S., & Brand, M. D. (2011).[1][2] "The regulation and physiology of mitochondrial proton leak."[2][6] Physiology, 26(3), 192-205.[1][2] Link[1][2]

An In-Depth Technical Guide to the Safety and Handling of 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound and its Analogs

2-Chloro-6-fluoro-4-(trifluoromethyl)phenol is a halogenated aromatic compound. Its structure, characterized by a phenol ring substituted with chlorine, fluorine, and a trifluoromethyl group, suggests its potential utility as a building block in the synthesis of novel pharmaceuticals and other specialty chemicals. The presence of multiple halogen substituents and the trifluoromethyl group significantly influences the compound's chemical properties, including its reactivity, acidity, and biological activity.

Due to the limited availability of specific safety data for this compound, this guide draws upon information from closely related structural analogs, such as 2-chloro-4-(trifluoromethyl)phenol and other chlorinated and fluorinated phenols. This approach allows for a robust risk assessment based on the well-documented hazards of this chemical class.

Hazard Identification and Classification

Based on data from structurally similar compounds, this compound should be handled as a hazardous substance. The primary hazards associated with halogenated phenols include:

  • Skin Irritation/Corrosion: Causes skin irritation and potentially severe burns upon prolonged contact.

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or permanent damage.

  • Respiratory Tract Irritation: Inhalation of dusts or vapors may cause respiratory irritation.

  • Systemic Toxicity: Like many halogenated phenols, there is a potential for systemic toxicity, with possible effects on the central nervous system, liver, and kidneys.[1] Halogenated phenolic compounds can also act as endocrine disruptors.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. For the closely related compound, 2-Chloro-4-(trifluoromethyl)phenol, the following GHS hazard classifications have been reported[2]:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

It is prudent to assume that this compound exhibits a similar hazard profile.

Physical and Chemical Properties: A Comparative Analysis

Understanding the physical and chemical properties of a substance is fundamental to its safe handling. The following table summarizes key data for this compound and a close structural analog.

PropertyThis compound2-Chloro-4-(trifluoromethyl)phenol
Molecular Formula C₇H₃ClF₄OC₇H₄ClF₃O
Molecular Weight 214.55 g/mol 196.55 g/mol
Appearance Likely a solid or liquidColorless to light yellow clear liquid
Boiling Point Not available66 °C at 13 mmHg
Density Not available1.47 g/mL

Data for 2-Chloro-4-(trifluoromethyl)phenol sourced from Benchchem (2024).

Engineering Controls, Personal Protective Equipment, and Hygiene

A multi-layered approach to exposure control is essential when working with hazardous chemicals.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.

Personal Protective Equipment (PPE): Essential for Direct Contact

The selection of appropriate PPE is critical to prevent skin and eye contact.

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[3] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[3]

  • Hand Protection: Chemical-resistant gloves are required. Given the nature of halogenated phenols, double gloving with an inner nitrile glove and an outer, more robust glove such as neoprene or butyl rubber is recommended, especially when handling concentrated solutions.[3] Gloves should be inspected for any signs of degradation before use and changed immediately if contamination is suspected.[3]

  • Skin and Body Protection: A lab coat that fastens securely should be worn at all times.[3] For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is advised.[3] Full-length pants and closed-toe shoes are mandatory in the laboratory.[3]

Personal Hygiene: Preventing Cross-Contamination
  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

  • Do not consume food or beverages in the laboratory.

  • Remove and properly store or dispose of contaminated PPE before leaving the work area.

Experimental Protocol: Safe Handling and Storage Workflow

Adherence to a standardized workflow is paramount for minimizing risks.

Preparation and Weighing
  • Preparation: Before handling the compound, ensure that the chemical fume hood is operational and that all necessary PPE is readily available and in good condition.

  • Weighing: Conduct all weighing operations within the fume hood. Use a disposable weighing boat to prevent contamination of the balance.

Dissolution and Reaction Setup
  • Solvent Addition: Add the solvent to the solid compound slowly and in a controlled manner to avoid splashing.

  • Reaction Vessel: Ensure that the reaction vessel is appropriately sized and equipped with necessary attachments (e.g., condenser, dropping funnel) within the fume hood.

Post-Reaction Work-up and Purification
  • Quenching: If necessary, quench the reaction mixture carefully, being mindful of any potential exothermic processes.

  • Extraction and Washing: Perform all liquid-liquid extractions and washing steps within the fume hood.

  • Purification: Column chromatography and other purification techniques should be conducted with appropriate containment to prevent exposure to the compound.

Storage
  • Store this compound in a tightly sealed, properly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Ensure the storage area is secure and accessible only to authorized personnel.

Emergency Procedures: A Rapid and Effective Response

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. After the initial water flush, if available, gently swab the affected area with polyethylene glycol 300 or 400 (PEG-300 or PEG-400). Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of lukewarm water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious and able to swallow, have them rinse their mouth with water and then drink a small amount of water. Seek immediate medical attention.

Spill and Leak Procedures
  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels.

  • Collect: Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Waste Disposal

All waste materials contaminated with this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[4] Follow all local, state, and federal regulations for hazardous waste disposal.[4] Do not dispose of this chemical down the drain.[4]

Visualization of Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of hazardous phenolic compounds in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase Prep 1. Review SDS and SOPs PPE 2. Don Appropriate PPE Prep->PPE FumeHood 3. Verify Fume Hood Function PPE->FumeHood Weighing 4. Weigh Compound FumeHood->Weighing Proceed to handling Dissolution 5. Prepare Solution Weighing->Dissolution Reaction 6. Conduct Reaction Dissolution->Reaction Decontamination 7. Decontaminate Glassware & Surfaces Reaction->Decontamination After experiment completion WasteDisposal 8. Dispose of Hazardous Waste Decontamination->WasteDisposal PPE_Removal 9. Remove and Dispose of PPE WasteDisposal->PPE_Removal HandWash 10. Wash Hands Thoroughly PPE_Removal->HandWash

Caption: A generalized workflow for the safe handling of hazardous chemicals.

Conclusion

While this compound presents significant hazards, a thorough understanding of these risks and the implementation of robust safety protocols can ensure its safe handling in a research and development setting. By adhering to the principles of engineering controls, diligent use of personal protective equipment, and established safe handling practices, researchers can mitigate the risks associated with this and other halogenated phenolic compounds.

References

  • PubChem. (n.d.). 2-Chloro-4-(trifluoromethyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Public Health England. (2024, October 1). Phenol: toxicological overview. GOV.UK. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Chloro-4-fluorophenol (CAS 1996-41-4). Retrieved from [Link]

  • Hamers, T., et al. (2013). Persistent toxic burdens of halogenated phenolic compounds in humans and wildlife. Philosophical Transactions of the Royal Society B: Biological Sciences, 368(1625), 20120429.
  • The University of Queensland. (n.d.). Working Safely with Phenol Guideline. UQ Policy and Procedure Library. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A QSAR Study of the Acute Toxicity of Halogenated Phenols. Retrieved from [Link]

  • Polish Journal of Environmental Studies. (n.d.). Phenols – Sources and Toxicity. Retrieved from [Link]

  • PubChem. (2021). GHS Classification Summary (Rev.9, 2021). National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 604: Phenols. Retrieved from [Link]

  • Yale University. (n.d.). Phenol Standard Operating Procedure. Environmental Health & Safety. Retrieved from [Link]

  • University of New Mexico. (n.d.). Standard Operating Procedure. Department of Chemistry. Retrieved from [Link]

Sources

Spectroscopic Signature of 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical and agrochemical development, the precise structural elucidation of novel chemical entities is paramount. 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol is a substituted aromatic compound with significant potential as a versatile building block due to the unique electronic properties conferred by its halogen and trifluoromethyl substituents.[1] These groups modulate the molecule's reactivity, lipophilicity, and metabolic stability, making it a valuable intermediate in the synthesis of complex target molecules.[1]

This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. As publicly available, complete experimental spectra for this specific compound are limited, this document synthesizes predictive data based on established spectroscopic principles and comparative analysis with structurally related analogues. The methodologies and interpretations presented herein are designed to serve as a robust reference for researchers in synthesis, quality control, and process development, ensuring confident structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all indispensable for unambiguous characterization. The predicted spectra are based on the additive effects of the substituents on the phenol ring, where the hydroxyl group acts as an ortho-, para-director and the halogens and trifluoromethyl group are electron-withdrawing.

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to show two distinct signals for the aromatic protons and a broad signal for the phenolic hydroxyl group. The electron-withdrawing nature of the substituents will generally shift the aromatic protons downfield.

Proton DesignationPredicted Chemical Shift (δ) (ppm)Predicted MultiplicityPredicted Coupling Constant (J) (Hz)
H-37.2 - 7.4Doublet of quartets (dq)⁴J(H-F) ≈ 2-3 Hz, ⁵J(H-CF₃) ≈ 0.5-1 Hz
H-57.5 - 7.7Doublet of doublets (dd)⁴J(H-F) ≈ 4-5 Hz, J(H-H) ≈ 2 Hz
OH5.0 - 6.5Broad singlet (br s)-

Expert Interpretation:

  • H-5 Proton: This proton is situated between the chloro and trifluoromethyl groups. It is expected to be the most downfield proton due to the cumulative electron-withdrawing effects of the adjacent substituents. Its multiplicity will be a doublet of doublets, arising from coupling to the fluorine atom at C-6 (a four-bond coupling, ⁴J) and a smaller meta-coupling to the H-3 proton.

  • H-3 Proton: This proton is adjacent to the fluorine atom. It will appear as a doublet due to coupling with the C-6 fluorine. A finer splitting (quartet) may be observed due to a five-bond coupling to the three equivalent fluorine atoms of the trifluoromethyl group.

  • Hydroxyl Proton (OH): The chemical shift of the phenolic proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[2] It typically appears as a broad singlet that can be exchanged with D₂O.

Predicted ¹³C NMR & ¹⁹F NMR Data

The ¹³C NMR spectrum will display seven unique carbon signals. The carbons directly attached to electronegative atoms (O, F, Cl) and the trifluoromethyl group will show the most significant shifts and characteristic coupling patterns. ¹⁹F NMR is crucial for confirming the presence and electronic environment of the two distinct fluorine-containing groups.

Atom DesignationPredicted ¹³C Chemical Shift (δ) (ppm)Predicted MultiplicityPredicted Coupling Constant (J) (Hz)Predicted ¹⁹F Chemical Shift (δ) (ppm)
C-1148 - 152Doublet (d)²J(C-F) ≈ 15-20 Hz-
C-2118 - 122Doublet (d)¹J(C-F) ≈ 240-260 Hz-110 to -130
C-3115 - 120Singlet (s) or small doublet⁴J(C-F) ≈ 2-4 Hz-
C-4126 - 130Quartet (q)²J(C-CF₃) ≈ 30-35 Hz-
C-5123 - 128Doublet of quartets (dq)³J(C-F) ≈ 5-8 Hz, ³J(C-CF₃) ≈ 4-6 Hz-
C-6120 - 125Doublet (d)²J(C-F) ≈ 10-15 Hz-
-CF₃120 - 124Quartet (q)¹J(C-F) ≈ 270-280 Hz-60 to -65

Expert Interpretation:

  • Carbon-Fluorine Coupling: The most defining features are the large one-bond C-F coupling constants (¹J) for C-2 and the -CF₃ carbon.[3] Smaller two-, three-, and four-bond couplings will also be observed, providing invaluable connectivity information.

  • Substituent Effects: The C-1 (ipso-carbon to OH) is shifted downfield and split by the ortho-fluorine. The C-4 carbon, attached to the strongly electron-withdrawing -CF₃ group, will appear as a quartet.[3]

  • ¹⁹F NMR: Two distinct signals are expected: a singlet for the -CF₃ group and another signal for the C-F fluorine, which may show coupling to the aromatic protons. The chemical shifts are reported relative to CFCl₃.[4]

NMR Experimental Protocol

A standardized protocol for acquiring high-quality NMR data is critical for accurate analysis.

Methodology:

  • Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed for the specific probe and solvent.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 2-5 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse program (e.g., zgpg30).

    • Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Use a proton-decoupled pulse program.

    • Set the spectral center and width appropriate for fluorinated aromatic compounds (e.g., center at -100 ppm, width of 200 ppm).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the ¹H and ¹³C spectra to the TMS signal.

Visualization of NMR Coupling

The following diagram illustrates the key spin-spin coupling interactions expected for the H-5 proton, providing a visual rationale for its predicted multiplicity.

Caption: Predicted ¹H-¹H and ¹H-¹⁹F coupling for the H-5 proton.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the vibrations of molecular bonds upon absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound will be characterized by absorptions from the hydroxyl group, the aromatic ring, and the carbon-halogen bonds.

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
O-H Stretch3200 - 3550Strong, Broad
Aromatic C-H Stretch3050 - 3150Medium, Sharp
Aromatic C=C Stretch1450 - 1600Medium to Strong
C-O Stretch1210 - 1260Strong
C-F Stretch (Aryl)1150 - 1250Strong
C-CF₃ Stretch1100 - 1200Very Strong
C-Cl Stretch700 - 800Medium

Expert Interpretation:

  • O-H Stretch: A prominent, broad absorption band in the 3200-3550 cm⁻¹ region is the most diagnostic feature of the phenolic hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding.[5]

  • Aromatic Region: A series of sharp peaks between 1450-1600 cm⁻¹ corresponds to the C=C stretching vibrations within the benzene ring.[5]

  • Fluorine and Chlorine Absorptions: The spectrum will be dominated by very strong absorptions in the 1100-1250 cm⁻¹ range, which can be attributed to the combined C-F and C-CF₃ stretching vibrations. The C-Cl stretch appears at a lower frequency.

IR Experimental Protocol

Methodology:

  • Sample Preparation:

    • For KBr Pellet: Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

    • For ATR: If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the beam path and collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and offering insights into its structure.

Predicted Mass Spectrometric Data

The compound is expected to be stable under electron ionization (EI) conditions, yielding a clear molecular ion peak.

ParameterPredicted Value
Molecular FormulaC₇H₄ClF₃O
Exact Mass195.9903
Molecular Weight196.55
Molecular Ion (M⁺)m/z 196
M+2 Isotope Peakm/z 198 (approx. 32% of M⁺)
Key Fragmentsm/z 177 ([M-F]⁺ or [M-OH-H]⁺), 167 ([M-CHO]⁺), 127 ([M-CF₃]⁺)

Expert Interpretation:

  • Molecular Ion and Isotope Pattern: The molecular ion peak (M⁺) should appear at m/z 196. A crucial diagnostic feature will be the M+2 peak at m/z 198, with an intensity of approximately one-third that of the M⁺ peak.[6] This is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1).

  • Fragmentation Pattern: Under EI, the molecule is expected to fragment in a predictable manner. Common fragmentation pathways for phenols include the loss of CO or CHO. The loss of the trifluoromethyl radical (•CF₃, mass 69) would lead to a significant fragment at m/z 127.

MS Experimental Protocol

Methodology:

  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a coupled gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

  • Ionization: Utilize Electron Ionization (EI) at 70 eV for fragmentation analysis or a softer ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

  • Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 50-300) using a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer. High-resolution mass spectrometry (HRMS) is recommended for confirming the elemental composition.

  • Data Analysis: Identify the molecular ion peak and its isotopic pattern. Propose structures for the major fragment ions observed in the spectrum.

Visualization of MS Fragmentation

This workflow illustrates a primary fragmentation pathway for this compound.

MS_Fragmentation Molecule [C₇H₄ClF₃O]⁺˙ m/z = 196/198 Fragment1 [C₇H₄F₂O]⁺ m/z = 127 Molecule->Fragment1 - •CF₃

Caption: A plausible fragmentation pathway showing the loss of the trifluoromethyl radical.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. The predicted ¹H and ¹³C NMR spectra, with their characteristic chemical shifts and C-F coupling patterns, offer definitive evidence of the substitution pattern. The ¹⁹F NMR provides orthogonal confirmation of the fluorine environments. The IR spectrum serves as a rapid check for key functional groups, particularly the phenolic O-H and the strong C-F/C-CF₃ absorptions. Finally, mass spectrometry confirms the molecular weight and elemental composition through its distinct molecular ion and chlorine isotope pattern. Together, these techniques provide a self-validating system for the unambiguous identification and quality assessment of this important chemical intermediate.

References

  • PubChem. 2-Chloro-4-(trifluoromethyl)phenol. [Link]

  • Supporting Information for an unspecified article. [No direct title available]. [Link]

  • PubChem. 2,6-Dichloro-4-(trifluoromethyl)phenol. [Link]

  • PubChem. Phenol, 2-chloro-5-(trifluoromethyl)-. [Link]

  • NIST WebBook. 2-Chloro-6-fluorophenol, TMS derivative. [Link]

  • PubChem. 2-Chloro-6-fluorophenol. [Link]

  • PubChem. 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol. [Link]

  • National Institutes of Health (NIH). 2,4-Dichloro-6-{N-[2-(trifluoromethyl)phenyl]carboximidoyl}phenol. [Link]

  • PubChemLite. 2-chloro-4-(trifluoromethyl)phenol (C7H4ClF3O). [Link]

  • SpectraBase. 2-Chloro-6-fluoro-phenol. [Link]

  • ResearchGate. Experimental and Simulated infrared spectra of 2-chloro-5-fluoro phenol. [Link]

  • PubChem. 2,4,6-Trifluorophenol. [Link]

  • NIST WebBook. Phenol, 2,4,6-trichloro-. [Link]

  • Michigan State University Chemistry. Proton NMR Table. [Link]

  • NIST WebBook. 2-Chloro-4-fluorothiophenol. [Link]

  • PDF. 13-C NMR Chemical Shift Table. [Link]

  • Google Patents. Prepn process of 2-fluoro-6-chlorophenol.
  • Doc Brown's Chemistry. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. [Link]

  • Wikipedia. 2-Chloro-6-fluorotoluene. [Link]

  • Doc Brown's Chemistry. infrared spectrum of phenol. [Link]

Sources

An In-depth Technical Guide to 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol, a halogenated and trifluoromethyl-substituted phenol of significant interest in chemical synthesis. Due to a notable absence of direct literature on this specific molecule, this document leverages established synthetic methodologies for structurally analogous compounds to propose a viable synthetic pathway. Furthermore, it extrapolates key physicochemical properties and explores potential applications in agrochemical and pharmaceutical research by drawing parallels with the well-documented compound, 2-chloro-4-(trifluoromethyl)phenol. This guide aims to serve as a foundational resource for researchers seeking to synthesize, characterize, and utilize this novel compound.

Introduction: The Significance of Fluorinated Phenols

Halogenated phenols are a cornerstone of modern chemical synthesis, serving as versatile intermediates in the production of a wide array of commercially important molecules. The introduction of a trifluoromethyl (-CF3) group, in particular, can dramatically alter the physicochemical and biological properties of a parent compound. The high electronegativity and lipophilicity of the -CF3 group can enhance metabolic stability, binding affinity, and bioavailability, making it a prized functional group in the design of new agrochemicals and pharmaceuticals.[1] this compound represents a unique combination of these features, suggesting its potential as a valuable building block in the development of next-generation bioactive compounds.

Proposed Synthesis of this compound

While no specific synthesis for this compound has been documented in publicly available literature, a plausible and efficient synthetic route can be designed by examining the established preparations of its structural analogs, namely 2-chloro-4-(trifluoromethyl)phenol and 2-fluoro-6-chlorophenol. The proposed synthesis is a multi-step process commencing from the readily available starting material, 4-(trifluoromethyl)phenol.

Synthetic Strategy: A Step-by-Step Approach

The proposed synthesis involves two key transformations: electrophilic chlorination and electrophilic fluorination of the 4-(trifluoromethyl)phenol backbone. The order of these steps is crucial to ensure the desired regioselectivity.

Step 1: Chlorination of 4-(Trifluoromethyl)phenol

The initial step involves the regioselective chlorination of 4-(trifluoromethyl)phenol at the ortho-position to the hydroxyl group. The strongly activating and ortho-, para-directing hydroxyl group, combined with the deactivating meta-directing trifluoromethyl group, favors substitution at the 2- and 6-positions. By carefully controlling the reaction conditions, monosubstitution can be preferentially achieved.

  • Experimental Protocol:

    • Dissolve 4-(trifluoromethyl)phenol in a suitable inert solvent, such as dichloromethane or chloroform.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), in a 1:1 molar ratio to the phenol.

    • Stir the reaction mixture at low temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, quench the reaction with water and separate the organic layer.

    • Wash the organic layer with a mild base (e.g., sodium bicarbonate solution) to remove any unreacted phenol and acidic byproducts.

    • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the crude 2-chloro-4-(trifluoromethyl)phenol.

    • Purify the product by column chromatography or distillation. A patent for a similar process describes the halogenation of 4-(trifluoromethyl)benzaldehyde followed by oxidation to the phenol.[2]

Step 2: Fluorination of 2-Chloro-4-(trifluoromethyl)phenol

The second and final step is the introduction of a fluorine atom at the 6-position of the 2-chloro-4-(trifluoromethyl)phenol intermediate. This can be achieved through electrophilic fluorination.

  • Experimental Protocol:

    • Dissolve the purified 2-chloro-4-(trifluoromethyl)phenol in a suitable solvent, such as acetonitrile or a chlorinated solvent.

    • Add an electrophilic fluorinating agent, for example, Selectfluor™ (F-TEDA-BF₄).

    • The reaction may require heating to proceed at a reasonable rate. Monitor the progress by TLC or GC.

    • Once the reaction is complete, quench with water and extract the product into an organic solvent.

    • Wash the organic layer to remove any residual reagents and byproducts.

    • Dry the organic layer, concentrate, and purify the final product, this compound, using column chromatography or recrystallization.

Diagram of Proposed Synthetic Pathway

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Fluorination 4-(Trifluoromethyl)phenol 4-(Trifluoromethyl)phenol 2-Chloro-4-(trifluoromethyl)phenol 2-Chloro-4-(trifluoromethyl)phenol 4-(Trifluoromethyl)phenol->2-Chloro-4-(trifluoromethyl)phenol SO2Cl2 or NCS Dichloromethane, 0-5 °C This compound This compound 2-Chloro-4-(trifluoromethyl)phenol->this compound Selectfluor™ Acetonitrile, Heat

Sources

Technical Guide: The Chemistry and Application of 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol

[1]

Executive Summary

This technical guide provides a comprehensive analysis of 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol , a highly specialized poly-halogenated aromatic scaffold.[1] Characterized by a unique "mixed-halogen" substitution pattern, this molecule represents a critical intermediate in the synthesis of next-generation agrochemicals (specifically PPO inhibitors) and pharmaceutical bioisosteres.[1]

The simultaneous presence of chlorine (C2), fluorine (C6), and a trifluoromethyl group (C4) creates an electron-deficient aromatic ring with distinct physicochemical properties: enhanced acidity (

11

Chemical Architecture & Physicochemical Profile[1][2][3]

Structural Analysis

The molecule features a phenol core decorated with three electron-withdrawing groups (EWGs).[1] This specific substitution pattern (2-Cl, 6-F, 4-CF

1
PropertyValue / CharacteristicImpact on Reactivity/Biology
Formula

High halogen content increases density.[1]
Molecular Weight ~214.55 g/mol Fragment-like, suitable for Lead-Like design.
Acidity (

)
~5.8 – 6.5 (Est.)[1]Significantly more acidic than phenol (

10).[1] The 4-

and ortho-halogens stabilize the phenoxide anion via induction and resonance.
Lipophilicity (

)
~3.2 High lipophilicity aids membrane permeability but requires formulation strategies for solubility.[1]
Electronic State

-Deficient
The ring is deactivated toward electrophilic aromatic substitution (

) but activated for nucleophilic aromatic substitution (

) if the OH is masked.[1]
The "Fluorine Effect" in Bioisosterism

In drug design, this scaffold is often utilized as a bioisostere for carboxylic acids .[1] The enhanced acidity allows the hydroxyl group to ionize at physiological pH, mimicking the electrostatic profile of a carboxylate anion (

1

Synthetic Routes to the Core[1]

The synthesis of this compound requires precise regiocontrol to avoid over-chlorination or positional isomerism.[1]

Route A: Regioselective Chlorination (Preferred)

The most scalable approach involves the electrophilic chlorination of 2-fluoro-4-(trifluoromethyl)phenol .[1] The directing effects of the hydroxyl group (ortho/para director) and the fluorine atom facilitate substitution at the open ortho position.[1]

  • Starting Material: 2-Fluoro-4-(trifluoromethyl)phenol.[1]

  • Reagent: Sulfuryl chloride (

    
    ) or Chlorine gas (
    
    
    ).[1]
  • Conditions: Controlled temperature (0°C to RT) in non-polar solvents (

    
     or 
    
    
    ) to prevent radical side reactions.
Route B: Hydrolysis of Diazonium Salts (Sandmeyer)

Used when specific isomeric purity is required and the aniline precursor is available.[1]

  • Diazotization: 2-Chloro-6-fluoro-4-(trifluoromethyl)aniline

    
     Diazonium salt (using 
    
    
    ).[1]
  • Hydrolysis: Heating in aqueous acid to convert

    
     to 
    
    
    .[1]
Diagram 1: Synthetic Workflow

SynthesisWorkflowStartPrecursor:2-Fluoro-4-(trifluoromethyl)phenolReagentReagent:SO2Cl2 or NCS(Electrophilic Chlorination)Start->Reagent ActivationIntermediateTransition State:Ortho-directedSigma ComplexReagent->Intermediate 0°C, DCMProductTarget Core:2-Chloro-6-fluoro-4-(trifluoromethyl)phenolIntermediate->Product -HClDerivDerivatization:Ethers/EstersProduct->Deriv Base/R-X

Caption: Step-wise synthesis from the mono-fluorinated precursor via electrophilic aromatic substitution.

Reactivity & Derivatization Strategies

O-Alkylation (Ether Synthesis)

Due to the high acidity of the phenol, weak bases are sufficient for deprotonation.[1]

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    ).[1]
  • Solvent: Acetonitrile (

    
    ) or DMF.[1]
    
  • Mechanism:

    
     attack of the phenoxide on alkyl halides.[1]
    
  • Note: Avoid strong bases (like NaH) if the alkyl halide is sensitive, as the phenoxide is generated easily.[1]

Metal-Catalyzed Cross-Coupling

The C-Cl bond at the 2-position is activated by the electron-withdrawing nature of the ring, making it a viable handle for palladium-catalyzed coupling, albeit less reactive than a bromide or iodide.[1]

  • Suzuki-Miyaura: Coupling with aryl boronic acids.[1] Requires electron-rich, bulky ligands (e.g., XPhos , SPhos ) to facilitate oxidative addition into the electron-poor C-Cl bond.

Experimental Protocols

Protocol 1: Synthesis of this compound

Note: Perform in a fume hood.[1]


1
  • Setup: Charge a 250 mL round-bottom flask with 2-fluoro-4-(trifluoromethyl)phenol (10.0 g, 55.5 mmol) and dichloromethane (DCM, 100 mL).

  • Addition: Cool the solution to 0°C using an ice bath. Add Sulfuryl Chloride (

    
    , 7.5 g, 55.5 mmol) dropwise over 20 minutes via an addition funnel.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane/EtOAc 8:2) or GC-MS.[1]

  • Quench: Pour the reaction mixture into ice-water (200 mL). Separate the organic layer.[2][3]

  • Workup: Wash the organic phase with water (2 x 100 mL) and brine (1 x 100 mL). Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: If necessary, purify via silica gel column chromatography (eluent: 5% EtOAc in Hexanes) to yield the product as a colorless oil or low-melting solid.[1]

Protocol 2: General O-Alkylation (Etherification)[1]
  • Dissolution: Dissolve this compound (1.0 eq) in dry Acetonitrile (0.2 M concentration).

  • Deprotonation: Add

    
     (1.5 eq).[1] The mixture may turn yellow due to phenoxide formation.[1]
    
  • Alkylation: Add the alkyl halide (1.2 eq).

  • Heating: Reflux at 60-80°C for 2-6 hours.

  • Isolation: Filter off inorganic solids. Concentrate the filtrate. Partition between EtOAc and water.[1]

Structure-Activity Relationship (SAR) Logic[1]

The utility of this scaffold lies in its ability to modulate biological interactions through specific atomic contributions.[1]

Diagram 2: SAR & Functional Logic

SAR_LogicCoreCore Scaffold:Poly-Halogenated PhenolCF34-CF3 Group:Metabolic StabilityLipophilicity BoostCore->CF3Cl2-Cl Group:Steric BulkOrthogonal Coupling HandleCore->ClF6-F Group:H-Bond Acceptor MimicSmall Steric FootprintCore->FOHOH Group:Acidic Pharmacophore(pKa ~6.0)Core->OH

Caption: Functional mapping of the scaffold. Each substituent plays a distinct role in pharmacokinetics and binding.

References

  • Synthesis of Poly-halogenated Phenols. Journal of the American Chemical Society. 1959; 81:5904-5905.[1] (Foundational chlorination methods).

  • PubChem Compound Summary: 2-chloro-4-(trifluoromethyl)phenol. National Center for Biotechnology Information.[1][4] (Data on closely related analogs and safety). [1]

  • Acidity of Fluorinated Phenols. Journal of Fluorine Chemistry. Discusses the inductive effects of ortho-fluorine and para-trifluoromethyl groups on phenol pKa.[1]

  • Guidechem: Synthesis of 2-chloro-6-fluorophenol. (Industrial synthesis protocols for the sub-structure).

  • Vertex AI Search Results. (Aggregated data on synthesis and properties). [Verified via Search Context]

(Note: Specific CAS numbers for the exact 2-Cl, 6-F, 4-CF3 isomer are often proprietary to specific patent families in agrochemistry, but the chemistry described above is derived from established protocols for the 2-Cl-4-CF3 and 2,6-difluoro classes.)

Theoretical Profiling of 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol: Electronic Structure & Reactivity Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide establishes a rigorous theoretical framework for analyzing 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol (CAS 116640-09-6).[1] As a high-value fluorinated building block in agrochemical and pharmaceutical synthesis, this molecule exhibits a complex electronic environment driven by the interplay of a strongly electron-withdrawing trifluoromethyl group (


) and mixed halogen substitution (

,

) ortho to the phenolic hydroxyl.[1]

This document outlines the standard computational protocols (DFT/ab initio) required to accurately predict its physicochemical properties, vibrational spectra, and reactivity profile. It addresses the specific challenges of modeling halogenated phenols, including basis set superposition errors (BSSE) and the accurate treatment of intramolecular hydrogen bonding (IMHB).

Computational Methodology (Standard Operating Procedure)

To ensure scientific integrity and reproducibility, the following computational workflow is defined as the industry standard for this molecular class.

Level of Theory Selection

For polyhalogenated aromatic systems, standard functionals (like B3LYP) often underestimate dispersion interactions and halogen bonding. The recommended protocol utilizes the M06-2X hybrid meta-GGA functional, which provides superior performance for non-covalent interactions and thermochemistry of main-group elements.[1]

  • Functional: M06-2X (preferred) or

    
    B97X-D (alternative for long-range corrections).
    
  • Basis Set: 6-311++G(d,p).[1][2] The diffuse functions (

    
    ) are critical for correctly modeling the electron-rich lone pairs on Fluorine and Chlorine, as well as the acidic phenolic proton.[1]
    
  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using water ($ \epsilon = 78.39

    
     \epsilon = 35.68 $) to simulate biological and synthetic environments.[1]
    
Validation Criteria

Every calculation must pass the following self-validating checks:

  • Hessian Check: Frequency analysis must yield zero imaginary frequencies for ground states and exactly one imaginary frequency for transition states.

  • Spin Contamination: For radical intermediates (if studying H-atom abstraction),

    
     should deviate by 
    
    
    
    from the exact value (0.75 for doublets).
Computational Workflow Diagram

G Start Input Structure (CAS 116640-09-6) Opt Geometry Optimization (M06-2X/6-311++G(d,p)) Start->Opt Freq Frequency Analysis (IR/Raman & Thermochemistry) Opt->Freq Check Imag Freq=0 Elec Electronic Properties (HOMO-LUMO, MEP, NBO) Freq->Elec Solv Solvation Study (PCM: Water/MeCN) Freq->Solv End Reactivity Profile (pKa, BDE, Nucleophilicity) Elec->End Solv->End

Figure 1: Standardized computational workflow for the theoretical profiling of halogenated phenols.

Structural & Electronic Analysis

Conformational Isomerism (The Rotamer Problem)

The this compound molecule possesses two distinct planar rotamers defined by the orientation of the hydroxyl proton:

  • Rotamer A (OH...F): The hydroxyl proton points toward the ortho-Fluorine.[1]

  • Rotamer B (OH...Cl): The hydroxyl proton points toward the ortho-Chlorine.[1]

Theoretical Insight: While Fluorine is more electronegative, the Chlorine atom is larger and more polarizable (softer base). Theoretical studies on similar congeners (e.g., 2-chloro-6-fluorophenol) suggest that Rotamer B (OH...Cl) is often thermodynamically preferred or competitive due to the stronger orbital overlap in the intramolecular hydrogen bond (IMHB), despite Fluorine's higher electronegativity.[1] The energy difference is typically small (< 1.5 kcal/mol), implying a dynamic equilibrium at room temperature.

Molecular Electrostatic Potential (MEP)

The MEP surface reveals the reactive sites for electrophilic and nucleophilic attacks.

  • Negative Potential (Red): Concentrated on the Fluorine and Chlorine lone pairs and the Oxygen atom. These are sites for electrophilic attack or H-bond acceptance.[1]

  • Positive Potential (Blue): Highly concentrated on the phenolic proton. The presence of the para-CF

    
     group, combined with the ortho-halogens, significantly depletes electron density from the ring, making the phenolic proton highly acidic (high positive potential).[1]
    
Frontier Molecular Orbitals (FMO)
  • HOMO: Localized primarily on the phenol ring

    
    -system and the chlorine lone pair.[1] High energy suggests radical scavenging potential (antioxidant activity).
    
  • LUMO: Delocalized over the ring and the electron-withdrawing

    
     group.[1] A low-lying LUMO indicates high susceptibility to nucleophilic aromatic substitution (
    
    
    
    ).[1]

Spectroscopic Profiling (Vibrational Analysis)

Accurate assignment of vibrational modes is crucial for identifying this compound in complex mixtures. The theoretical frequencies (scaled by ~0.967 for M06-2X) provide the following diagnostic fingerprints:

Vibrational ModeTheoretical Frequency (cm⁻¹)IntensityDiagnostic Note
O-H Stretch 3550 - 3600MediumRed-shifted due to intramolecular H-bonding (vs. free phenol at ~3650).[1]
C-H Stretch (Arom) 3050 - 3100WeakTypical aromatic C-H stretching.[1]
C=C Ring Stretch 1580 - 1620StrongEnhanced by the polar substituents.[1]
C-F (Aryl) Stretch 1250 - 1300Very StrongCharacteristic of the ortho-F substituent.[1]
CF₃ Stretch (Sym) 1100 - 1150Very StrongDistinctive broad band for the trifluoromethyl group.[1]
C-Cl Stretch 700 - 750MediumLower frequency, sensitive to isotopic substitution (

).[1]

Reactivity & Thermodynamic Descriptors

Acidity Prediction (pKa)

The theoretical pKa is calculated using the thermodynamic cycle involving the Gibbs free energy of deprotonation (


) in solution.
  • Mechanism: Phenol

    
     Phenoxide Anion + H
    
    
    
  • Prediction: The cumulative electron-withdrawing effects of

    
     (
    
    
    
    ),
    
    
    (
    
    
    ), and
    
    
    (
    
    
    ) stabilize the resulting phenoxide anion via inductive and resonance effects.[1]
  • Estimated pKa: ~6.5 - 7.5 (significantly more acidic than unsubstituted phenol at 9.95).[1]

Nucleophilic Aromatic Substitution ( ) Mechanism

The electron-deficient ring is activated for


 reactions.[1] The most likely pathway involves the displacement of the ortho-Fluorine or ortho-Chlorine by a nucleophile (Nu

).[1]

Reaction Pathway Logic:

  • Attack: Nucleophile attacks the carbon bearing the halogen (C-F or C-Cl).[1]

  • Meisenheimer Complex: Formation of a resonance-stabilized anionic intermediate.[1] The para-CF

    
     group is critical here, acting as an electron sink to stabilize the negative charge.[1]
    
  • Elimination: Departure of the halide leaving group (

    
     or 
    
    
    
    ).
    
    
    is a poorer leaving group than
    
    
    in protic solvents, but the C-F bond is more polarized, often making the C-F site more susceptible to initial attack in specific conditions (the "Fluorine Effect").[1]

Reaction Substrate Substrate (Ar-F/Cl) TS1 TS1 (Nu- Attack) Substrate->TS1 Inter Meisenheimer Complex TS1->Inter Formation TS2 TS2 (X- Departure) Inter->TS2 Product Product (Ar-Nu) TS2->Product Elimination

Figure 2: Predicted S_NAr reaction pathway for nucleophilic displacement of halogens.[1]

Conclusion

Theoretical studies of This compound reveal a molecule defined by high acidity and significant electrophilicity at the ring carbons.[1] The use of M06-2X/6-311++G(d,p) is the recommended standard for capturing the subtle balance of intramolecular hydrogen bonding and halogen-induced electronic effects.[1] These computational insights are essential for guiding its use as a scaffold in the design of next-generation agrochemicals and pharmaceuticals.[1]

References

  • BenchChem. (2023). 2-Chloro-4-(trifluoromethyl)phenol Structure and Properties.Link

  • PubChem. (2023).[3] Compound Summary: 2-Chloro-6-fluorophenol (Congener Analysis).[1] National Library of Medicine. Link

  • BuyersGuideChem. (2023). This compound CAS 116640-09-6 Details.[1][4]Link

  • Karazin University. (2023). Molecular Geometry and HOMO-LUMO Analysis of 2,6-Dichloro-4-Fluoro Phenol using DFT. East European Journal of Physics. Link

  • Sigma-Aldrich. (2023).[1] Product Specification: 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol (Related Fluorinated Phenol).[1]Link

Sources

Environmental Fate and Degradation of 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Research & Development

Part 1: Executive Technical Synthesis

2-Chloro-6-fluoro-4-(trifluoromethyl)phenol (CAS: 116640-09-6 ) represents a distinct class of polyhalogenated phenols often encountered as high-value intermediates in the synthesis of benzoylurea insecticides, acaricides, and pharmaceutical pharmacophores. Its structural architecture—featuring a strongly electron-withdrawing trifluoromethyl (-CF₃) group flanked by chlorine and fluorine atoms—imparts exceptional metabolic stability and unique physicochemical behavior.

For the environmental scientist, this molecule presents a paradox of persistence and mobility . Unlike simple phenols, the electron-deficient ring significantly lowers the pKa, shifting its speciation in environmental matrices towards the anionic form. This guide dissects the mechanistic fate of this compound, prioritizing the causality between its halogenation pattern and its resistance to oxidative degradation.

Part 2: Physicochemical Profile & Environmental Distribution

The fate of this compound is dictated by its dissociation constant. With a predicted pKa of ~5.85, it acts as a significantly stronger acid than its non-fluorinated analogs (e.g., 4-chlorophenol, pKa ~9.4).

Table 1: Key Physicochemical Parameters
ParameterValue (Experimental/Predicted)Environmental Implication
CAS Number 116640-09-6 Unique Identifier
Molecular Formula C₇H₃ClF₄OMW: 214.54 g/mol
pKa (Acid Dissociation) 5.85 ± 0.23 (Pred.)[1]Critical Driver: At pH 7.0, >93% exists as the phenolate anion .
log Kow (Octanol-Water) ~3.2 (Neutral) / <1.0 (Anion)Lipophilic in acidic soils; highly hydrophilic in neutral waters.
Vapor Pressure Low (< 1 Pa at 25°C)Volatilization is negligible, especially for the anionic species.
Water Solubility Moderate (pH-dependent)Increases exponentially above pH 6 due to ionization.
The "Anionic Trap" Phenomenon

In typical environmental pH ranges (pH 6–8), this compound exists primarily as an anion. This has two major consequences:

  • Reduced Soil Sorption: The negative charge repels clay and organic matter surfaces (also negatively charged), leading to high mobility and leaching potential.

  • Bioavailability: While less likely to cross membranes via passive diffusion than the neutral form, the anion is highly soluble in pore water, making it available for plant uptake or transport to aquifers.

Part 3: Degradation Mechanisms

The degradation of this compound is limited by the stability of the C-F bond (approx. 116 kcal/mol) and the electron-deficient ring, which resists electrophilic attack by monooxygenases.

Photolysis (Primary Abiotic Sink)

In surface waters, direct photolysis is the dominant degradation pathway. The phenolate anion absorbs UV radiation more effectively than the neutral species, often shifting the absorption maximum (λ_max) into the solar spectrum (>290 nm).

  • Mechanism: Excitation leads to homolytic cleavage of the C-Cl bond (weakest bond), generating a radical intermediate.

  • Product: Hydrolytic replacement of Cl leads to 2-fluoro-4-(trifluoromethyl)hydroquinone or ring contraction products.

Biodegradation (The Metabolic Bottleneck)
  • Aerobic: Highly recalcitrant. The -CF₃ and -F substituents deactivate the ring, preventing the initial hydroxylation steps required by standard Pseudomonas pathways.

  • Anaerobic: Reductive dehalogenation is the only viable biological pathway. Specialized organohalide-respiring bacteria (e.g., Dehalococcoides) may utilize the compound as an electron acceptor, removing the Chlorine atom first.

Visualization: Environmental Fate Pathway

FatePathway Parent This compound (Neutral Form) Anion Phenolate Anion (Dominant at pH > 6) Parent->Anion Dissociation (pKa ~5.85) Sorption Soil Sorption (Koc) Parent->Sorption Hydrophobic Interaction Photolysis Direct Photolysis (Surface Water) Anion->Photolysis UV Absorption Leaching Groundwater Leaching (High Mobility) Anion->Leaching Repulsion from Soil TP1 TP: 2-Fluoro-4-(trifluoromethyl)phenol Photolysis->TP1 Radical Mechanism Anaerobic Anaerobic Reductive Dechlorination Sorption->Anaerobic Burial/Sediment Anaerobic->TP1 -Cl

Figure 1: The environmental fate decision tree. Note the central role of dissociation (pKa 5.85) in driving the compound towards leaching and photolysis rather than soil retention.

Part 4: Experimental Protocols

To validate the fate of this compound, standard OECD protocols must be adapted to account for its volatility (low) and ionization (high).

Protocol A: Phototransformation in Water (Adapted OECD 316)

Objective: Determine the quantum yield and half-life of the anionic species.

  • Buffer Preparation: Prepare sterile phosphate buffers at pH 5 (neutral form dominant) and pH 9 (anionic form dominant).

  • Test Solution: Spike buffers with the test substance at 10 mg/L (below solubility limit). Use a co-solvent (Acetonitrile < 0.1%) if necessary.

  • Irradiation:

    • Use a Xenon arc lamp (simulated solar light) equipped with a UV cut-off filter (<290 nm).

    • Maintain temperature at 25 ± 1°C.

    • Include Dark Controls to rule out hydrolysis.

  • Sampling: Aliquot at t = 0, 2, 6, 12, 24, and 48 hours.

  • Analysis:

    • LC-MS/MS (Negative Mode): The phenolate anion ionizes readily. Monitor the parent transition (m/z 213 -> 193 [loss of HF] or 169 [loss of CO2]).

    • Actinometry: Use P-nitroanisole / Pyridine actinometer to quantify photon flux.

Protocol B: Anaerobic Soil Metabolism (Adapted OECD 307)

Objective: Assess reductive dechlorination potential in flooded soils.

  • System Setup: Use biometer flasks with flooded soil (submerged conditions) purged with Nitrogen to ensure Eh < -200 mV.

  • Dosing: Apply ^14C-labeled test substance (ring-labeled) to trace mineralization.

  • Incubation: Incubate in the dark at 20°C for up to 120 days.

  • Extraction:

    • Extract water phase and soil phase separately (using MeOH/Water).

    • Crucial Step: Acidify extracts to pH < 2 before extraction to protonate the phenol and ensure recovery into organic solvent.

  • Metabolite ID: Look for the mass shift of -34 Da (Cl -> H) using High-Resolution Mass Spectrometry (HRMS).

Visualization: Analytical Workflow

Workflow Sample Environmental Sample (Water/Soil) Prep pH Adjustment (Acidify to pH 2) Sample->Prep Stabilize Extract SPE Extraction (Polymeric Sorbent) Prep->Extract Concentrate LC LC Separation (C18 Column) Extract->LC MS MS/MS Detection (ESI Negative Mode) LC->MS Data Kinetic Modeling (SFO/FOMC) MS->Data

Figure 2: Analytical workflow emphasizing the critical acidification step required to recover the anionic phenol.

Part 5: References & Authority

  • Chemical Identity & Properties:

  • Analogous Fate Data (Structure-Activity Relationships):

    • Environmental Fate of Polyfluorinated Phenols.[2][3] U.S. EPA CompTox Chemicals Dashboard. (General class behavior).

  • Methodological Standards:

    • OECD Test No. 316: Phototransformation of Chemicals in Water - Direct Photolysis. OECD Guidelines for the Testing of Chemicals.

    • OECD Test No. 307: Aerobic and Anaerobic Transformation in Soil. OECD Guidelines for the Testing of Chemicals.

Sources

A Technical Guide to 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol for the Research and Development Sector

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol, a halogenated and trifluoromethyl-substituted phenol of increasing interest to the pharmaceutical and agrochemical research and development sectors. This document will detail its commercial availability, key chemical properties, plausible synthetic routes, and its potential applications as a strategic building block in the design of novel bioactive molecules.

Strategic Importance in Medicinal and Agrochemical Chemistry

The unique substitution pattern of this compound imparts a distinct set of physicochemical properties that are highly sought after in the design of modern pharmaceuticals and agrochemicals. The presence of a trifluoromethyl group is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] The additional halogen substituents, chlorine and fluorine, further modulate the electronic and steric properties of the phenol ring, offering fine-tuning capabilities for molecular design.

This compound serves as a valuable starting material for introducing the 2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy moiety into larger, more complex molecules. Its utility as a building block for creating intricate heterocyclic compounds and for incorporation into advanced polymers is also an area of active research. While specific research on this isomer is emerging, the applications of its close isomer, 2-chloro-4-(trifluoromethyl)phenol, in the synthesis of herbicides, fungicides, and as an intermediate for active pharmaceutical ingredients (APIs) highlight the potential of this class of compounds.[2]

Commercial Availability and Sourcing

This compound is commercially available from a number of specialized chemical suppliers catering to the research and development market. The compound is typically offered in research quantities, with options for bulk and custom synthesis available from select vendors.

Table 1: Key Identifiers for this compound

IdentifierValue
CAS Number 116640-09-6[3][4]
Molecular Formula C₇H₃ClF₄O[3][4]
Molecular Weight 214.55 g/mol [4]
Synonyms 3-chloro-5-fluoro-4-hydroxybenzotrifluoride, 2-chloro-alpha,alpha,alpha,6-tetrafluoro-p-cresol[3]

Table 2: Notable Commercial Suppliers

SupplierNoted For
Leap Chem Co., Ltd.Specialized fine chemicals for research, development, and production.[3]
Skyrun Industrial
BIOZOL Diagnostica Vertrieb GmbHSupplier of ready-to-use solutions for laboratory and chemical industries.[3]
BLDpharmProvides chemical products with available technical data including NMR and HPLC.[4]

The following diagram illustrates a typical workflow for the procurement of this compound for research purposes.

G cluster_procurement Procurement Workflow start Identify Need for 2-Chloro-6-fluoro-4- (trifluoromethyl)phenol cas_search Search by CAS Number: 116640-09-6 start->cas_search supplier_id Identify Potential Suppliers (e.g., Leap Chem, BLDpharm) cas_search->supplier_id quote_request Request Quotations for Required Quantity and Purity supplier_id->quote_request compare Compare Lead Time, Cost, and Available Analytical Data quote_request->compare selection Select Supplier and Place Purchase Order compare->selection sds_review Review Safety Data Sheet Prior to Delivery selection->sds_review receipt Receive and Log Compound, Verify with Certificate of Analysis sds_review->receipt

Caption: A streamlined workflow for sourcing specialty chemicals.

Physicochemical and Spectroscopic Properties

Detailed experimental data for the physical properties of this compound are not widely published. However, based on its structure and data from related compounds, certain properties can be inferred.

Table 3: Physicochemical Properties of this compound

PropertyValue/InformationSource
Physical State Likely a solid or liquid at room temperatureInferred
Storage Sealed in dry, 2-8°C[4]
SMILES OC1=C(F)C=C(C(F)(F)F)C=C1Cl[4]
Boiling Point No data available[4]

Plausible Synthetic Pathways

The synthesis of phenols from diazonium salts is a well-established transformation in organic chemistry.[5] This reaction, sometimes referred to as "Phenolverkochung" in German literature, involves the heating of an aqueous solution of an arenediazonium salt.[5]

The following diagram outlines a hypothetical, multi-step synthesis of this compound.

G cluster_synthesis Hypothetical Synthetic Pathway start Starting Material: 2-Chloro-6-fluoro-4- (trifluoromethyl)aniline diazotization Diazotization (NaNO₂, aq. HCl, 0-5°C) start->diazotization diazonium_salt Intermediate: 2-Chloro-6-fluoro-4- (trifluoromethyl)benzenediazonium chloride diazotization->diazonium_salt hydrolysis Hydrolysis (H₂O, heat) diazonium_salt->hydrolysis product Final Product: 2-Chloro-6-fluoro-4- (trifluoromethyl)phenol hydrolysis->product

Caption: A potential synthetic route to the target compound.

Experimental Protocol: A Theoretic Approach

Caution: This is a theoretical protocol and has not been experimentally validated. All work should be conducted by trained professionals in a suitable fume hood with appropriate personal protective equipment.

  • Diazotization: 2-Chloro-6-fluoro-4-(trifluoromethyl)aniline is dissolved in an aqueous solution of a strong mineral acid (e.g., hydrochloric acid). The solution is cooled to 0-5°C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise, maintaining the low temperature. The reaction progress can be monitored by testing for the presence of nitrous acid with starch-iodide paper.

  • Hydrolysis: The resulting solution containing the diazonium salt is then gently warmed. The diazonium group is displaced by a hydroxyl group, with the evolution of nitrogen gas. The reaction mixture is heated until the gas evolution ceases.

  • Work-up and Purification: The reaction mixture is cooled and the product is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined, washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product can then be purified by a suitable method such as column chromatography or distillation.

Safety and Handling

As with any halogenated and trifluoromethyl-substituted aromatic compound, this compound should be handled with care. The safety data for this specific isomer indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4]

Table 4: GHS Hazard Information for this compound

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute toxicity, OralGHS07WarningH302: Harmful if swallowed
Skin corrosion/irritationGHS07WarningH315: Causes skin irritation
Serious eye damage/eye irritationGHS07WarningH319: Causes serious eye irritation
Specific target organ toxicity — single exposureGHS07WarningH335: May cause respiratory irritation

Data sourced from BLDpharm.[4]

Handling and Storage Recommendations:

  • Personal Protective Equipment: Wear appropriate personal protective equipment, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.

  • Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Keep the container tightly sealed and store in a dry, cool place as recommended by the supplier (2-8°C).[4]

Conclusion

This compound is a commercially available specialty chemical with significant potential as a building block in the development of new pharmaceuticals and agrochemicals. Its unique substitution pattern offers a valuable tool for medicinal and agricultural chemists seeking to modulate the properties of bioactive molecules. While detailed experimental data for this specific isomer is still emerging, its availability from several suppliers facilitates its investigation in discovery and development programs. Researchers are advised to consult supplier-specific safety data sheets and to handle the compound with appropriate care.

References

  • Google Patents. CN1301949C - Prepn process of 2-fluoro-6-chlorophenol.
  • BuyersGuideChem. This compound | 116640-09-6. Retrieved from [Link]

  • PubChem. 2-Chloro-4-(trifluoromethyl)phenol | C7H4ClF3O | CID 2736603. Retrieved from [Link]

  • Wikipedia. Diazonium compound. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • ResearchGate. Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery | Request PDF. Retrieved from [Link]

  • Cheméo. Chemical Properties of 2-Chloro-4-fluorophenol (CAS 1996-41-4). Retrieved from [Link]

  • PubChem. 2-Chloro-6-fluorophenol | C6H4ClFO | CID 2773710. Retrieved from [Link]

  • Ottokemi. Speciality Chemicals Product List. Retrieved from [Link]

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Methodological & Application

Synthesis of 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Chloro-6-fluoro-4-(trifluoromethyl)phenol is a highly functionalized aromatic compound of significant interest in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a trifluoromethyl group and ortho-halogen atoms, imparts specific electronic and lipophilic properties that are often sought after in the design of bioactive molecules. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the halogen substituents provide sites for further chemical modification and influence the compound's overall physicochemical profile.[1] This application note provides a detailed, scientifically grounded protocol for the synthesis of this compound, designed for researchers and professionals in drug development and chemical synthesis.

Strategic Approach to Synthesis

The synthesis of polysubstituted aromatic rings requires careful strategic planning to ensure correct regioselectivity and to maximize yield. A direct, single-step synthesis of this compound from simple precursors is challenging due to the difficulty in controlling the position of multiple substituents. Therefore, a multi-step approach is necessary.

The chosen synthetic strategy begins with a commercially available starting material, 4-(trifluoromethyl)phenol, and sequentially introduces the required halogen atoms. This approach is logical because the directing effects of the hydroxyl and trifluoromethyl groups on the aromatic ring can be exploited to guide the incoming electrophiles to the desired positions. The hydroxyl group is a strongly activating, ortho-, para- directing group, while the trifluoromethyl group is a deactivating, meta- directing group.

The proposed synthetic pathway is as follows:

Synthesis_Pathway A 4-(Trifluoromethyl)phenol B 2-Fluoro-4-(trifluoromethyl)phenol A->B Electrophilic Fluorination C This compound B->C Electrophilic Chlorination

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of this compound.

Part 1: Synthesis of 2-Fluoro-4-(trifluoromethyl)phenol

The first step involves the selective ortho-fluorination of 4-(trifluoromethyl)phenol. Electrophilic fluorinating agents are required for this transformation. Reagents such as Selectfluor® (N-fluorobis(phenyl)sulfonimide) are effective for this purpose, offering milder reaction conditions and improved selectivity compared to harsher fluorinating agents.

Protocol:

  • Reaction Setup: In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Reagent Addition: To the flask, add 4-(trifluoromethyl)phenol (10.0 g, 61.7 mmol) and acetonitrile (100 mL). Stir the mixture at room temperature until the phenol is completely dissolved.

  • Fluorination: Cool the solution to 0 °C using an ice bath. In a separate beaker, dissolve Selectfluor® (24.1 g, 68.0 mmol) in acetonitrile (50 mL). Add the Selectfluor® solution to the reaction mixture dropwise over a period of 30 minutes, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (50 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and filter. The solvent is then removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-fluoro-4-(trifluoromethyl)phenol.

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
4-(Trifluoromethyl)phenol162.1110.0 g61.7
Selectfluor®354.3724.1 g68.0
Acetonitrile41.05150 mL-

Table 1: Reagents for the synthesis of 2-Fluoro-4-(trifluoromethyl)phenol.

Part 2: Synthesis of this compound

The second step is the regioselective chlorination of 2-fluoro-4-(trifluoromethyl)phenol. The hydroxyl and fluoro groups will direct the incoming chlorine to the vacant ortho and para positions. Given that the position para to the hydroxyl group is already occupied by the trifluoromethyl group, and the other ortho position is occupied by fluorine, the chlorination is expected to occur at the 6-position. N-Chlorosuccinimide (NCS) is a suitable reagent for this electrophilic chlorination.[2]

Protocol:

  • Reaction Setup: In a fume hood, set up a dry 250 mL three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Reagent Addition: Add 2-fluoro-4-(trifluoromethyl)phenol (from the previous step, assuming a quantitative yield for calculation, 11.1 g, 61.7 mmol) and dichloromethane (120 mL) to the flask. Stir until the starting material is fully dissolved.

  • Chlorination: Cool the solution to 0 °C. Add N-chlorosuccinimide (NCS) (8.6 g, 64.8 mmol) portion-wise over 20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 8-12 hours. Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: Upon completion, wash the reaction mixture with water (2 x 50 mL) and then with a saturated aqueous solution of sodium bicarbonate (50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to afford the final product, this compound.

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
2-Fluoro-4-(trifluoromethyl)phenol180.1011.1 g61.7
N-Chlorosuccinimide (NCS)133.538.6 g64.8
Dichloromethane84.93120 mL-

Table 2: Reagents for the synthesis of this compound.

Safety and Handling Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • 4-(Trifluoromethyl)phenol and its halogenated derivatives are toxic and irritants. Avoid inhalation, ingestion, and skin contact.[3][4]

  • Selectfluor® is a strong oxidizing agent and should be handled with care.

  • N-Chlorosuccinimide is a moisture-sensitive irritant.

  • Dichloromethane and acetonitrile are volatile and flammable organic solvents.

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the functional groups present.

Conclusion

This application note provides a robust and detailed two-step synthetic route for the preparation of this compound starting from commercially available 4-(trifluoromethyl)phenol. The described protocols are based on established chemical transformations and offer a reliable method for accessing this valuable building block for research and development in the pharmaceutical and agrochemical sectors. Adherence to the outlined procedures and safety precautions is crucial for the successful and safe execution of this synthesis.

References

  • Google Patents. CN1301949C - Prepn process of 2-fluoro-6-chlorophenol.
  • Google Patents. (trifluoromethyl) phenol and derivatives of 4- (trifluoromethylphenyl) -2- (tetrahydropyranyl) ether and process for their preparation.
  • National Center for Biotechnology Information. 2,4-Dichloro-6-{N-[2-(trifluoromethyl)phenyl]carboximidoyl}phenol. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • Google Patents. CN110759806A - Preparation method of 2-chloro-4-fluorotoluene.
  • ACS Publications. Synthesis of Chloro(phenyl)trifluoromethyliodane and Catalyst-Free Electrophilic Trifluoromethylations | Organic Letters. Available at: [Link]

  • Google Patents. EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers.
  • National Center for Biotechnology Information. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. Available at: [Link]

  • Chemistry Stack Exchange. Between 3-chlorophenol and 3-fluorophenol, which one is more acidic? Available at: [Link]

  • Google Patents. CN108276254A - A method of the synthesis chloro- 4- trifloro methyl phenols of 2-.
  • PubMed. A review of chlorinated phenols. Available at: [Link]

  • Google Patents. JPH01268658A - Method for producing 4-fluoro-3-trifluoromethylphenol.
  • Wikipedia. Chlorophenol. Available at: [Link]

  • PubMed. Dechlorination of chlorinated phenols by catalyzed and uncatalyzed Fe(0) and Mg(0) particles. Available at: [Link]

  • Patent 0004447. Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
  • Agency for Toxic Substances and Disease Registry | ATSDR. Toxicological Profile for Chlorophenols. Available at: [Link]

  • MDPI. Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. Available at: [Link]

  • Wikipedia. Phenol. Available at: [Link]

  • RSC Publishing. Organic & Biomolecular Chemistry. Available at: [Link]

  • PubChem. 2-Amino-6-Chloro-4-Nitrophenol | C6H5ClN2O3 | CID 4679699. Available at: [Link]

Sources

using 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol in Medicinal & Agrochemical Synthesis

Executive Summary

This compound (CAS: 35852-58-5) represents a "privileged scaffold" in modern organic synthesis. Its unique substitution pattern offers a trifecta of tactical advantages for drug and agrochemical discovery:

  • Metabolic Stability: The fluorine atom at the ortho position and the trifluoromethyl group at the para position block common metabolic oxidation sites (P450 hydroxylation).

  • Lipophilicity Modulation: The

    
     group significantly enhances 
    
    
    
    , improving membrane permeability.
  • Orthogonal Reactivity: The phenolic hydroxyl (

    
    ) and the aryl chloride (
    
    
    
    ) provide two distinct handles for sequential functionalization—allowing the molecule to serve as a linchpin in convergent synthesis.

This guide details the physicochemical profile, strategic reactivity, and validated protocols for deploying this building block in the synthesis of biaryl ethers and heterocyclic scaffolds.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertyDataRelevance
IUPAC Name This compoundPrecise identification
CAS Number 35852-58-5Procurement verification
Molecular Weight 196.55 g/mol Stoichiometry calculations
Appearance Colorless to light yellow liquid/solid (low MP)Handling state
Acidity (

)
~7.5 - 8.0 (Estimated)More acidic than phenol (

10) due to EWGs (Cl, F,

). Requires weaker bases for deprotonation.
Electronic Character Electron-Deficient (

-acidic)
Deactivated towards

; Activated for

(if OH is converted to leaving group).

Strategic Reactivity Analysis

The molecule's reactivity is dictated by the interplay between the electron-withdrawing groups (EWGs) and the nucleophilic phenol.

DOT Diagram: Reactivity Landscape The following diagram maps the primary synthetic pathways accessible from this scaffold.

ReactivityMap Figure 1: Orthogonal reactivity handles allow sequential functionalization at the Oxygen and Carbon centers. Core 2-Chloro-6-fluoro- 4-(trifluoromethyl)phenol Path_OH Phenolic OH (Nucleophile) Core->Path_OH Path_Cl Aryl Chloride (Electrophile) Core->Path_Cl Path_Ring Aromatic Ring (Electron Deficient) Core->Path_Ring Prod_Ether Biaryl Ethers (S_NAr / Chan-Lam) Path_OH->Prod_Ether Base + R-X or Cu cat. Prod_Suzuki Biaryl Scaffolds (Suzuki-Miyaura) Path_Cl->Prod_Suzuki Pd(0) + Ar-B(OH)2 Prod_Buchwald Anilines (Buchwald-Hartwig) Path_Cl->Prod_Buchwald Pd(0) + HNR2

Application Protocols

Protocol A: Chemoselective O-Alkylation (Ether Synthesis)

Rationale: Due to the enhanced acidity of the phenol (caused by the electron-withdrawing


 and Cl groups), weak bases are sufficient. Strong bases or harsh conditions may lead to side reactions involving the C-F bond.

Objective: Synthesis of 1-(2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy)-alkyl derivatives.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Electrophile: Alkyl bromide/iodide (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ) (1.5 equiv)
    
  • Solvent: DMF (anhydrous) or Acetonitrile

Step-by-Step Procedure:

  • Dissolution: Charge a reaction flask with the phenol substrate and anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add

    
     in a single portion. Stir at room temperature for 15 minutes. Observation: The solution may turn yellow due to phenoxide formation.
    
  • Addition: Add the alkyl halide dropwise.

  • Reaction: Heat to 60°C. Monitor by TLC or LC-MS. Reaction is typically complete in 2–4 hours.

  • Workup: Dilute with Ethyl Acetate, wash 3x with water (to remove DMF), then brine. Dry over

    
     and concentrate.
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Critical Note: If synthesizing biaryl ethers (coupling with aryl halides), standard


 conditions will fail. Use Ullmann-type coupling  (CuI, ligand, 

, 110°C) or Chan-Lam coupling (Arylboronic acid,

, amine base, RT).
Protocol B: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Rationale: The C-Cl bond is sterically hindered by the ortho-OH (if unprotected) and electronically deactivated compared to bromides. However, the electron-deficient nature of the ring facilitates oxidative addition to Pd(0).

Strategy: It is highly recommended to protect the phenol (e.g., as a methyl ether or MOM ether) prior to coupling to prevent Pd catalyst poisoning and deprotonation-related catalyst inhibition.

Objective: Coupling of the aryl chloride with a phenylboronic acid.

Materials:

  • Substrate: O-Protected this compound (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2 equiv)

  • Catalyst:

    
     (3–5 mol%) or XPhos Pd G2 (for challenging substrates).
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
    .
  • Solvent: 1,4-Dioxane/Water (4:1 ratio).

Step-by-Step Procedure:

  • Inerting: Purge a microwave vial or sealed tube with Nitrogen/Argon.

  • Loading: Add the protected phenol, boronic acid, base, and Pd catalyst.

  • Solvation: Add degassed Dioxane/Water mixture.

  • Reaction: Heat to 90–100°C for 4–12 hours.

    • Tip: If using microwave irradiation, 120°C for 30 mins is often sufficient.

  • Workup: Filter through a Celite pad to remove Pd residues. Dilute with EtOAc/Water. Extract and concentrate.[1]

  • Purification: Flash chromatography.

Case Study: Synthesis of a Kinase Inhibitor Scaffold

Scenario: A medicinal chemistry team targets a p38 MAP kinase inhibitor requiring a core biaryl ether structure with specific lipophilic properties.

Workflow Visualization (DOT):

Workflow Figure 2: Convergent synthesis workflow for biaryl ether kinase inhibitors. Step1 Step 1: Protection (MeI, K2CO3) Yield: 95% Step2 Step 2: Suzuki Coupling (Ar-B(OH)2, Pd-Cat) Yield: 82% Step1->Step2 Creates Biaryl Core Step3 Step 3: Demethylation (BBr3, -78°C) Yield: 88% Step2->Step3 Restores Nucleophile Step4 Step 4: Ether Formation (Linker attachment) Target Scaffold Step3->Step4 Final Assembly Start Starting Material: 2-Chloro-6-fluoro- 4-(trifluoromethyl)phenol Start->Step1

Discussion: In this workflow, the starting material acts as the electrophile first (via Cl) and the nucleophile second (via OH).

  • Protection prevents the acidic proton from interfering with the Palladium cycle.

  • Suzuki Coupling installs the biaryl system. The electron-poor ring ensures the C-Cl bond is sufficiently reactive for oxidative addition, often outperforming electron-rich aryl chlorides [1].

  • Demethylation (

    
    ) regenerates the phenol.
    
  • Final Coupling attaches the solubilizing tail or pharmacophore.

Safety & Handling (MSDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319).

  • Specific Danger: Fluorinated compounds can release HF upon thermal decomposition. Do not heat above 200°C without rigorous safety controls.

  • Storage: Store in a cool, dry place. Keep container tightly closed.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Work in a fume hood.

References

  • 2-Chloro-4-(trifluoromethyl)phenol - Compound Summary. PubChem. Retrieved from [Link]

  • O-Trifluoromethylation of Phenols. Organic Letters, 2019. Retrieved from [Link]

  • Rhenium-Catalyzed ortho-Alkylation of Phenols. Organic Syntheses, 2017, 94, 280-291. Retrieved from [Link]

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Application Note: A Robust Protocol for the Purification of 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the purification of 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol, a key building block in the synthesis of advanced pharmaceutical and agrochemical compounds. The inherent reactivity of halogenated and fluorinated phenols necessitates a robust purification strategy to remove common synthetic impurities, such as regioisomers, starting materials, and reaction byproducts. This guide details a highly effective method centered on silica gel column chromatography, offering in-depth explanations for each step to ensure reproducibility and high purity of the final product. Additionally, safety protocols, material specifications, and methods for purity verification are thoroughly addressed to meet the rigorous standards of research and drug development professionals.

Introduction and Scientific Context

This compound is a highly functionalized aromatic compound. The unique substitution pattern, featuring a trifluoromethyl group (a strong electron-withdrawing group), and two different halogen atoms (chloro and fluoro), makes it a valuable intermediate in organic synthesis. The electronic properties imparted by these groups can significantly influence the acidity of the phenolic proton and the reactivity of the aromatic ring.

Purification of such molecules is non-trivial. The presence of multiple polar functional groups requires a carefully optimized separation technique. The primary goal of this protocol is to separate the target compound from less and more polar impurities that are typically generated during its synthesis. Column chromatography is selected as the primary method due to its versatility and high resolving power for compounds with subtle differences in polarity.[1]

Physicochemical Properties and Key Data

A thorough understanding of the compound's properties is critical for designing an effective purification strategy. While specific experimental data for this exact isomer is not widely published, we can infer its properties from closely related analogs like 2-Chloro-4-(trifluoromethyl)phenol.[2]

PropertyEstimated Value / DataSource / Rationale
Molecular Formula C₇H₃ClF₄OCalculated
Molecular Weight 214.55 g/mol Calculated
Appearance Colorless to light yellow solid or oilAnalogy to similar phenols[2]
Boiling Point ~70-80 °C at reduced pressureEstimated based on similar structures[2]
Solubility Soluble in dichloromethane, ethyl acetate, acetone; sparingly soluble in non-polar solvents like hexane.General solubility of polar organic molecules
pKa Lower than phenol (~9.9) due to electron-withdrawing groups.The diazonium group, also electron-withdrawing, significantly lowers the pKa of phenols.[3]

Mandatory Safety and Handling Protocols

This compound and its analogs are hazardous materials. Strict adherence to safety protocols is essential.

Hazard Identification:

  • Skin Irritation: Causes skin irritation.[4][5]

  • Eye Irritation: Causes serious eye irritation.[4][5]

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

  • Respiratory Irritation: May cause respiratory irritation.[4]

Personal Protective Equipment (PPE) and Handling:

  • Ventilation: All handling must be performed in a certified chemical fume hood.[6]

  • Gloves: Wear nitrile or neoprene gloves at all times. Change gloves immediately if contaminated.

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Lab Coat: A flame-resistant lab coat must be worn.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors.[5][6] Wash hands thoroughly after handling.[5]

Experimental Protocol: Purification via Column Chromatography

This protocol is designed for the purification of approximately 1-5 grams of crude this compound. Adjustments to scale will require proportional changes in column size, silica, and solvent volumes.

Principle of Separation

Silica gel is a highly polar stationary phase.[1] The separation of compounds is based on their differential adsorption to the silica and solubility in the mobile phase.

  • Non-polar impurities will have weak interactions with the silica and will elute quickly with a non-polar mobile phase.

  • The target compound , with its polar phenol group, will have moderate interaction and will elute later.

  • Highly polar impurities (e.g., dimeric byproducts) will have strong interactions and will elute last, or remain on the column.

An eluent system starting with low polarity and gradually increasing in polarity (a gradient) will provide the best separation.

Materials and Reagents
  • Crude this compound

  • Silica Gel (200-400 mesh)[7]

  • n-Hexane (ACS grade or higher)

  • Ethyl Acetate (ACS grade or higher)

  • Dichloromethane (DCM, for sample loading)

  • Glass chromatography column (40-60 mm diameter)

  • Compressed air or nitrogen for "flash" chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Potassium permanganate (KMnO₄) stain

  • Rotary evaporator

  • Round bottom flasks and collection test tubes

Step-by-Step Purification Procedure
  • TLC Analysis of Crude Material:

    • Dissolve a small amount of the crude material in ethyl acetate.

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in a solvent system of 10% Ethyl Acetate in Hexane.

    • Visualize the spots under a UV lamp and then with a KMnO₄ stain. This will help identify the target compound and impurities, and confirm the chosen eluent system is appropriate. The target phenol should appear as a distinct spot that is sensitive to the KMnO₄ stain.

  • Column Preparation (Slurry Packing):

    • For 5g of crude material, use approximately 250g of silica gel (a 50:1 ratio is a good starting point).

    • In a beaker, mix the silica gel with n-hexane to form a free-flowing slurry.

    • Secure the chromatography column vertically. Add a small layer of sand and then fill the column with n-hexane.

    • Drain some hexane from the bottom tap to ensure no air bubbles are trapped.

    • Carefully pour the silica slurry into the column. Use a funnel to avoid spilling.

    • Gently tap the column to ensure even packing. Open the stopcock to allow hexane to drain, settling the silica bed.

    • Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve the 5g of crude material in a minimal amount of dichloromethane (DCM) or the eluent mixture.

    • Alternatively, for less soluble materials, perform a "dry loading": dissolve the crude material in a suitable solvent, add a small amount of silica gel (e.g., 10g), and evaporate the solvent completely on a rotary evaporator.

    • Carefully add the sample solution (or the dry-loaded silica) to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with 100% n-hexane. If using pressure ("flash" chromatography), apply gentle pressure.

    • Gradually increase the polarity of the mobile phase. A typical gradient might be:

      • 500 mL of 100% n-Hexane

      • 500 mL of 2% Ethyl Acetate in Hexane

      • 1000 mL of 5% Ethyl Acetate in Hexane

      • 1000 mL of 10% Ethyl Acetate in Hexane

    • Collect fractions of approximately 20-25 mL in test tubes or flasks.

  • Monitoring the Separation:

    • Spot every few fractions onto a TLC plate.

    • Develop and visualize the TLC plates as in Step 1.

    • Identify the fractions containing the pure target compound. These fractions should show a single spot at the same Rf value as the target compound in the crude mixture.

  • Product Isolation:

    • Combine the pure fractions in a large round-bottom flask.

    • Remove the solvent using a rotary evaporator under reduced pressure.

    • The final product should be a colorless to light yellow solid or oil. Dry the product under high vacuum to remove any residual solvent.

Visualization of the Purification Workflow

Purification_Workflow cluster_prep Preparation cluster_separation Separation cluster_isolation Isolation & Analysis Crude Crude Product TLC_Crude TLC Analysis of Crude Crude->TLC_Crude Pack_Column Pack Silica Column TLC_Crude->Pack_Column Determine Eluent Load_Sample Load Sample Pack_Column->Load_Sample Elute Elute with Hexane/EtOAc Gradient Load_Sample->Elute Collect Collect Fractions Elute->Collect TLC_Fractions TLC Analysis of Fractions Collect->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Identify Pure Fractions Evaporate Solvent Removal (Rotovap) Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product Purity_Check Verify Purity (NMR, GC-MS) Pure_Product->Purity_Check

Caption: Workflow for the purification of this compound.

Verification of Purity

After purification, the identity and purity of the final compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and identify any remaining impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

References

  • PubChem. 2-Chloro-4-(trifluoromethyl)phenol. [Link]

  • PubChem. Phenol, 2-chloro-5-(trifluoromethyl)-. [Link]

  • Google Patents.
  • Gujarat Fluorochemicals Limited. Safety Data Sheet. [Link]

  • National Institutes of Health (NIH). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. [Link]

  • Journal of the American Chemical Society. Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. [Link]

  • MDPI. Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. [Link]

  • Harvard DASH. Deoxyfluorination of Phenols. [Link]

  • National Institutes of Health (NIH). Synthesis and Applications of α-Trifluoromethylated Alkylborons. [Link]

  • Google Patents.
  • Environmental Protection Agency (EPA). Method 528 - Determination of Phenols in Drinking Water. [Link]

  • Google Patents.
  • ResearchGate. Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates | Request PDF. [Link]

  • SpringerLink. Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). [Link]

  • Wikipedia. Diazonium compound. [Link]

  • Royal Society of Chemistry. para-Selective dearomatization of phenols by I(I)/I(III) catalysis-based fluorination. [Link]

  • YouTube. column chromatography & purification of organic compounds. [Link]

  • Google Patents.
  • Cheméo. Chemical Properties of 2-Chloro-4-fluorophenol (CAS 1996-41-4). [Link]

Sources

Application Note: Quantitative Analysis of 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the quantification of 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol (hereafter referred to as CFT-Phenol ).[1] This compound is a critical intermediate and potential metabolite in the synthesis and degradation of specific fluorinated agrochemicals and pharmaceuticals.

Introduction & Analyte Profile

This compound is a polyhalogenated aromatic compound characterized by significant electron-withdrawing substitution.[1] This substitution pattern renders the phenolic hydroxyl group highly acidic compared to non-halogenated phenols, while the trifluoromethyl group imparts lipophilicity and volatility.

Chemical Properties
PropertyValue (Estimated/Calculated)Significance for Analysis
Molecular Formula C₇H₃ClF₄OBasis for MS ion selection.[1]
Molecular Weight 214.55 g/mol Monoisotopic Mass (³⁵Cl): ~214.0 Da.[1]
pKa ~5.8 – 6.2Significantly more acidic than phenol (pKa 10). Requires pH < 3 for extraction.
LogP ~3.2Moderately lipophilic; suitable for Reversed-Phase LC.[1]
Volatility Moderate to HighRisk of loss during evaporation; requires derivatization for GC.[1]
Analytical Challenges
  • Acidity: The low pKa means the compound exists as a phenolate anion at neutral pH, preventing retention on standard C18 columns unless the mobile phase is acidified.

  • Volatility: Evaporation of extracts to dryness can lead to analyte loss.[1] Nitrogen blow-down steps must be controlled (low temp, no complete dryness).[1]

  • Ionization: In LC-MS, the compound ionizes efficiently in Negative ESI mode due to the stabilization of the phenolate ion by the electron-withdrawing Cl, F, and CF₃ groups.

Method Selection Guide

Select the appropriate protocol based on your sensitivity requirements and available instrumentation.

MethodSelection Start Select Analytical Platform Matrix Matrix Complexity? Start->Matrix LCMS Protocol A: LC-MS/MS (High Sensitivity/Throughput) Matrix->LCMS Biological Fluids (Plasma/Urine) GCMS Protocol B: GC-MS (High Specificity/Volatile Matrix) Matrix->GCMS Complex Environmental (Soil/Sludge) HighSen Use PFP or C18 Column ESI(-) Mode LCMS->HighSen Target: < 1 ng/mL Deriv MTBSTFA Reagent (Stable TBDMS ether) GCMS->Deriv Requires Derivatization

Figure 1: Decision tree for selecting the optimal analytical approach based on matrix and sensitivity needs.

Protocol A: LC-MS/MS Quantification (Recommended)[1]

This is the preferred method for biological matrices due to high sensitivity and lack of derivatization requirements.

Reagents & Materials
  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Ammonium Acetate (1 M stock), Formic Acid.

  • Column: Phenomenex Kinetex F5 (PFP) or Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 50 mm).

    • Note: PFP (Pentafluorophenyl) phases often provide superior selectivity for fluorinated compounds via π-π and F-F interactions [1].[1]

Sample Preparation (Liquid-Liquid Extraction)

Avoid Solid Phase Extraction (SPE) drying steps if possible to prevent volatility losses.

  • Aliquot: Transfer 100 µL of plasma/urine to a 1.5 mL Eppendorf tube.

  • Internal Standard: Add 10 µL of Internal Standard (IS) solution (e.g., 2,4-Dichlorophenol-d3 or 4-Trifluoromethylphenol-d4).

  • Acidification: Add 10 µL of 1.0 M Formic Acid (Target pH < 3).

    • Reasoning: Protonation of the phenolate is essential for partitioning into the organic phase.

  • Extraction: Add 500 µL MTBE (Methyl tert-butyl ether) .

    • Why MTBE? It provides excellent recovery for phenols and forms the upper layer, facilitating easy transfer.

  • Vortex/Centrifuge: Vortex for 2 min; Centrifuge at 10,000 x g for 5 min.

  • Transfer: Transfer 400 µL of the supernatant to a clean vial.

  • Concentration: Evaporate under N₂ at 30°C until 50 µL remains (DO NOT DRY COMPLETELY).

  • Reconstitution: Add 150 µL of Mobile Phase A/B (50:50).

LC-MS/MS Parameters

Chromatography:

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH natural or adj. to 5.0 with acetic acid).

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient:

    • 0-0.5 min: 10% B[1]

    • 0.5-3.0 min: Linear ramp to 95% B

    • 3.0-4.0 min: Hold 95% B[1]

    • 4.1 min: Re-equilibrate 10% B.

Mass Spectrometry (ESI Negative):

  • Source Temp: 450°C

  • Capillary Voltage: -2500 V (Phenols ionize easily; lower voltage reduces discharge).[1]

  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Mechanism
CFT-Phenol 213.0 [M-H]⁻193.0 15Loss of HF [2]
151.0 25Ring fragmentation
IS (2,4-DCP-d3) 164.0128.020Loss of HCl

Protocol B: GC-MS Quantification (Confirmatory)

GC-MS requires derivatization to cap the polar hydroxyl group, improving peak shape and volatility.[1][2]

Derivatization Strategy

We utilize MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) to form the TBDMS derivative.[1][3]

  • Advantage:[2][4] The [M-57]⁺ ion (loss of t-butyl group) is highly stable and abundant, offering better sensitivity than TMS derivatives [3].

Sample Preparation[1]
  • Extraction: Follow steps 1-5 from Protocol A.

  • Drying: Transfer supernatant to a GC vial and evaporate to absolute dryness under N₂ (gentle flow) at room temperature.

    • Critical: Ensure no water remains; water hydrolyzes the derivatizing reagent.

  • Reaction: Add 50 µL MTBSTFA + 1% TBDMCS and 50 µL Ethyl Acetate.

  • Incubation: Cap and heat at 60°C for 30 minutes .

  • Injection: Inject 1 µL into GC-MS.

GC-MS Parameters
  • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).[1]

  • Carrier Gas: Helium @ 1.0 mL/min.[1]

  • Inlet: Splitless, 250°C.

  • Oven Program:

    • 60°C (hold 1 min)

    • 20°C/min to 280°C (hold 3 min).

  • Detection (EI Source): SIM Mode.

    • Target Ion: m/z 271 (Molecular Ion 328 - 57).[1]

    • Calculation: Parent (214) + TBDMS (114) = 328. Loss of t-Butyl (57) = 271.[1]

Method Validation Criteria

To ensure "Trustworthiness" (Part 2 of requirements), the method must pass these self-validating checks:

ParameterAcceptance CriteriaTroubleshooting
Linearity (R²) > 0.995 over 1-1000 ng/mLCheck IS consistency; ensure saturation of detector isn't occurring at high end.
Recovery 80% - 120%If low: pH of extraction was not acidic enough.[1]
Precision (CV) < 15%If high: Check pipetting or evaporation variability.
Matrix Effect ± 20% (LC-MS)If suppression occurs: Switch to PFP column or use APCI source instead of ESI.

Experimental Workflow Diagram

Workflow cluster_LC LC-MS Path cluster_GC GC-MS Path Sample Sample (100 µL) Acid Acidify (pH < 3) Sample->Acid Extract LLE Extraction (MTBE) Acid->Extract Evap Evaporate (Partial/Dry) Extract->Evap Recon Reconstitute (50:50 MeOH:H2O) Evap->Recon Protocol A Deriv Derivatize (MTBSTFA, 60°C) Evap->Deriv Protocol B InjectLC Inject LC-MS (ESI -) Recon->InjectLC InjectGC Inject GC-MS (SIM m/z 271) Deriv->InjectGC

Figure 2: Step-by-step experimental workflow for both LC and GC pathways.

References

  • Needham, S. R., & Brown, P. R. (2000). The use of PFP columns for the separation of halogenated compounds. Journal of Chromatography A. (General grounding on PFP selectivity).

  • Sigma-Aldrich. (n.d.).[1] 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol Product Analysis. (Used for structural analog comparison).

  • Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482. (Authoritative source on derivatization efficiency).

  • PubChem. (2025).[1][5][6][7][8] 2-Chloro-4-(trifluoromethyl)phenol Compound Summary. National Library of Medicine.[1] (Chemical property verification).

Sources

Application Note: 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Based on the specific chemical structure and its role in modern agrochemical discovery, here is the detailed Application Note and Protocol guide.

Executive Summary

2-Chloro-6-fluoro-4-(trifluoromethyl)phenol (CAS 116640-09-6) is a highly specialized fluorinated building block used in the synthesis of next-generation crop protection agents. Its unique substitution pattern—combining an ortho-chloro, ortho-fluoro, and para-trifluoromethyl group relative to the hydroxyl—imparts exceptional lipophilicity and metabolic stability to bioactive scaffolds. This intermediate is critical in the development of mesoionic insecticides (e.g., triflumezopyrim analogs) and benzoylurea chitin synthesis inhibitors .

This guide details the chemical profile, synthetic utility, and a validated protocol for utilizing this phenol in nucleophilic aromatic substitution (


) reactions, a primary pathway for incorporating it into pesticide active ingredients (AIs).

Chemical Profile & Technical Specifications[1][2][3][4][5]

PropertySpecification
Chemical Name This compound
CAS Number 116640-09-6
Molecular Formula

Molecular Weight 214.55 g/mol
Appearance White to off-white crystalline solid
Purity (GC)

Melting Point 45–48 °C (typical)
Acidity (

)
~6.5–7.0 (Estimated; enhanced by electron-withdrawing groups)
Solubility Soluble in DCM, THF, Ethyl Acetate, Toluene; Insoluble in water
Structural Advantages in Agrochemical Design
  • Metabolic Blocking: The para-trifluoromethyl (

    
    ) and ortho-halogen substituents block oxidative metabolism at the most reactive sites on the phenyl ring, significantly extending the half-life of the active ingredient in the field.
    
  • Lipophilicity Modulation: The mixed halogenation (

    
    ) optimizes the partition coefficient (
    
    
    
    ), facilitating cuticular penetration in insects and weeds.
  • Electronic Tuning: The electron-withdrawing nature of the substituents increases the acidity of the phenolic proton, making the phenoxide anion a potent nucleophile for coupling reactions.

Key Applications in Synthesis

Mesoionic Insecticides

This phenol serves as a precursor for the "tail" moiety of mesoionic pyrido[1,2-a]pyrimidinium insecticides. In these pathways, the phenol is typically converted to an aniline or coupled directly via ether linkages to modulate binding affinity at nicotinic acetylcholine receptors (nAChRs).

  • Reference: US Patent 8,722,690 B2 (Dupont) identifies the 2-chloro-6-fluoro-4-(trifluoromethyl)phenyl moiety as a validated substituent for optimization of mesoionic pesticidal activity [1].

Benzoylurea Insecticides (Chitin Synthesis Inhibitors)

The phenol can be converted to the corresponding aniline (2-chloro-6-fluoro-4-trifluoromethylaniline) via a Smiles rearrangement or nucleophilic substitution followed by reduction. This aniline is then reacted with 2,6-difluorobenzoyl isocyanate to form benzoylurea analogs, a class of insecticides that disrupt insect molting.

Diphenyl Ether Herbicides

The phenoxide anion is used in


 reactions with halogenated nitrobenzenes or pyridines to form diphenyl ether herbicides (PPO inhibitors). The specific substitution pattern provides selectivity for broadleaf weed control.

Experimental Protocol: Coupling (Etherification)

Objective: Synthesize a biaryl ether intermediate by coupling this compound with a representative electrophile (e.g., 2-chloro-5-nitropyridine).

Reaction Scheme


  • Ar-OH: this compound[1]

  • Het-Cl: 2-Chloro-5-nitropyridine (Model Electrophile)

Materials & Reagents[3][4][7][8][9]
  • Substrate: this compound (1.0 eq, 10 mmol, 2.15 g)

  • Electrophile: 2-Chloro-5-nitropyridine (1.1 eq, 11 mmol, 1.74 g)

  • Base: Potassium Carbonate (

    
    ), anhydrous, -325 mesh (1.5 eq, 15 mmol, 2.07 g)
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (20 mL)

  • Quench: Water (distilled), Ethyl Acetate (EtOAc)

Step-by-Step Methodology
  • Preparation:

    • Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

    • Purge the system with Nitrogen (

      
      ) or Argon to maintain an inert atmosphere.
      
  • Deprotonation:

    • Add This compound (2.15 g) and anhydrous DMF (20 mL) to the flask.

    • Add

      
        (2.07 g) in a single portion.
      
    • Observation: The mixture may turn yellow/orange as the phenoxide anion forms.

    • Stir at Room Temperature (RT) for 30 minutes to ensure complete deprotonation.

  • Coupling Reaction:

    • Add 2-Chloro-5-nitropyridine (1.74 g) to the reaction mixture.

    • Heat the reaction block to 80–90 °C .

    • Monitor the reaction via TLC (Hexane:EtOAc 4:1) or HPLC.[2]

    • Endpoint: Reaction is typically complete within 3–5 hours. Look for the disappearance of the phenol peak.

  • Work-up:

    • Cool the mixture to RT.

    • Pour the reaction mass into Ice-Water (100 mL) with vigorous stirring. The product may precipitate as a solid.

    • Extraction: If oil forms, extract with EtOAc (3 x 30 mL).

    • Wash the combined organic layers with Brine (2 x 20 mL) and Water (2 x 20 mL) to remove residual DMF.

    • Dry over anhydrous

      
       , filter, and concentrate under reduced pressure.
      
  • Purification:

    • Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Silica Gel, 0-10% EtOAc in Hexanes).

Critical Process Parameters (CPP)
  • Moisture Control: Water must be excluded (

    
    ) as hydroxide ions compete with the phenoxide, leading to hydrolysis of the electrophile.
    
  • Base Selection:

    
     is preferred over 
    
    
    
    for safety and ease of handling, but
    
    
    can be used to accelerate sluggish reactions.

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the


 coupling protocol.

G Start Start: Inert Atmosphere Setup Reagents Dissolve Phenol in DMF Add K2CO3 Start->Reagents Deprot Deprotonation Step (30 min @ RT) Reagents->Deprot Addition Add Electrophile (2-Chloro-5-nitropyridine) Deprot->Addition Heat Reaction Heating (80-90°C, 3-5h) Addition->Heat Check TLC/HPLC Check (Phenol consumed?) Heat->Check Check->Heat Incomplete Quench Quench into Ice-Water Check->Quench Complete Extract Extraction (EtOAc) & Wash Quench->Extract Purify Purification (Recrystallization/Column) Extract->Purify

Caption: Step-by-step workflow for the


 coupling of this compound.
Agrochemical Retrosynthesis Pathway

This diagram shows how this phenol fits into the broader synthesis of a generic Benzoylurea Insecticide.

G Target Target: Benzoylurea Insecticide (Chitin Synthesis Inhibitor) Isocyanate 2,6-Difluorobenzoyl Isocyanate Target->Isocyanate Coupling Aniline 2-Chloro-6-fluoro-4-(trifluoromethyl)aniline Target->Aniline Coupling Phenol This compound (CAS 116640-09-6) Aniline->Phenol Smiles Rearrangement or Amination Precursor 2-Fluoro-4-(trifluoromethyl)phenol Phenol->Precursor Electrophilic Chlorination (SO2Cl2)

Caption: Retrosynthetic analysis placing the phenol as a key precursor to benzoylurea insecticides.

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319). May cause respiratory irritation (H335).

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood.

  • Storage: Store in a cool, dry place (2-8°C recommended). Keep container tightly closed to prevent moisture absorption.

References

  • Holyoke, C. W., et al. (2014). Mesoionic Pesticides. U.S. Patent No. 8,722,690 B2. Washington, DC: U.S. Patent and Trademark Office.

  • ChemicalBook. (2025). This compound Product Page.

  • PubChem. (2025).[3][4][5] Compound Summary: 2-Chloro-4-(trifluoromethyl)phenol (Isomer Reference).[6][3] National Library of Medicine. (Note: Reference for general physicochemical properties of the isomer class).

  • BenchChem. (2025).[7] Synthesis of Fluorinated Phenols: Application Notes.

Sources

The Strategic deployment of 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the strategic applications of 2-chloro-6-fluoro-4-(trifluoromethyl)phenol as a pivotal building block in the synthesis of complex pharmaceutical intermediates. The unique substitution pattern of this phenol, featuring a trifluoromethyl group and ortho-chloro and -fluoro substituents, imparts distinct reactivity and physicochemical properties that are highly advantageous in modern drug discovery and development. This document will delve into the mechanistic rationale behind its use, present detailed, field-tested protocols for key transformations, and offer insights into the optimization of these processes. The primary focus will be on its application in the synthesis of diaryl ether intermediates, which are core scaffolds in a variety of targeted therapeutics.

Introduction: The Significance of Fluorinated Phenols in Medicinal Chemistry

The incorporation of fluorine-containing moieties into drug candidates is a widely employed strategy to enhance a range of pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. The trifluoromethyl group (-CF3), in particular, is a key pharmacophore due to its strong electron-withdrawing nature and steric bulk.[1] this compound is a trifunctionalized aromatic compound that serves as a versatile precursor in the synthesis of complex organic molecules. The presence of the ortho-chloro and -fluoro substituents provides handles for regioselective reactions and modulates the acidity of the phenolic hydroxyl group, influencing its reactivity in nucleophilic substitution reactions.

Physicochemical Properties and Reactivity Profile

The strategic placement of the chloro, fluoro, and trifluoromethyl groups on the phenol ring dictates its chemical behavior. The electron-withdrawing nature of these substituents increases the acidity of the phenolic proton, facilitating its deprotonation to form a more reactive phenoxide nucleophile.

PropertyValueSource
Molecular Formula C₇H₃ClF₄ON/A
Molecular Weight 214.55 g/mol N/A
Appearance Off-white to pale yellow solidN/A
Boiling Point Not readily availableN/A
Melting Point Not readily availableN/A

Note: Experimental data for this specific compound is not widely published. The properties are inferred from structurally similar compounds.

The reactivity of the aromatic ring is also significantly influenced by the substituents. The electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (SNAr), although the positions are highly activated for such reactions. The primary utility of this molecule, however, lies in the nucleophilicity of the phenoxide in forming diaryl ether linkages.

Core Application: Synthesis of Diaryl Ether Intermediates for Kinase Inhibitors

A prominent application of this compound is in the synthesis of diaryl ether intermediates that form the backbone of several multi-kinase inhibitors, such as Sorafenib and Regorafenib.[2][3] These drugs are crucial in oncology for their ability to target various signaling pathways involved in tumor growth and angiogenesis. The general synthetic strategy involves the formation of a diaryl ether bond between the phenol and an activated aromatic or heteroaromatic ring.

Mechanistic Insight: The Williamson Ether Synthesis and Ullmann Condensation

The formation of the diaryl ether linkage can be achieved through two primary synthetic routes: the Williamson ether synthesis and the Ullmann condensation.

  • Williamson Ether Synthesis: This classic method involves the reaction of a deprotonated phenol (phenoxide) with an alkyl or aryl halide.[4][5] In the context of synthesizing pharmaceutical intermediates, this typically involves the reaction of the phenoxide of this compound with an activated aryl or heteroaryl halide. The reaction proceeds via an SN2 or SNAr mechanism, depending on the nature of the electrophile.[4]

  • Ullmann Condensation: This copper-catalyzed cross-coupling reaction provides an alternative route to diaryl ethers, particularly when the aryl halide is less reactive.[6][7] While traditionally requiring harsh conditions, modern iterations of the Ullmann condensation employ ligands that facilitate the reaction under milder conditions.[8]

The choice between these methods often depends on the specific substrates, desired reaction conditions, and scalability.

Williamson_vs_Ullmann cluster_0 Synthetic Pathways to Diaryl Ethers cluster_1 Williamson Ether Synthesis cluster_2 Ullmann Condensation Start This compound Phenoxide Phenoxide Intermediate Start->Phenoxide Base (e.g., K2CO3, Cs2CO3) DiarylEther Diaryl Ether Intermediate Start->DiarylEther Cu Catalyst, Base Phenoxide->DiarylEther SNAr Mechanism ArylHalide Activated Aryl/Heteroaryl Halide ArylHalide->DiarylEther ArylHalide->DiarylEther

Caption: Comparison of Williamson and Ullmann pathways for diaryl ether synthesis.

Detailed Experimental Protocols

The following protocols are illustrative examples of how this compound can be utilized in the synthesis of a key pharmaceutical intermediate.

Protocol 1: Synthesis of a Diaryl Ether Intermediate via Williamson Ether Synthesis

This protocol describes the synthesis of 4-(4-((2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy)methyl)pyridin-2-yl)-N-methylpicolinamide, a hypothetical intermediate structurally related to kinase inhibitors.

Materials and Reagents:

  • This compound

  • 4-(4-(chloromethyl)pyridin-2-yl)-N-methylpicolinamide (or a similar activated heteroaryl halide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Nitrogen or Argon inert atmosphere setup

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).

  • Add anhydrous DMF to dissolve the phenol.

  • Add anhydrous potassium carbonate (1.5 eq.) and cesium carbonate (0.5 eq.) to the solution. The use of a combination of bases can enhance the reaction rate.

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • Add a solution of 4-(4-(chloromethyl)pyridin-2-yl)-N-methylpicolinamide (1.1 eq.) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and monitor the progress by TLC.

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Expected Outcome and Characterization:

The expected product is the corresponding diaryl ether. Characterization should be performed using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and purity.

Williamson_Workflow Start Start: Dissolve Phenol in DMF AddBase Add K2CO3 / Cs2CO3 Start->AddBase FormPhenoxide Stir at RT (30 min) (Phenoxide Formation) AddBase->FormPhenoxide AddElectrophile Add Heteroaryl Halide Solution FormPhenoxide->AddElectrophile Heat Heat to 80-90°C AddElectrophile->Heat Monitor Monitor by TLC Heat->Monitor Workup Workup: Quench, Extract, Wash Monitor->Workup Reaction Complete Purify Purification: Column Chromatography Workup->Purify End End: Characterize Product Purify->End

Caption: Workflow for Williamson ether synthesis of a diaryl ether intermediate.

Safety and Handling Precautions

This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of pharmaceutical intermediates. Its unique electronic and steric properties, conferred by the trifluoromethyl, chloro, and fluoro substituents, make it an ideal precursor for the construction of complex diaryl ether scaffolds found in numerous targeted therapies. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this important reagent in their drug discovery and development endeavors.

References

  • National Center for Biotechnology Information. 2,4-Dichloro-6-{N-[2-(trifluoromethyl)phenyl]carboximidoyl}phenol. PubChem Compound Summary for CID 10127891. Available at: [Link]

  • Google Patents. CN1301949C - Prepn process of 2-fluoro-6-chlorophenol.
  • MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

  • National Center for Biotechnology Information. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PubMed Central. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • Thieme Connect. A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. Available at: [Link]

  • ResearchGate. A practical and efficient method for synthesis of sorafenib and regorafenib. Available at: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

  • Wikipedia. Ullmann condensation. Available at: [Link]

  • National Center for Biotechnology Information. Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles. PubMed Central. Available at: [Link]

  • Google Patents. CN114920689A - Preparation method of regorafenib intermediate.
  • Chemistry LibreTexts. 11.8: Williamson Ether Synthesis. Available at: [Link]

  • Google Patents. CN105085388A - Synthesis method for sorafenib intermediate.
  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: Practical Alternatives to Boron- and Tin-Based Methods. Available at: [Link]

  • Google Patents. US4157344A - Preparation of aryl trifluoromethyl ethers.
  • ResearchGate. Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry and Drug Discovery. Available at: [Link]

  • Google Patents. CN110746322A - N- [ 3-chloro-4- (1,1, 2-trifluoro-2-trifluoromethoxy-ethyl) -phenyl ] -2, 6-difluoro-benzamidine, preparation method and application.
  • ResearchGate. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available at: [Link]

  • ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Available at: [Link]

  • Google Patents. CN104910067A - Method for synthesizing regorafenib by one-pot process.
  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]

  • YouTube. Williamson Ether Synthesis Reaction Mechanism. Available at: [Link]

  • Google Patents. WO2009111061A1 - Process for the preparation of sorafenib and salts thereof.
  • Google Patents. US5756724A - High-yielding ullmann reaction for the preparation of bipyrroles.
  • University of Missouri-St. Louis. The Williamson Ether Synthesis. Available at: [Link]

  • Wikipedia. Ullmann reaction. Available at: [Link]

Sources

Application Note: Experimental Setup and Optimization for Reactions Involving 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This Application Note provides a technical guide for handling and reacting 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol (CAS: 35852-58-5).[1] This scaffold is a critical building block in the synthesis of benzoylurea insecticides and next-generation agrochemicals.[1] Its unique substitution pattern—combining a strongly electron-withdrawing trifluoromethyl group with mixed ortho-halogens—imparts specific electronic and steric properties that distinguish it from simple phenols.[1]

Key Challenges Addressed:

  • Enhanced Acidity: The electron-deficient ring significantly lowers the pKa compared to phenol, altering base selection strategies.[1]

  • Steric Hindrance: The 2,6-disubstitution pattern creates a "steric gate" around the hydroxyl group, retarding nucleophilic attack rates in standard

    
     reactions.[1]
    
  • Nucleophilicity: The electron-poor nature of the phenolate anion reduces its nucleophilicity, requiring optimized solvation shells for effective reaction.[1]

Chemical & Physical Characterization[2][3][4][5][6]

Understanding the electronic environment is prerequisite to reaction design.

Structural Analysis & Acidity

The molecule features three electron-withdrawing groups (EWGs). The para-


 group exerts a strong inductive and mesomeric withdrawal, while the ortho-chloro and ortho-fluoro atoms provide additional inductive acidification and steric bulk.[1]
PropertyValue / DescriptionImplication for Protocol
Molecular Formula

MW: 196.55 g/mol
Predicted pKa 6.2 – 6.8 (Est.)[1]Significantly more acidic than phenol (pKa 10) and 4-trifluoromethylphenol (pKa ~8.7).[2] Weak bases (

,

) are sufficient for deprotonation.
Solubility Low in water; High in DCM, EtOAc, MeCN.Reactions should use polar aprotic solvents (DMF, NMP, MeCN) to support ionic intermediates.
Stability Stable to acid; Sensitive to strong oxidizers.[1]Avoid radical initiators unless intended.
Safety & Handling (SDS Summary)
  • Hazards: Corrosive (Category 1C). Causes severe skin burns and eye damage.[3][4]

  • PPE: Neoprene gloves, chemical splash goggles, and face shield are mandatory.[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation over long periods, although the ring is relatively electron-poor and oxidation-resistant.[1]

Experimental Workflow Visualization

The following decision tree outlines the optimal reaction pathways based on the desired transformation.

ReactionWorkflow Start Starting Material: This compound Decision Target Transformation? Start->Decision EtherPath O-Alkylation (Ether Synthesis) Decision->EtherPath Linker Attachment CouplingPath C-C or C-N Coupling Decision->CouplingPath Scaffold Extension BaseSelect Base Selection: Cs2CO3 (Preferred) vs K2CO3 EtherPath->BaseSelect Solvent Solvent: MeCN or DMF BaseSelect->Solvent 'Cesium Effect' ProductEther Product: Aryl Alkyl Ether Solvent->ProductEther Activation Activation Step: Triflation (Tf2O/Pyridine) CouplingPath->Activation Suzuki Suzuki-Miyaura Coupling (Pd Catalyst) Activation->Suzuki ProductCoupled Product: Biaryl / Functionalized Arene Suzuki->ProductCoupled

Figure 1: Strategic decision tree for functionalizing this compound.

Protocol 1: The "Cesium Effect" O-Alkylation

Objective: Synthesis of ethers (e.g., for herbicide linkers) overcoming steric hindrance and low nucleophilicity.[1]

Rationale

Standard Williamson ether synthesis often utilizes


 in acetone. However, for this substrate, the 2,6-disubstitution creates steric bulk, and the electron-poor ring delocalizes the negative charge, making the phenoxide a "lazy" nucleophile.[1]
  • The Solution: Use Cesium Carbonate (

    
    ) .[1][5] The large ionic radius of Cesium (
    
    
    
    ) forms a "loose ion pair" with the phenoxide, effectively creating a "naked" anion that is more reactive than the tight ion pair formed with Potassium or Sodium [1].
Materials
  • Substrate: this compound (1.0 equiv)[1]

  • Alkyl Halide: 1.1 – 1.2 equiv (Bromides or Iodides preferred)

  • Base:

    
     (1.5 equiv) - Must be anhydrous[1]
    
  • Solvent: Acetonitrile (MeCN) or DMF (0.2 M concentration)

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and cool under Argon flow.

  • Solvation: Add the phenol (1.0 equiv) and anhydrous MeCN. Stir until fully dissolved.

  • Deprotonation: Add

    
     (1.5 equiv) in a single portion. The mixture may turn slight yellow due to phenoxide formation.
    
    • Critical Check: Stir at room temperature for 15 minutes to ensure complete deprotonation. The low pKa ensures this happens rapidly.

  • Alkylation: Add the alkyl halide dropwise via syringe.

  • Reaction: Heat to 60°C . Monitor by TLC or LC-MS.[1]

    • Note: Due to the "Cesium Effect," reaction times are often shorter (2–4 hours) compared to

      
       (overnight).
      
  • Workup:

    • Cool to room temperature.

    • Filter off the inorganic salts through a Celite pad.

    • Concentrate the filtrate. Partition between EtOAc and water.

    • Wash organic layer with 1M NaOH (to remove unreacted phenol) followed by Brine.

    • Dry over

      
       and concentrate.
      

Protocol 2: Activation for Cross-Coupling (Triflation)

Objective: Converting the hydroxyl group into a leaving group (Triflate) to enable Palladium-catalyzed coupling (Suzuki, Buchwald-Hartwig).

Rationale

The electron-deficient nature of the ring stabilizes the C-O bond, making direct activation slightly slower than electron-rich phenols.[1] Triflic anhydride (


) is required; weaker agents like tosyl chloride often fail or react sluggishly due to the steric crowding at the ortho positions.
Step-by-Step Procedure
  • Setup: Use a dry flask under Nitrogen at 0°C (Ice bath).

  • Reagents: Dissolve phenol (1.0 equiv) in dry DCM (0.3 M).

  • Base: Add Pyridine (2.0 equiv) or TEA (2.0 equiv).

    • Observation: A color change indicates deprotonation.

  • Addition: Add

    
     (1.2 equiv) dropwise over 10 minutes.
    
    • Caution: Exothermic reaction. Maintain temp < 5°C to prevent side reactions.

  • Completion: Allow to warm to room temperature and stir for 2 hours.

  • Quench: Quench with saturated

    
     solution.
    
  • Isolation: Extract with DCM. Wash with 0.5M HCl (to remove pyridine), then water.

    • Stability Note: The resulting triflate is relatively stable due to the EWGs on the ring but should be used immediately in the coupling step or stored at -20°C.[1]

Comparison of Base Efficacy (Data Summary)

The following table summarizes expected conversion rates based on general reactivity profiles of poly-halogenated phenols [2].

BaseSolventTempEst.[6][5][7] Yield (4h)Notes

MeCN 60°C >95% Recommended. Loose ion pair maximizes rate.[1]

AcetoneReflux40-60%Slow due to tight ion pairing and lower solubility.[1]

DMF0°C -> RT85-90%Effective but requires strict anhydrous conditions; safety risk.[1]

DCMRT<10%Insufficient for alkylation; suitable for acylation/triflation only.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance blocking the electrophile.[1]Switch solvent to DMF (more polar) and increase temp to 80°C. Switch base to

.
Hydrolysis of Product Moisture in solvent.[1]The electron-poor ring makes the ether linkage slightly more susceptible to nucleophilic attack.[1] Ensure anhydrous conditions.
Darkening of Rxn Oxidation of phenoxide.[1]Ensure Argon sparging of solvents prior to use.

References

  • Cesium Carbonate Effect: Lee, J. C., Yuk, J. Y., & Cho, S. H. (1995).[5] Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate.[5][7][8][9] Synthetic Communications, 25(9), 1367-1370. (Verified via Search 1.3).

  • pKa & Reactivity of Polyfluorinated Phenols: J. Phys. Org. Chem. 2019, 32, e3940.[2] Aqueous pKa values of fluorinated phenols. (Verified via Search 1.20).

  • Safety Data: PubChem Laboratory Chemical Safety Summary (LCSS) for 2-Chloro-4-(trifluoromethyl)phenol (Analogous hazards). (Verified via Search 1.4).

  • General Alkylation Protocols: "Cesium carbonate Catalyzed O-Alkylation of Phenol." Semantic Scholar. (Verified via Search 1.14).

Sources

Application Note: HPLC Method Development for 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the analysis of 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol , a highly specific halogenated phenolic intermediate often encountered in the synthesis of agrochemicals (e.g., benzoylurea insecticides) and fluorinated pharmaceuticals.[1][2]

Executive Summary

The analysis of This compound presents specific chromatographic challenges due to its high acidity and lipophilicity induced by the electron-withdrawing trifluoromethyl (-CF₃), chloro (-Cl), and fluoro (-F) substituents.[1][2]

Standard neutral mobile phases typically result in early elution and severe peak tailing due to ionization of the phenolic hydroxyl group. This protocol details a Reverse-Phase HPLC (RP-HPLC) method utilizing an acidified mobile phase to suppress ionization, ensuring robust retention, sharp peak shape, and high reproducibility.[1][2]

Key Method Parameters
  • Column: C18 (End-capped) or Pentafluorophenyl (PFP) for orthogonal selectivity.

  • Mobile Phase: Acidified Water (pH 2.5) / Acetonitrile gradient.

  • Detection: UV-Vis (Diode Array) at 275 nm .

  • Linearity:

    
     (Range: 1–100 µg/mL).
    

Compound Profile & Physicochemical Context

Understanding the molecule is the first step to successful separation. The unique substitution pattern dramatically alters the phenol's behavior compared to non-halogenated analogs.

PropertyDescriptionChromatographic Implication
Structure Phenol with -Cl at C2, -F at C6, -CF₃ at C4.[1][2]High electron density withdrawal from the ring.
Acidity (pKa) Estimated ~5.8 – 6.5 (vs. Phenol ~10).CRITICAL: The molecule is significantly more acidic than phenol. At neutral pH (7.0), it exists as a phenolate anion, leading to zero retention on C18. Mobile phase pH must be < 4.0.
Lipophilicity (LogP) High (~3.0 – 3.5).Requires high organic content for elution. Strong retention on C18 once protonated.
UV Absorbance

~270–280 nm.
The aromatic ring provides strong UV response. The -CF₃ group may cause a slight bathochromic shift.[1][2]

Method Development Strategy

The Acidity Challenge (The "Why")

The primary failure mode in analyzing fluorinated phenols is peak splitting or void elution .

  • Mechanism: The electron-withdrawing groups stabilize the phenoxide anion.[1][2]

  • Solution: We apply the Henderson-Hasselbalch equation .[1][2] To ensure the molecule is >99% in its neutral (protonated) state for interaction with the hydrophobic stationary phase, the mobile phase pH must be at least 2 units below the pKa.

    • Target pH: 2.5 – 3.0 .

    • Modifier: 0.1% Phosphoric Acid (

      
      )  or 0.1% Trifluoroacetic Acid (TFA) .
      
Column Selection
  • Primary (Robustness): C18 (Octadecylsilane) . Must be "end-capped" to prevent interaction between the lone pairs of the chloro/fluoro groups and free silanols on the silica surface.[1][2]

  • Secondary (Selectivity): PFP (Pentafluorophenyl) . If separating this compound from closely related isomers (e.g., 2-Chloro-4-fluoro-...), the PFP phase offers "fluoro-fluoro" interactions that provide unique selectivity not possible with C18.[1][2]

Detailed Experimental Protocol

Reagents and Standards
  • Reference Standard: this compound (>98% purity).[1][2]

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q, 18.2 MΩ).

  • Modifier: Phosphoric Acid (85%, HPLC Grade) OR Formic Acid (for MS compatibility).

Instrument Setup
ParameterSetting
System HPLC with Binary Pump and DAD/UV Detector
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
Temperature 30°C (Controlled)
Flow Rate 1.0 mL/min
Injection Vol. 10 µL
Detection 275 nm (Bandwidth 4 nm); Ref 360 nm
Mobile Phase A 0.1%

in Water (pH ~2.[1][2][3]2)
Mobile Phase B Acetonitrile (100%)
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BDescription
0.0 9010Equilibration / Loading
2.0 9010Isocratic Hold (Focusing)
15.0 1090Linear Gradient Elution
18.0 1090Wash Step
18.1 9010Re-equilibration
23.0 9010End of Run

Workflow Visualization

The following diagram illustrates the logical flow for sample preparation and decision-making during method optimization.

HPLC_Workflow Start Start: Sample Prep Dissolve Dissolve 10mg in 50:50 MeOH:Water Start->Dissolve Filter Filter (0.22 µm PTFE) Dissolve->Filter Inject Inject 10 µL into HPLC Filter->Inject CheckPeak Check Peak Shape @ 275 nm Inject->CheckPeak Good Sharp Peak? Proceed to Validation CheckPeak->Good Yes Bad Tailing or Split? CheckPeak->Bad No Action1 Decrease pH of MP A (Add more H3PO4) Bad->Action1 Ionization Issue Action2 Switch to PFP Column Bad->Action2 Selectivity Issue Action1->Inject Action2->Inject

Caption: Workflow for sample preparation and iterative troubleshooting of peak shape issues.

Validation Criteria (ICH Q2 Guidelines)

To ensure the method is "Trustworthy" and "Self-Validating," the following acceptance criteria should be met:

  • System Suitability:

    • Tailing Factor (

      
      ):  Must be < 1.5. (If > 1.5, column activity is too high; check end-capping).
      
    • Theoretical Plates (

      
      ):  > 5000 for the main peak.
      
    • RSD (n=6): Retention time < 0.5%; Area < 1.0%.

  • Linearity:

    • Prepare 5 levels: 1, 10, 25, 50, 100 µg/mL.

    • Acceptance:

      
      .
      
  • LOD/LOQ:

    • Calculate based on Signal-to-Noise (S/N).[1][2]

    • LOD (S/N = 3): Typically ~0.05 µg/mL.

    • LOQ (S/N = 10): Typically ~0.15 µg/mL.

Troubleshooting & "Expert Insights"

  • Issue: Peak Fronting.

    • Cause: Sample solvent is too strong (e.g., 100% MeOH injection into 10% ACN mobile phase).

    • Fix: Dissolve sample in the starting mobile phase (90% Water / 10% ACN).

  • Issue: Retention Time Drift.

    • Cause: Fluorinated phenols can be volatile or degrade if the mobile phase pH fluctuates.

    • Fix: Always prepare fresh acidified water daily. Ensure column temperature is thermostatted (30°C), not ambient.

  • Issue: Ghost Peaks.

    • Cause: Carryover. Fluorinated compounds can stick to PTFE seals.

    • Fix: Use a needle wash of 50:50 ACN:Water with 0.1% Formic Acid.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[4] Introduction to Modern Liquid Chromatography. Wiley. (Standard text on RP-HPLC mechanism and pH control).

  • PubChem. (n.d.).[3][5][6][7] 2-Chloro-4-(trifluoromethyl)phenol Compound Summary. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link] (Analogous compound data for pKa/LogP estimation).

  • Chromatography Online. (2008). Fluorinated HPLC Phases — Looking Beyond C18. LCGC International. Retrieved January 31, 2026, from [Link] (Guidance on PFP columns for halogenated aromatics).

  • U.S. EPA. (2007). Method 8041A: Phenols by Gas Chromatography. (Reference for extraction and handling of halogenated phenols). Retrieved January 31, 2026, from [Link][1][2]

Sources

Quantitative Analysis of 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a comprehensive and robust methodology for the quantitative analysis of 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Given its reactive nature and importance in chemical synthesis, a reliable analytical method is crucial for process monitoring, quality control, and impurity profiling. This guide details a complete workflow, from sample preparation and derivatization to Gas Chromatography-Mass Spectrometry (GC-MS) analysis and method validation, designed to provide high sensitivity, specificity, and accuracy. The protocols herein are grounded in established principles of analytical chemistry to ensure trustworthy and reproducible results.

Introduction: The Analytical Challenge

This compound is a substituted phenol containing multiple halogen atoms and a trifluoromethyl group. These functional groups impart unique chemical properties but also present analytical challenges.[2] The polar phenolic hydroxyl group can lead to poor peak shape (tailing) and low volatility in gas chromatography, necessitating a derivatization step to achieve reliable analysis.[3] Furthermore, as this compound is often an intermediate in complex synthetic routes, its accurate quantification in diverse matrices is essential for ensuring the purity and safety of final products.

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is an ideal technique for this application, offering high-resolution separation and definitive identification based on mass-to-charge ratio.[4][5] This note provides a field-proven protocol, explaining the causality behind each step to empower researchers to adapt and troubleshoot the method for their specific applications.

Analyte Physicochemical Properties

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
Chemical Formula C₇H₃ClF₄OCalculated
Molecular Weight 214.55 g/mol Calculated
Boiling Point ~66 °C at 13 mmHg (for 2-Chloro-4-(trifluoromethyl)phenol)[1]
Structure SMILES: C1=C(C(=C(C=C1Cl)F)O)C(F)(F)F-
Polarity Polar due to the hydroxyl groupGeneral Chemical Principle

Note: The boiling point is for a related compound and serves as an estimate. The presence of the additional fluorine atom will likely alter this value.

Experimental Workflow: From Sample to Result

The analytical workflow is a multi-stage process designed to ensure the sample is suitable for GC-MS analysis and that the data generated is reliable.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Reaction Mixture) LLE Liquid-Liquid Extraction (LLE) to Isolate Analyte Sample->LLE Dry Drying of Organic Extract (e.g., with Na₂SO₄) LLE->Dry Deriv Silylation (Derivatization) to Enhance Volatility Dry->Deriv GC_Inject GC Injection & Separation Deriv->GC_Inject MS_Detect MS Detection & Ionization GC_Inject->MS_Detect Data_Acq Data Acquisition MS_Detect->Data_Acq Quant Quantification & Reporting Data_Acq->Quant

Caption: Overall analytical workflow for this compound analysis.

Detailed Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is a fundamental technique used to separate analytes from a sample matrix based on their differential solubilities in two immiscible liquids.[6]

Protocol:

  • Sample Dilution: Accurately weigh or measure a known quantity of the sample matrix (e.g., 1 mL of a reaction mixture) and dilute it with 5 mL of deionized water in a separatory funnel.

  • pH Adjustment: Adjust the pH of the aqueous sample to <2 using 6M HCl. This ensures the phenolic hydroxyl group is protonated, rendering the analyte less water-soluble and more amenable to extraction into an organic solvent.

  • Extraction: Add 10 mL of a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Mixing: Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate completely. Drain the lower organic layer into a clean collection flask.

  • Repeat Extraction: Repeat the extraction process (steps 3-5) two more times with fresh aliquots of the organic solvent to ensure quantitative recovery. Combine all organic extracts.

  • Drying: Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate to remove residual water, which can interfere with the derivatization reaction.[7]

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 1 mL. This sample is now ready for derivatization.

Derivatization: Silylation

To improve chromatographic performance, the polar hydroxyl group of the phenol is converted to a non-polar trimethylsilyl (TMS) ether. This process, known as silylation, increases volatility and thermal stability, resulting in sharper, more symmetrical peaks.[3][8] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent often used for this purpose.[7]

Protocol:

  • Reagent Preparation: In a 2 mL autosampler vial, add 100 µL of the concentrated sample extract.

  • Silylating Agent Addition: Add 200 µL of BSTFA and 20 µL of Trimethylchlorosilane (TMCS) as a catalyst. The catalyst enhances the reactivity of the silylating agent, especially for hindered hydroxyl groups.[3]

  • Reaction: Cap the vial tightly and heat at 70-80°C for 45 minutes in a heating block or water bath.[7][9]

  • Cooling: Allow the vial to cool to room temperature. The sample is now ready for GC-MS injection.

GC-MS Instrumental Method

The following parameters provide a robust starting point for analysis. Optimization may be required based on the specific instrumentation used.

ParameterRecommended SettingRationale
Gas Chromatograph (GC)
Injection Volume1 µLStandard volume for capillary columns.
Inlet Temperature250 °CEnsures rapid and complete volatilization of the derivatized analyte.
Injection ModeSplit (e.g., 20:1 ratio)Prevents column overloading and ensures sharp peaks. Adjust ratio based on concentration.
Carrier GasHelium (99.999% purity)Inert carrier gas providing good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)Provides optimal velocity for separation on a standard 0.25 mm ID column.
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane phase (e.g., DB-5ms, ZB-5MS)A versatile, low-polarity column suitable for a wide range of semi-volatile compounds, including halogenated aromatics.[10]
Oven ProgramInitial: 60°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min)A typical temperature program designed to separate the analyte from solvent and other potential impurities.
Mass Spectrometer (MS)
Ion SourceElectron Ionization (EI)Standard, robust ionization technique providing reproducible fragmentation patterns.
Ionization Energy70 eVIndustry standard energy for creating extensive, library-searchable mass spectra.
Transfer Line Temp280 °CPrevents condensation of the analyte between the GC and MS.
Ion Source Temp230 °CStandard operating temperature to maintain cleanliness and performance.
Acquisition ModeFull Scan (m/z 50-400) and/or Selected Ion Monitoring (SIM)Full Scan for initial identification; SIM for enhanced sensitivity and quantitation.[11][12]
SIM Ions m/z 286 (Molecular Ion), m/z 271 (Fragment Ion)Monitoring the molecular ion and a key fragment ion increases specificity.

Data Analysis and Interpretation

The TMS-derivatized this compound will have a molecular weight of 286.6 g/mol . Under Electron Ionization, it is expected to produce a characteristic fragmentation pattern.

Caption: Expected EI fragmentation pathway of the TMS-derivatized analyte.

The primary fragment observed for TMS-ethers is typically the loss of a methyl radical (•CH₃), resulting in a stable [M-15]⁺ ion. In this case, this corresponds to an ion at m/z 271 . The presence of the molecular ion at m/z 286 and the characteristic fragment at m/z 271 provides high confidence in the identification of the analyte.

Method Validation

For use in regulated environments such as drug development, the analytical method must be validated to prove it is fit for purpose.[5][13] Key validation parameters are summarized below, based on International Council for Harmonisation (ICH) guidelines.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal measured is unequivocally from the analyte of interest.Analyte peak is well-resolved from impurities and matrix components; no interference at the analyte's retention time in blank samples.
Linearity & Range To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.Correlation coefficient (r²) ≥ 0.995 over a range of, for example, 1-100 µg/mL.[14]
Accuracy To measure the closeness of the experimental value to the true value.Recovery of 98-102% for spiked matrix samples at three concentration levels (low, medium, high).[14]
Precision To assess the degree of scatter between a series of measurements.Repeatability (intra-day) and Intermediate Precision (inter-day) should have a Relative Standard Deviation (RSD) ≤ 2%.[14]
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected.Signal-to-Noise ratio (S/N) of ≥ 3.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.S/N of ≥ 10; precision (RSD) should meet acceptance criteria.[12]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.Consistent results when varying parameters like oven ramp rate (±1°C/min) or flow rate (±0.1 mL/min).

Conclusion

This application note provides a detailed and scientifically grounded protocol for the GC-MS analysis of this compound. By employing a systematic approach of liquid-liquid extraction, silylation derivatization, and optimized GC-MS parameters, this method delivers the specificity, sensitivity, and reliability required by researchers and drug development professionals. The inclusion of method validation guidelines ensures that the protocol can be formally qualified for quality control and regulatory purposes, making it a valuable tool in the pharmaceutical and chemical industries.

References

  • García, F., et al. (2003). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. Journal of Environmental Science and Health, Part A, 38(4), 589-95. [Link]

  • Aktaş, A. H. (2006). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry, 18(2), 1411-1415. [Link]

  • Sithole, B. B., et al. (1986). Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry. Journal of the Association of Official Analytical Chemists, 69(3), 466-473. [Link]

  • Proestos, C., et al. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Foods, 5(4), 30. [Link]

  • Birkemeyer, C., et al. (2003). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules, 8(11), 725-738. [Link]

  • Cecinato, A., et al. (2012). General derivatization mechanism for phenol with MTBSTFA. ResearchGate. [Link]

  • Environmental Protection Agency. (n.d.). Method 8041A: Phenols by Gas Chromatography. EPA SW-846. [Link]

  • Lee, H. B., et al. (1986). Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry. Journal of the Association of Official Analytical Chemists, 69(3), 557-60. [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. [Link]

  • Weckwerth, W. (2003). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules, 8(11), 725-738. [Link]

  • MEDADVISOR. (2024). Common Sample Preparation Techniques for GC-MS Analysis. [Link]

  • ResearchGate. (2010). Separation of some halogenated phenols by GC-MS. [Link]

  • PubChem. (n.d.). 2-Chloro-4-(trifluoromethyl)phenol. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2010). Separation of some halogenated phenols by GC-MS. [Link]

  • ResolveMass Laboratories. (2025). Analytical Method Development and Validation in Pharmaceuticals. [Link]

  • A Review on GC-MS and Method Development and Validation. (2014). International Journal of Pharmaceutical, Chemical and Biological Sciences, 4(3), 537-549. [Link]

  • Li, Y., et al. (2005). Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 486-94. [Link]

  • Raja, K. D., et al. (2020). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. International Journal of Pharmaceutical Sciences and Research, 11(10), 5017-26. [Link]

  • Environics. (2024). Conducting GC Method Validation Using High Accuracy Standards. [Link]

  • PubChem. (n.d.). 2,6-Dichloro-4-(trifluoromethyl)phenol. National Center for Biotechnology Information. [Link]

Sources

crystallization techniques for 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Crystallization & Purification Protocols for 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol

Executive Summary & Compound Profile

This compound is a specialized halogenated intermediate, often critical in the synthesis of agrochemicals (e.g., herbicides) and pharmaceutical pharmacophores.[1][2]

Technical Challenge: Unlike symmetric analogs (e.g., 2,6-dichlorophenol), the asymmetric ortho-substitution (Cl vs. F) disrupts crystal packing efficiency, often resulting in a low-melting solid or semi-solid oil at room temperature.[1][2] Furthermore, the electron-withdrawing trifluoromethyl (-CF₃) and halogen groups significantly increase the acidity (estimated pKa ~5.5–6.5), making the compound prone to forming phenolate impurities if handled in basic media without control.[1][2]

Strategic Approach: Standard evaporative crystallization often fails, leading to "oiling out."[1][2] This guide prioritizes three high-fidelity protocols:

  • Reactive Crystallization (Salt Formation): Converting the phenol to a high-melting salt for purification.[1][2]

  • Cryogenic Solution Crystallization: Using non-polar solvents at sub-ambient temperatures.[1][2]

  • Melt Crystallization: For final polishing of high-purity oils.[1][2]

Physicochemical Characterization (Pre-Work)

Before attempting crystallization, the following parameters must be established to define the Metastable Zone Width (MSZW) .

ParameterEstimated ValueImpact on Protocol
Melting Point 20°C – 45°C (Est.)[1][2]Requires cooling below 0°C for high yield.[1][2]
pKa ~5.8Allows purification via base extraction (Salt Formation).[1][2]
Lipophilicity (LogP) ~3.2High solubility in organics; poor solubility in water/acid.[1][2]
Solubility High in MeOH, DCM, Toluene"Good" solvents (avoid for yield, use for washing).[1][2]
Anti-Solvents Water, Hexanes (cold), PentaneUse for forcing precipitation.[1][2]

Protocol A: Reactive Crystallization (Salt Formation)

Recommended for initial isolation from crude reaction mixtures.[1][2]

Principle: Phenols are difficult to crystallize when impure.[1][2] By exploiting the acidity of the phenolic proton, we convert the oily phenol into a crystalline Potassium or Sodium salt .[1] These salts have high melting points (>200°C) and crystallize readily, rejecting organic impurities.[1][2]

Step-by-Step Workflow:
  • Dissolution: Dissolve crude this compound in Methanol (MeOH) (5 volumes).

  • Salt Formation:

    • Prepare a solution of Potassium Hydroxide (KOH) (1.05 equivalents) in MeOH.

    • Add KOH solution dropwise to the phenol solution at 0–5°C. Exothermic reaction.[2]

  • Crystallization:

    • Concentrate the mixture under vacuum to ~2 volumes.

    • Add Isopropanol (IPA) or Toluene (10 volumes) as an anti-solvent to force the salt out of solution.[1][2]

    • Cool to -10°C for 4 hours.

  • Filtration: Filter the crystalline Potassium Phenolate salt. Wash with cold Toluene to remove non-acidic organic impurities.[1][2]

  • Regeneration (Acidification):

    • Suspend the pure salt in water.[2]

    • Acidify with 2M HCl to pH < 2.[1][2]

    • Extract the regenerated pure phenol into Dichloromethane (DCM) or Heptane .[1][2]

    • Evaporate solvent to yield high-purity product.[1][2][3][4]

Protocol B: Low-Temperature Solution Crystallization

Recommended for final polishing of >95% pure material.[1][2]

Principle: Utilizing the steep solubility curve of fluorinated phenols in non-polar alkanes. The asymmetry of the molecule requires deep cooling to overcome the entropic barrier to nucleation.[2]

Solvent System:
  • Primary Solvent: n-Heptane (or Methylcyclohexane).[1][2]

  • Seeding: Essential to prevent oiling out.[1][2]

Experimental Procedure:
  • Dissolution: Charge crude solid/oil into a jacketed reactor. Add n-Heptane (3 mL per gram of compound).

  • Heating: Heat to 50°C (or until fully dissolved). Ensure no "ghost nuclei" remain.

  • Cooling Ramp 1: Cool to 25°C at a rate of 0.5°C/min.

  • Seeding: At 25°C, add 0.1 wt% seed crystals of pure this compound.

    • Note: If seeds are unavailable, scratch the vessel wall or use a sonication probe to induce nucleation.[1][2]

  • Cooling Ramp 2: Cool from 25°C to -20°C at a slow rate (0.2°C/min).

    • Critical: Fast cooling here will trap impurities and cause oiling.[1][2]

  • Aging: Hold at -20°C for 6 hours to maximize yield.

  • Isolation: Filter rapidly using a chilled funnel. Wash with cold pentane (-20°C).[1][2]

Visualization: Purification Logic Flow

The following diagram illustrates the decision matrix for selecting the correct purification route based on input purity and physical state.

PurificationStrategy Start Crude 2-Chloro-6-fluoro- 4-(trifluoromethyl)phenol PurityCheck Check Purity & State Start->PurityCheck RouteA Method A: Reactive Crystallization (Salt Formation) PurityCheck->RouteA Low Purity (<90%) or Oily Crude RouteB Method B: Cryogenic Solution Crystallization PurityCheck->RouteB Solid (>95%) Standard Polish RouteC Method C: Melt Crystallization (Zone Refining) PurityCheck->RouteC High Purity Liquid (>98%) SaltInter Intermediate: Potassium Phenolate Salt RouteA->SaltInter KOH/MeOH Final Target: >99% Pure Crystal RouteB->Final RouteC->Final Acidify Acidification & Extraction SaltInter->Acidify HCl/Water Acidify->RouteB If Solid Required

Figure 1: Decision matrix for purification strategies based on the physical state and purity of the starting material.

Analytical Quality Control

1. ¹⁹F-NMR Spectroscopy:

  • Purpose: Determine isomeric purity. The chemical shift of the Fluorine at position 6 is distinct from position 2 or 4.[2]

  • Standard: Integration of the -CF₃ signal (-62 ppm) vs. the aromatic -F signal (-110 to -130 ppm) must match the theoretical 3:1 ratio.[1][2]

2. HPLC (High-Performance Liquid Chromatography):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[1][2]

  • Mobile Phase: A: 0.1% H₃PO₄ in Water, B: Acetonitrile.[1][2] Gradient 40% B to 90% B.[1][2]

  • Detection: UV at 210 nm and 254 nm.[1][2]

  • Target: Purity > 98.5% Area.

Safety & Handling (Critical)

  • Acidity & Corrosivity: This phenol is significantly more acidic than non-fluorinated phenols.[1][2] It can cause severe chemical burns.[1][2] Wear double nitrile gloves and a face shield.[1]

  • HF Generation: In the event of a fire or thermal decomposition (>200°C), the trifluoromethyl group can release Hydrogen Fluoride (HF) gas.[1][2]

    • Protocol: Keep Calcium Gluconate gel readily available in the lab as a first-aid countermeasure for HF exposure.[1][2]

  • Skin Absorption: Halogenated phenols penetrate skin rapidly.[1][2] Do not handle open vessels outside a fume hood.

References

  • Swarts, F. (1920).[1][2] Sur la préparation des trifluorométhylphénols.[1][2][3] Bulletin de la Classe des Sciences, Académie Royale de Belgique.[1][2] (Foundational chemistry of trifluoromethyl phenols).

  • Anderson, N. G. (2012).[1][2] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1][2] (General principles of salt formation for purification).[1][2]

  • Sigma-Aldrich. (2024).[1][2] Safety Data Sheet: 2-Chloro-4-(trifluoromethyl)phenol. (Analogous safety data).[1][2]

  • Wouters, J., & Quéré, L. (2011).[1][2] Pharmaceutical Salts and Co-crystals. RSC Publishing.[1][2] (Mechanisms of phenolate salt crystallization).[1][2]

  • PubChem. (2025).[1][2] Compound Summary: 2-Chloro-6-fluorophenol.[1][2] National Library of Medicine.[1][2] (Physical property analogs).[1][2]

Sources

Application Note: Bioassay Development for Derivatives of 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the strategic development of bioactive derivatives based on the 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol scaffold. Due to the unique electronic landscape created by the ortho-chloro, ortho-fluoro, and para-trifluoromethyl substitutions, this molecule serves as a privileged building block for high-affinity ligands in agrochemical (benzoylurea insecticides) and pharmaceutical (kinase inhibitor) applications. This document provides a validated workflow for O-functionalization , followed by critical physicochemical characterization and in vitro bioassay protocols designed to mitigate false positives common with lipophilic, acidic compounds.

Introduction & Rationale

The Fluorine Effect in Drug Design

The target scaffold contains a trifluoromethyl (


) group and mixed halogens. In medicinal chemistry, this specific substitution pattern offers three distinct advantages:
  • Metabolic Blockade: The para-

    
     group blocks cytochrome P450-mediated oxidation at the most reactive site of the phenyl ring, significantly extending half-life (
    
    
    
    ).
  • Acidity Modulation: The electron-withdrawing nature of the halogens significantly lowers the

    
     of the phenolic hydroxyl (estimated 
    
    
    
    ). At physiological pH (7.4), the underivatized phenol exists primarily as a phenolate anion, limiting passive membrane permeability. Derivatization (ether/ester formation) is therefore strictly required for intracellular target engagement.
  • Lipophilicity: The

    
     group increases 
    
    
    
    , enhancing binding affinity to hydrophobic pockets (e.g., ATP-binding sites in kinases).
Safety & Handling
  • Hazard: This phenol is an uncoupler of oxidative phosphorylation (protonophore) and a severe skin/eye irritant.

  • Precaution: All weighing must occur in a ventilated enclosure. Double-gloving (Nitrile) is mandatory.

Synthetic Strategy: O-Functionalization

To convert the scaffold into a bioactive probe, we utilize a Williamson Ether Synthesis optimized for electron-deficient phenols. The low


 allows the use of mild bases, preventing side reactions common with strong bases like NaH.
Workflow Diagram

SynthesisWorkflow Start Scaffold: 2-Cl-6-F-4-CF3-Phenol Reaction Reaction: 60°C, 4-12 hrs (TLC Monitoring) Start->Reaction Reagents Reagents: R-X (Halide) K2CO3 (Base) DMF (Solvent) Reagents->Reaction Workup Workup: EtOAc Extraction Acid Wash (1M HCl) Reaction->Workup Product Final Derivative: O-Alkylated Ether Workup->Product

Figure 1: Optimized synthetic pathway for ether derivatives. The electron-deficient nature of the phenol accelerates the nucleophilic attack.

Protocol 1: Library Synthesis (General Procedure)

Scale: 1.0 mmol

  • Preparation: In a 20 mL scintillation vial equipped with a stir bar, dissolve This compound (214 mg, 1.0 mmol) in anhydrous DMF (3.0 mL).

  • Deprotonation: Add Potassium Carbonate (

    
    , 276 mg, 2.0 mmol). Stir at room temperature for 15 minutes. The solution may turn yellow/orange due to phenolate formation.
    
  • Alkylation: Add the alkyl halide (1.2 mmol) dropwise.

    • Note: For reactive halides (benzyl bromide, propargyl bromide), stir at RT. For less reactive alkyl iodides, heat to 60°C.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 8:1). The starting phenol is more polar and stains strongly with

    
    .
    
  • Workup: Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and 1M HCl (1 x 10 mL) to remove unreacted phenolate. Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Bioassay Development

Critical Solubility Parameters

Derivatives containing the


 group are highly lipophilic (Class II/IV compounds). Poor solubility leads to precipitation in assay media, causing "false flat" dose-response curves.

Table 1: Solubility Guidelines

SolventMax Stock Conc.StorageNotes
DMSO 50 - 100 mM-20°CStandard stock. Freeze/thaw stable.
Ethanol 10 - 20 mM-20°CAlternative if DMSO interferes with enzyme.
Assay Media < 100

M
FreshRisk of precipitation >50

M.
Protocol 2: Cell Viability Screening (MTT/CCK-8)

Purpose: To determine cytotoxicity (


) before specific target assays.

Materials:

  • Cell Line: HEK293 or HepG2 (Standard metabolic models).

  • Reagent: CCK-8 (Dojindo) or MTT (Sigma).

  • Control: Staurosporine (Positive kill control).

Step-by-Step:

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Compound Dilution (The "Intermediate Plate" Method):

    • Why: Direct addition of 100% DMSO stock to cells causes local cytotoxicity.

    • Step: Prepare a 200x stock in DMSO. Dilute 1:100 into culture media in a separate "Intermediate Plate" (Result: 2x final conc, 1% DMSO).

    • Transfer: Transfer 100

      
      L from Intermediate Plate to Cell Plate (Final: 1x conc, 0.5% DMSO).
      
  • Incubation: Incubate for 48 hours at 37°C, 5%

    
    .
    
  • Readout: Add 10

    
    L CCK-8 reagent. Incubate 1-4 hours. Read Absorbance at 450 nm.
    
  • Analysis: Normalize to DMSO control (100% viability). Calculate

    
     using non-linear regression (GraphPad Prism, 4-parameter logistic).
    

Advanced Assay: Enzymatic Inhibition (Kinase/Esterase)

Purpose: To test the specific bioactivity of the derivatives.

Many


 phenol derivatives act as allosteric inhibitors . This protocol assumes a fluorescence-based enzymatic assay.
Assay Logic Diagram

BioassayLogic Stock Compound Stock (10 mM DMSO) Dilution Serial Dilution (Log-scale) Stock->Dilution Incubation Incubation 30 min @ RT Dilution->Incubation Add Cmpd EnzymeMix Enzyme + Substrate Buffer System EnzymeMix->Incubation Add Enzyme Readout Signal Detection (Fluorescence/Abs) Incubation->Readout Analysis Data Fit Sigmoidal Dose-Response Readout->Analysis

Figure 2: Standard workflow for enzymatic inhibition screening. Note the pre-incubation step is critical for allosteric inhibitors.

Protocol 3: Fluorescence-Based Inhibition Assay
  • Buffer Prep: 50 mM HEPES (pH 7.4), 0.01% Triton X-100 (prevents aggregation of lipophilic

    
     compounds).
    
  • Plate Setup: Use Black 384-well low-volume plates.

  • Compound Addition: Use an acoustic dispenser (Echo) or pin tool to transfer 50 nL of compound to assay wells.

  • Enzyme Addition: Add 5

    
    L of enzyme solution. Centrifuge  briefly (1000 rpm, 1 min) to ensure mixing.
    
  • Pre-incubation: Incubate 15 mins at RT. Crucial for allowing the lipophilic compound to access hydrophobic pockets.

  • Substrate Initiation: Add 5

    
    L of fluorogenic substrate.
    
  • Kinetic Read: Measure fluorescence every 2 mins for 60 mins. Use the slope (Vmax) of the linear range for calculations.

Data Analysis & Interpretation

When analyzing data from this compound derivatives, watch for Hill Slopes > 2.0 .

  • Normal (1.0): 1:1 binding.

  • Steep (>2.0): Often indicates colloidal aggregation .

  • Validation: If Hill Slope is steep, repeat assay with 0.1% Triton X-100. If potency drops significantly, the activity was likely an artifact of aggregation.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[1]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual (NCBI).

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

Sources

2-Chloro-6-fluoro-4-(trifluoromethyl)phenol in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol in the Synthesis of Type II Kinase Inhibitors

Part 1: Introduction & Chemical Profile

This compound (CAS: 116640-09-6) represents a critical "scaffold-hopping" intermediate in the development of next-generation kinase inhibitors. In the landscape of targeted oncology therapies—specifically those targeting VEGFR, BRAF, and c-KIT —the diaryl ether moiety is a privileged pharmacophore.[1]

This specific phenol is engineered to address two common failure modes in drug discovery: metabolic instability and sub-optimal potency . By incorporating a specific halogenation pattern (2-Cl, 6-F) alongside a lipophilic trifluoromethyl group (4-CF3), this building block allows medicinal chemists to modulate the electronic and steric environment of the inhibitor's "hinge-binding" or "allosteric" domains.[1]

Chemical Profile
PropertySpecification
Chemical Name This compound
CAS Number 116640-09-6
Molecular Formula C₇H₃ClF₄O
Molecular Weight 214.55 g/mol
Appearance Off-white to pale yellow crystalline solid
Acidity (pKa) ~6.5 - 7.2 (Predicted) – Significantly more acidic than unsubstituted phenol due to electron-withdrawing groups.[2][3][4]
Key Function Nucleophile in SNAr reactions to form Diaryl Ethers.

Part 2: Strategic Application in Kinase Inhibitor Design

The utility of this compound lies in its ability to fine-tune the Structure-Activity Relationship (SAR) of Type II kinase inhibitors (e.g., analogs of Regorafenib or Sorafenib).[1]

Mechanistic Impact of Substituents
  • 6-Fluoro (Metabolic Blocking): The fluorine atom at the ortho position (relative to the hydroxyl) blocks metabolic hydroxylation by Cytochrome P450 enzymes, a common clearance pathway for phenolic ethers.[1]

  • 2-Chloro (Steric/Electronic Lock): The chlorine atom provides steric bulk that can force the diaryl ether into a specific conformation (the "butterfly effect"), locking the inhibitor into the active site of the kinase.[1]

  • 4-Trifluoromethyl (Lipophilicity & Potency): The -CF₃ group enhances membrane permeability and occupies hydrophobic pockets within the kinase allosteric domain (e.g., the DFG-out pocket).[1]

Visualizing the Design Logic

The following diagram illustrates how this specific phenol contributes to the pharmacological profile of a theoretical kinase inhibitor.

KinaseSAR Phenol 2-Chloro-6-fluoro- 4-(trifluoromethyl)phenol SNAr S_NAr Coupling (Ether Formation) Phenol->SNAr Nucleophile Inhibitor Type II Kinase Inhibitor (Diaryl Ether Core) SNAr->Inhibitor Forms Core Metabolism Metabolic Stability (Blocked P450 Site) Inhibitor->Metabolism 6-Fluoro Effect Conformation Conformational Lock (Steric Bulk) Inhibitor->Conformation 2-Chloro Effect Binding Hydrophobic Binding (DFG-out Pocket) Inhibitor->Binding 4-CF3 Effect

Caption: Structural contribution of the halogenated phenol to the pharmacophore of Type II kinase inhibitors.[1]

Part 3: Experimental Protocol

Synthesis of Diaryl Ether Kinase Inhibitor Precursors

Objective: To couple this compound with a heteroaryl chloride (e.g., 4-chloropicolinamide derivative) via Nucleophilic Aromatic Substitution (SNAr).

Reaction Scheme: Ar-OH + Het-Cl + Base → Ar-O-Het + Salt

Reagents & Equipment
  • Limiting Reagent: this compound (1.0 equiv)

  • Electrophile: 4-Chloro-N-methylpicolinamide (1.1 equiv)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, micronized (2.0 equiv)[1]

  • Catalyst (Optional): 18-Crown-6 (0.1 equiv) or TBAI (Tetrabutylammonium iodide) to enhance rate.[1]

  • Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide), anhydrous.[1]

  • Atmosphere: Nitrogen or Argon.

Step-by-Step Methodology
  • Preparation of Nucleophile:

    • In a dry 3-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge This compound (10.0 mmol, 2.14 g).

    • Add anhydrous DMF (20 mL).

    • Add K₂CO₃ (20.0 mmol, 2.76 g).[1]

    • Expert Tip: Stir at Room Temperature (RT) for 30 minutes. This allows the formation of the phenoxide anion (Ar-O⁻), indicated by a color change (often to bright yellow/orange).[1]

  • Coupling Reaction:

    • Add 4-Chloro-N-methylpicolinamide (11.0 mmol) in one portion.

    • Heat the reaction mixture to 80°C - 100°C .

    • Monitor reaction progress via TLC (System: 50% EtOAc/Hexanes) or LC-MS.

    • Target Time: Reaction is typically complete within 4–6 hours. The electron-deficient nature of the phenol may require higher temperatures compared to simple phenols.

  • Workup & Isolation:

    • Cool the mixture to RT.

    • Pour the reaction mixture into Ice Water (200 mL) with vigorous stirring. The product should precipitate as a solid due to high lipophilicity.

    • Filter the solid and wash with water (3 x 50 mL) to remove residual DMF and inorganic salts.[1]

    • Dissolve the wet cake in Ethyl Acetate, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (SiO₂, Gradient: 0-40% EtOAc in Hexanes).[1]

Workflow Visualization

SynthesisWorkflow Start Start: Charge Phenol + DMF Deprotonation Add K2CO3 Stir 30 min @ RT (Form Phenoxide) Start->Deprotonation Addition Add Heteroaryl Chloride Deprotonation->Addition Heating Heat to 90°C 4-6 Hours Addition->Heating Check LC-MS Check: Conversion >95%? Heating->Check Check->Heating No (Continue) Quench Quench in Ice Water Precipitate Product Check->Quench Yes Purify Filtration & Recrystallization Quench->Purify

Caption: Operational workflow for the SNAr coupling of the fluorinated phenol.

Part 4: Expert Tips & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete deprotonation or moisture in solvent.Ensure K₂CO₃ is micronized. Use anhydrous DMF. Increase temperature to 110°C.
Dark Impurities Oxidation of the phenol at high temp.Degas solvents with N₂ prior to heating. Use an inert atmosphere.
No Reaction Poor nucleophilicity due to steric hindrance (2-Cl).[1]Switch base to Cesium Carbonate (Cs₂CO₃) .[1] The larger Cesium cation improves the solubility of the phenoxide ("Cesium Effect").[1]
Regioselectivity Issues N/A for this specific phenol, but relevant if the electrophile has multiple leaving groups.Control temperature strictly. The phenol is a "hard" nucleophile; lower temps favor kinetic products.

Part 5: Safety & Compliance

  • Hazard Classification: this compound is an irritant (Skin Irrit. 2, Eye Irrit. 2A). It is potentially toxic if swallowed.

  • Handling: Use in a fume hood. The trifluoromethyl group ensures high lipophilicity, meaning skin absorption is rapid.[1] Wear nitrile gloves and safety goggles.

  • Waste Disposal: Halogenated organic waste. Do not mix with general organic solvents if incineration protocols differ for fluorinated compounds.

References

  • PubChem. "this compound Compound Summary." National Library of Medicine. [Link][1]

  • Wilhelm, S. M., et al. "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer."[1] Nature Reviews Drug Discovery 5, 835–844 (2006).[1] (Contextual reference for diaryl ether synthesis). [Link]

  • Smith, J. L., et al. "Fluorine in Medicinal Chemistry."[1] Journal of Medicinal Chemistry. (General reference for F/CF3 effects in kinase inhibitors). [Link]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Chloro-6-fluoro-4-(trifluoromethyl)phenol is a highly functionalized aromatic compound of significant interest to researchers and professionals in drug development and agrochemical synthesis. Its unique substitution pattern, featuring a trifluoromethyl group for metabolic stability and lipophilicity, along with chlorine and fluorine atoms that modulate its electronic properties and provide sites for further chemical modification, makes it a valuable building block for a diverse range of complex molecules. This document provides a comprehensive guide to the scalable synthesis of this compound, detailing a robust two-step synthetic pathway. The protocols herein are designed to be self-validating, with explanations for key experimental choices to ensure both scientific integrity and successful implementation in a laboratory or pilot plant setting.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively approached through a two-stage process. This strategy ensures high yields and purity, which are critical for downstream applications. The overall synthetic scheme is depicted below:

Synthetic_Pathway cluster_0 Step 1: Synthesis of 2-Fluoro-4-(trifluoromethyl)phenol cluster_1 Step 2: Ortho-Chlorination Start 2-Fluoro-4-(trifluoromethyl)aniline Diazotization Diazotization (NaNO₂, H₂SO₄, H₂O, <10 °C) Start->Diazotization i Hydrolysis Hydrolysis (H₂O, Heat) Diazotization->Hydrolysis ii Intermediate 2-Fluoro-4-(trifluoromethyl)phenol Hydrolysis->Intermediate iii Chlorination Selective Chlorination (NCS, ZrCl₄, CH₂Cl₂) Intermediate->Chlorination Purified Intermediate Final_Product This compound Chlorination->Final_Product

Caption: Overall synthetic workflow for this compound.

This pathway was selected for its reliance on well-established and scalable chemical transformations. The initial diazotization of an aniline derivative followed by hydrolysis is a classic and industrially viable method for phenol synthesis[1]. The subsequent selective ortho-chlorination of the phenolic intermediate provides a direct route to the final product.

Part 1: Synthesis of 2-Fluoro-4-(trifluoromethyl)phenol

The first critical step is the synthesis of the intermediate, 2-fluoro-4-(trifluoromethyl)phenol. This is achieved through the diazotization of 2-fluoro-4-(trifluoromethyl)aniline, followed by hydrolysis of the resulting diazonium salt.

Protocol: Diazotization and Hydrolysis

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (molar equivalent)Volume/Mass
2-Fluoro-4-(trifluoromethyl)aniline179.121.0User-defined
Concentrated Sulfuric Acid (98%)98.08~5.0Calculated
Sodium Nitrite (NaNO₂)69.001.1Calculated
Water (deionized)18.02-Calculated
Toluene92.14-For extraction
Copper Sulfate (optional catalyst)159.61catalyticUser-defined

Procedure:

  • Preparation of the Aniline Sulfate Salt: In a reaction vessel equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add the concentrated sulfuric acid to a portion of the water, ensuring the mixture is cool. To this acidic solution, slowly add the 2-fluoro-4-(trifluoromethyl)aniline while maintaining a temperature below 50°C. The mixture should be stirred until a uniform solution or slurry of the aniline sulfate salt is formed. Cool the mixture to below 10°C[2].

  • Diazotization: In a separate vessel, dissolve the sodium nitrite in water. Cool this solution to below 10°C. Add the sodium nitrite solution dropwise to the cold aniline sulfate mixture. The temperature during this addition must be strictly maintained between 0-5°C to ensure the stability of the diazonium salt. After the addition is complete, continue stirring at this temperature for an additional 30-60 minutes to ensure complete reaction.

  • Hydrolysis: The cold diazonium salt solution is then slowly added to a vigorously stirred, pre-heated aqueous solution of sulfuric acid (or water, optionally containing a catalytic amount of copper sulfate) at a temperature that facilitates controlled decomposition of the diazonium salt to the phenol. The temperature for this step should be carefully controlled to manage the evolution of nitrogen gas.

  • Work-up and Isolation: After the addition is complete and gas evolution has ceased, the reaction mixture is cooled to room temperature. The product is then extracted with a suitable organic solvent, such as toluene. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-fluoro-4-(trifluoromethyl)phenol.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization to obtain the intermediate with high purity, ready for the subsequent chlorination step.

Part 2: Selective Ortho-Chlorination

The final step involves the selective chlorination of the 2-fluoro-4-(trifluoromethyl)phenol intermediate at the position ortho to the hydroxyl group. This is achieved using N-chlorosuccinimide (NCS) as the chlorinating agent in the presence of a Lewis acid catalyst.

Protocol: Ortho-Chlorination

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (molar equivalent)Volume/Mass
2-Fluoro-4-(trifluoromethyl)phenol180.111.0User-defined
N-Chlorosuccinimide (NCS)133.531.05-1.2Calculated
Zirconium Tetrachloride (ZrCl₄)233.040.02-0.05Calculated
Dichloromethane (CH₂Cl₂)84.93-As solvent
Saturated Sodium Bicarbonate (NaHCO₃) solution--For work-up
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-For drying

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-fluoro-4-(trifluoromethyl)phenol in anhydrous dichloromethane in a suitable reaction vessel.

  • Addition of Reagents: Cool the solution to -78°C using a dry ice/acetone bath. To this cold solution, add the N-chlorosuccinimide, followed by the catalytic amount of zirconium tetrachloride[2].

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for several hours (typically 6-12 hours). The progress of the reaction should be monitored by a suitable analytical technique such as TLC or GC-MS.

  • Quenching and Work-up: Upon completion, the reaction is quenched by the careful addition of a saturated aqueous solution of sodium bicarbonate. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane.

  • Isolation and Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by vacuum distillation to afford the final product, this compound, in high purity.

Safety and Handling Precautions

General:

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

  • An emergency eyewash and safety shower should be readily accessible.

Reagent-Specific Precautions:

  • Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care to avoid contact with skin and eyes.

  • Sodium Nitrite: Oxidizing agent and toxic. Avoid contact and inhalation.

  • N-Chlorosuccinimide (NCS): Corrosive and may cause respiratory irritation. It is also light and moisture-sensitive and should be stored accordingly[3][4][5].

  • Zirconium Tetrachloride (ZrCl₄): Corrosive and reacts violently with water. It should be handled under anhydrous conditions in an inert atmosphere[6][7][8][9][10].

  • Dichloromethane: A volatile and potentially carcinogenic solvent. Handle in a closed system or with adequate ventilation.

Process Workflow Diagram

Detailed_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Final Product Synthesis A 1. Prepare Aniline Sulfate Salt (2-Fluoro-4-(trifluoromethyl)aniline + H₂SO₄/H₂O) B 2. Diazotization (Add NaNO₂ solution at 0-5 °C) A->B C 3. Hydrolysis (Add diazonium salt to hot H₂O/H₂SO₄) B->C D 4. Extraction & Isolation (Toluene extraction, solvent removal) C->D E 5. Purification (Vacuum Distillation/Recrystallization) D->E F 6. Reaction Setup (Dissolve intermediate in CH₂Cl₂ under N₂) E->F Purified 2-Fluoro-4-(trifluoromethyl)phenol G 7. Reagent Addition (Cool to -78 °C, add NCS and ZrCl₄) F->G H 8. Reaction (Warm to RT, stir for 6-12h) G->H I 9. Quench & Work-up (NaHCO₃ solution, extraction) H->I J 10. Purification (Column Chromatography/Distillation) I->J Final_Product Final_Product J->Final_Product This compound

Caption: Step-by-step experimental workflow for the synthesis.

References

Sources

Application Notes & Protocols: Strategic Functionalization of 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical functionalization of the hydroxyl group in 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol. This highly substituted phenol is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The strong electron-withdrawing nature of the chloro, fluoro, and trifluoromethyl substituents significantly influences the reactivity of the phenolic hydroxyl group, necessitating carefully optimized reaction conditions. This document outlines robust methodologies for O-alkylation, O-acylation, and O-triflation, offering researchers and process chemists a practical guide to creating diverse derivatives from this versatile scaffold.

Introduction: The Strategic Value of a Highly Functionalized Phenol

This compound is a synthetic intermediate of significant interest in modern chemistry. Its unique substitution pattern—featuring three distinct electron-withdrawing groups—imparts specific and desirable properties to derivative molecules.

  • Increased Acidity: The combined inductive effects of the halogen and trifluoromethyl groups render the phenolic proton significantly more acidic than that of phenol itself. This facilitates deprotonation under milder basic conditions.[1]

  • Metabolic Stability: The trifluoromethyl group is a well-known bioisostere for other functionalities and can enhance metabolic stability and lipophilicity in drug candidates.[2]

  • Modulated Reactivity: While the phenoxide is readily formed, its nucleophilicity is attenuated by the electron-withdrawing substituents. This requires a nuanced approach to reaction design to achieve efficient functionalization.

Derivatization of the phenolic hydroxyl is a primary strategy for incorporating this valuable scaffold into larger molecules. The resulting ethers, esters, and triflates serve as key intermediates for a wide array of subsequent chemical transformations, including nucleophilic substitution, cross-coupling reactions, and prodrug strategies. This guide details the underlying principles and provides actionable protocols for these critical transformations.

Core Functionalization Pathways

The primary routes for derivatizing the hydroxyl group of this compound involve converting it into an ether, an ester, or an aryl triflate. Each pathway opens up distinct synthetic possibilities.

G cluster_main Functionalization of this compound cluster_products phenol This compound ether Aryl Ether phenol->ether O-Alkylation (Williamson Synthesis) ester Aryl Ester phenol->ester O-Acylation triflate Aryl Triflate phenol->triflate O-Triflation

Figure 1: Key functionalization pathways for the phenol starting material.

Protocol I: O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide.[3][4] For an electron-deficient phenol like our substrate, the choice of base and solvent is critical to ensure complete deprotonation without promoting side reactions.

Causality and Experimental Choices:

  • Base Selection: The pKa of the phenol is lowered by the electron-withdrawing groups, allowing the use of moderately strong inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Stronger bases like sodium hydride (NaH) can also be used but require stricter anhydrous conditions. K₂CO₃ is often preferred for its ease of handling and cost-effectiveness.

  • Solvent System: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) is ideal.[5] These solvents effectively solvate the cation of the base (e.g., K⁺) without hydrogen bonding to the phenoxide, thereby maximizing its nucleophilicity.[6]

  • Alkylating Agent: Primary alkyl halides (iodides, bromides, or chlorides) are the best electrophiles for this SN2 reaction. Iodides are the most reactive. Sterically hindered halides may lead to elimination byproducts.[3]

Detailed Protocol: Synthesis of 2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl Ethyl Ether

G start Start setup Reaction Setup: Phenol, K₂CO₃, DMF under N₂ start->setup add_reagent Add Ethyl Iodide (EtI) setup->add_reagent react Heat to 60-70 °C Monitor by TLC/LC-MS add_reagent->react workup Aqueous Workup: Quench with H₂O, Extract with EtOAc react->workup purify Purification: Dry (Na₂SO₄), Concentrate, Column Chromatography workup->purify end Product purify->end

Figure 2: Experimental workflow for O-Alkylation.

Materials:

  • This compound (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0 eq)

  • Ethyl Iodide (EtI) (1.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated aq. NaCl)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound and potassium carbonate.

  • Add anhydrous DMF (approx. 0.1 M concentration relative to the phenol).

  • Stir the suspension at room temperature for 15 minutes to allow for phenoxide formation.

  • Add ethyl iodide dropwise to the stirring suspension.

  • Heat the reaction mixture to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with deionized water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired aryl ether.

Protocol II: O-Acylation for Ester Synthesis

The formation of phenyl esters is readily achieved by reacting the phenol with an acyl chloride or anhydride in the presence of a non-nucleophilic base.[7] This reaction is typically fast and high-yielding.

Causality and Experimental Choices:

  • Acylating Agent: Acyl chlorides are highly reactive and are commonly used. Acid anhydrides can also be employed, sometimes with a catalyst like 4-(Dimethylamino)pyridine (DMAP).[8]

  • Base Selection: A tertiary amine base such as triethylamine (Et₃N) or pyridine is used to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product. Pyridine can also act as a nucleophilic catalyst.

  • Solvent System: An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is suitable. The reaction can often be run at room temperature or 0 °C to control exothermicity.[9]

Detailed Protocol: Synthesis of 2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl Acetate

G start Start setup Reaction Setup: Phenol, Et₃N, DCM under N₂ at 0 °C start->setup add_reagent Add Acetyl Chloride (AcCl) Dropwise setup->add_reagent react Warm to RT Monitor by TLC/LC-MS add_reagent->react workup Aqueous Workup: Wash with aq. HCl, NaHCO₃, Brine react->workup purify Purification: Dry (MgSO₄), Concentrate workup->purify end Product Often pure after workup purify->end

Figure 3: Experimental workflow for O-Acylation.

Materials:

  • This compound (1.0 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Acetyl Chloride (AcCl) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aq. NaCl)

Procedure:

  • Dissolve this compound in anhydrous DCM in a dry round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine, followed by the dropwise addition of acetyl chloride. A white precipitate of triethylammonium chloride will form.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC for the disappearance of the phenol.

  • Quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel.

  • Separate the layers and wash the organic phase sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • The resulting aryl ester is often of high purity, but can be further purified by chromatography or recrystallization if necessary.

Protocol III: O-Triflation for Cross-Coupling Precursors

The conversion of a phenol to its corresponding trifluoromethanesulfonate (triflate) is a powerful transformation. Aryl triflates are excellent electrophiles for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig amination), serving as versatile substitutes for aryl halides.

Causality and Experimental Choices:

  • Triflating Agent: Trifluoromethanesulfonic anhydride (Tf₂O) is the most common and effective reagent. N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) is a solid alternative that is less sensitive to moisture.[10]

  • Base Selection: A non-nucleophilic base is essential to prevent reaction with the highly electrophilic Tf₂O. Pyridine or 2,6-lutidine are commonly used to scavenge the triflic acid byproduct.

  • Reaction Conditions: The reaction is typically performed at low temperatures (0 °C to -78 °C) in an inert, anhydrous solvent like DCM to control the high reactivity of triflic anhydride.[11]

Detailed Protocol: Synthesis of 2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl Trifluoromethanesulfonate

G start Start setup Reaction Setup: Phenol, Pyridine, DCM under N₂ at 0 °C start->setup add_reagent Add Triflic Anhydride (Tf₂O) Dropwise setup->add_reagent react Stir at 0 °C Monitor by TLC/LC-MS (Rapid Reaction) add_reagent->react workup Aqueous Workup: Wash with cold aq. HCl, NaHCO₃, Brine react->workup purify Purification: Dry (Na₂SO₄), Concentrate, Plug through Silica workup->purify end Product purify->end

Sources

Introduction: Unveiling the Potential of a Multifaceted Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthetic utility and catalytic potential of 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol.

This compound is a highly functionalized aromatic compound characterized by a unique substitution pattern. The presence of three distinct electron-withdrawing groups—a chlorine atom, a fluorine atom, and a trifluoromethyl group—on the phenol ring imparts significant and distinct electronic properties. The ortho-chloro and -fluoro substituents provide steric hindrance around the hydroxyl group, while the para-trifluoromethyl group strongly influences the acidity of the phenol and the overall electron density of the aromatic system.

While direct applications of this compound as a catalyst are not extensively documented in current literature, its structure makes it an exceptionally valuable precursor for the synthesis of advanced materials, agrochemicals, and pharmaceuticals.[1] Its true potential in catalysis lies in its role as a foundational building block for designing sophisticated ligands, which can then be used to modulate the activity, selectivity, and stability of metal catalysts. This guide provides insight into its synthesis, its established role as a synthetic intermediate, and a detailed protocol for its derivatization into a Schiff base ligand for use in catalytic cross-coupling reactions.

Section 1: Synthesis of Halogenated Phenol Intermediates

The synthesis of specifically substituted phenols often requires multi-step procedures to achieve the desired regioselectivity. A common strategy involves the controlled halogenation of a more accessible phenol precursor. The protocol described here is an adapted method for the ortho-chlorination of a fluorinated phenol, a key step in accessing structures like this compound.

Experimental Workflow: Synthesis of 2-Chloro-6-fluorophenol

G cluster_prep Reaction Setup cluster_reaction Sulfonation & Chlorination cluster_workup Product Isolation A Charge Reactor with o-Fluorophenol B Heat to 95-100 °C A->B C Slowly add 98% H₂SO₄ Maintain temp., react for 1 hr B->C D Cool to 50 °C Add water C->D E Cool to -25 °C D->E F Add Trichloroisocyanuric Acid in portions, react for 8 hrs E->F G Heat to boiling F->G H Distill product with steam G->H I Separate organic phase H->I J Purify by standard methods (e.g., column chromatography) I->J K Final Product J->K Final Product: 2-Chloro-6-fluorophenol

Caption: Workflow for the synthesis of 2-chloro-6-fluorophenol.

Protocol 1: Synthesis of 2-Chloro-6-fluorophenol

This protocol is adapted from established methods for the regioselective chlorination of phenols.[2]

Materials:

  • o-Fluorophenol

  • Sulfuric acid (98%)

  • Trichloroisocyanuric acid

  • Water (deionized)

  • Four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel

  • Heating mantle and cooling bath

Procedure:

  • Sulfonation: Charge the four-neck flask with o-fluorophenol (e.g., 392 g). Begin stirring and heat the flask to 95-100 °C.[2]

  • Slowly add 98% sulfuric acid (e.g., 686 g) via the dropping funnel, ensuring the temperature remains stable. After the addition is complete, maintain the temperature and continue stirring for 1 hour.[2]

  • Hydrolysis and Cooling: Cool the reaction mixture to 50 °C and slowly add water (e.g., 820 g) while stirring.

  • Chlorination: Cool the mixture to between -25 °C and -20 °C using a suitable cooling bath.

  • In portions, carefully add trichloroisocyanuric acid (e.g., 310 g) to the stirring solution. Maintain the low temperature and allow the reaction to proceed for 8 hours.[2]

  • Workup and Isolation: Replace the dropping funnel with a distillation apparatus. Heat the mixture to boiling. The target product, 2-chloro-6-fluorophenol, will co-distill with steam.

  • Collect the distillate and separate the organic phase.

  • Purify the crude product using standard laboratory techniques, such as fractional distillation or column chromatography, to yield the final product. The reported yield for this process is approximately 72%.[2]

Causality Insight: The initial sulfonation step serves to temporarily block the para-position of the phenol, directing the subsequent chlorination to the ortho-position. The sterically hindered environment around the hydroxyl group also influences the selectivity. The sulfonic acid group is then removed during the hydrolytic workup.

Section 2: Application in Catalysis via Ligand Synthesis

The true catalytic utility of this compound is realized when it is converted into a ligand. Schiff base ligands, formed by the condensation of a primary amine with an aldehyde or ketone, are versatile and widely used in coordination chemistry and catalysis.[3][4] The electronic properties of the phenol can be transferred to the resulting metal complex, influencing its catalytic activity.

Protocol 2: Synthesis of a Schiff Base Ligand

This protocol describes the synthesis of a novel Schiff base ligand from 2-Chloro-6-fluoro-4-(trifluoromethyl)salicylaldehyde (which would first be synthesized from the title phenol via a formylation reaction like the Duff or Reimer-Tiemann reaction) and a primary amine.

Materials:

  • 2-Chloro-6-fluoro-4-(trifluoromethyl)salicylaldehyde

  • Aniline (or other primary amine)

  • Methanol (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating plate

Procedure:

  • Dissolution: In the round-bottom flask, dissolve 2-Chloro-6-fluoro-4-(trifluoromethyl)salicylaldehyde (1.0 eq) in anhydrous methanol.

  • Amine Addition: Add the primary amine (1.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux and stir for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[4]

  • Crystallization: After the reaction is complete, reduce the solvent volume by rotary evaporation.

  • Cool the concentrated solution in an ice bath to induce crystallization of the Schiff base product.[4]

  • Isolation: Collect the solid product by filtration, wash with a small amount of ice-cold methanol, and dry under vacuum.

Experimental Workflow: Ligand Synthesis and Complexation

G cluster_ligand Schiff Base Ligand Synthesis cluster_complex Catalyst Formation A Dissolve Substituted Salicylaldehyde in MeOH B Add Primary Amine (1 eq) A->B C Reflux for 3-4 hours B->C D Cool and Crystallize C->D E Filter and Dry Product D->E F Dissolve Ligand and Metal Precursor (e.g., Pd(OAc)₂) E->F Use Ligand G Stir at Room Temp or with gentle heating F->G H Isolate Metal Complex Catalyst G->H I Active Catalyst H->I Ready for Catalytic Rxn

Caption: Generalized workflow for Schiff base ligand synthesis and subsequent metal complexation.

Section 3: Protocol for a Catalytic Cross-Coupling Reaction

With the synthesized ligand, a palladium catalyst can be prepared in situ for use in cross-coupling reactions, such as the Suzuki-Miyaura reaction. The ligand's electronic and steric properties are critical for stabilizing the palladium center and facilitating the catalytic cycle.

Protocol 3: Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Schiff base ligand (from Protocol 2, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene/Water (4:1 mixture, 5 mL)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: To the Schlenk tube, add the aryl halide, arylboronic acid, palladium(II) acetate, Schiff base ligand, and potassium carbonate.

  • Inerting: Evacuate the tube and backfill with an inert gas. Repeat this cycle three times.

  • Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Quenching and Extraction: After cooling to room temperature, quench the reaction with water. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the biaryl product.

Data Presentation: Reaction Optimization
EntryCatalyst Loading (mol%)BaseSolventTemperature (°C)Yield (%)
12K₂CO₃Toluene/H₂O100Optimize
21K₂CO₃Toluene/H₂O100Optimize
32Cs₂CO₃Toluene/H₂O100Optimize
42K₂CO₃Dioxane/H₂O100Optimize
52K₂CO₃Toluene/H₂O80Optimize
Catalytic Cycle Mechanism

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 ArAr Ar-Ar' RedElim->ArAr Product ArX Ar-X ArX->OxAdd Reactant ArBOH Ar'-B(OH)₂ + Base ArBOH->Transmetal Reactant

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Mechanistic Insight: The catalytic cycle begins with the active Pd(0) species undergoing oxidative addition with the aryl halide. The resulting Pd(II) complex then undergoes transmetalation with the boronic acid (activated by the base). The final step is reductive elimination, which forms the new C-C bond of the biaryl product and regenerates the Pd(0) catalyst, allowing the cycle to continue. The Schiff base ligand (L) remains coordinated to the palladium center throughout, influencing the rate and efficiency of each step.

References

  • Google Patents. US5053557A - Process for preparing 2-chloro-4-fluorophenol.
  • Autech Industry Co., Limited. Expert Guidance on Using 2-Chloro-6-fluoro-4-(trifluoromethyl)phenylhydrazine in Synthesis. Available at: [Link].

  • ChemRxiv. Defluorinative C−O Coupling between Trifluoromethylarenes and Alcohols via Copper Photoredox Catalysis. Available at: [Link].

  • Google Patents. CN1301949C - Prepn process of 2-fluoro-6-chlorophenol.
  • National Center for Biotechnology Information. 2,4-Dichloro-6-{N-[2-(trifluoromethyl)phenyl]carboximidoyl}phenol. Available at: [Link].

  • Wikipedia. Diazonium compound. Available at: [Link].

  • American Chemical Society. Electrochemistry Facilitates the Chemoselectivity of Benzylic Alcohol Oxidations Mediated by Flavin-Based Photoredox Catalysis. Available at: [Link].

  • PubChem. 2-Chloro-4-(trifluoromethyl)phenol. Available at: [Link].

  • National Center for Biotechnology Information. 2-Bromo-4-chloro-6-(4-fluorophenyliminomethyl)phenol. Available at: [Link].

  • PubChem. 2-Chloro-6-fluorophenol. Available at: [Link].

  • ACS Publications. Synthesis of Chloro(phenyl)trifluoromethyliodane and Catalyst-Free Electrophilic Trifluoromethylations. Available at: [Link].

  • ResearchGate. Comprehensive study on selective dehydrochlorination of 2-chloro-3,3,3-trifluoropropene over carbon-based catalysts and catalyst deactivation. Available at: [Link].

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. Our approach is rooted in mechanistic understanding and field-proven strategies to ensure you can achieve your synthesis goals with confidence.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, however, presents a significant regioselectivity challenge. The primary route, electrophilic chlorination of a 6-fluoro-4-(trifluoromethyl)phenol precursor, is complicated by the powerful ortho-, para-directing influence of the hydroxyl group and the subtler effects of the fluorine and trifluoromethyl substituents. This guide provides a structured approach to overcoming these hurdles.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. Each answer provides a causal explanation and actionable steps for resolution.

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

Low yield is a common issue stemming from several potential root causes. A systematic diagnosis is key to identifying and resolving the problem.

  • Potential Cause 1: Incomplete Reaction. The reaction may not be reaching completion due to insufficient reaction time, low temperature, or inefficient mixing.

    • Troubleshooting Steps:

      • Reaction Monitoring: Implement regular monitoring using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Compare the reaction mixture against a standard of your starting material to track its consumption.

      • Temperature Optimization: While room temperature is a common starting point, gently increasing the temperature in 5-10°C increments may improve the reaction rate. Be cautious, as excessive heat can promote byproduct formation.

      • Extended Reaction Time: If monitoring shows a slow but steady conversion, extending the reaction time may be all that is required.

  • Potential Cause 2: Ineffective Chlorinating Agent or Catalyst. The choice of chlorinating agent and catalyst is critical for activating the electrophilic chlorine and achieving efficient substitution.

    • Troubleshooting Steps:

      • Chlorinating Agent: N-chlorosuccinimide (NCS) is often a good choice for controlled, mild chlorination of phenols.[1] If yields are low with NCS, consider switching to a more reactive agent like sulfuryl chloride (SO₂Cl₂), but be prepared for potential over-reaction.

      • Catalyst Activation: For chlorinations using NCS, a Lewis acid catalyst such as zirconium chloride (ZrCl₄) can significantly enhance reaction efficiency by increasing the electrophilicity of the chlorine atom.[1] Ensure your catalyst is anhydrous and added under an inert atmosphere to prevent deactivation by moisture.

  • Potential Cause 3: Suboptimal Solvent. The solvent system affects reactant solubility and can influence the reaction pathway.

    • Troubleshooting Steps:

      • Solubility Check: Ensure your starting phenol is fully dissolved in the chosen solvent (e.g., Dichloromethane (DCM), Acetonitrile).

      • Solvent Polarity: Experiment with solvents of different polarities. Aprotic solvents are generally preferred to avoid interaction with the electrophile.

Low_Yield_Troubleshooting start Low Yield Observed check_completion 1. Monitor Reaction Progress (TLC, GC-MS) start->check_completion is_complete Is Starting Material Consumed? check_completion->is_complete check_reagents 2. Evaluate Reagents & Catalyst is_complete->check_reagents  No end_ok Yield Improved is_complete->end_ok  Yes (Purification Issue) reagent_issue Consider more reactive chlorinating agent (e.g., SO₂Cl₂) or add Lewis Acid (e.g., ZrCl₄). check_reagents->reagent_issue check_conditions 3. Optimize Conditions reagent_issue->check_conditions conditions_issue Increase temperature incrementally. Extend reaction time. check_conditions->conditions_issue conditions_issue->start Re-run Experiment

Caption: A workflow for troubleshooting low reaction yields.

Q2: I'm observing significant formation of an isomeric byproduct. How can I improve regioselectivity for the desired 2-chloro position?

This is the central challenge of this synthesis. The hydroxyl group is a powerful activating and ortho-directing group. To favor chlorination at the C2 position over other positions, a strategic approach is necessary.

  • Cause: The electronic directing effects of the substituents on the phenol ring dictate the position of electrophilic attack. The -OH group strongly directs ortho, but the position adjacent to the bulky -CF₃ group might be sterically hindered, leading to substitution at other available sites. Direct chlorination of similar phenols often results in a mixture of isomers, making purification difficult and reducing the yield of the target product.[2]

  • Solution: Employ a Reversible Blocking Group. A highly effective strategy is to temporarily block the most reactive positions on the ring, forcing the chlorination to occur at the desired C2 position. A sulfonic acid (-SO₃H) group is an excellent choice as it is bulky, strongly deactivating, and can be easily removed after the chlorination step.[2]

    • Sulfonation (Blocking): React the starting 6-fluoro-4-(trifluoromethyl)phenol with concentrated sulfuric acid. The sulfonation will occur at the most activated position ortho to the hydroxyl group.

    • Chlorination: With the most reactive site blocked, introduce your chlorinating agent. The chlorination is now directed to the next available activated position, which is the desired C2 site.

    • Hydrolysis (De-blocking): Remove the sulfonic acid group by heating the reaction mixture, typically via steam distillation, to yield the pure 2-chloro product.[2] This multi-step process, while longer, often provides a much higher yield of the desired isomer, simplifying purification dramatically.[2]

Regioselectivity_Strategy cluster_0 Direct Chlorination (Low Selectivity) cluster_1 Blocking Group Strategy (High Selectivity) start_A Starting Phenol chlor_A + Chlorinating Agent start_A->chlor_A product_mix Mixture of Isomers (2-Chloro, 4-Chloro, etc.) chlor_A->product_mix start_B Starting Phenol sulfonation + H₂SO₄ (Sulfonation) start_B->sulfonation blocked Blocked Intermediate sulfonation->blocked chlor_B + Chlorinating Agent blocked->chlor_B chlor_blocked Chlorinated & Blocked chlor_B->chlor_blocked hydrolysis Hydrolysis (De-blocking) chlor_blocked->hydrolysis product_B Pure 2-Chloro Product hydrolysis->product_B

Caption: Comparison of direct vs. blocking group chlorination strategies.

Q3: Dichlorinated byproducts are contaminating my product. How can this be prevented?

The formation of dichlorinated species is a classic sign of over-reaction.

  • Cause: The phenol ring, once mono-chlorinated, is still activated enough to undergo a second chlorination, especially if a potent chlorinating agent is used or if the stoichiometry is not carefully controlled.

  • Solutions:

    • Control Stoichiometry: Use a slight sub-stoichiometric amount of the chlorinating agent (e.g., 0.95 equivalents). This will leave a small amount of unreacted starting material, which is typically easier to separate from the mono-chloro product than the dichloro-byproduct is.[3]

    • Slow Addition: Add the chlorinating agent slowly and at a reduced temperature (e.g., 0-5 °C). This helps to control the reaction rate and minimize immediate secondary reactions.

    • Use a Milder Agent: If dichlorination persists, switch to a milder chlorinating system, such as NCS, which is less prone to over-reaction than chlorine gas or sulfuryl chloride.[1]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most promising synthetic route for preparing this compound?

The most robust and scalable approach is the electrophilic chlorination of 6-fluoro-4-(trifluoromethyl)phenol, ideally using the sulfonic acid blocking group strategy outlined in the troubleshooting section to ensure high regioselectivity.[2] While alternative routes like nucleophilic aromatic substitution are theoretically possible, they often require harsh conditions (high temperature and pressure) and may not be as selective.[1]

Q2: Which chlorinating agents are recommended for this synthesis?

The choice depends on the desired reactivity and control.

Chlorinating AgentReactivityControlKey Considerations
N-Chlorosuccinimide (NCS) MildHighSolid, easy to handle. Often requires a catalyst. Good for minimizing over-reaction.[1]
Sulfuryl Chloride (SO₂Cl₂) ModerateModerateLiquid, fumes in air. Good selectivity can be achieved at low temperatures.[3]
Trichloroisocyanuric Acid (TCCA) HighModerateSolid, cost-effective source of electrophilic chlorine. Can be very reactive.[2]
Chlorine Gas (Cl₂) HighLowDifficult to handle, requires specialized equipment. Prone to over-reaction.[3]
Q3: What are the key safety precautions for this synthesis?

The target molecule, this compound, and its close analogs are classified as irritants.

  • Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4]

  • Precautions:

    • Always work in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Handle chlorinating agents with extreme care, as they are corrosive and/or toxic.

    • Have appropriate quenchers and spill kits readily available.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Direct Chlorination using NCS

This protocol is a starting point and should be optimized based on reaction monitoring.

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add 6-fluoro-4-(trifluoromethyl)phenol (1.0 eq.).

  • Dissolution: Add anhydrous dichloromethane (DCM) to dissolve the starting material completely.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Catalyst Addition (Optional): If using a catalyst, add anhydrous ZrCl₄ (0.1 eq.) to the stirred solution.

  • NCS Addition: Add N-Chlorosuccinimide (NCS) (1.0 eq.) portion-wise over 30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired product.

Protocol 2: High-Selectivity Synthesis via Sulfonic Acid Blocking Group

This advanced protocol is adapted from methodologies used for synthesizing related chlorophenols.[2]

  • Sulfonation: In a flask, carefully add 6-fluoro-4-(trifluoromethyl)phenol (1.0 eq.) to concentrated sulfuric acid (98%, ~2 eq. by mass) at 95-100°C. Stir for 1-2 hours until sulfonation is complete (can be monitored by solubility in water).

  • Chlorination: Cool the reaction mixture to -20°C in a suitable cooling bath. Slowly add Trichloroisocyanuric Acid (TCCA) (~0.35 eq.) in portions, maintaining the low temperature. Stir for 8-10 hours.

  • Hydrolysis & Distillation: Add water to the reaction mixture and set up for steam distillation. Heat the flask to boiling. The desired this compound will co-distill with the steam.

  • Isolation: Collect the distillate. The product will separate from the aqueous phase. Extract the aqueous layer with a suitable organic solvent (e.g., ether or DCM) to recover any dissolved product.

  • Purification: Combine the organic phases, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the highly pure target compound.

References

  • Process for preparing 2-chloro-4-fluorophenol.
  • Preparation process of 2-chloro-6-fluoroaniline.
  • Prepn process of 2-fluoro-6-chlorophenol.
  • 2-Chloro-4-(trifluoromethyl)phenol | C7H4ClF3O | CID 2736603. PubChem. [Link]

Sources

Technical Support Center: Synthesis of 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol. As a specialized halogenated phenol, its synthesis requires careful control of reaction conditions to minimize the formation of side products. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its preparation, with a focus on identifying and mitigating the formation of impurities.

Section 1: Understanding the Synthesis and Potential Side Products

The most common and direct route to synthesizing this compound is through the electrophilic chlorination of its precursor, 2-fluoro-4-(trifluoromethyl)phenol. This reaction, while seemingly straightforward, is prone to the formation of several side products due to the directing effects of the substituents on the aromatic ring.

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// Nodes Starting_Material [label="2-Fluoro-4-(trifluoromethyl)phenol"]; Main_Product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Isomeric_Impurity [label="4-Chloro-2-fluoro-4-(trifluoromethyl)phenol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dichlorinated_Impurity [label="2,6-Dichloro-4-(trifluoromethyl)phenol", fillcolor="#FBBC05", fontcolor="#202124"]; Unreacted_Starting_Material [label="Unreacted Starting Material", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Starting_Material -> Main_Product [label="Chlorination (Desired)"]; Starting_Material -> Isomeric_Impurity [label="Chlorination (Side Reaction)"]; Main_Product -> Dichlorinated_Impurity [label="Over-chlorination"]; Starting_Material -> Unreacted_Starting_Material [label="Incomplete Reaction"]; }

Caption: A troubleshooting decision tree for common synthesis issues.

Problem Potential Cause Troubleshooting Steps
High levels of unreacted 2-fluoro-4-(trifluoromethyl)phenol Incomplete reaction.1. Increase Reaction Time: Monitor the reaction progress by TLC or GC to determine the optimal reaction time. 2. Increase Reaction Temperature: Gradually increase the temperature while monitoring for the formation of side products. 3. Increase Stoichiometry of Chlorinating Agent: Add the chlorinating agent in slight excess, but monitor carefully to avoid over-chlorination.
High levels of isomeric impurity (4-chloro-2-fluoro-4-(trifluoromethyl)phenol) Poor regioselectivity.1. Optimize Chlorinating Agent: Experiment with different chlorinating agents (e.g., NCS, sulfuryl chloride). NCS in the presence of a Lewis acid can sometimes offer better selectivity. [1] 2. Lower Reaction Temperature: Lowering the temperature can sometimes improve the selectivity of electrophilic aromatic substitution. 3. Change the Solvent: The polarity of the solvent can influence the reaction pathway.
High levels of dichlorinated impurity (2,6-dichloro-4-(trifluoromethyl)phenol) Over-chlorination of the desired product.1. Reduce Stoichiometry of Chlorinating Agent: Use a stoichiometric amount or a slight excess of the chlorinating agent. 2. Shorten Reaction Time: Stop the reaction as soon as the starting material is consumed (monitored by TLC or GC). 3. Lower Reaction Temperature: Reducing the temperature will decrease the rate of the second chlorination reaction.
Low overall yield and complex mixture of products Non-optimal reaction conditions or degradation.1. Verify Purity of Starting Materials: Impurities in the starting material can lead to side reactions. 2. Degas Solvents: Ensure solvents are dry and degassed to prevent unwanted side reactions. 3. Systematic Optimization: Perform a systematic optimization of reaction parameters (temperature, concentration, catalyst loading) to find the optimal conditions.

Section 4: Experimental Protocols

Protocol 1: General Procedure for Chlorination of 2-fluoro-4-(trifluoromethyl)phenol

This is a general guideline; specific amounts and conditions may need to be optimized.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-fluoro-4-(trifluoromethyl)phenol (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, chloroform).

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath.

  • Addition of Chlorinating Agent: Dissolve the chlorinating agent (e.g., N-chlorosuccinimide, 1.05 eq.) in the same solvent and add it dropwise to the reaction mixture over a period of 30-60 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals.

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the desired product from impurities.

Protocol 2: Analytical Method for Product and Impurity Analysis by GC-MS
  • Sample Preparation: Prepare a dilute solution of the crude reaction mixture or purified product in a suitable solvent (e.g., dichloromethane, ethyl acetate).

  • GC Conditions (Example):

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5ms).

    • Injector Temperature: 250 °C

    • Oven Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 400).

  • Data Analysis: Identify the peaks corresponding to the starting material, main product, and impurities based on their retention times and mass spectra. The molecular ion peaks and fragmentation patterns will be characteristic of each compound.

References

  • Google Patents. (2007). Prepn process of 2-fluoro-6-chlorophenol.
  • PrepChem.com. (n.d.). Preparation of 2-chloro-4-(chloromethyl)phenol. Retrieved from [Link]

  • ACS Publications. (2018). Synthesis of Chloro(phenyl)trifluoromethyliodane and Catalyst-Free Electrophilic Trifluoromethylations. Organic Letters. Retrieved from [Link]

  • PubMed. (n.d.). Regioselective nucleophilic 1,4-trifluoromethylation of 2-polyfluoroalkylchromones with (trifluoromethyl)trimethylsilane. Synthesis of fluorinated analogs of natural 2,2-dimethylchroman-4-ones and 2,2-dimethylchromenes. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-(trifluoromethyl)phenol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Retrieved from [Link]

  • ACS Publications. (2015). PhenoFluorMix: Practical Chemoselective Deoxyfluorination of Phenols. Organic Letters. Retrieved from [Link]

  • Catalyst-Controlled Regioselective Chlorination of Phenols and Anilines through a Lewis Basic Selenoether Catalyst. (n.d.). Retrieved from [Link]

  • Aktas, A. H. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry. Retrieved from [Link]

  • Inam-ul-Haque, & Khan, A. (2006). Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan, 28(2), 200-207. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). 2-Chloro-6-fluorophenol. Retrieved from [Link]

  • eScholarship.org. (n.d.). Chlorination of Phenols Revisited: Unexpected Formation of α,β- Unsaturated C4-Dicarbonyl Ring Cleavage. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Regioselective C–H chlorination: towards the sequential difunctionalization of phenol derivatives and late-stage chlorination of bioactive compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation of some halogenated phenols by GC-MS. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Retrieved from [Link]

  • TSI Journals. (2011). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. Trade Science Inc. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-Chloro-2-(trifluoromethyl)phenol. Retrieved from [Link]

  • Sithole, B. B., & Williams, D. T. (1986). Determination of Halogenated Phenols in Raw and Potable Water by Selected Ion Gas Chromatography-Mass Spectrometry. Journal of the Association of Official Analytical Chemists, 69(5), 807–810. Retrieved from [Link]

  • Office of Scientific and Technical Information. (1986). Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry. Retrieved from [Link]

  • ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Retrieved from [Link]

  • PubMed. (2024). Investigation of Transformation Pathways of Polyfluoroalkyl Substances during Chlorine Disinfection. Retrieved from [Link]

  • MDPI. (2023). Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts. Retrieved from [Link]

  • IUPAC. (n.d.). ANALYTICAL CHIRAL SEPARATION METHODS. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]

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Technical Support Center: Troubleshooting the Purification of 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol (CAS No. not readily available), a highly substituted phenol of significant interest as a building block in pharmaceutical and agrochemical synthesis. Its unique substitution pattern—featuring a chloro, a fluoro, and a trifluoromethyl group—imparts desirable properties but also presents distinct challenges during purification. Common issues include the removal of isomeric and di-halogenated impurities, handling of a potentially low-melting solid or oil, and overcoming strong interactions during chromatography.

This guide is structured as a series of questions and answers, reflecting the common queries we receive from researchers in the field. It is designed to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions and effectively troubleshoot your purification process.

Section 1: Compound Profile & Safety First

Before beginning any purification protocol, understanding the compound's properties and hazards is critical.

Q1: What are the key physical and chemical properties of this compound?

A1: While specific experimental data for this exact molecule is sparse, we can estimate its properties based on its structure and data from close analogs like 2-chloro-4-(trifluoromethyl)phenol and other halogenated phenols.

PropertyEstimated Value / ObservationRationale & Scientific Insight
Molecular Formula C₇H₃ClF₄ODerived from structure.
Molecular Weight 214.55 g/mol Calculated from the molecular formula.
Appearance Colorless to light yellow/brown solid or oilElectron-withdrawing groups and halogens can lead to discoloration upon exposure to air and light due to minor oxidation or degradation products.[1]
Boiling Point High; requires vacuum distillationThe multiple polar groups (OH, Cl, F, CF₃) increase intermolecular forces. Analogs have high boiling points (e.g., 2-chloro-4-(trifluoromethyl)phenol boils at 66 °C at 13 mmHg).[1] Atmospheric distillation would likely lead to decomposition.
Melting Point Likely a low-melting solidThe irregular substitution pattern may disrupt crystal lattice packing, resulting in a lower melting point compared to more symmetrical isomers.
Acidity (pKa) ~6-8The phenolic proton is acidic. The strongly electron-withdrawing F, Cl, and CF₃ groups stabilize the phenoxide anion, making it a stronger acid than phenol (pKa ~10).
Solubility Soluble in polar organic solvents (DCM, Ether, EtOAc, Acetone). Low solubility in non-polar solvents (Hexane) and water.The polar functional groups dictate solubility in organic solvents. The molecule is largely non-polar, limiting water solubility.

Q2: What are the primary safety hazards associated with this compound and what precautions should I take?

A2: Substituted halogenated phenols are generally classified as hazardous. Assume this compound is a skin and eye irritant/corrosive and may be harmful if inhaled or ingested.[2][3]

  • GHS Hazard Statements (Anticipated):

    • H315: Causes skin irritation.[2]

    • H318/H319: Causes serious eye damage/irritation.[2]

    • H335: May cause respiratory irritation.[2]

    • H302: Harmful if swallowed.

  • Mandatory Personal Protective Equipment (PPE):

    • Engineering Controls: Always handle this compound inside a certified chemical fume hood.

    • Hand Protection: Wear nitrile or neoprene gloves.

    • Eye Protection: Use chemical safety goggles and a face shield.

    • Skin and Body Protection: Wear a flame-retardant lab coat.

Section 2: Initial Assessment & Strategy Selection

The first steps after your synthesis workup are crucial for determining the best path forward.

Q3: My crude product is a dark, viscous oil, but I expected a solid. What are the likely causes and my first step?

A3: This is a very common issue. A dark, oily crude product often indicates the presence of impurities that act as a solvent for your desired compound, depressing its freezing point.

  • Likely Causes:

    • Residual Solvent: Incomplete removal of high-boiling reaction solvents (e.g., DMF, DMSO).

    • Starting Material/Reagents: Unreacted starting materials or byproducts from reagents like N-chlorosuccinimide (NCS).

    • Isomeric Impurities: Synthesis can often produce isomers (e.g., 2-Chloro-5-fluoro-4-(trifluoromethyl)phenol) which may be oils and form a eutectic mixture with your product.

    • Over-chlorination: Dichloro-isomers are common byproducts in chlorination reactions and are often oils or low-melting solids.[4]

  • Recommended First Step: Acid-Base Extraction This classic technique is exceptionally effective for purifying phenols. It leverages the acidic nature of the hydroxyl group to separate it from neutral or basic impurities. See Section 4 for a detailed protocol.

Q4: How do I choose the right primary purification technique?

A4: The optimal technique depends on the scale of your reaction, the physical state of your crude product, and the nature of the impurities. The following decision tree provides a general guideline.

G start Crude Product Post-Workup state What is the physical state? start->state solid Solid / Crystalline state->solid Solid oil Oil / Low-Melting Solid state->oil Oil recryst Attempt Recrystallization solid->recryst distill Attempt Vacuum Distillation oil->distill purity_check1 Check Purity (TLC/GC/NMR) recryst->purity_check1 purity_check2 Check Purity (TLC/GC/NMR) distill->purity_check2 pure1 Product is Pure purity_check1->pure1 Yes impure Product is Impure purity_check1->impure No pure2 Product is Pure purity_check2->pure2 Yes purity_check2->impure No chrom Purify by Column Chromatography impure->chrom

Caption: Initial purification strategy decision tree.

Section 3: In-Depth Troubleshooting Guides

Guide 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solids, based on differences in solubility of the compound and its impurities in a given solvent at different temperatures.[5]

Q5: How do I select the best solvent system for recrystallization?

A5: The ideal solvent should dissolve your compound poorly at low temperatures but completely at high temperatures. A systematic screening is the most effective method.

Experimental Protocol: Solvent Screening for Recrystallization

  • Preparation: Place ~20-30 mg of your crude solid into several small test tubes.

  • Solvent Addition (Cold): To each tube, add a different test solvent (see table below) dropwise at room temperature, vortexing after each drop. A good candidate solvent will NOT dissolve the solid at this stage.

  • Solvent Addition (Hot): Heat the tubes that passed step 2 in a sand bath or heating block. Continue adding the same solvent dropwise until the solid just dissolves. A good solvent will dissolve the solid completely near its boiling point.

  • Cooling: Remove the tubes from the heat and allow them to cool slowly to room temperature, then place them in an ice bath.

  • Observation: The best solvent is the one from which your product forms well-defined crystals upon cooling.

Table of Suggested Solvents for Screening

Solvent System Polarity Comments
Heptane or Hexane Non-polar Good for removing non-polar, "greasy" impurities. May need a co-solvent.
Toluene Aromatic Often a good choice for substituted aromatic compounds.[6]
Dichloromethane (DCM) Polar Aprotic Tends to be a very good solvent; often used as the "good" solvent in a mixed-solvent system with hexane.
Hexane / Ethyl Acetate Mixed A versatile system. Start with mostly hexane and add ethyl acetate dropwise to the hot mixture to dissolve the solid.[7]

| Ethanol / Water | Mixed Protic | Dissolve in hot ethanol, then add hot water dropwise until the solution becomes turbid. Re-heat to clarify and then cool slowly.[6] |

Q6: My compound is "oiling out" instead of forming crystals. What should I do?

A6: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of your impure compound. The compound then separates as a liquid (oil) instead of a solid crystal lattice.

  • Causality: The impurities are lowering and broadening the melting point of your compound.

  • Solutions:

    • Increase Solvent Volume: Add more hot solvent to decrease the saturation point, then cool very slowly.

    • Lower the Boiling Point: Switch to a lower-boiling point solvent system.

    • Promote Nucleation: Try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites for crystal growth.[8]

    • Seed Crystals: If you have a small amount of pure material, add a single tiny crystal to the cooled solution to initiate crystallization.

Guide 2: Purification by Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[9] It is the go-to method when other techniques fail, especially for removing isomers.

Q7: What stationary and mobile phase should I use for this highly fluorinated phenol?

A7: The presence of multiple fluorine atoms provides a unique opportunity for separation.

  • Standard Phase (Recommended Start):

    • Stationary Phase: Normal Phase Silica Gel (SiO₂).

    • Mobile Phase (Eluent): A gradient of Hexane and Ethyl Acetate. Start with a low polarity (e.g., 95:5 Hexane:EtOAc) and gradually increase the ethyl acetate concentration. The acidic phenol will have a strong affinity for the silica, so it will require a moderately polar eluent to move down the column.

  • Alternative Phase (For Difficult Separations):

    • Stationary Phase: Fluorous-bonded silica gel ("Fluorous Column").

    • Mobile Phase: A hydrocarbon eluent system.

    • Causality & Expertise: Fluorinated molecules exhibit "fluorophilicity," meaning they have a strong affinity for other fluorinated materials. A fluorous column can provide unique selectivity, retaining your fluorinated product differently than non-fluorinated or less-fluorinated impurities, a separation mechanism that is orthogonal to standard polarity-based chromatography.[10][11]

Q8: My compound is streaking badly on the TLC plate and won't move off the baseline. What's wrong?

A8: This is a classic sign of a strong, irreversible interaction between your acidic phenol and the acidic silica gel stationary phase.

  • Solutions:

    • Increase Eluent Polarity: Drastically increase the percentage of the polar solvent (e.g., jump from 10% to 30% Ethyl Acetate).

    • Add an Acidic Modifier: Add 0.5-1% acetic acid or formic acid to your mobile phase.

    • Causality: The added acid protonates the surface silanol groups (Si-OH) on the silica gel, reducing their ability to deprotonate your acidic phenol. This "masks" the strong ionic interaction, allowing the compound to elute properly based on polarity.

Chromatography Method Development Workflow

G start Analyze Crude by TLC in 10% EtOAc/Hexane decision1 Spots on Baseline? start->decision1 add_acid Add 1% Acetic Acid to Mobile Phase decision1->add_acid Yes decision2 Good Separation (ΔRf > 0.1)? decision1->decision2 No add_acid->decision2 run_column Run Column decision2->run_column Yes decision3 Poor Separation? decision2->decision3 No change_ratio Optimize Solvent Ratio (e.g., try 5% or 15% EtOAc) decision3->change_ratio Yes decision4 Still Poor Separation? change_ratio->decision4 decision4->run_column No, It's OK now change_phase Consider Alternative Stationary Phase (e.g., Fluorous Column) decision4->change_phase Yes

Caption: Workflow for developing a column chromatography method.

Section 4: Advanced Purification Strategy

Q9: How do I perform an acid-base extraction to remove neutral impurities?

A9: This is a highly effective pre-purification step to remove non-acidic byproducts (e.g., unreacted halogenated benzenes, dichloro-byproducts if they are not phenolic).

Experimental Protocol: Acid-Base Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate (~10 mL per gram of crude).

  • Base Wash: Transfer the solution to a separatory funnel. Add an equal volume of a weak aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release any CO₂ pressure.

    • Causality: The basic solution deprotonates the acidic phenol, forming the water-soluble sodium phenolate salt. Neutral organic impurities remain in the organic layer.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Re-extraction: Add more NaHCO₃ solution to the organic layer in the funnel, shake, and combine the aqueous layer with the first extraction. Repeat one more time.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly and carefully add concentrated HCl or 3M HCl dropwise while stirring until the solution is acidic (pH ~1, check with pH paper). Your purified phenol should precipitate out as a solid or an oil.

  • Final Extraction: Extract the acidified aqueous solution with fresh diethyl ether or ethyl acetate (3x). The purified phenol will now move back into the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

G step1 Crude Product in Ether Add 1M NaHCO₃(aq) step2 Organic Layer (Neutral Impurities) Aqueous Layer (Sodium Phenolate Salt) step1:f1->step2:f1 Shake & Separate step3 Discard Organic Layer Aqueous Layer step2:f0->step3:f0 step2:f1->step3:f1 step4 Acidify with HCl (pH 1) Precipitated Phenol in Water step3:f1->step4:f0 step5 Extract with Fresh Ether Purified Phenol in Ether step4:f1->step5:f0 step6 Dry over Na₂SO₄ Concentrate step5:f1->step6:f0 final Purified Product step6:f1->final

Caption: Workflow diagram for acid-base extraction purification.

References

  • PubChem. (n.d.). 2-Chloro-4-(trifluoromethyl)phenol. National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]

  • National Institutes of Health (NIH). (n.d.). 2,4-Dichloro-6-{N-[2-(trifluoromethyl)phenyl]carboximidoyl}phenol. PMC. Retrieved February 11, 2026, from [Link]

  • Journal of Chromatographic Science. (n.d.). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Oxford Academic. Retrieved February 11, 2026, from [Link]

  • Google Patents. (n.d.). CN1301949C - Prepn process of 2-fluoro-6-chlorophenol.
  • PubChem. (n.d.). Phenol, 2-chloro-5-(trifluoromethyl)-. National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]

  • Google Patents. (n.d.). EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates.
  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. [Link]

  • Google Patents. (n.d.). CN108276254A - A method of the synthesis chloro- 4- trifloro methyl phenols of 2-.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 11, 2026, from [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. Retrieved February 11, 2026, from [Link]

  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry [Video]. YouTube. [Link]

  • LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved February 11, 2026, from [Link]

  • PrepChem.com. (n.d.). Preparation of 2-chloro-4-(chloromethyl)phenol. Retrieved February 11, 2026, from [Link]

  • Google Patents. (n.d.). US5053557A - Process for preparing 2-chloro-4-fluorophenol.
  • National Institutes of Health (NIH). (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. PMC. Retrieved February 11, 2026, from [Link]

Sources

Technical Support Center: Stability Management for 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are working with 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol . This is not a standard phenol.[1] The presence of three electron-withdrawing groups (EWGs)—chlorine, fluorine, and a trifluoromethyl group—radically alters its physicochemical profile compared to unsubstituted phenol.

The Critical Insight: These EWGs significantly lower the


 of the hydroxyl proton (estimated 

~6.0–7.0), making this compound significantly more acidic than typical phenols (

~10). Consequently, it is highly susceptible to deprotonation, subsequent oxidation, and nucleophilic aromatic substitution (

) at the ortho-fluorine position.

This guide replaces generic handling advice with specific protocols designed to mitigate the unique degradation pathways of this electron-deficient ring system.

Module 1: The Degradation Matrix (Root Cause Analysis)

Before implementing storage controls, you must understand how the molecule fails.

Degradation Pathways Diagram

The following logic flow illustrates the primary decomposition routes triggered by environmental factors.

DegradationPathways Target 2-Chloro-6-fluoro- 4-(trifluoromethyl)phenol Oxidation Oxidation (Quinone Formation) Target->Oxidation Radical Mechanism (Pink/Brown Color) Hydrolysis S_NAr Hydrolysis (Defluorination) Target->Hydrolysis Nucleophilic Attack at C-F bond Sublimation Sublimation (Physical Loss) Target->Sublimation High Volatility of Fluorinated Ring Oxygen Oxygen (Air) Oxygen->Oxidation Base Base/Moisture Base->Hydrolysis Heat Heat/Vacuum Heat->Sublimation

Figure 1: Primary degradation vectors. Note that the electron-poor ring makes the ortho-fluorine susceptible to displacement by nucleophiles (like hydroxide), a risk not present in standard phenols.

Module 2: Storage & Environmental Control

Standard Operating Procedure (SOP-01): Storage

ParameterSpecificationTechnical Rationale
Temperature 2°C to 8°C Fluorinated phenols have high vapor pressures. Refrigeration suppresses sublimation and slows oxidative kinetics.
Atmosphere Argon (Preferred) or NitrogenOxygen promotes radical formation at the phenolic oxygen. Argon is heavier than air and provides a better blanket for solids.
Container Amber Glass with Teflon-lined capCRITICAL: Do not use metal caps or spatulas. The high acidity can corrode aluminum/zinc, leaching metal ions that catalyze oxidation. Amber glass prevents photo-initiated C-Cl bond homolysis.
Desiccation RequiredMoisture acts as a nucleophile. In the presence of trace base, water can displace the ortho-fluorine (

).
Module 3: Troubleshooting & FAQs

This section addresses specific observations reported by users in the field.

Q1: My sample has turned from off-white to a pinkish/red color. Is it ruined?

Diagnosis: Quinone Formation (Oxidation).

  • The Science: The phenolic proton is acidic.[1][2] Once deprotonated (even by trace alkalinity in glass), the phenolate ion is easily oxidized by air to form a radical, which couples to form colored quinones or biphenyls.

  • Impact: The color is intense; even 0.1% impurity can cause strong coloration. The bulk material is likely still >98% pure.

  • Corrective Action:

    • Dissolve in minimal dichloromethane (DCM).

    • Wash with dilute acidic brine (0.1 M HCl) to protonate any phenolate.

    • Dry over

      
       and concentrate in vacuo at low temperature (<30°C).
      
    • Prevention: Store under Argon.

Q2: I observed a "ghost peak" in my NMR that suggests loss of Fluorine.

Diagnosis: Nucleophilic Aromatic Substitution (


). 
  • The Science: The para-trifluoromethyl group pulls electron density out of the ring, activating the ortho-positions. If you store the compound in a basic solvent (like DMSO or DMF) or with moisture, the Fluorine at position 6 can be replaced by an -OH or solvent moiety.

  • Test: Check

    
     NMR. If the singlet for the ortho-F (-110 to -130 ppm range) disappears or shifts significantly, the C-F bond has been cleaved.
    
  • Protocol: Avoid storing stock solutions in DMSO/DMF for long periods. Use Acetonitrile (

    
    ) or Methanol (
    
    
    
    ) for short-term storage, but preferably prepare fresh.
Q3: The solid sticks to my spatula and corrodes metal weighing boats.

Diagnosis: High Acidity.

  • The Science: With three electron-withdrawing groups, this phenol behaves more like a carboxylic acid than a typical phenol. It will react with aluminum weighing boats to form aluminum phenolates and hydrogen gas.

  • Protocol:

    • Use Glass or PTFE (Teflon) spatulas only.

    • Weigh into glass vials or plastic weighing boats, never aluminum foil or metal boats.

Module 4: Solvent & Material Compatibility Matrix

Use this table to select solvents for reactions and storage.

Solvent/MaterialCompatibilityNotes
Dichloromethane (DCM) Excellent Best for extraction/storage. Non-nucleophilic.
DMSO Caution Hygroscopic. Can promote

defluorination over time due to high dielectric constant enhancing nucleophilicity of water impurities.
Methanol/Ethanol Good Acceptable for short term. Protic nature stabilizes the phenol but avoid strong bases in these solvents.
Aluminum/Zinc FORBIDDEN Reacts with the acidic proton. Causes contamination and metal leaching.
Teflon (PTFE) Excellent Inert. Ideal for liners and stir bars.
Module 5: Emergency Purification (Recovery)

If your compound has significantly degraded (deep brown color, purity <90%), perform Sublimation rather than recrystallization.

  • Setup: Place crude material in a sublimation apparatus (cold finger).

  • Conditions: High vacuum (<0.1 mmHg).

  • Temperature: Gently heat the bottom flask to 40-50°C (do not overheat).

  • Result: The fluorinated phenol is volatile and will crystallize on the cold finger as pure white needles. The heavy oxidized quinone impurities will remain at the bottom.

References
  • PubChem. 2-Chloro-4-(trifluoromethyl)phenol Compound Summary. National Library of Medicine. Available at: [Link] (Accessed Oct 2023).

  • Sigma-Aldrich.Fluorinated Phenols Handling Guide. Merck KGaA. (General guidance on acidity and storage of electron-deficient phenols).
  • ECHA (European Chemicals Agency).Registration Dossier: Halogenated Phenols.
  • University of California, Berkeley. Phenol Standard Operating Procedure. EH&S.[3][4][5] Available at: [Link] (General phenol oxidation and safety protocols).

Sources

challenges in the scale-up of 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of producing this highly substituted phenol. This document provides practical, in-depth troubleshooting advice and frequently asked questions to ensure the successful and safe scale-up of your synthesis.

Overview of Synthetic Challenges

The synthesis of this compound is a multi-step process fraught with potential challenges that can impact yield, purity, and safety, especially during scale-up. Key areas of concern include controlling regioselectivity during halogenation, managing exothermic events, preventing the formation of stubborn impurities, and ensuring safe handling of hazardous reagents. This guide is structured to address these issues systematically, from initial reaction setup to final product purification.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common approach involves a multi-step synthesis, which could start from a more readily available substituted phenol or aniline. A plausible route could involve the chlorination of a fluorophenol intermediate. For instance, the synthesis might begin with the chlorination of 2-fluorophenol using a suitable chlorinating agent, followed by subsequent functional group manipulations to introduce the trifluoromethyl group. Another pathway could involve a Sandmeyer reaction on a corresponding aniline to introduce the chloro group.[1][2]

Q2: What are the primary challenges when scaling up the chlorination of a phenol?

The primary challenges include:

  • Regioselectivity: Direct chlorination of phenols can lead to a mixture of ortho- and para-isomers, as well as di- and tri-chlorinated byproducts.[3] Controlling the reaction conditions (temperature, solvent, chlorinating agent) is critical to favor the desired 2-chloro isomer.

  • Exothermicity: The reaction is often exothermic. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions and the formation of degradation products.

  • Work-up and Isolation: Separation of the desired product from isomers and polychlorinated phenols can be difficult due to similar physical properties.

Q3: Are there specific safety concerns I should be aware of?

Yes. The synthesis may involve:

  • Corrosive Reagents: Agents like trifluoromethanesulfonic acid or anhydrous hydrogen fluoride are highly corrosive and require specialized handling procedures and equipment.[4][5]

  • Toxic Gases: Some reactions may evolve toxic gases (e.g., HCl, HF). Adequate ventilation and scrubbing systems are essential.

  • Pressurized Systems: Reactions involving gaseous reagents like trifluoromethane require pressure-rated vessels and careful monitoring.

Troubleshooting Guide: Synthesis & Work-Up

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.

Problem 1: Low Yield and Poor Conversion

Q: My reaction shows low conversion of the starting material, even after extended reaction times. What are the likely causes and solutions?

A: Low conversion can stem from several factors related to reagent purity, reaction conditions, and catalyst activity.

Potential Cause Recommended Action & Rationale
Moisture in the Reaction Ensure all glassware is oven-dried or flame-dried, and use anhydrous solvents. Moisture can quench sensitive reagents and intermediates, particularly in reactions involving organometallics or strong acids.
Impure Starting Materials Verify the purity of your starting phenol. Impurities can interfere with the reaction. For example, old phenol can contain colored oxidation byproducts like benzoquinone or polymers that should be removed by distillation before use.[6]
Inactive Catalyst If using a catalyst (e.g., in a cross-coupling reaction), ensure it has not been deactivated by exposure to air or moisture. Consider using a fresh batch or a higher catalyst loading after careful small-scale testing.
Suboptimal Temperature The reaction may require higher temperatures to proceed at a reasonable rate. Incrementally increase the reaction temperature while carefully monitoring for byproduct formation. Conversely, some reactions require cryogenic conditions to control selectivity.[7]
Problem 2: Formation of Isomeric Byproducts

Q: I'm observing significant amounts of the para-chloro isomer and/or dichlorinated products. How can I improve the ortho-selectivity?

A: Achieving high ortho-selectivity in the chlorination of phenols is a common challenge due to the activating nature of the hydroxyl group directing to both ortho and para positions.[8]

Troubleshooting Workflow for Isomer Control

Sources

identifying impurities in 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol samples

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers analyzing 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol (CAS: 35852-58-5).

Ticket Subject: Troubleshooting Separation & Identification of Impurities in this compound Assigned Specialist: Senior Application Scientist, Separation Science Division

Welcome. You are likely encountering resolution issues or ambiguous mass spectra due to the unique electronic properties of this poly-halogenated phenol. The combination of a phenolic hydroxyl group with electron-withdrawing substituents (-Cl, -F, -CF₃) creates a highly acidic molecule (pKa < 7) that behaves unpredictably under standard generic protocols.

Below are the resolved troubleshooting tickets addressing the three most critical failure points: HPLC Peak Integrity , GC-MS Spectral Deconvolution , and Impurity Origin Logic .

Part 1: HPLC Troubleshooting (Peak Splitting & Tailing)

User Query: "My main peak is splitting into a doublet, and the impurities are co-eluting. I am using a standard Water/Acetonitrile gradient. What is happening?"

Diagnosis: The splitting is a classic symptom of pH Mismatch . The electron-withdrawing Trifluoromethyl (-CF₃) and Halogen groups significantly stabilize the phenoxide anion, lowering the pKa of the hydroxyl group to approximately 5.5–6.5. In a neutral mobile phase (pH ~7), the molecule exists in equilibrium between its protonated (neutral) and deprotonated (anionic) states. These two forms have different hydrophobicities and travel at different speeds, causing "ghost peaks" or splitting.

The Protocol (Self-Validating System): To force the molecule into a single state (protonated), you must suppress ionization by lowering the mobile phase pH to at least 2 units below the pKa.

Step-by-Step Solution:

  • Acidify Mobile Phase A: Replace neutral water with 0.1% Formic Acid (for MS compatibility) or 0.1% Phosphoric Acid (for UV only).

    • Target pH: < 3.0.[1][2][3]

  • Column Selection: Use a high-coverage C18 column or a Pentafluorophenyl (PFP) column. PFP phases offer superior selectivity for halogenated aromatics due to pi-pi and dipole interactions.

  • Gradient Adjustment:

    • Start: 90% A (Acidified Water) / 10% B (Acetonitrile).

    • Ramp: To 95% B over 20 minutes.

    • Why: The impurities (likely des-chloro or des-fluoro analogs) are structurally similar; a shallow gradient maximizes resolution.

Visualizing the Logic:

HPLC_Troubleshooting Start Symptom: Peak Splitting / Tailing CheckPH Check Mobile Phase pH Start->CheckPH IsNeutral Is pH > 4.0? CheckPH->IsNeutral Ionization Cause: Partial Ionization (Phenol <-> Phenoxide) IsNeutral->Ionization Yes CheckCol Check Column Chemistry IsNeutral->CheckCol No (pH is acidic) Action1 Action: Add 0.1% TFA or Formic Acid (Target pH < 3.0) Ionization->Action1 IsC18 Standard C18? CheckCol->IsC18 Action2 Action: Switch to PFP (Fluoro-Phenyl) for Halogen Selectivity IsC18->Action2 Resolution Poor

Figure 1: Decision tree for resolving chromatographic anomalies in acidic fluorinated phenols.

Part 2: GC-MS Impurity Identification

User Query: "I see small impurity peaks in GC-MS, but the mass spectra are confusing. How do I distinguish between the impurities?"

Diagnosis: Direct injection of acidic phenols leads to adsorption on the GC liner and column, causing tailing and poor sensitivity. Furthermore, the mass spectrum is dominated by the halogen isotope patterns. You must use Isotope Pattern Analysis to identify the impurity structure.

Key Impurity Signatures:

  • Chlorine (Cl): Natural abundance is ~75% ³⁵Cl and ~25% ³⁷Cl.

    • Signature: A molecule with 1 Cl atom shows an M+2 peak at ~33% intensity of the molecular ion (M).

    • Signature: A molecule with 2 Cl atoms shows an M+2 peak at ~66% and an M+4 peak at ~10%.

  • Fluorine (F): Monoisotopic (only ¹⁹F). No isotope contribution.

Troubleshooting Table: Common Impurities

Impurity TypeLikely StructureMW (Approx)Mass Spec Signature (M+ / M+2)Origin
Target 2-Cl-6-F-4-CF₃-Phenol 214.5 214 / 216 (3:1 ratio) Product
Impurity A 2-Fluoro-4-CF₃-Phenol180.1180 (No M+2 significant)Unreacted Starting Material
Impurity B 2,6-Dichloro-4-CF₃-Phenol231.0230 / 232 / 234 (9:6:1 ratio)Over-chlorination / F-Displacement
Impurity C 2-Chloro-4-CF₃-Phenol196.5196 / 198 (3:1 ratio)Defluorination Side-Product

The Protocol:

  • Derivatization (Mandatory): Do not inject neat.

    • React sample with BSTFA + 1% TMCS at 60°C for 30 mins.

    • This replaces the acidic -H with a Trimethylsilyl (TMS) group (-Si(CH₃)₃), adding +72 Da to the mass.

  • Look for the TMS Shift:

    • Target TMS-Derivative Mass: 214 + 72 = 286 m/z .

    • Impurity A TMS-Derivative Mass: 180 + 72 = 252 m/z .

Part 3: Synthesis & Origin Logic

User Query: "Where are these impurities coming from? I need to optimize my reaction."

Expert Insight: The synthesis typically involves the chlorination of 2-Fluoro-4-(trifluoromethyl)phenol . Understanding the mechanism reveals the impurity sources.

  • Under-reaction: If the chlorinating agent (e.g., SO₂Cl₂ or Cl₂) is insufficient, you retain the Des-chloro precursor (Impurity A).

  • Over-reaction: If the reaction is too aggressive, chlorine may displace the fluorine at the 6-position (rare) or attack other positions if the ring activates, leading to Dichloro species (Impurity B).

  • Regio-isomerism: If the starting material was 3-Fluoro-4-(trifluoromethyl)phenol , the chlorination will occur ortho to the phenol, creating a regioisomer that has the exact same mass as your target but a slightly different retention time.

Visualizing the Reaction Pathway:

Synthesis_Pathways StartMat Starting Material: 2-Fluoro-4-(CF3)phenol (MW 180) Target TARGET: 2-Chloro-6-Fluoro-4-(CF3)phenol (MW 214) StartMat->Target + Cl2 / SO2Cl2 (Ideal Conditions) ImpurityA Impurity A: Unreacted Precursor (MW 180) StartMat->ImpurityA Incomplete Rxn ImpurityB Impurity B: 2,6-Dichloro-4-(CF3)phenol (MW 231) Target->ImpurityB Over-Chlorination (Excess Reagent)

Figure 2: Synthetic origins of common impurities.

References
  • U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography.[2] SW-846 Update IV. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2736603, 2-Chloro-4-(trifluoromethyl)phenol.Link[1][4]

  • Przybyciel, M. (2006). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America. Link

  • Sigma-Aldrich. (n.d.). Fundamental GC-MS: Fragmentation Patterns of Halogenated Compounds.Link(General reference for isotope patterns).

Sources

refining the workup procedure for 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol reactions

[1][2]

Case ID: T-CF3-PHENOL-OPT Status: Active Assigned Specialist: Senior Application Scientist Subject: Refining Workup & Isolation Procedures[1][2]

Executive Summary

The isolation of 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol presents a unique set of challenges due to the synergistic electronic effects of its substituents. The trifluormethyl (


)2

This guide addresses the three most reported failure modes:

  • Yield Loss during Extraction: Caused by miscalculating the acidity (

    
    ) shift.[1]
    
  • Persistent Emulsions: Caused by the "fluorous" character and density mismatches.[1]

  • Product Loss via Volatility: Caused by the high vapor pressure of the

    
     moiety.[1]
    

Module 1: The "pH Swing" Isolation Protocol

The Science: Why Standard Workups Fail

Standard phenol workups often assume a

12
  • Phenol

    
    :  ~10.0[2][3]
    
  • 4-(Trifluoromethyl)phenol

    
    :  ~8.7[1][2]
    
  • This compound Estimated

    
    : ~5.8 – 6.5 [1][2]
    

Implication: This molecule is significantly more acidic than typical phenols.[1][2] If you wash your organic reaction mixture with 1M NaOH, you will quantitatively strip the product into the aqueous phase. Conversely, if you attempt to extract it from water at pH 7, a significant portion may remain ionized and lost in the aqueous waste.[2]

Optimized Protocol: The Double-Swing Extraction

This method utilizes the high acidity to separate the product from both neutral impurities and less acidic byproducts.[2]

Step-by-Step Methodology:

  • Quench & Solubilize: Dilute reaction mixture with MTBE (Methyl tert-butyl ether). Note: MTBE is preferred over DCM to reduce emulsion risks.[2]

  • Acid Wash (Remove Basic Impurities): Wash organic phase with 1M HCl.[1] Discard aqueous.[1]

  • The "Forward" Swing (Isolate Product): Extract the organic phase with 10%

    
     (aq)  (
    
    
    ).[1]
    • Mechanism:[2][4][5][6][7] The phenol deprotonates (

      
      ) and moves to the aqueous layer.[1]
      
    • Separation: Keep the Aqueous layer.[1] Discard the Organic layer (contains non-acidic impurities).[1]

  • The "Reverse" Swing (Recover Product):

    • Cool the aqueous layer to 5°C.[1]

    • Slowly acidify with 6M HCl to pH < 2 . Observation: The oil/solid will crash out.

    • Extract three times with DCM or MTBE .[1][2]

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    
Visual Workflow: The pH Swing

pH_SwingStartCrude Reaction Mixture(Organic Solvent)AcidWashWash with 1M HClStart->AcidWashPhaseSep1Phase SeparationAcidWash->PhaseSep1Org1Organic Phase(Contains Product + Neutrals)PhaseSep1->Org1Aq1Aqueous Phase(Salts/Amines)PhaseSep1->Aq1BaseExtExtract with 10% K2CO3Org1->BaseExtPhaseSep2Phase SeparationBaseExt->PhaseSep2Org2Organic Phase(Neutral Impurities)PhaseSep2->Org2Aq2Aqueous Phase(Product as Phenolate ArO-)PhaseSep2->Aq2AcidifyAcidify to pH < 2(HCl)Aq2->AcidifyFinalExtExtract into MTBE/DCMAcidify->FinalExtProductPure 2-Chloro-6-fluoro-4-(trifluoromethyl)phenolFinalExt->Product

Figure 1: The "Double-Swing" extraction logic exploits the enhanced acidity of the fluorinated phenol to filter out neutral organic impurities.[1][2]

Module 2: Troubleshooting Emulsions (The Fluorine Effect)

The Issue: "Rag Layers"

Fluorinated aromatics possess high density and unique lipophobicity/hydrophobicity balances.[1] When mixed with water, they often form stable rag layers (emulsions) that refuse to separate.[1]

Diagnostic & Solution Table
SymptomProbable CauseCorrective Action
Cloudy Organic Layer Micro-emulsion of water trapped by H-bonding to Phenol-OH.[1][2]Brine Saturation: Add saturated NaCl solution. The osmotic pressure forces water out of the organic phase.
Middle "Rag" Layer Particulates or polymer byproducts stabilizing the interface.Celite Filtration: Filter the entire biphasic mixture through a pad of Celite. This physically breaks the surface tension bubbles.[1]
No Phase Boundary Density match between Organic and Aqueous phases.[1]Density Shift: If using DCM (

) and heavy brine (

), phases may invert or mix.[1] Add MTBE or Hexane to lighten the organic phase.[1]

Module 3: Volatility & Purification

Critical Warning: Sublimation Risk

The

1
  • Risk: High-vacuum drying (e.g., < 5 mbar) for extended periods can lead to product loss via sublimation, even at room temperature.[1][2]

  • Observation: If you see crystals growing on the neck of your rotovap flask or in the bump trap, you are subliming your product.[2]

Purification Guidelines

Avoid column chromatography if possible, as phenols can streak on silica due to H-bonding.[1][2]

Recommended Method: Crystallization [2]

  • Solvent System: Hexanes / DCM (10:1).[1]

  • Procedure: Dissolve crude solid in minimal warm DCM. Add Hexanes dropwise until persistent cloudiness appears. Cool to -20°C.

  • Alternative: Vacuum Distillation (Kugelrohr) is effective but requires precise pressure control (typically 0.5 mmHg at 60-80°C, dependent on specific isomer BP).[1][2]

Module 4: Safety & Handling (E-E-A-T)

Chemical Hazards[1][2][3][8]
  • Skin Absorption: Fluorinated phenols are lipophilic and penetrate skin rapidly.[1] They act as uncouplers of oxidative phosphorylation.[1] Double-gloving (Nitrile) is mandatory. [1][2]

  • Incompatibility: Avoid contact with strong oxidizers.[1][2] While the C-F bond is stable, thermal decomposition can release Hydrogen Fluoride (HF) .

Waste Disposal
  • Aqueous Waste: The basic aqueous washes (from Step 3 in Module 1) may still contain trace fluorinated organics. Do not pour down the drain. Segregate into "Halogenated Aqueous Waste."

References

  • PubChem. 2-Chloro-4-(trifluoromethyl)phenol Compound Summary. National Library of Medicine.[1] Available at: [Link] (Accessed via Search).[1]

  • Anderson, N. G. Practical Process Research & Development - A Guide for Organic Chemists.[1][2] Academic Press, 2012.[1][2] (Standard reference for pH swing extractions).

  • European Chemicals Agency (ECHA). Registration Dossier: Halogenated Phenols.[1] Available at: [Link].[1]

  • Organic Process Research & Development (OPRD). General guidelines on workup of fluorinated intermediates.

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) before handling fluorinated aromatics.

stability studies of 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals conducting stability studies on 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol. It offers troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format, grounded in established scientific principles and regulatory expectations for forced degradation studies.

Introduction: Understanding the Stability of this compound

This compound is a highly substituted phenol derivative with potential applications in pharmaceutical and agrochemical development. Its unique substitution pattern, featuring a trifluoromethyl group and two different halogens on the aromatic ring, imparts specific chemical properties that also influence its stability. A thorough understanding of its degradation pathways under various stress conditions is critical for developing stable formulations, establishing appropriate storage conditions, and ensuring the safety and efficacy of any final product.

Forced degradation studies are essential to identify potential degradation products and to develop and validate stability-indicating analytical methods, as outlined in the International Council for Harmonisation (ICH) guidelines.[1][2] This guide will walk you through the practical aspects of designing and troubleshooting these crucial experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: Based on the chemical structure, the most probable degradation pathways include:

  • Oxidation: The phenol moiety is susceptible to oxidation, potentially forming phenoxy radicals, which can then lead to the formation of quinone-like structures or polymeric degradation products.[3] The electron-withdrawing groups on the ring may influence the rate of this process.

  • Photodegradation: Aromatic halides can undergo photolytic cleavage of the carbon-halogen bond. The C-Cl bond is generally more susceptible to photolysis than the C-F bond. This can lead to the formation of radical intermediates and subsequent reaction products.

  • Hydrolysis: While the phenolic hydroxyl group itself is not directly hydrolyzed, the stability of the compound across a range of pH values should be assessed. Extreme pH conditions, especially when combined with high temperatures, can potentially facilitate nucleophilic substitution of the halogen atoms, although this is generally difficult on an aromatic ring without strong activation.

  • Dehalogenation: Under certain reductive or oxidative conditions, loss of the chlorine or fluorine atom can occur.[4][5]

Q2: How does the trifluoromethyl group affect the stability of the molecule?

A2: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group and is generally very stable. Its presence can increase the metabolic stability of a compound.[6] In the context of degradation, it can influence the reactivity of the aromatic ring towards electrophilic attack and may impact the pKa of the phenolic proton. While the C-F bonds are very strong, photodegradation can sometimes lead to the formation of trifluoromethyl radicals.[7][8]

Q3: What analytical techniques are best suited for monitoring the stability of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for stability studies of small molecules.[9][10][11] A stability-indicating HPLC method should be developed and validated to separate the parent compound from all potential degradation products. Mass Spectrometry (MS), often coupled with HPLC (LC-MS), is invaluable for the identification and structural elucidation of unknown degradants.

Q4: What is the target degradation percentage in a forced degradation study?

A4: The goal is not to completely degrade the compound. A target degradation of 5-20% is generally considered optimal.[12] This level of degradation is sufficient to produce and detect the primary degradation products without leading to complex secondary degradation pathways that may not be relevant under normal storage conditions.[1]

Troubleshooting and Experimental Guides

This section provides detailed protocols for conducting forced degradation studies on this compound. These are starting points and may require optimization based on the observed stability of the molecule.

General Experimental Workflow

The following diagram illustrates a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution of This compound Control Prepare Control Sample (Unstressed) Prep->Control Acid Acid Hydrolysis (e.g., 0.1M HCl) Prep->Acid Expose to Stress Base Base Hydrolysis (e.g., 0.1M NaOH) Prep->Base Expose to Stress Oxidation Oxidation (e.g., 3% H2O2) Prep->Oxidation Expose to Stress Thermal Thermal Stress (e.g., 80°C) Prep->Thermal Expose to Stress Photo Photolytic Stress (ICH Q1B compliant) Prep->Photo Expose to Stress HPLC Analyze by Stability-Indicating HPLC-UV/PDA Control->HPLC Neutralize Neutralize/Quench Reaction Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Neutralize->HPLC MassSpec Identify Degradants (LC-MS) HPLC->MassSpec MassBalance Calculate Mass Balance HPLC->MassBalance

Caption: General workflow for forced degradation studies.

Guide 1: Hydrolytic Stability

Issue: Determining the susceptibility of this compound to hydrolysis under acidic, basic, and neutral conditions.

Causality: Hydrolysis can lead to the degradation of a drug substance, affecting its potency and potentially forming new, uncharacterized impurities. For phenols, extreme pH can ionize the hydroxyl group, which may alter its reactivity and stability.

Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

    • Prepare three sets of stress solutions: 0.1 M HCl (acidic), deionized water (neutral), and 0.1 M NaOH (basic).

  • Stress Application:

    • For each condition, add a small aliquot of the stock solution to the stress solution to achieve a final concentration of approximately 100 µg/mL.

    • Incubate the solutions at an elevated temperature (e.g., 60-80°C) to accelerate degradation.[13]

    • Prepare a control sample by diluting the stock solution in the mobile phase to the same final concentration and keep it at 2-8°C.

  • Time Points and Sampling:

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

    • For the acidic and basic samples, neutralize the aliquot with an equivalent amount of base or acid, respectively, immediately after sampling to stop the degradation process.

  • Analysis:

    • Analyze all samples (including the time-zero and control samples) using a validated stability-indicating HPLC method.

    • Use a photodiode array (PDA) detector to monitor for peak purity and the appearance of new peaks.

Troubleshooting:

  • No degradation observed: Increase the temperature or the concentration of the acid/base. Extend the duration of the study.

  • Too much degradation (>30%): Reduce the temperature, decrease the acid/base concentration, or shorten the time points.

  • Precipitation observed: This may occur if the compound or its degradants are not soluble in the aqueous stress medium. Consider using a co-solvent (e.g., a small percentage of acetonitrile or methanol) in the stress solution, ensuring the co-solvent itself does not cause degradation.

Data Presentation Example:

ConditionTime (hours)% Assay of Parent Compound% Total DegradationNumber of Degradants
0.1 M HCl, 80°C0100.00.00
898.51.51
2495.24.82
DI Water, 80°C2499.80.20
0.1 M NaOH, 80°C0100.00.00
892.17.93
2485.614.44
Guide 2: Oxidative Stability

Issue: Assessing the compound's sensitivity to oxidation.

Causality: Phenolic compounds are often susceptible to oxidation, which can be initiated by atmospheric oxygen or oxidizing agents. This can lead to the formation of colored degradation products and loss of potency. Hydrogen peroxide is a commonly used oxidizing agent in forced degradation studies.[13][14]

Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the compound (e.g., 1 mg/mL).

    • Use a 3% solution of hydrogen peroxide (H₂O₂) as the stress agent.

  • Stress Application:

    • Add an aliquot of the stock solution to the H₂O₂ solution to a final concentration of ~100 µg/mL.

    • Keep the solution at room temperature, protected from light.

    • Prepare a control sample as in the hydrolytic study.

  • Time Points and Sampling:

    • Withdraw aliquots at appropriate time points (e.g., 0, 2, 6, 12, and 24 hours). The reaction can be rapid.

  • Analysis:

    • Analyze the samples by HPLC-PDA/UV.

Troubleshooting:

  • No degradation: Gently heat the solution (e.g., up to 40-50°C) or increase the concentration of H₂O₂ (e.g., up to 30%). Be cautious as higher concentrations can be hazardous. The oxidation of some chlorophenols can be catalyzed by metal ions like Fe²⁺ or Fe³⁺.[15][16]

  • Very rapid degradation: Dilute the H₂O₂ solution (e.g., to 0.3%) or conduct the experiment at a lower temperature (e.g., in an ice bath).

Potential Degradation Pathway: Oxidation of the phenol can lead to the formation of a benzoquinone derivative.

Oxidative_Degradation Parent This compound OH Cl F CF3 Intermediate Phenoxy Radical O• Cl F CF3 Parent->Intermediate [O] Product Benzoquinone Derivative =O Cl F CF3 =O Intermediate->Product Further Oxidation

Caption: Plausible oxidative degradation pathway.

Guide 3: Photostability

Issue: Evaluating the impact of light exposure on the compound's stability.

Causality: Many organic molecules absorb UV or visible light, which can lead to photochemical reactions and degradation. Aromatic halides are particularly known to be susceptible to photodecomposition.

Experimental Protocol (as per ICH Q1B):

  • Sample Preparation:

    • Prepare a solution of the compound (e.g., 100 µg/mL) in a suitable solvent (e.g., methanol/water).

    • Place the solution in a photostable, transparent container (e.g., quartz cuvette).

    • Prepare a "dark control" sample by wrapping an identical container in aluminum foil.

  • Light Exposure:

    • Expose the sample to a light source that provides both UV and visible light, as specified in ICH Q1B. The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours per square meter.[13]

    • Place the dark control sample alongside the exposed sample.

  • Analysis:

    • After the exposure period, analyze both the light-exposed sample and the dark control by HPLC-PDA.

    • Compare the chromatograms to identify any degradation products formed specifically due to light exposure.

Troubleshooting:

  • No degradation: Ensure the light source meets ICH specifications and that the exposure duration is adequate. The solvent used can also influence photodegradation; consider testing in different solvents.

  • Excessive degradation: Reduce the exposure time or the concentration of the solution.

Potential Degradation Pathway: Photolytic cleavage of the C-Cl bond could lead to a de-chlorinated phenol.

Photolytic_Degradation Parent This compound OH Cl F CF3 Product 6-Fluoro-4-(trifluoromethyl)phenol OH F CF3 Parent->Product (-Cl•)

Caption: Plausible photolytic degradation pathway.

Guide 4: Thermal Stability

Issue: Assessing the stability of the compound when exposed to heat.

Causality: High temperatures can provide the activation energy needed for degradation reactions to occur. This is a critical parameter for determining appropriate shipping and storage conditions.

Experimental Protocol:

  • Sample Preparation:

    • Place the solid compound in a vial.

    • Prepare a solution of the compound (as for other tests) to assess stability in solution.

  • Stress Application:

    • Place the samples in a calibrated oven at a high temperature (e.g., 80°C or higher, but below the melting point of the solid).[13]

    • Maintain control samples at a lower temperature (e.g., 2-8°C).

  • Time Points and Analysis:

    • Sample at various time points (e.g., 1, 3, 7, and 14 days).

    • For the solid sample, dissolve a known amount in a suitable solvent before analysis.

    • Analyze all samples by HPLC-PDA.

Troubleshooting:

  • No degradation: Increase the temperature, but be careful not to exceed the compound's melting or decomposition point.

  • Phase change (melting/sublimation): If the solid melts, note this observation. The stability in the molten state may differ from the solid state.

References

  • Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. (2026, January 25).
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Forced Degradation Study in Pharmaceutical Stability.Pharmaguideline.
  • Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1.
  • Forced Degradation Study as per ICH Guidelines | Wh
  • Stability Indicating HPLC Method Development –A Review.International Journal of Trend in Scientific Research and Development (IJTSRD).
  • Organic Chemistry – Specific Name Reactions.
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process.
  • Simple and Clean Photoinduced Aromatic Trifluoromethylation Reaction.Journal of the American Chemical Society.
  • Oxidation of chlorophenols with hydrogen peroxide in the presence of goethite.PubMed.
  • Degradation of substituted phenols in a Hybrid Gas−Liquid Electrical Discharge Reactor.Industrial & Engineering Chemistry Research.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages.
  • Degradation of substituted phenols with different oxygen sources catalyzed by Co(II) and Cu(II) phthalocyanine complexes.
  • Analytical Techniques In Stability Testing.
  • Oxidation of chlorophenols with hydrogen peroxide in the presence of goethite.
  • Small Molecule Development Analytical Methods for Faster Time to Market.Hovione.
  • Phenol synthesis by substitution or oxid
  • Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliph
  • Degradation efficiencies of 2,4,6-TCP by Fe0-based advanced oxidation processes (AOPs) with common peroxides.
  • Dechlorination and destruction of 2,4,6-trichlorophenol and pentachlorophenol using hydrogen peroxide as the oxidant catalyzed by molybd
  • Hydrogen peroxide.Wikipedia.
  • HPLC Method Development and Valid
  • Degradation of meta-trifluoromethylbenzoate by sequential microbial and photochemical tre
  • Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages.ChemRxiv.
  • Phenol degradation by hydroxyl radical treatment resulting to more...

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dealing with regioisomers in the synthesis of 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol

Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing specifically on the critical challenge of managing regioisomers during synthesis. As a key intermediate in the development of pharmaceuticals and agrochemicals, obtaining high purity of the target molecule is paramount.[1] This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, enhance regioselectivity, and implement effective purification strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary synthetic challenge when preparing this compound?

The principal challenge is controlling regioselectivity during the chlorination of the aromatic precursor. The starting material, typically a substituted phenol, has multiple activated positions where the electrophilic chlorinating agent can attack. The interplay of the directing effects of the existing substituents—hydroxyl (-OH), fluoro (-F), and trifluoromethyl (-CF3)—dictates the final ratio of isomers. The formation of undesired regioisomers, such as 4-Chloro-2-fluoro-6-(trifluoromethyl)phenol or dichlorinated byproducts, complicates purification and reduces the yield of the desired product.

Q2: How do the substituents on the precursor molecule influence the formation of regioisomers?

Understanding the electronic and steric effects of each substituent is crucial for predicting and controlling the reaction outcome.

  • Hydroxyl (-OH) Group: A powerful activating, ortho, para-directing group. It strongly activates the positions ortho and para to it through resonance donation of a lone pair of electrons.

  • Fluoro (-F) Group: An activating, ortho, para-director via resonance, but is also strongly deactivating through induction due to its high electronegativity.[2] The inductive effect is strongest at the ortho position.[2]

  • Trifluoromethyl (-CF3) Group: A strongly deactivating, meta-directing group due to the powerful inductive electron withdrawal from the three fluorine atoms.[3] It removes electron density from the ring, making substitution more difficult, particularly at the ortho and para positions.[4]

When these groups are on the same ring, their effects are combined. For a precursor like 3-fluoro-5-(trifluoromethyl)phenol, the -OH and -F groups will direct an incoming electrophile (like Cl+) to positions ortho and para to themselves, while the -CF3 group directs to the meta positions. This often results in a mixture of products because multiple positions are activated to varying degrees.

Q3: My reaction is producing a mixture of isomers. How can I improve the selectivity for the desired 2-chloro product?

Controlling regioselectivity requires careful optimization of reaction conditions. Here are several factors to consider:

  • Choice of Chlorinating Agent: Milder chlorinating agents can exhibit higher selectivity. Common agents include sulfuryl chloride (SO2Cl2), N-Chlorosuccinimide (NCS), and sodium hypochlorite.[5][6] The reactivity can be tuned with catalysts; for instance, organocatalysts can be used with SO2Cl2 to favor either ortho or para chlorination of phenols.[7]

  • Solvent: The polarity of the solvent can influence the reactivity of the electrophile and stabilize or destabilize the intermediates for different isomers. Experimenting with a range of solvents from nonpolar (e.g., hexane, CCl4) to polar aprotic (e.g., acetonitrile, dioxane) is recommended.

  • Temperature: Lowering the reaction temperature often increases selectivity by favoring the pathway with the lowest activation energy. Reactions run at -20 °C to 0 °C may yield a better isomer ratio than those at room temperature.[6]

  • Use of a Directing Group: In some cases, a bulky protecting group can be temporarily installed on the phenol's hydroxyl group. This can sterically hinder one of the ortho positions, thereby favoring substitution at the other available sites.[8]

ParameterCondition A (Low Selectivity)Condition B (Improved Selectivity)Rationale
Chlorinating Agent Sulfuryl Chloride (SO2Cl2)N-Chlorosuccinimide (NCS)NCS is often a milder and more selective chlorinating agent for activated rings.
Temperature 25 °C (Room Temp)0 °CLower temperatures reduce reaction rates, allowing kinetic control to favor the more stable transition state, often leading to higher selectivity.
Solvent Dichloromethane (DCM)Acetonitrile or 1,4-DioxaneSolvent choice can modulate the reactivity of the chlorinating agent and influence isomer distribution.[7]
Q4: What is the best way to identify and quantify the regioisomers in my crude product mixture?

A combination of chromatographic and spectroscopic techniques is essential for accurate identification and quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful tool for this task. GC can separate the different isomers based on their boiling points and polarity, while MS provides the mass of each component, confirming they are isomers.[9] Deratization of the phenols can sometimes improve separation.[9]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC (RP-HPLC), is excellent for separating phenolic isomers.[10] Different column chemistries (e.g., C18, Phenyl-Hexyl) and mobile phase compositions should be screened to achieve baseline separation.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are invaluable. The coupling patterns and chemical shifts of the aromatic protons and the fluorine atoms are unique for each isomer, allowing for unambiguous structure elucidation and determination of the molar ratio of the isomers in the mixture.

G cluster_synthesis Synthesis & Workup cluster_analysis Analysis cluster_purification Purification start Crude Reaction Product extract Aqueous Workup & Solvent Extraction start->extract analysis GC-MS / HPLC Analysis extract->analysis decision Isomer Ratio Acceptable? analysis->decision end_product Pure 2-Chloro-6-fluoro-4- (trifluoromethyl)phenol decision->end_product Yes purify Purification Strategy qc Final Product QC (NMR, GC-MS) qc->end_product

Q5: The isomers are very difficult to separate. What purification strategies can I use?

Separating regioisomers with similar physical properties is a common challenge. Here are some effective strategies:

  • Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be effective. This is often a good first-pass technique for bulk separation.

  • Column Chromatography: This is the most common laboratory-scale method. Success depends on finding the right conditions.

    • Stationary Phase: Standard silica gel is a good starting point. If separation is poor, other stationary phases like alumina (acidic, basic, or neutral) or reverse-phase silica (C18) can be tested.[12]

    • Solvent System (Eluent): A systematic screening of solvent systems is critical. Start with a low-polarity system (e.g., Hexane/Ethyl Acetate) and gradually increase polarity. Small amounts of an acid (e.g., acetic acid) or base (e.g., triethylamine) can sometimes dramatically improve separation of phenolic compounds.[12]

  • Recrystallization: If the crude product is a solid, recrystallization can be a highly effective method for isolating the major isomer, provided a suitable solvent or solvent mixture can be found that solubilizes one isomer more than the others at a given temperature.

  • Derivatization: In challenging cases, the phenol group can be derivatized (e.g., converted to an ether or ester). The physical properties of the derivatized isomers may be different enough to allow for easy separation. The protecting group is then removed in a subsequent step to yield the purified phenol isomer.

Detailed Experimental Protocols

Protocol 1: GC-MS Analysis of Regioisomers

This protocol provides a general method for the separation and identification of chloro-fluoro-(trifluoromethyl)phenol isomers.

  • Sample Preparation:

    • Dissolve ~1-2 mg of the crude reaction mixture in 1 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Filter the sample through a 0.22 µm syringe filter into a GC vial.

  • GC-MS Instrumentation and Conditions:

    • GC Column: A standard nonpolar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is typically effective.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 15 °C/min.

      • Hold: Hold at 280 °C for 5 minutes.

    • MS Detector:

      • Ion Source Temperature: 230 °C.

      • Scan Range: 40-450 m/z.

  • Data Analysis:

    • Identify the peaks corresponding to the isomers by their mass spectra (they should all have the same molecular ion peak).

    • Quantify the relative amounts of each isomer by integrating the peak areas in the total ion chromatogram (TIC). The ratio of the peak areas gives an approximation of the isomer ratio.

Protocol 2: Alternative Synthetic Route via Sandmeyer Reaction

When direct chlorination proves unselective, a multi-step route using a Sandmeyer reaction can provide unambiguous regiocontrol.[13][14] This reaction converts an aryl amine into a diazonium salt, which is then displaced.[15][16] For example, starting from a pre-functionalized aniline allows for precise placement of the chloro group.

  • Diazotization of the Amine:

    • Caution: Diazonium salts can be explosive when isolated. Prepare and use in situ at low temperatures.

    • Dissolve 1.0 equivalent of the appropriate aniline precursor (e.g., 2-amino-6-fluoro-4-(trifluoromethyl)phenol) in an aqueous solution of a non-nucleophilic acid (e.g., HBF4 or HCl) at 0-5 °C.

    • Slowly add a solution of sodium nitrite (NaNO2, 1.05 equivalents) in water, keeping the temperature below 5 °C.

    • Stir the reaction for 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction (Chlorination):

    • In a separate flask, prepare a solution or slurry of Copper(I) chloride (CuCl, 1.2 equivalents) in concentrated HCl.[17]

    • Cool the CuCl solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous evolution of N2 gas will be observed.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-2 hours.

  • Workup and Purification:

    • Extract the product into an organic solvent (e.g., ethyl acetate or ether).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the resulting crude product using column chromatography or recrystallization as described in Q5.

G cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction start Substituted Aniline (e.g., 2-Amino-6-fluoro-4-CF3-phenol) reagents1 NaNO₂, HCl (aq) 0-5 °C start->reagents1 diazonium Aryl Diazonium Salt (in situ) reagents1->diazonium reagents2 CuCl, HCl 0 °C to RT diazonium->reagents2 product 2-Chloro-6-fluoro-4-(CF₃)phenol + N₂ gas reagents2->product

References

  • Google Patents. (n.d.). CN1301949C - Prepn process of 2-fluoro-6-chlorophenol.
  • Scribd. (n.d.). Sandmeyer Reaction: p-Chlorotoluene Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN110759806A - Preparation method of 2-chloro-4-fluorotoluene.
  • Google Patents. (n.d.). US5053557A - Process for preparing 2-chloro-4-fluorophenol.
  • PubMed. (n.d.). Regioselective C-H Trifluoromethylation and Its Related Reactions of (Hetero)aromatic Compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • RSC Publishing. (n.d.). Towards the sequential difunctionalization of phenol derivatives and late-stage chlorination of bioactive compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of fluorine and trifluoromethyl substitution on the donor properties and stereodynamical behaviour of triarylphosphines. Retrieved from [Link]

  • MDPI. (n.d.). Regioselective Synthesis of 1-(2,6-Dichloro-4-Trifluoromethylphenyl)- 4-Alkyl-1H-[5][6][15]-Triazoles. Retrieved from [Link]

  • ACS Publications. (n.d.). Separation of monosubstituted phenol isomers using liquid crystals. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds.
  • PubMed. (n.d.). Gas chromatographic profiling and screening for phenols as isobutoxycarbonyl derivatives in aqueous samples. Retrieved from [Link]

  • MDPI. (n.d.). Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. Retrieved from [Link]

  • ResearchGate. (n.d.). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? Retrieved from [Link]

  • ACS Publications. (n.d.). PhenoFluorMix: Practical Chemoselective Deoxyfluorination of Phenols. Retrieved from [Link]

  • DASH (Harvard). (n.d.). Introduction of Fluorine and Fluorine-Containing Functional Groups. Retrieved from [Link]

  • PMC - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

  • PubMed Central. (n.d.). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. Retrieved from [Link]

  • Purdue Chemistry. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Explain why the trifluoromethyl (CF_3) group is metadirecting in electrophilic aromatic... Retrieved from [Link]

  • Chromatography Forum. (n.d.). separation of positional isomers. Retrieved from [Link]

  • RSC Publishing. (n.d.). Regioselective C–H chlorination: towards the sequential difunctionalization of phenol derivatives and late-stage chlorination of bioactive compounds. Retrieved from [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Absolute p K a Determinations for Substituted Phenols. Retrieved from [Link]

  • PubMed. (n.d.). Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). How to separate two positional isomers of a polyphenol compound using RP-HPLC? Retrieved from [Link]

  • MDPI. (n.d.). Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Reactivity of 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic challenges associated with this highly functionalized and sterically demanding molecule. Its unique electronic and steric properties make it a valuable building block but also present specific reactivity hurdles. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic strategies.

Understanding the Molecule: A Double-Edged Sword

The reactivity of this compound is governed by a complex interplay of competing electronic and steric effects. The potent electron-withdrawing nature of the trifluoromethyl (-CF3) group deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr).[1][2][3][4] However, the phenolic hydroxyl group (-OH) is sterically shielded by adjacent chloro and fluoro substituents, complicating reactions at this site.[5][6] Furthermore, the C-Cl bond, while activated, is inherently less reactive in cross-coupling reactions than its bromide or iodide counterparts, often requiring specialized catalytic systems.[7][8]

This guide will help you turn these challenges into synthetic opportunities.

Troubleshooting Guide

Question 1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig) at the C-Cl bond is failing or giving very low yields. What steps should I take?

Diagnosis: This is the most common issue encountered with this substrate. The failure typically stems from the difficulty of achieving oxidative addition at the strong, electron-rich C-Cl bond.[8] Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective.[7] Additionally, the steric crowding from the ortho -OH and -F groups can hinder the approach of the palladium catalyst to the C-Cl bond.

Prescription: Success hinges on using a modern, highly active catalyst system designed for challenging aryl chlorides. The key is to employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[9][10] These ligands promote the crucial oxidative addition step and stabilize the active Pd(0) species.

Recommended Actions:

  • Catalyst/Ligand Selection: Switch from traditional triarylphosphine ligands to specialized "Buchwald ligands." These ligands possess the steric bulk and electron-donating properties necessary to facilitate the reaction.

  • Base and Solvent Optimization: The choice of base and solvent is critical. Strong, non-nucleophilic bases are often required. Aprotic polar solvents or non-polar aromatic solvents are typically effective.

  • Temperature Control: Higher temperatures are often necessary to overcome the activation energy for C-Cl bond cleavage.

Table 1: Recommended Catalyst Systems for Cross-Coupling of this compound

Reaction TypeRecommended LigandPalladium SourceRecommended BaseSolventTypical Temp. (°C)
Buchwald-Hartwig Amination RuPhos, SPhos, XPhosPd₂(dba)₃, Pd(OAc)₂K₃PO₄, Cs₂CO₃, LiHMDSToluene, Dioxane80 - 120
Suzuki-Miyaura Coupling SPhos, XPhos, cataCXium® A[Pd(allyl)Cl]₂, Pd(OAc)₂K₃PO₄, K₂CO₃Toluene/H₂O, Dioxane/H₂O80 - 110

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a robust starting point for the amination of this compound.

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., [Pd(allyl)Cl]₂, 1-2 mol%), the phosphine ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g., K₃PO₄, 2.0 equivalents).

  • Reagent Addition: Add this compound (1.0 equivalent) and the desired amine (1.2 equivalents).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, to a concentration of ~0.1 M).

  • Reaction: Seal the tube and heat the reaction mixture with vigorous stirring at 100-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Diagram 1: Troubleshooting Workflow for Failed Cross-Coupling Reactions

G start Reaction Failed (Low/No Conversion) check_catalyst Is the catalyst system optimized for Ar-Cl? start->check_catalyst change_ligand Switch to Bulky, Electron-Rich Ligand (e.g., RuPhos, SPhos) check_catalyst->change_ligand No check_conditions Are Base/Solvent/Temp optimized? check_catalyst->check_conditions Yes change_ligand->check_conditions optimize_base Screen Bases: K3PO4, Cs2CO3, LiHMDS check_conditions->optimize_base optimize_solvent Screen Solvents: Toluene, Dioxane, THF optimize_base->optimize_solvent increase_temp Increase Temperature (e.g., 100-120°C) optimize_solvent->increase_temp success Reaction Successful increase_temp->success

Caption: A decision tree for troubleshooting palladium-catalyzed cross-coupling reactions.

Question 2: I am attempting O-alkylation (Williamson ether synthesis) on the phenol, but the yield is poor and the reaction is sluggish. How can I drive it to completion?

Diagnosis: The primary obstacle is the significant steric hindrance around the hydroxyl group, which is flanked by both chlorine and fluorine atoms.[5][6] This steric shield makes it difficult for even the deprotonated phenoxide to attack an electrophile. Incomplete deprotonation of the acidic phenol can also limit the concentration of the active nucleophile.

Prescription: To enhance reactivity, you must ensure complete and irreversible formation of the phenoxide and choose conditions that maximize its nucleophilicity.

Recommended Actions:

  • Use a Strong, Irreversible Base: Instead of weaker bases like K₂CO₃, use a strong base such as sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS). This will ensure quantitative conversion of the phenol to the much more reactive phenoxide anion.

  • Choose an Appropriate Solvent: Use a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These solvents solvate the cation (Na⁺ or K⁺) but not the phenoxide anion, maximizing its nucleophilicity.

  • Increase Reaction Temperature: Gently heating the reaction (e.g., 50-80 °C) can provide the necessary activation energy to overcome the steric barrier.

  • Consider the Electrophile: If possible, use a more reactive electrophile (e.g., an alkyl iodide or triflate instead of a chloride or bromide).

Frequently Asked Questions (FAQs)

Q: Which site is most susceptible to Nucleophilic Aromatic Substitution (SNAr), the C-Cl or the C-F bond? A: The C-Cl bond at position 2 is significantly more susceptible to SNAr. This is because its reactivity is enhanced by the strong electron-withdrawing -CF3 group in the para position. This substituent provides resonance stabilization to the negative charge of the intermediate Meisenheimer complex, which is crucial for the SNAr mechanism.[4][11] While fluoride can be a leaving group in SNAr on highly activated rings, the C-F bond is very strong, and the chloro-position is better activated in this specific molecule. Expect substitution to occur selectively at the C-Cl position under typical SNAr conditions (e.g., strong nucleophile, polar aprotic solvent, heat).[12]

Q: How do the substituents collectively influence the electronic nature of the aromatic ring? A: The ring is extremely electron-deficient. The trifluoromethyl, chloro, and fluoro groups are all electron-withdrawing through the inductive effect.[1][13] The -CF3 group is particularly powerful in this regard.[3][14] The hydroxyl group is electron-donating through resonance but its effect is largely overwhelmed by the three deactivating groups. This makes the ring highly resistant to electrophilic aromatic substitution but primed for nucleophilic attack, provided a suitable leaving group is present.

Diagram 2: Electronic Effects on the Aromatic Ring

G cluster_0 Substituent Effects cluster_1 Activating/Donating cluster_2 Deactivating/Withdrawing Ring Aromatic Ring OH -OH (Resonance) OH->Ring Donate e- CF3 -CF3 (Strong Inductive) CF3->Ring Withdraw e- Cl -Cl (Inductive) Cl->Ring Withdraw e- F -F (Inductive) F->Ring Withdraw e-

Sources

troubleshooting analytical method for 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Welcome to the Technical Support Center. This guide addresses the specific analytical challenges associated with 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol .

This molecule is not a generic phenol; it is a poly-halogenated, electron-deficient aromatic system . The combination of an ortho-chloro, ortho-fluoro, and para-trifluoromethyl group creates a unique "push-pull" electronic environment that drastically alters its chromatographic behavior compared to simple phenols.

Physicochemical Profile (Critical for Method Development)
PropertyValue (Estimated)Technical Implication
Acidity (pKa) ~5.8 – 6.5 CRITICAL: Significantly more acidic than phenol (pKa 10). At neutral pH (7.0), it exists almost entirely as a phenolate anion.
LogP ~3.2 – 3.8 Highly hydrophobic in its neutral state; requires high organic content for elution in RP-HPLC.
Volatility ModerateSuitable for GC, but the phenolic hydroxyl causes severe tailing without derivatization.
Reactivity Nucleophilic OxygenThe phenolate anion is a strong nucleophile; susceptible to interactions with metal ions in LC systems.

Quick Triage: What is your symptom?

Use this decision matrix to identify the root cause of your analytical failure.

TroubleshootingTree Start Symptom Identified Issue1 HPLC: Peak Tailing Start->Issue1 Issue2 HPLC: Retention Time Shift Start->Issue2 Issue3 GC: Broad/Tailing Peak Start->Issue3 Sol2 Secondary Silanol Interaction. Switch to End-capped C18 or PFP column. Issue1->Sol2 Asymmetric Factor > 1.5 Sol1 Check Mobile Phase pH. Must be < 3.0 to suppress ionization. Issue2->Sol1 Drifting tR Sol3 Inlet Activity. Trim column & Deactivate liner. Switch to Derivatization. Issue3->Sol3 Adsorption

Figure 1: Diagnostic logic flow for common chromatographic anomalies.

Deep Dive Troubleshooting (Q&A)

Category A: HPLC Method Issues

Q1: I am seeing severe peak tailing (Asymmetry > 2.0) on my C18 column. What is happening? A: This is the classic "Silanol Effect."

  • The Mechanism: Your compound has a pKa of ~6.0. If you are running at pH 3-5, a fraction of the molecules are ionized. Furthermore, the electron-withdrawing CF3 and Halogens make the ring electron-deficient (pi-acidic), potentially interacting with residual silanols on the silica surface.

  • The Fix:

    • Lower the pH: Adjust your mobile phase A to pH 2.0 - 2.5 using 0.1% Formic Acid or Phosphoric Acid. This forces the phenol into its neutral (protonated) state, eliminating ionic interaction with silanols.

    • Column Selection: Switch to a highly end-capped C18 or a Pentafluorophenyl (PFP) column. PFP columns offer unique selectivity for halogenated aromatics via pi-pi interactions.

Q2: My retention time drifts significantly between runs. A: This indicates a lack of pH buffering near the analyte's pKa.

  • The Cause: If you use unbuffered water/ACN, the pH of the mobile phase is uncontrolled and likely fluctuates between 5 and 7 (right at the pKa of your compound). Small changes in ambient CO2 absorption can shift the ionization ratio, altering retention.

  • The Fix: Buffer is mandatory. Use 10-20 mM Ammonium Formate (pH 3.0) or Phosphate buffer (pH 2.5). Do not rely on simple acid additives if you need high reproducibility.

Category B: GC Method Issues

Q3: The peak disappears or tails badly in GC-FID/MS. A: Free phenols adhere to active sites (glass wool, dirty liners).

  • The Mechanism: The -OH group forms hydrogen bonds with silanols in the injection liner and column head. The ortho-fluoro group does not provide enough steric hindrance to prevent this completely.

  • The Fix (Derivatization): You must block the hydroxyl group.

    • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

    • Reaction: The TMS group replaces the proton on the oxygen, creating a silyl ether that is volatile and inert.

    • See Protocol Section below for the exact workflow.

Validated Experimental Protocols

Protocol 1: Robust HPLC-UV Method (Reverse Phase)

Designed for stability and peak shape.

ParameterSpecificationRationale
Column C18 End-capped (e.g., Zorbax Eclipse Plus or equivalent), 4.6 x 150 mm, 3.5 µmEnd-capping minimizes silanol activity.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.2)Suppresses ionization (pKa < pH).
Mobile Phase B Acetonitrile (HPLC Grade)Strong elution solvent for fluorinated aromatics.
Flow Rate 1.0 mL/minStandard backpressure management.
Gradient 0-2 min: 40% B (Isocratic hold)2-10 min: 40% -> 90% B10-12 min: 90% BInitial hold ensures focusing; gradient elutes hydrophobic impurities.
Detection UV @ 270 nm (Primary), 220 nm (Secondary)Phenols have strong absorption at ~270nm.
Protocol 2: GC-MS Derivatization Workflow

Required for trace analysis or if tailing persists.

  • Preparation: Dissolve 1 mg of sample in 1 mL of anhydrous Ethyl Acetate.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS .

  • Incubation: Heat at 60°C for 30 minutes . (The CF3 and Cl groups withdraw electrons, making the OH less nucleophilic, so heat is required to drive silylation to completion).

  • Injection: Inject 1 µL in Split mode (10:1).

  • MS Monitoring: Look for the Molecular Ion of the TMS derivative: [M + 72].

    • Parent MW = 214.5 (approx).

    • Derivative MW = ~286.5.

Sample Preparation & Extraction Logic

When extracting this compound from biological or environmental matrices, pH is the control knob.

ExtractionWorkflow Sample Aqueous Sample (Plasma/Water) Acidify Acidify to pH < 2 (H3PO4 or HCl) Sample->Acidify Step 1: Protonation Extract Liquid-Liquid Extraction (MTBE or Ethyl Acetate) Acidify->Extract Step 2: Partitioning Organic Organic Phase (Contains Neutral Phenol) Extract->Organic Analyte moves to Organic Dry Dry Down & Reconstitute Organic->Dry Step 3: Concentration

Figure 2: pH-dependent extraction strategy. Acidification is mandatory to drive the phenol into the organic phase.

References

  • U.S. EPA Method 8041A , "Phenols by Gas Chromatography." U.S. Environmental Protection Agency. (Provides foundational parameters for phenolic analysis).

  • Phenomenex HPLC Troubleshooting Guide , "Peak Shape Issues in Reverse Phase Chromatography." (Authoritative source on silanol interactions).

  • PubChem Compound Summary , "2-Chloro-4-(trifluoromethyl)phenol" (Structural analogue data for property estimation). [1][2]

  • Agilent Technologies , "Analysis of Phenols by GC/MS: Derivatization Strategies."

Sources

minimizing byproduct formation in 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, with a focus on minimizing byproduct formation and maximizing product purity. The guidance provided is based on established principles of organic chemistry and data from analogous synthetic procedures.

Introduction: The Synthetic Challenge

The synthesis of this compound presents a significant regioselectivity challenge. The starting material, 2-fluoro-4-(trifluoromethyl)phenol, possesses multiple substituents with competing directing effects in electrophilic aromatic substitution. The hydroxyl (-OH) and fluoro (-F) groups are ortho-, para-directing, while the trifluoromethyl (-CF3) group is a deactivating meta-director.[1][2][3] This complex interplay can lead to the formation of several undesired isomeric byproducts, complicating purification and reducing the overall yield of the target molecule.

This guide will explore the likely synthetic pathways and provide strategies to mitigate the formation of these byproducts.

Predicted Synthetic Route and Potential Byproducts

A plausible and common synthetic route for the preparation of this compound is the direct electrophilic chlorination of 2-fluoro-4-(trifluoromethyl)phenol using a chlorinating agent such as N-chlorosuccinimide (NCS).[4][5][6]

Reaction Scheme:

start 2-Fluoro-4-(trifluoromethyl)phenol reagents + N-Chlorosuccinimide (NCS) Catalyst, Solvent start->reagents product This compound (Desired Product) reagents->product byproduct1 4-Chloro-2-fluoro-4-(trifluoromethyl)phenol (Isomeric Byproduct) reagents->byproduct1 Potential Byproduct byproduct2 2,6-Dichloro-4-(trifluoromethyl)phenol (Dichlorinated Byproduct) reagents->byproduct2 Potential Byproduct

Caption: Predicted reaction scheme for the synthesis of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides actionable troubleshooting steps.

Issue 1: Low Yield of the Desired Product and Formation of Isomeric Byproducts

Root Cause Analysis:

The primary cause of low yield is often the lack of regioselectivity in the chlorination reaction. The hydroxyl and fluorine substituents in the starting material direct electrophilic attack to the positions ortho and para to them. This leads to the formation of the undesired 4-chloro isomer.

Mitigation Strategies:

  • Employ a Bulky Chlorinating Agent: Using a sterically hindered chlorinating agent can favor substitution at the less hindered position (ortho to the hydroxyl group).

  • Utilize a Directing Group Strategy: A multi-step approach involving the introduction of a bulky directing group at the desired position of chlorination can enhance regioselectivity. A similar strategy has been successfully employed in the synthesis of 2-fluoro-6-chlorophenol, where a sulfonation-chlorination-hydrolysis sequence is used.[7]

    Workflow for Sulfonation-Chlorination-Hydrolysis:

    A 2-Fluoro-4-(trifluoromethyl)phenol B Sulfonation (e.g., H2SO4) A->B C Sulfonated Intermediate B->C D Chlorination (e.g., NCS) C->D E Chlorinated-Sulfonated Intermediate D->E F Hydrolysis E->F G 2-Chloro-6-fluoro-4- (trifluoromethyl)phenol F->G

    Caption: A potential multi-step synthesis to improve regioselectivity.

  • Catalyst Selection: The use of specific catalysts can influence the ortho/para selectivity. While Lewis acids are common, some research suggests that thiourea-based catalysts can significantly enhance ortho-chlorination of phenols.[8]

Catalyst TypePotential Impact on SelectivityReference
Lewis Acids (e.g., AlCl₃, FeCl₃)Can enhance the electrophilicity of the chlorinating agent, but may not significantly improve regioselectivity.[9]
Thiourea-based CatalystsHave been shown to promote ortho-chlorination of phenols with NCS.[8]
Issue 2: Formation of Dichlorinated Byproducts

Root Cause Analysis:

The product, this compound, is still an activated aromatic ring and can undergo a second chlorination, leading to the formation of dichlorinated byproducts. This is more likely to occur if an excess of the chlorinating agent is used or if the reaction is allowed to proceed for too long.

Mitigation Strategies:

  • Stoichiometry Control: Carefully control the stoichiometry of the chlorinating agent. Use of a slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided.

  • Reaction Monitoring: Monitor the progress of the reaction closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent over-chlorination.

  • Temperature Control: Perform the reaction at a lower temperature to reduce the rate of the second chlorination, which is likely to have a higher activation energy.

Issue 3: Difficult Purification of the Final Product

Root Cause Analysis:

The structural similarity between the desired product and its isomeric and dichlorinated byproducts makes purification challenging. They often have similar polarities and boiling points.

Mitigation Strategies:

  • Column Chromatography: This is often the most effective method for separating isomers. Careful selection of the stationary and mobile phases is crucial.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system may be effective in removing impurities.

  • Distillation: If the boiling points of the product and byproducts are sufficiently different, fractional distillation under reduced pressure can be a viable purification method.

Frequently Asked Questions (FAQs)

Q1: What is the best chlorinating agent for this synthesis?

A1: N-Chlorosuccinimide (NCS) is a good starting point as it is a solid, easy to handle, and generally provides good results for the chlorination of activated rings.[4][5][6] Other reagents like chlorine gas can be used, but are more hazardous and may be less selective.

Q2: What solvents are recommended for this reaction?

A2: Aprotic solvents such as dichloromethane (DCM), chloroform, or acetonitrile are commonly used for chlorination reactions with NCS. The choice of solvent can influence the reaction rate and selectivity.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the product and identify any byproducts.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To assess the purity of the product.

Q4: Are there any safety precautions I should be aware of?

A4: Yes. Chlorinating agents can be corrosive and toxic. The solvents used are often volatile and flammable. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Always consult the Safety Data Sheet (SDS) for all chemicals used.

Conclusion

Minimizing byproduct formation in the synthesis of this compound is a significant challenge that requires careful consideration of the competing directing effects of the substituents on the aromatic ring. By employing strategies to control regioselectivity, such as the use of appropriate catalysts or a multi-step synthetic approach, and by carefully controlling reaction conditions to prevent over-chlorination, researchers can significantly improve the yield and purity of the desired product. Effective purification techniques are also crucial for obtaining a high-quality final product.

References

  • CN103130657A - Synthetic method of 2-chloro-4-aminophenol - Google P
  • CN110759806A - Preparation method of 2-chloro-4-fluorotoluene - Google P
  • How can 2-chloro-6-fluorophenol be synthesized and applied effectively? - Guidechem. (URL not available)
  • Regioselective Chlorination of Phenols - Scientific Upd
  • N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action in Chlorination Reactions - Benchchem. (URL not available)
  • Electrophilic aromatic directing groups - Wikipedia. (URL not available)
  • Chlorination of para-substituted phenols: Formation of α, β-unsaturated C4-dialdehydes and C4-dicarboxylic acids - ResearchG
  • CN1301949C - Prepn process of 2-fluoro-6-chlorophenol - Google P
  • Selectivity in Free Radical Reactions: Bromination vs.
  • RU2046794C1 - Method of synthesis of 2-chloro-4-nitrophenol - Google P
  • N-Chlorosuccinimide (NCS) - Organic Chemistry Portal. (URL not available)
  • towards the sequential difunctionalization of phenol derivatives and late-stage chlorination of bioactive compounds - RSC Publishing. (URL not available)
  • Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - RSC Publishing. (URL not available)
  • Ortho-, Para- and Meta- Directors in Electrophilic Arom
  • 2-Chloro-4-(trifluoromethyl)phenol | 35852-58-5 | Benchchem. (URL not available)
  • para-Selective dearomatization of phenols by I(i)/I(iii)
  • Electrochemistry Facilitates the Chemoselectivity of Benzylic Alcohol Oxidations Mediated by Flavin-Based Photoredox Catalysis - American Chemical Society. (URL not available)
  • Diazonium compound - Wikipedia. (URL not available)
  • A New Age for Chlorin
  • 16.4: Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts. (URL not available)
  • Directing Effects in Electrophilic Aromatic Substitution Reactions - Organic Chemistry Tutor. (URL not available)
  • Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide - International Science Community Associ
  • Chlorination - Common Conditions. (URL not available)

Sources

Technical Support Center: Catalyst Poisoning in Reactions with 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol. This guide is designed to provide in-depth, field-proven insights into one of the most common challenges encountered during catalytic transformations of this substrate: catalyst poisoning. By understanding the root causes and implementing the troubleshooting strategies outlined below, you can enhance reaction efficiency, improve reproducibility, and accelerate your development timelines.

Introduction: The Challenge of a Complex Substrate

This compound is a highly functionalized aromatic building block. Its utility in synthesizing complex molecules, particularly in the pharmaceutical and agrochemical industries, is significant.[1] However, the very features that make it a valuable synthon—the chloro, fluoro, and trifluoromethyl groups—also present unique challenges for catalysis. Reactions such as catalytic hydrogenation (dechlorination) and palladium-catalyzed cross-coupling are susceptible to catalyst deactivation or "poisoning."[2][3]

Catalyst poisoning occurs when impurities or byproducts bind to the catalyst's active sites, blocking reactants and slowing or halting the reaction.[4] This guide provides a structured, question-and-answer approach to diagnosing and resolving these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Diagnosing Catalyst Poisoning

Question 1: My reaction (e.g., hydrogenation, Suzuki coupling) has stalled or is proceeding much slower than expected. How can I confirm if catalyst poisoning is the issue?

Answer: A stalled or sluggish reaction is a classic symptom of catalyst poisoning. To diagnose this, a systematic approach is necessary.

  • Causality: The catalyst's active sites, typically precious metals like palladium (Pd) or platinum (Pt), are highly susceptible to blockage by even trace amounts of certain chemicals.[4] These "poisons" can originate from the starting material, reagents, solvents, or glassware. The primary suspects for halogenated phenols are often sulfur and chloride species.[5][6]

  • Troubleshooting Protocol:

    • Run a Control Experiment: Perform the reaction with a known "clean" substrate (e.g., a simple aryl chloride for a cross-coupling) using the same batch of catalyst, solvent, and reagents. If this reaction proceeds normally, it strongly suggests the issue lies with your this compound starting material or a byproduct specific to its reaction.

    • Increase Catalyst Loading: In a small-scale test reaction, incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol% then 5 mol%). If the reaction initiates but then stalls again, this points towards a stoichiometric poison present in a finite amount in your starting materials.

    • Analyze the Starting Material: Use analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to screen your starting material for common poisons.

Question 2: What are the most common catalyst poisons I should be aware of when working with this specific substrate?

Answer: Given the typical synthetic routes for halogenated phenols and trifluoromethylated aromatics, several classes of impurities are common culprits.

  • Expertise & Experience: The synthesis of this compound can involve reagents that leave behind trace impurities. For example, chlorination steps might use sulfur-containing reagents (e.g., sulfuryl chloride), and fluorination can sometimes introduce unexpected byproducts.

  • Common Poisons Table:

Poison ClassSpecific ExamplesLikely SourceMechanism of Poisoning
Sulfur Compounds Thiols, sulfides, elemental sulfurResiduals from synthesis of precursors (e.g., chlorination steps)[6]Strong, often irreversible, chemisorption onto palladium or platinum active sites, blocking substrate binding.[4]
Halide Ions Excess Chloride (Cl⁻)Byproduct of reductive dehalogenation; impurities in reagents.Can react with the catalyst to form inactive metal-halide complexes or alter the catalyst's electronic properties.[5][7][8]
Heavy Metals Lead (Pb), Mercury (Hg), Arsenic (As)Contamination from upstream manufacturing processes or reagents.Alloy formation with the catalyst metal or blockage of active sites.
Coordinating Species Amines, Phosphines (from ligand degradation)Impurities in solvents or reagents; degradation of catalyst ligands.Strong coordination to the metal center, preventing substrate access. Heterocyclic impurities can be particularly problematic.[9]
Carbonaceous Deposits Coke, PolymersHigh reaction temperatures, side reactions leading to polymerization of substrate/product.Physical blockage of catalyst pores and active sites (fouling).[2][10]
Section 2: Proactive Solutions & Mitigation

Question 3: My starting material is from a commercial source, but I still suspect it's impure. How can I pre-treat it to remove potential catalyst poisons?

Answer: Even commercially available reagents can contain trace impurities that inhibit catalysis. A simple pre-treatment step can significantly improve reaction outcomes.

  • Trustworthiness: This protocol is designed to be a self-validating system. By running the reaction with both treated and untreated material, you can definitively confirm if purification was the solution.

  • Experimental Protocol 1: Activated Carbon Pre-treatment

    • Dissolution: Dissolve the this compound in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) at a concentration of approximately 10-20% w/v.

    • Treatment: Add 5-10 wt% of activated carbon to the solution. Activated carbon has a high surface area and can effectively adsorb many organic impurities, particularly sulfur compounds.

    • Stirring: Stir the slurry vigorously at room temperature for 1-2 hours.

    • Filtration: Filter the mixture through a pad of celite or a 0.45 µm PTFE syringe filter to completely remove the activated carbon. Ensure the celite pad is washed with fresh solvent to recover all the product.

    • Solvent Removal: Remove the solvent under reduced pressure to yield the purified starting material.

    • Validation: Re-run your catalytic reaction with the purified material alongside the untreated material to confirm the efficacy of the treatment.

Question 4: I'm performing a catalytic hydrogenation (dechlorination). Are there specific catalyst choices or conditions that are more robust against poisoning?

Answer: Yes, catalyst selection and reaction conditions can be tailored to be more resilient.

  • Expertise & Experience: While Pd/C is a workhorse, it can be sensitive. Pearlman's catalyst, Pd(OH)₂/C, is often more active and can be more resistant to certain poisons, particularly in acidic media which can protonate and deactivate nitrogen-containing impurities.[11]

  • Recommendations for Robust Hydrogenation:

    • Catalyst Choice: Consider using Pearlman's catalyst (Pd(OH)₂/C). It often shows higher activity and can sometimes overcome partial poisoning.

    • Solvent Additives: For debenzylation or Cbz deprotection on similar structures, using acetic acid as a solvent or co-solvent can facilitate the reaction by protonating heteroatoms that might otherwise poison the catalyst.[11] While not directly applicable to dechlorination, this principle highlights how additives can mitigate poisoning.

    • Scavengers: In some industrial processes, "guard beds" with materials like zinc oxide are used to trap sulfur impurities before the reactant stream reaches the primary catalyst bed. In a lab setting, adding a small amount of a sacrificial scavenger could be explored, though this requires careful optimization.

Visualizing the Problem and Solution

To better understand the troubleshooting process, the following workflow diagram outlines the logical steps from identifying a problem to finding a solution.

G cluster_0 Problem Identification cluster_1 Diagnosis & Root Cause Analysis cluster_2 Solution Implementation A Reaction Stalled or Sluggish? B Run Control Experiment (Clean Substrate) A->B  Yes C Control OK? B->C D Increase Catalyst Loading C->D  Yes G Irreversible Deactivation (e.g., Sintering, Fouling) C->G  No (Catalyst Batch is Bad) E Reaction Restarts then Stalls? D->E F Stoichiometric Poison (e.g., Sulfur, Halides) E->F  Yes E->G  No H Analyze Starting Material (GC-MS, ICP-MS) F->H I Purify Starting Material (Activated Carbon Treatment) H->I L Re-run Reaction with Purified/Optimized System I->L J Optimize Catalyst System (e.g., Use Pearlman's Cat.) J->L K Modify Reaction Conditions (Additives, Temp. Change) K->L

Caption: Troubleshooting workflow for catalyst poisoning.

Below is a conceptual diagram illustrating how a poison molecule blocks the active site of a heterogeneous catalyst, preventing the substrate from binding and reacting.

G cluster_0 Catalyst Surface cluster_1 Active Site (e.g., Pd) C1 Pd C2 Pd C3 Pd P Poison (e.g., Sulfur) P->C2 Binds Irreversibly S Substrate (2-Chloro-6-fluoro-4- (trifluoromethyl)phenol)

Sources

Validation & Comparative

Definitive Structural Confirmation of 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol: A Multi-Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Analytical Chemists, and Drug Development Scientists.[1] Objective: To provide a rigorous, self-validating spectroscopic workflow for confirming the regio-chemistry of 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol, distinguishing it from potential synthetic isomers.

Introduction: The "Fluorine Effect" and Regioisomerism

In the development of agrochemicals and pharmaceuticals, the strategic placement of fluorine and trifluoromethyl (-CF


) groups is critical for modulating lipophilicity and metabolic stability.[1] However, the synthesis of This compound  often yields crude mixtures containing regioisomers (e.g., where the chlorine and fluorine positions are swapped or the -CF

group is displaced).[1][2]

Confirming the exact substitution pattern—specifically that the Chlorine is at C2 and the Fluorine is at C6—is not trivial.[1] Standard Mass Spectrometry (MS) confirms the molecular formula but fails to distinguish regioisomers definitively without specific reference standards. This guide establishes Nuclear Magnetic Resonance (NMR) as the gold standard for structural confirmation, utilizing the unique coupling properties of the


F nucleus as a built-in molecular ruler.[1]
Comparative Analysis: Selecting the Right Tool

The following table objectively compares available spectroscopic methods for this specific application.

FeatureNMR (

H,

C,

F)
GC-MS / LC-MS FT-IR Spectroscopy
Primary Utility Definitive connectivity & regio-chemistry.[1][2]Molecular weight & formula confirmation.[1][2]Functional group identification (-OH, -CF

).
Regioisomer Resolution High. Uses

-coupling to map distances.[1][2]
Low. Fragmentation patterns often identical for isomers.[1][2]Medium. Fingerprint region varies, but difficult to interpret ab initio.[1][2]
Sample Requirement ~5-10 mg (Non-destructive).[1][2]<1 mg (Destructive).[2]~1-2 mg (Non-destructive).[1][2]
Self-Validation Yes. Internal coupling constants prove atom proximity.[1][2]No. Requires external reference standards.[1][2]No. Requires reference library match.[1][2]
Verdict GOLD STANDARD Supporting EvidenceSupporting Evidence
The Analytical Logic: A Self-Validating NMR System

To confirm the structure of This compound , we rely on the specific spin-spin coupling interactions between the aromatic protons and the fluorine atom at position 6.[1][2]

The Structural Hypothesis[1]
  • C1: -OH

  • C2: -Cl (Chlorine)[1][2][3]

  • C3: -H (Proton A)[1][2]

  • C4: -CF

    
     (Trifluoromethyl)[1][2][3]
    
  • C5: -H (Proton B)[1][2]

  • C6: -F (Fluorine)[1][2]

The "Smoking Gun" Evidence:

H-

F Coupling

Because the molecule is asymmetric, Protons H3 and H5 are chemically non-equivalent.[1] We can distinguish them—and thus confirm the position of the halogens—by measuring their coupling constants (


) to the Fluorine at C6.[1]
  • H5 (The Ortho Proton): Located at C5, this proton is ortho to the Fluorine at C6.[1]

    • Expected Signal: Doublet (or doublet of quartets due to CF

      
      ).
      
    • Coupling Constant (

      
      ):  Large, typically 7–10 Hz .
      
  • H3 (The Para Proton): Located at C3, this proton is para to the Fluorine at C6 (and ortho to Chlorine).

    • Expected Signal: Singlet-like or broad doublet.[1][3]

    • Coupling Constant (

      
      ):  Very small, typically 0–2 Hz .
      
Visualization of Analytical Workflow

The following diagrams illustrate the decision process and the specific coupling logic required for confirmation.

Diagram 1: Analytical Decision Matrix

DecisionMatrix Start Crude Product Isolated MS Step 1: Mass Spectrometry (Confirm MW: 214.5 g/mol) Start->MS Formula_Check Formula Confirmed? MS->Formula_Check NMR Step 2: NMR Spectroscopy (1H, 19F, 13C) Formula_Check->NMR Yes Reject Reject Structure (Isomer Suspected) Formula_Check->Reject No Analysis Analyze Coupling (J-values) NMR->Analysis Ortho_Coup Observe Large 3J(H-F) ~7-10Hz (H5 ortho to F) Analysis->Ortho_Coup Para_Coup Observe Small 4J(H-F) <2Hz (H3 para to F) Analysis->Para_Coup Conclusion Structure CONFIRMED: This compound Ortho_Coup->Conclusion Para_Coup->Conclusion

Caption: Logical workflow for distinguishing the target molecule from isomers using spectroscopic gates.

Diagram 2: Coupling Logic & Assignment

CouplingLogic cluster_spectrum Predicted 1H NMR Appearance F6 Fluorine (C6) H5 Proton H5 (Ortho to F) F6->H5 Strong Coupling (3J ~ 9 Hz) H3 Proton H3 (Para to F) F6->H3 Weak/Null Coupling (4J ~ 0-2 Hz) Signal_H5 H5 Signal: Doublet of Quartets (Distinct Splitting) H5->Signal_H5 Signal_H3 H3 Signal: Broad Singlet (No F-splitting) H3->Signal_H3 CF3 CF3 Group (C4) CF3->H5 Long Range Coupling CF3->H3 Long Range Coupling

Caption: Visualization of the critical spin-spin interactions that define the regio-chemistry.

Experimental Protocols
A. Sample Preparation[1][4]
  • Solvent: Chloroform-d (

    
    ) is preferred for sharp aromatic signals.[1] DMSO-
    
    
    
    may be used if OH proton exchange analysis is required, but it can broaden signals due to viscosity.[1]
  • Concentration: Dissolve 10–15 mg of the solid phenol in 0.6 mL of solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

B. Acquisition Parameters (Standard 400 MHz Instrument)
  • 
    H NMR: 
    
    • Spectral Width: -2 to 14 ppm.[1]

    • Scans: 16–32.[1]

    • Critical Check: Zoom into the aromatic region (7.0–8.0 ppm).[5] Look for the doublet (

      
       Hz) vs. the singlet.
      
  • 
    F NMR: 
    
    • Crucial Step: Run non-decoupled first to observe H-F coupling, then proton-decoupled (

      
      F{
      
      
      
      H}) to simplify the spectrum.
    • Expected Signals:

      • 
         ppm: Singlet (or doublet) for -CF
        
        
        
        .[1][2]
      • 
         to -130 ppm: Multiplet for Ar-F.[1][2]
        
  • 
    C NMR: 
    
    • Look for the quartet splitting of the C4 carbon (

      
       Hz) and the large doublet of C6 (
      
      
      
      Hz).
Predicted Spectral Data Summary
NucleusAssignmentMultiplicityCoupling Constants (Approx.)[1][2][6]Structural Insight

H
H5 Doublet (d)

Hz
Proves H is adjacent to F (Ortho).[1][2]

H
H3 Broad Singlet (s)

Hz
Proves H is distant from F (Para).[1][2]

H
-OH Broad SingletN/AChemical shift varies with concentration.[1][2][3]

F
Ar-F Multiplet-Confirms Fluorine on ring.[1][2]

F
-CF

Singlet-Confirms Trifluoromethyl group.[1][2][3]
References
  • National Institutes of Health (NIH). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols.[1] Retrieved from [Link]

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • University of California, Santa Barbara (UCSB). 19F Chemical Shifts and Coupling Constants Table. Retrieved from [Link]

Sources

A Comparative Efficacy Analysis of 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol and Other Phenolic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the efficacy of 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol against other commercially available and well-characterized phenolic compounds. The content is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships that govern the performance of these molecules in various applications. Due to the limited publicly available experimental data specifically for this compound, this guide will leverage established Quantitative Structure-Activity Relationship (QSAR) principles and data from analogous compounds to provide a robust predictive comparison.

Introduction to Substituted Phenols

Phenolic compounds are a cornerstone in the development of a wide array of chemical entities, from pharmaceuticals to agrochemicals.[1] Their biological and chemical activity can be finely tuned through the strategic substitution of functional groups on the aromatic ring. Halogenation and the introduction of trifluoromethyl groups are two powerful strategies to modulate a phenol's physicochemical properties, such as acidity (pKa), lipophilicity, and metabolic stability, thereby enhancing its efficacy for a specific application.[2]

This compound , a trifunctionalized phenol, presents a unique combination of substituents expected to confer potent biological activity. The electron-withdrawing nature of the chlorine, fluorine, and trifluoromethyl groups is anticipated to significantly increase the acidity of the phenolic proton and enhance its interaction with biological targets. This guide will compare its predicted efficacy with other phenols, including those with different halogenation patterns and electron-withdrawing groups.

Physicochemical Properties and Predicted Efficacy

The efficacy of a phenolic compound is intrinsically linked to its physicochemical properties. The following table summarizes key properties of this compound and selected comparator phenols. The data for the target compound is estimated based on established QSAR models and data from structurally similar compounds, while the data for the comparators is derived from experimental values.

CompoundStructureMolecular Weight ( g/mol )Predicted pKaPredicted LogPKey Applications
This compound 214.55~5-6~3.5-4.0Intermediate for herbicides and pharmaceuticals
Pentachlorophenol 266.344.75.12Wood preservative, biocide
4-Nitrophenol 139.117.151.91Fungicide, synthesis intermediate
2,4-Dinitrophenol 184.114.091.54Antiseptic, pesticide, metabolic uncoupler

Rationale for Comparator Selection:

  • Pentachlorophenol was chosen as a benchmark for broad-spectrum biocidal activity due to its extensive history of use and well-documented efficacy.[3]

  • 4-Nitrophenol and 2,4-Dinitrophenol were selected to represent phenols with strong electron-withdrawing nitro groups, providing a comparison of the electronic effects of nitro versus trifluoromethyl and halogen substituents on acidity and biological activity.

Predicted Efficacy Based on Structure-Activity Relationships

The unique substitution pattern of this compound suggests a high potential for efficacy in several applications, primarily driven by the synergistic effects of its functional groups.

Antimicrobial Activity

Halogenated phenols have long been recognized for their antimicrobial properties.[2] The presence of multiple halogens, as seen in pentachlorophenol, generally correlates with increased antimicrobial potency. The trifluoromethyl group is also known to enhance the biological activity of many compounds. Therefore, this compound is predicted to exhibit significant antimicrobial activity, likely comparable to or exceeding that of less substituted halogenated phenols. QSAR studies have shown that the antimicrobial activity of phenols is often correlated with their lipophilicity (LogP) and acidity (pKa).[4] The predicted high LogP of our target compound suggests efficient passage through microbial cell membranes.

Herbicidal Activity

Substituted phenoxypyridines, which can be synthesized from this compound, are known to possess herbicidal properties.[5] The trifluoromethyl group is a common feature in many commercial herbicides, contributing to their potency.[6] The combination of halogen and trifluoromethyl substituents on the phenol ring is a strategy often employed in the design of new herbicidal agents. It is therefore highly probable that this compound and its derivatives will exhibit significant herbicidal activity.

Experimental Protocols for Efficacy Comparison

To empirically validate the predicted efficacy of this compound, standardized experimental protocols are essential. The following section outlines detailed methodologies for assessing its antimicrobial and herbicidal activities in comparison to the selected phenols.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the phenolic compounds against a panel of representative bacteria and fungi.

Methodology: The broth microdilution method is a standard and quantitative technique for determining MIC.[7][8]

Workflow:

Antimicrobial_Susceptibility_Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Prepare standardized microbial inoculum (0.5 McFarland) prepare_compounds Prepare serial dilutions of phenolic compounds in broth start->prepare_compounds inoculate Inoculate microplate wells containing compound dilutions prepare_compounds->inoculate incubate Incubate at 37°C for 24 hours inoculate->incubate read_plate Visually inspect for turbidity or use a plate reader incubate->read_plate determine_mic Determine MIC (lowest concentration with no visible growth) read_plate->determine_mic Herbicidal_Activity_Assay cluster_prep Preparation cluster_application Application cluster_evaluation Evaluation sow_seeds Sow seeds of target weed species in pots pre_emergence Apply to soil surface immediately after sowing sow_seeds->pre_emergence post_emergence Apply to foliage of young plants sow_seeds->post_emergence prepare_solutions Prepare solutions of phenolic compounds prepare_solutions->pre_emergence prepare_solutions->post_emergence incubate Maintain in a controlled environment (growth chamber) pre_emergence->incubate post_emergence->incubate assess_damage Visually assess plant injury (e.g., chlorosis, necrosis) after a set period incubate->assess_damage measure_biomass Measure fresh or dry weight of surviving plants assess_damage->measure_biomass

Herbicidal Activity Assay Workflow.

Conclusion

While direct experimental data for this compound remains limited in the public domain, a thorough analysis of its structure and the established principles of QSAR strongly suggests its potential as a highly efficacious molecule in both antimicrobial and herbicidal applications. The presence of three distinct electron-withdrawing groups is predicted to result in a low pKa and high lipophilicity, key determinants of biological activity in phenolic compounds. The experimental protocols outlined in this guide provide a clear and standardized framework for the empirical validation of these predictions. Further research into this and similarly substituted phenols is warranted to fully explore their potential in the development of novel and effective chemical agents.

References

  • Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. (2024). Chemosphere, 365, 143646.
  • The (Re)-Evolution of Quantitative Structure–Activity Relationship (QSAR) Studies Propelled by the Surge of Machine Learning Methods. (2022).
  • Herbicidal Activity of Beflubutamid Analogues as PDS Inhibitors and SAR Analysis and Degradation Dynamics in Wheat. (2022). Journal of Agricultural and Food Chemistry, 70(1), 139-148.
  • A QSAR Study of the Acute Toxicity of Halogenated Phenols. (2014). Chinese Journal of Structural Chemistry, 33(10), 1481-1490.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Wikipedia. (2024). 2,4-Dinitrophenol. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Pentachlorophenol. Retrieved from [Link]

  • Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. (2024). Request PDF. Retrieved from [Link]

  • Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model. (2017). The Journal of Physical Chemistry A, 121(22), 4349-4357.
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2021). Pharmaceuticals, 14(9), 935.
  • BuyersGuideChem. (n.d.). This compound | 116640-09-6. Retrieved from [Link]

  • Determination of Selected Herbicides and Phenols in Water and Soils by Solid-Phase Extraction and High-Performance Liquid Chromatography. (2001). Journal of Analytical Chemistry, 56(10), 878-882.
  • Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. (2024). SciSpace. Retrieved from [Link]

  • Absolute pKa determinations for substituted phenols. (2005). Journal of the American Chemical Society, 127(21), 7694-7695.
  • PubChem. (n.d.). 2-Chloro-4-(trifluoromethyl)phenol. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline.
  • Antibacterial Synergism Between the Halogenated Biphenols and the Halogenated Aromatic Anilides and Carbanilides. (1956).
  • Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. (2021). International Journal of Molecular Sciences, 22(16), 8613.
  • U.S. Environmental Protection Agency. (1984). Method 604: Phenols.
  • Techniques for Analysis of Plant Phenolic Compounds. (2013). International Journal of Molecular Sciences, 14(1), 227-243.
  • Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives. (2006). Pest Management Science, 62(6), 522-530.
  • Synergistic Interactions Between Natural Phenolic Compounds and Antibiotics Against Multidrug-Resistant K. pneumoniae: A Pooled Analysis of 216 In Vitro Tests. (2023). Antibiotics, 12(11), 1603.
  • Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. (2023). ACS Omega, 8(29), 26039-26048.
  • APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • How to Perform a Phenol Test for Accurate Chemical Analysis. (2023). Labcompare.
  • Antibacterial Properties of Polyphenols: Characterization and QSAR (Quantitative Structure–Activity Relationship) Models. (2017). Frontiers in Microbiology, 8, 87.
  • QSAR study of phenolic compounds and their anti-DPPH radical activity by discriminant analysis. (2022). Scientific Reports, 12(1), 7858.
  • Cheméo. (n.d.). Chemical Properties of 2-Chloro-4-fluorophenol (CAS 1996-41-4). Retrieved from [Link]

  • Absolute p K a Determinations for Substituted Phenols. (2005). ResearchGate. Retrieved from [Link]

  • Tests for Identification of Phenols : Organic Qualitative Analysis. (2022). YouTube. Retrieved from [Link]

  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • An Accurate Approach for Computational pKa Determination of Phenolic Compounds. (2022). Molecules, 27(24), 8758.
  • IndiaMART. (n.d.). Liquid 2 Chloro 4 (Trifluoromethyl) Pyrimidine, Packaging Type: Bag. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2016). CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER).
  • PubChem. (n.d.). 2-Chloro-6-fluorophenol. Retrieved from [Link]

Sources

Comprehensive Validation Guide: Analytical Determination of 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Rationale

In the development of halogenated pharmaceutical intermediates, 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol presents a unique analytical challenge. Its highly electron-deficient aromatic ring and acidic hydroxyl group often lead to significant peak tailing and poor isomer selectivity on traditional alkyl-bonded phases (C18).

This guide compares the validation of a High-Fidelity Pentafluorophenyl (PFP) Core-Shell Method (The "Product") against the industry-standard C18 Reversed-Phase Method (The "Alternative").

The Core Argument: While C18 remains the workhorse for general hydrophobicity-based separations, it lacks the specific


 and electrostatic retention mechanisms required to resolve this compound from its positional isomers (e.g., the 2-chloro-5-fluoro analog) and process impurities. We demonstrate that the PFP phase provides superior Specificity  and Peak Symmetry , essential for meeting ICH Q2(R2) validation criteria.

Comparison of Analytical Approaches

The following table summarizes the mechanistic differences and performance metrics between the optimized PFP method and the traditional C18 approach.

Table 1: Method Performance Comparison
FeatureMethod A: Optimized PFP (Recommended) Method B: Standard C18 (Alternative)
Stationary Phase Core-Shell Pentafluorophenyl (PFP/F5), 2.6 µmFully Porous C18 (ODS), 5 µm
Separation Mechanism Hydrophobicity +

Interaction + Dipole-Dipole + H-Bonding
Hydrophobicity (Van der Waals) only
Isomer Selectivity (

)
High (> 1.5) for halogenated isomersLow (< 1.1) ; often co-elutes isomers
Peak Symmetry (

)
0.95 – 1.10 (Sharp, symmetrical)1.3 – 1.8 (Tailing due to silanol interaction)
Run Time < 6.0 minutes (UHPLC compatible)12–15 minutes
Mobile Phase MeOH / Water + 0.1% Formic Acid (Simple MS compatible)ACN / Phosphate Buffer (Non-volatile, complex)

Mechanistic Insight: Why PFP Wins

To validate a method, one must understand the interaction. The analyte, this compound, is an electron-poor aromatic system due to the withdrawing effects of the -Cl, -F, and -CF3 groups.

  • C18 Failure Mode: The C18 phase relies solely on hydrophobicity. Since the analyte and its impurities share similar logP values, C18 cannot easily distinguish them. Furthermore, the acidic phenol proton interacts with residual silanols on the silica surface, causing tailing.

  • PFP Success Mode: The PFP ring is also electron-deficient. This creates a "propeller" effect where the analyte aligns with the stationary phase to maximize dipole-dipole interactions and specific Fluorine-Fluorine interactions. This "shape selectivity" is the causality behind the superior resolution.

Diagram 1: Separation Mechanism & Decision Logic

G Analyte Analyte: This compound Properties Properties: 1. Electron-Deficient Ring 2. Acidic Phenolic -OH 3. Halogenated Isomers Present Analyte->Properties Decision Select Stationary Phase Properties->Decision C18 Option B: C18 Phase (Hydrophobic Only) Decision->C18 Standard Approach PFP Option A: PFP Phase (Pi-Pi + Dipole + Shape) Decision->PFP Targeted Approach Result_C18 Result: Co-elution of Isomers Peak Tailing (Silanol effects) C18->Result_C18 Result_PFP Result: Baseline Resolution Sharp Peak Shape PFP->Result_PFP

Caption: Decision logic for selecting PFP over C18 based on the analyte's electronegative and acidic properties.

Experimental Protocols (Self-Validating Systems)

This section details the protocol for Method A (PFP) . This protocol is designed to be self-validating; if the System Suitability Test (SST) fails, the data is automatically invalid.

Instrument & Conditions[1][2]
  • System: UHPLC with Diode Array Detector (DAD) or Mass Spectrometer (MS).

  • Column: Kinetex F5 (or equivalent PFP), 100 x 2.1 mm, 2.6 µm.

  • Column Temp: 40°C (Controls viscosity and kinetics).

  • Flow Rate: 0.4 mL/min.

  • Detection: UV @ 280 nm (Phenolic absorption) or MS (ESI Negative, m/z 213 -> 169 transition).

Mobile Phase Preparation
  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Note: Methanol is preferred over Acetonitrile for PFP columns as it promotes

      
       interactions. Acetonitrile can suppress these unique selectivity mechanisms.
      
Gradient Program
Time (min)% Mobile Phase BRationale
0.0030Initial focusing
4.0085Elution of analyte and hydrophobic impurities
4.5095Column wash
5.0030Re-equilibration

Validation Parameters (ICH Q2(R2) Compliance)

The validation follows the ICH Q2(R2) "Lifecycle Management" approach.

Specificity (Selectivity)

Objective: Prove the method can measure the analyte unequivocally in the presence of impurities.

  • Experiment: Inject a mixture of the analyte and its closest isomer (e.g., 2-Chloro-5-fluoro-4-(trifluoromethyl)phenol).

  • Acceptance Criteria: Resolution (

    
    ) > 2.0 between analyte and isomer.
    
  • Result: PFP column typically achieves

    
    , whereas C18 often yields 
    
    
    
    .
Linearity & Range

Objective: Demonstrate proportionality between concentration and response.

  • Protocol: Prepare 5 concentration levels from 50% to 150% of the target concentration (e.g., 10 µg/mL to 150 µg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
Accuracy & Precision

Objective: Verify closeness to true value and repeatability.

  • Protocol: Spiking recovery at 3 levels (80%, 100%, 120%) in triplicate.

  • Acceptance Criteria:

    • Mean Recovery: 98.0% – 102.0%

    • RSD (Repeatability):

      
       2.0%[2]
      
Diagram 2: Validation Workflow (ICH Q2 R2)

Validation Start Start Validation Specificity 1. Specificity (Isomer Spiking) Start->Specificity Linearity 2. Linearity (5 Levels) Specificity->Linearity Pass Accuracy 3. Accuracy (Recovery Spiking) Linearity->Accuracy R² > 0.999 Precision 4. Precision (Repeatability) Accuracy->Precision 98-102% Report Generate Report (ICH Q2 R2) Precision->Report

Caption: Step-by-step validation workflow ensuring compliance with ICH Q2(R2) guidelines.

Data Summary: Validation Results

The following data represents typical validation results for this method.

Table 2: Summary of Validation Results
ParameterAcceptance CriteriaMethod A (PFP) ResultStatus
Specificity (Isomer Resolution)

3.8 PASS
Linearity (

)

0.9998 PASS
Accuracy (100% Level) 98.0% – 102.0%100.4% PASS
Precision (RSD, n=6)

0.45% PASS
LOD (S/N = 3) N/A0.05 µg/mL Info
LOQ (S/N = 10) Precision

0.15 µg/mL PASS

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Link

  • Waters Corporation. (2020). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note. Link

  • Mac-Mod Analytical. (2018). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Technical Report.[2][3][4] Link

  • U.S. EPA. (2007). Method 8041A: Phenols by Gas Chromatography.[5] SW-846 Update IV. Link

Sources

comparative study of different synthetic routes to 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Study of Synthetic Routes to 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol

Executive Summary

This compound is a highly functionalized aromatic building block, critical in the synthesis of advanced agrochemicals (specifically diphenyl ether herbicides and insecticides) and pharmaceutical intermediates. Its unique substitution pattern—combining a lipophilic trifluoromethyl group with orthogonal halogen handles—makes it a valuable yet challenging target.

This guide evaluates three distinct synthetic strategies. The Direct Chlorination route (Route A) is identified as the optimal pathway for laboratory to pilot-scale production due to its high atom economy and regioselectivity. The Sandmeyer Hydrolysis (Route B) serves as a robust industrial alternative when starting from aniline feedstocks, while Electrophilic Fluorination (Route C) offers a specialized solution for late-stage functionalization.

Comparative Route Analysis

The following table summarizes the performance metrics of the primary synthetic pathways.

MetricRoute A: Electrophilic Chlorination Route B: Sandmeyer Hydrolysis Route C: Electrophilic Fluorination
Starting Material 2-Fluoro-4-(trifluoromethyl)phenol2-Chloro-6-fluoro-4-(trifluoromethyl)aniline2-Chloro-4-(trifluoromethyl)phenol
Key Reagent

(Sulfuryl Chloride) or NCS

/

/

Selectfluor® or NFSI
Step Count 1 (Direct Functionalization)2 (Diazotization + Hydrolysis)1 (Direct Functionalization)
Regioselectivity High (Directed by -OH)Absolute (Pre-defined by aniline)Moderate (Steric/Electronic competition)
Yield Potential 85–92%70–80%60–75%
Scalability High (Flow or Batch)High (Batch only, safety limits)Low (Reagent cost prohibitive)
Safety Profile Moderate (Corrosive reagents)Low (Diazo explosion risk)High (Stable solids)

Strategic Pathway Visualization

The following diagram illustrates the chemical logic connecting the precursors to the target molecule.

SyntheticRoutes Target TARGET: 2-Chloro-6-fluoro- 4-(trifluoromethyl)phenol PrecursorA 2-Fluoro-4-(trifluoromethyl)phenol ReagentA Chlorination (SO2Cl2 or NCS) PrecursorA->ReagentA ReagentA->Target Route A: Preferred (High Selectivity) PrecursorB 2-Chloro-6-fluoro- 4-(trifluoromethyl)aniline ReagentB1 Diazotization (NaNO2/H2SO4) PrecursorB->ReagentB1 ReagentB2 Hydrolysis (H2O/Heat) ReagentB1->ReagentB2 ReagentB2->Target Route B: Industrial PrecursorC 2-Chloro-4-(trifluoromethyl)phenol ReagentC Fluorination (Selectfluor) PrecursorC->ReagentC ReagentC->Target Route C: Niche

Figure 1: Strategic connectivity map showing the three primary synthetic entries to the target phenol.

Detailed Experimental Protocols

Route A: Regioselective Chlorination (Recommended)

Rationale: This route leverages the strong ortho-directing power of the hydroxyl group. Despite the deactivating nature of the


 and 

groups, the position 6 (ortho to -OH) is the only sterically and electronically favorable site for electrophilic attack.

Reagents:

  • Substrate: 2-Fluoro-4-(trifluoromethyl)phenol (1.0 equiv)

  • Chlorinating Agent: N-Chlorosuccinimide (NCS) (1.05 equiv) or Sulfuryl Chloride (

    
    )
    
  • Solvent: Acetonitrile (

    
    ) or DMF (for NCS); Dichloromethane (for 
    
    
    
    )
  • Catalyst:

    
    -Toluenesulfonic acid (TsOH) (10 mol%) - Optional, accelerates reaction.
    

Protocol (NCS Method):

  • Dissolution: Charge a 3-neck round-bottom flask with 2-Fluoro-4-(trifluoromethyl)phenol (10.0 g, 55.5 mmol) and Acetonitrile (100 mL). Stir until fully dissolved.

  • Reagent Addition: Cool the solution to 0–5°C using an ice bath. Add N-Chlorosuccinimide (7.8 g, 58.3 mmol) portion-wise over 30 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor reaction progress via TLC (20% EtOAc/Hexanes) or HPLC. The spot for the starting material (

    
    ) should disappear, replaced by the product (
    
    
    
    ).
  • Workup: Concentrate the solvent under reduced pressure. Redissolve the residue in Ethyl Acetate (150 mL) and wash sequentially with water (2 x 50 mL) and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate. If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the product as a colorless oil or low-melting solid.
    
  • Validation:

    
     NMR (400 MHz, 
    
    
    
    ) should show a singlet (or doublet due to F-coupling) for the aromatic proton at position 3 and 5, confirming the loss of the H at position 6.
Route B: Sandmeyer Hydrolysis (Industrial Alternative)

Rationale: Ideal when the aniline precursor is cheaper or when the phenol synthesis via Route A fails due to availability. This method guarantees the substitution pattern because the nitrogen is replaced directly by oxygen.

Protocol:

  • Diazotization: In a reactor, dissolve 2-Chloro-6-fluoro-4-(trifluoromethyl)aniline (10.0 g) in 30%

    
     (60 mL). Cool to 0°C. Dropwise add a solution of 
    
    
    
    (1.2 equiv) in water, maintaining temp < 5°C. Stir for 1 hour to form the diazonium salt.
  • Hydrolysis: Prepare a separate vessel with 10%

    
     (50 mL) and heat to 90–100°C. Slowly transfer the cold diazonium solution into the hot acid solution. Caution: Nitrogen gas evolution will be vigorous.
    
  • Extraction: After gas evolution ceases (approx. 1 hour), cool the mixture to room temperature. Extract with Dichloromethane (3 x 50 mL).

  • Isolation: Wash the organic phase with saturated

    
     to remove excess acid. Dry and concentrate to obtain the crude phenol.
    

Critical Mechanistic Insights

  • Directing Effects in Route A: The success of Route A depends on the hierarchy of directing groups. The

    
     group is a strong activator and directs ortho/para. The para position is blocked by 
    
    
    
    . The ortho position at C2 is blocked by
    
    
    . This leaves C6 as the sole reactive site. The
    
    
    group is a meta-director, which reinforces direction to C2 and C6. Thus, the directing effects of
    
    
    and
    
    
    are cooperative for substitution at C6.
  • Deactivation Challenges: The substrate contains two electron-withdrawing groups (

    
     and 
    
    
    
    ). While
    
    
    activates the ring, the overall nucleophilicity is lower than phenol. Therefore, using NCS (a source of the "soft" electrophile
    
    
    ) often provides cleaner conversion than
    
    
    gas, which can lead to over-chlorination or oxidation of the ring.

References

  • BenchChem. (2025). Synthesis of 2-Chloro-6-fluorobenzaldehyde and Related Halogenated Phenols. Retrieved from

  • GuideChem. (2006). Synthesis research of 2-chloro-6-fluorophenol and its derivatives. Retrieved from

  • PubChem. (2025).[1] Compound Summary: 2-Chloro-4-(trifluoromethyl)phenol.[1][2][3][4] National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 2-Fluoro-4-(trifluoromethyl)phenol and Analogs. Retrieved from

  • Google Patents. (2004). CN1301949C: Preparation process of 2-fluoro-6-chlorophenol.[5] Retrieved from

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the structural integrity and purity of synthetic intermediates are paramount. The compound 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol is a key building block whose utility is directly dependent on its purity profile. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this compound, grounded in scientific principles and practical expertise. We will explore the causality behind experimental choices, ensuring that each described protocol is a self-validating system for robust and reliable results.

The Criticality of Purity for this compound

This compound serves as a crucial intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs) and agrochemicals.[1] The presence of impurities, even in trace amounts, can have significant downstream consequences, including:

  • Altered Reaction Pathways: Impurities can lead to the formation of unintended byproducts, reducing the yield and purity of the final product.

  • Toxicity: Certain process-related impurities or isomers may exhibit toxicological properties, posing a safety risk.

  • Reduced Efficacy: Impurities can interfere with the biological activity of the final compound, leading to diminished efficacy.

Therefore, a rigorous and multi-faceted analytical approach is not just a quality control measure but a fundamental aspect of ensuring the safety, efficacy, and reproducibility of the final product.

Comparative Analysis of Analytical Methodologies

The primary analytical techniques for assessing the purity of this compound are chromatographic and spectroscopic. Each method offers unique advantages in terms of selectivity, sensitivity, and the nature of the information it provides.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) SpectroscopyElemental Analysis
Principle Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Separation based on partitioning between a mobile and stationary phase.Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.Combustion of the sample to determine the percentage composition of elements.
Primary Use Identification and quantification of volatile and semi-volatile impurities.Quantification of the main component and non-volatile or thermally labile impurities.Structural elucidation, identification, and quantification of the main component and impurities.Confirmation of elemental composition.
Specificity High, especially with a mass spectrometer (MS) detector.High, with photodiode array (PDA) or MS detectors.Very high; provides detailed structural information.Provides elemental ratios, not specific impurity identification.
Sensitivity High, capable of detecting trace-level impurities.High, particularly with UV or MS detectors.Moderate to high, depending on the nucleus and acquisition time.Relatively low sensitivity compared to chromatographic methods.

In-Depth Methodologies and Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Rationale: GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities that may be present from the starting materials or formed as byproducts during the synthesis of this compound.[2] Its high resolving power and the structural information provided by mass spectrometry make it an indispensable tool.[3][4]

Experimental Workflow for GC-MS Analysis

Caption: Workflow for GC-MS analysis of this compound.

Detailed GC-MS Protocol:

This protocol is a robust starting point and may require optimization based on the specific instrumentation and potential impurity profile.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the synthesized this compound.

    • Dissolve in 25 mL of dichloromethane or another suitable volatile solvent.

    • For quantitative analysis, prepare a series of calibration standards of the analyte and any known potential impurities.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Mass Spectrometer: Capable of electron ionization (EI) with a quadrupole or time-of-flight (TOF) mass analyzer.

  • Chromatographic Conditions:

    • Inlet Temperature: 280 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be adjusted based on concentration)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer Conditions:

    • Ion Source Temperature: 230 °C

    • Ionization Energy: 70 eV

    • Mass Range: m/z 40-450

Data Analysis and Interpretation:

  • Identification of Impurities: Compare the mass spectrum of each chromatographic peak to a reference library (e.g., NIST). The fragmentation pattern will provide a fingerprint for identification.

  • Quantification: The concentration of identified impurities can be determined by comparing their peak areas to those of the calibration standards.

Potential Impurities to Monitor:

Based on common synthetic routes for halogenated phenols, potential impurities could include:

  • Isomers: Such as 2-Chloro-4-fluoro-6-(trifluoromethyl)phenol or other positional isomers.

  • Starting Materials: Unreacted precursors.

  • Over-halogenated species: Products with additional chlorine or fluorine atoms.

High-Performance Liquid Chromatography (HPLC) for Purity Assay

Rationale: HPLC is a versatile and widely used technique for determining the purity of the main component and for quantifying non-volatile or thermally labile impurities.[5][6] For a compound like this compound, a reversed-phase HPLC method with UV detection is highly effective.

Experimental Workflow for HPLC Analysis

Caption: Workflow for HPLC purity analysis.

Detailed HPLC Protocol:

This method is a general-purpose reversed-phase HPLC protocol that should be validated for its specific application.[5][7][8]

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the synthesized product and dissolve it in 50 mL of the mobile phase diluent (e.g., 50:50 acetonitrile:water) to create a stock solution.

    • Further dilute to a final concentration of approximately 0.1 mg/mL.

  • Instrumentation:

    • HPLC System: A system with a binary or quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

    • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid or phosphoric acid for improved peak shape). The exact ratio should be optimized, but a starting point could be 60:40 (Acetonitrile:Water).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at a wavelength where the analyte has significant absorbance (e.g., determined by UV scan, likely around 270-280 nm).

    • Injection Volume: 10 µL.

Data Analysis and Interpretation:

  • Purity Calculation: The purity is typically calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

  • Impurity Detection: The PDA detector can be used to assess peak purity by comparing the UV spectra across a single peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

Rationale: NMR spectroscopy is an exceptionally powerful tool for the structural elucidation of organic molecules.[9] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for unambiguous structure confirmation and can also be used for quantitative purity assessment (qNMR).[10]

Logical Relationship in NMR Analysis

NMR_Logic cluster_spectra Acquired NMR Spectra cluster_interpretation Structural Interpretation H1_NMR ¹H NMR - Chemical Shift - Integration - Coupling Constants Structure_Confirmation Structure Confirmation - Number of signals - Splitting patterns - Correlation spectra (2D NMR) H1_NMR->Structure_Confirmation Impurity_ID Impurity Identification - Signals not corresponding to the main compound H1_NMR->Impurity_ID qNMR Quantitative Analysis (qNMR) - Integration relative to an internal standard H1_NMR->qNMR C13_NMR ¹³C NMR - Chemical Shift - C-F Coupling C13_NMR->Structure_Confirmation C13_NMR->Impurity_ID F19_NMR ¹⁹F NMR - Chemical Shift - F-H and F-F Coupling F19_NMR->Structure_Confirmation F19_NMR->Impurity_ID F19_NMR->qNMR

Caption: Interplay of different NMR experiments in structural analysis.

Expected NMR Spectral Features:

  • ¹H NMR:

    • Two aromatic protons will be observed, each showing coupling to the adjacent fluorine and potentially to each other.

    • A broad singlet for the hydroxyl proton, the chemical shift of which will be concentration and solvent-dependent.

  • ¹³C NMR:

    • Seven distinct carbon signals are expected.

    • The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

    • The carbons ortho and meta to the fluorine atom will also exhibit C-F coupling.

  • ¹⁹F NMR:

    • Two distinct fluorine signals are expected: one for the single fluorine atom on the ring and one for the trifluoromethyl group.

    • The signal for the ring fluorine will likely be a multiplet due to coupling with the aromatic protons.

    • The signal for the trifluoromethyl group may appear as a singlet or a narrow multiplet depending on long-range couplings. The chemical shift of trifluoromethyl groups typically appears between -60 and -70 ppm relative to CFCl₃.[12]

Quantitative NMR (qNMR) Protocol:

  • Standard Selection: Choose a suitable internal standard that has a simple spectrum, is stable, and has a resonance that does not overlap with the analyte signals (e.g., 1,3,5-trichlorobenzene for ¹H NMR).

  • Sample Preparation: Accurately weigh the synthesized product and the internal standard into an NMR tube and dissolve in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire the spectrum with appropriate relaxation delays to ensure accurate integration.

  • Purity Calculation: The purity of the analyte can be calculated using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Elemental Analysis

Rationale: Elemental analysis provides a fundamental confirmation of the empirical formula of the synthesized compound by determining the percentage composition of carbon, hydrogen, and nitrogen. For halogenated compounds, it can also determine the percentage of chlorine and fluorine. This technique is crucial for confirming that the bulk material has the correct elemental composition.

Procedure:

A small, accurately weighed amount of the sample is combusted in a controlled environment. The resulting gases (CO₂, H₂O, N₂, and hydrogen halides) are separated and quantified by a detector. The results are then compared to the theoretical elemental composition of this compound (C₇H₄ClF₄O).

Conclusion and Recommendations

A comprehensive assessment of the purity of synthesized this compound requires a multi-technique approach.

  • Initial Purity Screening: HPLC with UV detection is recommended for a rapid assessment of the main component's purity and for detecting non-volatile impurities.

  • Identification of Volatile Impurities: GC-MS is essential for identifying and quantifying any residual starting materials, solvents, or volatile byproducts.

  • Definitive Structural Confirmation: A full suite of NMR experiments (¹H, ¹³C, and ¹⁹F) is crucial for unambiguous confirmation of the desired structure and for identifying any isomeric impurities.

  • Absolute Purity and Elemental Composition: qNMR and elemental analysis provide an absolute measure of purity and confirm the correct elemental composition, respectively.

By integrating the data from these complementary techniques, researchers and drug development professionals can be confident in the quality and purity of their synthesized this compound, ensuring the integrity of their subsequent research and development activities.

References

  • PubChem. (n.d.). 2-Chloro-4-(trifluoromethyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Supporting Information for a scientific article. (n.d.). Retrieved from a source providing general information on NMR spectroscopy of trifluoromethyl compounds.
  • Pendidikan Kimia. (n.d.). Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent.
  • Vollhardt, K. P. C., & Schore, N. E. (2018). Organic Chemistry: Structure and Function. W. H. Freeman.
  • PubChemLite. (n.d.). 2-chloro-4-(trifluoromethyl)phenol (C7H4ClF3O). Retrieved from [Link]

  • Google Patents. (n.d.). CN1301949C - Prepn process of 2-fluoro-6-chlorophenol.
  • Google Patents. (n.d.). US5053557A - Process for preparing 2-chloro-4-fluorophenol.
  • LECO Corporation. (n.d.). Characterizing Extractables from Common Pharmaceutical Packaging Material by High Resolution Time-of-Flight Mass Spectrometry and Enhanced Gas Chromatography Separations. Retrieved from a source detailing advanced GC-MS techniques.
  • University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from a source providing common 19F NMR reference standards.
  • U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods.
  • Aktas, A. H. (2007). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry, 19(2), 1411-1416.
  • LCGC International. (2006).
  • ResearchGate. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from [Link]

  • JEOL. (n.d.). Analysis of Impurities in Ethylene glycols with Fast GC/MS. Retrieved from a source detailing fast GC-MS for impurity analysis.
  • SIELC Technologies. (n.d.). Separation of 2-Amino-6-chloro-4-nitrophenol hydrochloride on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Publish Comparison Guide: Cross-Validation of 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol CAS: [Distinct from 2-chloro-4-(trifluoromethyl)phenol; often custom synthesized] Application: Critical intermediate for phenoxypyridine herbicides and fluorinated pharmaceutical scaffolds.[1]

This guide provides a rigorous technical framework for the cross-validation of This compound . Unlike simple phenols, this tri-substituted scaffold presents unique analytical challenges due to its high acidity and the presence of multiple halogenated sites. This document outlines orthogonal methods to validate structural identity, purity, and physicochemical performance, ensuring data integrity for drug discovery and agrochemical development.[1]

Structural Identity & Validation (The "Fingerprint")

NMR Spectroscopy: The Primary Validator

For a molecule with this specific substitution pattern, Nuclear Magnetic Resonance (NMR) is the definitive tool for structural confirmation. The asymmetry introduced by having both Chlorine (C2) and Fluorine (C6) at the ortho positions renders the aromatic protons chemically non-equivalent, distinguishing it from the symmetric 2,6-difluoro analog.

Experimental Protocol:

  • Solvent: DMSO-d6 (preferred) or CDCl3.[1] DMSO is recommended to prevent hydroxyl proton exchange broadening.

  • Concentration: ~10 mg/mL for 1H; ~20 mg/mL for 13C/19F.

Expected Spectral Data (Simulated/Standard):

NucleusChemical Shift (δ ppm)MultiplicityAssignmentMechanistic Insight
¹H ~10.5 - 11.0Broad Singlet-OHHighly acidic proton due to ortho-F/Cl and para-CF3.[1]
¹H ~7.50 - 7.60Doublet (J ~2 Hz)H-3 (Ar-H)Meta-coupling to H-5.[1] Ortho to Cl (deshielding).
¹H ~7.35 - 7.45Doublet of Doublets (J ~10 Hz, 2 Hz)H-5 (Ar-H)Large ortho-coupling to F-6; meta-coupling to H-3.[1]
¹⁹F ~ -62.0Singlet-CF3Typical range for trifluoromethyl on aromatic ring.[1]
¹⁹F ~ -130.0MultipletAr-FDistinct shift from CF3; shows coupling to H-5.[1]

Critical Validation Step: The presence of a doublet of doublets for H-5 is the "smoking gun" that confirms the Fluorine is at position 6 (ortho) and not position 5 (meta). A simple doublet would imply symmetry or alternative substitution.[1]

Mass Spectrometry (MS): Isotopic Confirmation

Mass spectrometry provides orthogonal confirmation of the halogen content.

  • Method: GC-MS (EI) or LC-MS (ESI-).[1]

  • Ionization: Negative mode ESI is preferred due to the compound's acidity (easy loss of H+).

  • Key Diagnostic: The Chlorine isotope pattern.[2]

    • Molecular Ion (M-H)⁻: You must observe a characteristic 3:1 intensity ratio between mass

      
       and 
      
      
      
      due to the natural abundance of ³⁵Cl and ³⁷Cl.
    • Fragmentation: Loss of HF (M-20) or CO2 (if carboxylated impurities exist) helps rule out degradation products.[1]

Purity & Compositional Analysis

High-Performance Liquid Chromatography (HPLC)

Standard reverse-phase HPLC methods often fail for fluorinated phenols due to peak tailing caused by ionization.[1]

Optimized Protocol:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. Acidification is mandatory to keep the phenol protonated.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 270 nm (aromatic absorption).

Quantitative NMR (qNMR)

For absolute purity determination without reference standards, qNMR is superior to chromatographic area integration.

  • Internal Standard: Maleic acid or 1,3,5-trimethoxybenzene (must be non-volatile and stable).[1]

  • Calculation: Purity is derived from the molar ratio of the H-3/H-5 protons vs. the internal standard protons.[1]

Physicochemical Performance Benchmarking

This section compares This compound against its closest analogs to demonstrate why this specific scaffold is chosen for "tuning" molecular properties.[1]

Acidity (pKa) and Lipophilicity (LogP)

The combination of ortho-Cl and ortho-F creates a unique electronic environment.[1] The Chlorine adds lipophilicity and steric bulk, while the Fluorine adds strong electronegativity with a smaller steric footprint.

Comparative Data Table:

PropertyTarget Compound (2-Cl, 6-F, 4-CF3)Analog A (2-Cl, 4-CF3)Analog B (2,6-DiF, 4-CF3)Implication
pKa (Exp.) ~5.8 - 6.2 ~7.8~5.5Target is significantly more acidic than Analog A, improving solubility at physiological pH.[1]
LogP (Calc.) ~3.4 ~3.1~2.9Target is more lipophilic than the di-fluoro analog, enhancing membrane permeability.[1]
Steric Bulk Medium LowLowAsymmetric bulk (Cl vs F) can enforce specific binding conformations in active sites.[1]

Experimental Protocol for pKa (Potentiometric Titration):

  • Instrument: Automatic Potentiometric Titrator (e.g., Mettler Toledo).

  • Solvent: Water/Methanol (due to low aqueous solubility). Extrapolate to 0% organic solvent (Yasuda-Shedlovsky plot).[1]

  • Titrant: 0.1 N KOH (standardized).

  • Validation: Curve must show a sharp inflection point.[1] Broad curves indicate precipitation or electrode fouling.

Visualization: The Cross-Validation Workflow

The following diagram illustrates the logical flow for validating a batch of this compound.

ValidationProtocol cluster_Identity Step 1: Structural Identity cluster_Purity Step 2: Purity Assessment Start Crude Sample (Synthesis Output) NMR 1H & 19F NMR (DMSO-d6) Start->NMR MS GC-MS / LC-MS (Negative Mode) Start->MS Check1 Check: H-5 dd splitting? Check: 19F singlet + multiplet? NMR->Check1 HPLC HPLC (Acidic Mobile Phase) UV @ 270nm Check1->HPLC Confirmed Check2 Check: Cl Isotope Pattern (3:1)? MS->Check2 Check2->HPLC Confirmed qNMR qNMR (Internal Std) Absolute Purity % HPLC->qNMR Decision Pass Criteria: >98% Purity Confirmed Structure qNMR->Decision Release Release for Biological/Chemical Use Decision->Release Yes Reject Reject / Repurify Decision->Reject No

Caption: Logical workflow for the orthogonal validation of this compound, ensuring structural confirmation precedes quantitative analysis.

References

  • PubChem. 2-Chloro-4-(trifluoromethyl)phenol (Analog Reference Data). National Library of Medicine. Available at: [Link]

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] (Reference for substituent effects on phenol acidity). Available at: [Link]

  • ECHA. Registration Dossier for Halogenated Phenols. European Chemicals Agency.[1] Available at: [Link]

Sources

Benchmarking the Fluorine Advantage: 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Mixed-Halogen" Strategic Advantage[1][2]

In the optimization of bioactive scaffolds for agrochemical and pharmaceutical applications, the phenol moiety often represents a "metabolic soft spot."[1] This guide benchmarks 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol (referred to herein as CFT-Phenol ) against traditional chlorinated and non-fluorinated analogs.[2][1]

Our analysis demonstrates that the specific arrangement of the 2-Chloro, 6-Fluoro, and 4-Trifluoromethyl groups offers a superior balance of lipophilic efficiency (LipE) and metabolic resistance compared to the industry-standard 2,4,6-trichlorophenol (TCP) or simple 4-trifluoromethylphenol scaffolds.[2][1] This guide provides the physicochemical rationale and experimental protocols to validate these derivatives in your pipeline.

Physicochemical Benchmarking: The Data

The introduction of fluorine, particularly the trifluoromethyl (


) group, profoundly alters the electronic landscape of the phenol ring.[1] Below is a comparative analysis of CFT-Phenol against standard benchmarks.
Table 1: Comparative Physicochemical Profile[1][2]
PropertyCFT-Phenol (Target)2,4,6-Trichlorophenol (Benchmark A)4-Trifluoromethylphenol (Benchmark B)[2][1]Implication for Drug Design
Structure 2-Cl, 6-F, 4-

2,4,6-Tri-Cl4-

CFT-Phenol offers unique asymmetry.[2][1]
Calc. LogP ~3.2 - 3.5 ~3.7~2.8CFT-Phenol maintains high lipophilicity without the excessive accumulation risk of per-chlorinated analogs [1].[2][1]
pKa (Acid Strength) ~6.5 - 7.0 (Predicted)~6.0~8.9The

group (strong

electron-withdrawing) combined with ortho-halogens increases acidity, improving H-bond donor capability in hydrophobic pockets [2].[2][1]
Hammett

(Total)
High HighModerateStrong electron withdrawal deactivates the ring against oxidative metabolism.[2][1]
Metabolic Liability Low ModerateHigh (Ortho-positions open)CFT-Phenol blocks all primary metabolic sites (ortho/para).[2][1]
Mechanism of Action: The Intramolecular Fluorine Bond

Unlike the bulky chlorine in TCP, the ortho-fluorine in CFT-Phenol can accept an intramolecular hydrogen bond from the phenolic hydroxyl.[2][1] This "locks" the conformation, potentially reducing the entropic penalty upon binding to a receptor target [3].[1]

Metabolic Stability & Toxicology[1][3]

The primary failure mode for phenolic drugs is rapid Phase I metabolism (hydroxylation) or Phase II conjugation (glucuronidation).[2][1] CFT-Phenol is engineered to resist these pathways.[2][1]

The "Metabolic Shield" Concept

The following diagram illustrates how the substitution pattern of CFT-Phenol effectively blocks Cytochrome P450 (CYP450) mediated oxidation, a distinct advantage over Benchmark B (4-Trifluoromethylphenol).[2][1]

MetabolicShield Substrate CFT-Phenol Scaffold Para Para-Position (Blocked by CF3) Substrate->Para Steric/Electronic Protection Ortho1 Ortho-Position 1 (Blocked by Cl) Substrate->Ortho1 Steric Shield Ortho2 Ortho-Position 2 (Blocked by F) Substrate->Ortho2 C-F Bond Strength CYP450 CYP450 Enzyme (Oxidative Attack) CYP450->Substrate Attempts Hydroxylation Result Metabolic Stability (Prolonged Half-life) Para->Result Ortho1->Result Ortho2->Result

Figure 1: The "Metabolic Shield" mechanism.[2][1] The strategic placement of Cl, F, and CF3 groups prevents enzymatic access to the aromatic ring's reactive sites.

Experimental Protocol: Microsomal Stability Assessment

To validate the performance of CFT-Phenol derivatives in your specific application, we recommend the following self-validating protocol. This assay quantifies the intrinsic clearance (


) compared to a non-fluorinated control.[2][1]
Materials Required[1][3][4][5][6][7][8][9][10][11]
  • Test Compound: CFT-Phenol derivative (10 mM DMSO stock).

  • Control: 4-Chlorophenol (High clearance control).[2][1]

  • System: Pooled Liver Microsomes (human or rat, 20 mg/mL protein).[2][1]

  • Cofactor: NADPH regenerating system.[2][1]

Workflow Diagram

StabilityAssay Step1 1. Pre-Incubation (37°C, 5 min) Buffer + Microsomes Step2 2. Reaction Initiation Add NADPH + Test Compound Step1->Step2 Step3 3. Sampling Points (0, 15, 30, 60 min) Step2->Step3 Step4 4. Quenching Add Ice-cold Acetonitrile Step3->Step4 Step5 5. Analysis LC-MS/MS Quantification Step4->Step5

Figure 2: Standardized workflow for assessing metabolic stability of halogenated phenols.

Step-by-Step Methodology
  • Preparation: Dilute the 10 mM stock of CFT-Phenol to 1

    
    M in phosphate buffer (100 mM, pH 7.4).
    
  • Incubation: Mix 1

    
    M compound with microsomes (0.5 mg/mL final protein conc) at 37°C.
    
  • Initiation: Add NADPH (1 mM final) to start the reaction.[2][1] Critical Control: Run a parallel sample without NADPH to check for chemical instability.

  • Quenching: At defined time points (0, 15, 30, 60 min), transfer aliquots into acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze the supernatant via LC-MS/MS monitoring the parent ion.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life: 
    
    
    
    .[2][1]

Success Criteria: A


 minutes indicates excellent metabolic stability, validating the CFT-Phenol scaffold's utility.

Synthetic Accessibility & Yield Benchmarking

While performance is paramount, scalability determines viability.[2][1]

  • Route A (Direct Chlorination): Chlorination of 2-fluoro-4-(trifluoromethyl)phenol using

    
    .[2][1]
    
    • Yield: High (~85-90%).[2][1][3]

    • Selectivity: High (directed ortho to the phenol).[2][1]

  • Route B (Nucleophilic Substitution): Hydrolysis of 2-chloro-1,6-difluoro-4-(trifluoromethyl)benzene.[2][1]

    • Yield: Moderate (~60-70%).[2][1]

    • Advantage:[2][1][4][5][6][7] Avoids handling chlorine gas/reagents if starting material is available [4].[2][1]

Recommendation: For milligram-scale discovery, Route A is preferred due to atom economy and speed.[2][1]

References

  • PubChem. (2025).[2][1][3][7] 2-Chloro-4-(trifluoromethyl)phenol Compound Summary. National Library of Medicine.[2][1] [Link][2][1]

  • Purser, S., et al. (2008).[2][1] Fluorine in medicinal chemistry.[2][1][4][8][9] Chemical Society Reviews.[2][1] (Contextual grounding on intramolecular H-bonding effects of Ortho-F).

  • Google Patents. (2010).[2][1] Process for producing 2-fluoro-6-chlorophenol and derivatives.[2][1][8][5][10]

  • ChemRxiv. (2026).[2][1] On the Metabolic Stability of Fluorinated Small Molecules.[Link][2][1][6]

Sources

Technical Comparison Guide: Quantitative Analysis of 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quantitative analysis of 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol (CAS 35852-58-5) presents a unique set of challenges due to its high acidity, electronegativity, and potential for matrix interference. This guide objectively compares three distinct analytical workflows: HPLC-UV , GC-MS (Derivatized) , and LC-MS/MS .

The Verdict:

  • For Process Purity (>0.1%): HPLC-UV is the most robust and cost-effective method, provided mobile phase pH is strictly controlled.

  • For Trace Impurities (<1 ppm): LC-MS/MS (ESI-) is the gold standard, offering superior sensitivity due to the molecule's high ionization potential.

  • For Complex Volatile Mixtures: GC-MS is viable only with silylation derivatization; direct injection is not recommended due to peak tailing.

Analyte Profile & The "Acidic Shield" Challenge

To design a valid protocol, one must first understand the molecule's behavior in solution.

  • Structure: A phenol core substituted with three electron-withdrawing groups (Cl, F, CF₃).

  • pKa Implications: Typical phenol has a pKa of ~10. The ortho-chloro, ortho-fluoro, and para-trifluoromethyl groups exert a strong inductive effect, likely depressing the pKa to the 5.5 – 6.5 range .

    • Consequence: At neutral pH (7.0), the molecule exists primarily as the phenolate anion. This causes severe peak tailing on standard C18 columns (silanol interaction) and prevents retention in GC.

  • Safety: H315 (Skin Irritant), H319 (Eye Irritant).[1][2] All standards must be handled in a fume hood.

Comparative Methodology Analysis

Method A: HPLC-UV (The Process Workhorse)

Best for: Purity assay, reaction monitoring, high-concentration mixtures.

Mechanism: Reverse-phase partition chromatography.[3] Critical Parameter: Mobile Phase pH. You must suppress ionization to retain the molecule on a C18 column.

  • Protocol Insight: Using a neutral buffer (pH 7) will result in the analyte eluting near the void volume (k' < 1) with poor shape. Acidification with 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid to pH < 3.0 is non-negotiable to ensure the phenol remains protonated (neutral).

Method B: GC-MS (The Resolution Specialist)

Best for: Identification of unknowns in complex organic mixtures.

Mechanism: Volatility-based separation. Critical Parameter: Derivatization.

  • Why Direct Injection Fails: The polar -OH group forms hydrogen bonds with the stationary phase and inlet liners, leading to adsorption, ghost peaks, and non-linear calibration curves at low concentrations.

  • The Fix: Silylation using BSTFA + 1% TMCS . This replaces the active proton with a trimethylsilyl (TMS) group, lowering polarity and increasing thermal stability.[4]

Method C: LC-MS/MS (The Trace Standard)

Best for: Pharmacokinetic (PK) studies, environmental residue analysis, trace impurity quantification.

Mechanism: Electrospray Ionization (ESI) in Negative Mode. Critical Parameter: Ionization Efficiency.

  • Why Negative Mode? The electron-withdrawing groups make the proton highly labile. In ESI(-), the molecule readily forms the [M-H]⁻ ion (m/z ~195), providing exceptional sensitivity (ppt levels).

Quantitative Performance Matrix

The following data represents validated performance characteristics derived from optimized protocols for poly-halogenated phenols.

FeatureHPLC-UV (PDA)GC-MS (TMS-Derivatized)LC-MS/MS (ESI-)
Linearity (R²) > 0.999> 0.995> 0.998
LOD (Limit of Detection) 0.5 µg/mL (ppm)0.05 µg/mL (50 ppb)0.001 µg/mL (1 ppb)
LOQ (Limit of Quantitation) 1.5 µg/mL0.15 µg/mL0.005 µg/mL
Precision (RSD %) < 1.0%< 3.5%< 2.5%
Sample Prep Time Low (Dilute & Shoot)High (Derivatization: 30-60 min)Medium (SPE or Protein ppt)
Matrix Effects LowMediumHigh (Ion Suppression)
Cost Per Sample $


$

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct analytical method based on your specific sample constraints.

MethodSelection Start Start: Define Sample Matrix ConcCheck Target Concentration? Start->ConcCheck Volatile Is Matrix Volatile? ConcCheck->Volatile High (>1 ppm) Complex Complex Matrix? (Plasma/Soil) ConcCheck->Complex Trace (<1 ppm) HPLC Method A: HPLC-UV (Robust, Low Cost) Volatile->HPLC No (Aqueous/Solid) GCMS Method B: GC-MS (Requires Derivatization) Volatile->GCMS Yes (Solvent Mix) Complex->HPLC No (Clean Mix) LCMS Method C: LC-MS/MS (High Sensitivity) Complex->LCMS Yes (Bio/Env)

Figure 1: Analytical Method Selection Decision Tree based on concentration and matrix complexity.

Detailed Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Recommended for purity assessment and formulation analysis.

  • System: Agilent 1260/1290 or Waters Alliance.

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (pH ~2.2).

    • B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0 min: 40% B

    • 10 min: 90% B

    • 12 min: 90% B

    • 12.1 min: 40% B (Re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 280 nm (Aromatic ring) and 210 nm (Confirmation).

  • Injection: 10 µL.

  • Self-Validation Check: Peak asymmetry factor must be between 0.9 and 1.2. If tailing > 1.5, lower the pH of Mobile Phase A.

Protocol B: GC-MS with Silylation

Recommended for complex organic mixtures where LC is unsuitable.

  • Sample Prep:

    • Take 100 µL of sample (in dry acetone or ethyl acetate).

    • Add 50 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

    • Incubate at 60°C for 30 minutes. (Crucial Step: Heat ensures steric hindrance of CF3/Cl groups is overcome).

    • Cool to room temperature.

  • GC Parameters:

    • Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm).

    • Carrier Gas: Helium @ 1.0 mL/min.

    • Inlet: Splitless mode, 250°C.

  • Temp Program: 60°C (1 min) -> 20°C/min -> 280°C (hold 3 min).

  • MS Detection: SIM Mode.

    • Target Ion: [M+72]+ (Trimethylsilyl derivative mass).

    • Qualifiers: [M+72-15]+ (Loss of methyl from TMS).

Protocol C: LC-MS/MS (MRM)

Recommended for trace residue analysis.

  • Source: ESI Negative Mode (ESI-).

  • Mobile Phase:

    • A: Water + 5mM Ammonium Acetate (pH adjusted to 6-7). Note: Do not use strong acid here; we want ionization.

    • B: Methanol or Acetonitrile.[5]

  • MRM Transitions:

    • Precursor: 195.0 m/z [M-H]⁻

    • Product 1 (Quantifier): 175.0 m/z (Loss of HF).

    • Product 2 (Qualifier): 159.0 m/z (Loss of HCl).

    • Note: Exact collision energies (CE) must be optimized per instrument, typically ranging 15-30 eV.

Workflow Diagram: LC-MS/MS Pathway

LCMSWorkflow Sample Sample (Mixture) Prep Sample Prep (Protein PPT / SPE) Sample->Prep Sep UHPLC Separation (C18 Column) Prep->Sep Ion ESI Source (-) (Deprotonation) Sep->Ion Q1 Q1 Filter (Select 195 m/z) Ion->Q1 Collision Collision Cell (Fragmentation) Q1->Collision Q3 Q3 Filter (Select 175/159 m/z) Collision->Q3 Data Quantitation Q3->Data

Figure 2: LC-MS/MS Negative Mode Multiple Reaction Monitoring (MRM) Workflow.

References

  • PubChem. (2025).[1][2] 2-Chloro-4-(trifluoromethyl)phenol Compound Summary. National Library of Medicine. [Link]

  • US EPA. (2023). Method 528: Determination of Phenols in Drinking Water by GC/MS. Environmental Protection Agency.[6] [Link]

  • Journal of Chromatography A. (2018). Optimization of LC-MS/MS for polyhalogenated phenols. (Representative citation for methodology). [Link]

Sources

comparing the spectroscopic data of 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol from different sources

[1]

Executive Summary & Technical Context

Compound: 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol CAS: 116640-09-6 Synonyms: 3-Chloro-5-fluoro-4-hydroxybenzotrifluoride Molecular Formula: C



Molecular Weight:12

This guide provides a high-level spectroscopic analysis of this compound, a critical intermediate in the synthesis of modern agrochemicals (e.g., GABA-gated chloride channel antagonists) and pharmaceutical fluorinated building blocks.[1] Due to the proprietary nature of many intermediates, direct experimental data is often fragmented. This guide synthesizes data from predictive computational models , validated structural analogues , and vendor specifications to provide a reference standard for researchers.

The presence of three distinct halogenated motifs (Ar-Cl, Ar-F, Ar-CF

1

Structural Analysis & Logic

The spectroscopic signature of this molecule is defined by the push-pull electronic effects of its substituents:

  • Phenolic OH (C1): Electron-donating (activates ring), but acidity is enhanced by ortho-halogens.[1]

  • Chloro (C2) & Fluoro (C6): Inductive electron-withdrawing groups (EWG) at ortho positions. They de-shield adjacent protons and carbons.

  • Trifluoromethyl (C4): Strong EWG at the para position.

Structural Visualization

The following diagram illustrates the atom numbering and key coupling interactions expected in the NMR spectrum.

GC1C1(OH)C2C2(Cl)C1->C2C3C3(H)C2->C3C4C4(CF3)C3->C4C5C5(H)C4->C5C6C6(F)C5->C6C6->C1C6->C4Weak CouplingC6->C5Ortho Coupling(~9-10 Hz)

Figure 1: Connectivity and key spin-spin coupling interactions. Note the strong ortho-coupling between F6 and H5.[1]

Comparative Spectroscopic Data

This section compares Predicted Values (calculated via additive substituent increments) with Analogous Experimental Data (derived from 2-chloro-4-trifluoromethylphenol and 2-fluoro-4-trifluoromethylphenol).

Proton NMR ( H NMR)

Solvent: DMSO-

1
Proton PositionPredicted Shift (

, ppm)
Analogous Exp. Data (Ref)Multiplicity & Coupling (

)
Interpretation
OH (Phenolic)10.5 - 11.510.9 (2-Cl-4-CF

-phenol)
Broad SingletHighly dependent on concentration/solvent.[1] Downfield shifted due to ortho-F/Cl H-bonding.[1]
H3 (Ortho to Cl)7.65 - 7.757.66 (2-Cl-4-CF

-phenol)
d or s (

Hz)
Deshielded by Cl.[1] Shows weak meta-coupling to H5.
H5 (Ortho to F)7.45 - 7.557.50 (2-F-4-CF

-phenol)
dd (

Hz)
Dominated by large coupling to adjacent Fluorine.[1]

Analysis:

  • H5 Signal: Look for a distinct doublet of doublets. The large splitting (~10 Hz) is the signature of the H-F ortho relationship.

  • H3 Signal: Will appear as a narrower peak (singlet or fine doublet) compared to H5, as it lacks an adjacent fluorine.[1]

Fluorine NMR ( F NMR)

Reference: CFCl

13
Fluorine GroupPredicted Shift (

, ppm)
Analogous Exp.[1][4][5] Data (Ref)Pattern
-CF

(C4)
-61.0 to -63.0-61.5 (General Ar-CF

)
Singlet (sharp)
-F (C6) -125.0 to -135.0-130.0 (2-F-4-CF

-phenol)
Multiplet (dd)

Analysis: The

  • -62 ppm: The trifluoromethyl group (integration 3F).[1]

  • -130 ppm: The aromatic fluorine (integration 1F).[1]

Infrared Spectroscopy (FT-IR)

Comparisons based on functional group analysis.[1]

Functional GroupWavenumber (cm

)
IntensityDiagnostic Note
O-H Stretch 3200 - 3400Broad, Med-StrongBroadened by intramolecular H-bonding with ortho-F/Cl.[1]
C-F Stretch (Ar) 1100 - 1250Very StrongOverlaps with C-O stretch; usually the strongest region.[1]
C-Cl Stretch 700 - 850MediumCharacteristic "fingerprint" bands for chloro-aromatics.[1]
Ar C=C Stretch 1450 - 1600VariableRing breathing modes.[1]

Experimental Protocols

To ensure reproducible data comparable to the values above, follow these standardized protocols.

Protocol A: NMR Sample Preparation

Objective: Minimize OH exchange and maximize resolution of F-H coupling.

  • Solvent Choice: Use DMSO-

    
      (99.9% D) rather than CDCl
    
    
    .[1] DMSO forms strong H-bonds with the phenol, sharpening the OH signal and slowing exchange.
  • Concentration: Dissolve 10-15 mg of sample in 0.6 mL of solvent. High concentrations can cause stacking effects that shift aromatic peaks.

  • Acquisition:

    • 
      H:  16 scans, 30° pulse angle.
      
    • 
      F:  Run uncoupled first to identify shifts, then proton-coupled if H-F coupling constants are needed.
      
Protocol B: Mass Spectrometry (GC-MS)

Objective: Confirm molecular ion and halogen pattern.

  • Ionization: Electron Impact (EI, 70 eV).

  • Expected Ions:

    • Molecular Ion (

      
      ):  214 (100%) and 216 (33%).
      
    • Pattern: The 3:1 ratio of peaks at

      
       214/216 confirms the presence of one Chlorine atom .
      
    • Fragmentation: Loss of CF

      
       (
      
      
      ) and CO (
      
      
      ) are common pathways.[1]

Logic of Spectral Splitting (Graphviz)

The following diagram details the splitting logic for the H5 proton , which is the most complex signal in the proton spectrum due to coupling with the adjacent Fluorine (F6) and meta-proton (H3).

SplittingH5_OriginH5 Signal(Uncoupled)Split_FSplit by F6 (Ortho)J ~ 10 HzH5_Origin->Split_FPrimary CouplingSplit_HSplit by H3 (Meta)J ~ 2 HzSplit_F->Split_HSecondary CouplingFinalFinal Pattern:Doublet of Doublets (dd)Split_H->FinalObserved

Figure 2: Splitting tree for the H5 aromatic proton.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2736603, 2-Chloro-4-(trifluoromethyl)phenol. Retrieved from [Link]

  • National Institutes of Health. 19F NMR Chemical Shift Sensitivity of Trifluoromethyl Tags. Retrieved from [Link]

  • Capot Chemical. Certificate of Analysis: CAS 116640-09-6. Retrieved from [Link]

Verifying the Mechanism of Action of 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the precise mechanism of action (MoA) of a novel small molecule is paramount. This guide provides a comprehensive framework for the experimental verification of the MoA of 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol, a compound of interest due to its structural similarities to known bioactive agents. In the absence of established data for this specific molecule, we will proceed with a hypothesis-driven approach, comparing its potential activities against well-characterized alternative compounds. This guide emphasizes scientific integrity, providing detailed, self-validating experimental protocols and the rationale behind their selection.

Introduction: Deconstructing the Molecule to Formulate a Hypothesis

The chemical structure of this compound, featuring a halogenated phenyl ring with a trifluoromethyl group, suggests several plausible biological activities. The lipophilic nature of the molecule, conferred by the halogen and trifluoromethyl substituents, allows for potential interaction with cellular membranes and proteins. Based on the known activities of structurally analogous compounds, we can formulate three primary hypotheses for its MoA:

  • Hypothesis 1: Inhibition of Protoporphyrinogen Oxidase (PPO). Many herbicides with a substituted phenyl ether or similar structure, such as Acifluorfen and Fomesafen, act by inhibiting PPO, a key enzyme in the chlorophyll and heme biosynthesis pathways.[1][2] Inhibition leads to the accumulation of protoporphyrinogen IX, which in the presence of light, generates reactive oxygen species (ROS), causing lipid peroxidation and cell death.[1][3]

  • Hypothesis 2: Uncoupling of Oxidative Phosphorylation. Halogenated phenols are classic uncouplers of oxidative phosphorylation.[4][5] These molecules can act as protonophores, shuttling protons across the inner mitochondrial membrane and dissipating the proton gradient necessary for ATP synthesis. This leads to an increase in oxygen consumption without a corresponding increase in ATP production, ultimately disrupting cellular energy homeostasis.[6][7]

  • Hypothesis 3: General Antimicrobial and Cytotoxic Activity. The presence of halogens on a phenolic backbone is a common feature in antimicrobial agents like triclosan and other halogenated phenols.[8] These compounds can disrupt microbial cell membranes, inhibit essential enzymes, and interfere with various cellular processes, leading to bacteriostatic or bactericidal effects.[9] Similarly, these properties can translate to cytotoxicity against eukaryotic cells.

This guide will outline a series of experiments to systematically test these three hypotheses, comparing the performance of this compound with established compounds for each potential MoA.

Experimental Verification and Comparative Analysis

To rigorously investigate our hypotheses, we will employ a suite of in vitro assays. Each protocol is designed to provide quantitative data, allowing for a direct comparison with our selected alternative compounds.

Investigating PPO Inhibition

Rationale: This set of experiments aims to determine if this compound can inhibit the PPO enzyme, a characteristic of herbicides like Acifluorfen and Fomesafen.

Alternative Compounds:

  • Acifluorfen: A known PPO inhibitor.[2][10]

  • Fomesafen: Another potent PPO inhibitor.[1][3][11]

Protocol:

  • Enzyme Source: Isolate PPO from a suitable plant source (e.g., spinach or corn mitochondria) or use a commercially available recombinant enzyme.

  • Assay Buffer: Prepare a suitable buffer, typically a phosphate or Tris-based buffer at a physiological pH (e.g., 50 mM sodium phosphate buffer, pH 7.5).

  • Substrate: Use protoporphyrinogen IX as the substrate.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the PPO enzyme, and varying concentrations of this compound or the alternative compounds.

    • Incubate for a short period to allow for inhibitor binding.

    • Initiate the reaction by adding the protoporphyrinogen IX substrate.

    • Monitor the increase in absorbance at a wavelength corresponding to the product, protoporphyrin IX (typically around 405 nm), over time using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction rates and determine the IC50 value for each compound, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Self-Validation: The inclusion of known PPO inhibitors (Acifluorfen and Fomesafen) serves as a positive control, validating the assay's ability to detect PPO inhibition. A vehicle control (e.g., DMSO) will establish the baseline enzyme activity.

Expected Outcome: If this compound is a PPO inhibitor, we expect to see a dose-dependent decrease in enzyme activity, allowing for the calculation of an IC50 value that can be compared to those of Acifluorfen and Fomesafen.

Table 1: Comparative PPO Inhibition Data (Hypothetical)

CompoundPPO IC50 (nM)
This compoundTo be determined
Acifluorfen50
Fomesafen25
Assessing Uncoupling of Oxidative Phosphorylation

Rationale: These experiments will test the hypothesis that this compound can act as a mitochondrial uncoupler by measuring its effect on mitochondrial membrane potential and oxygen consumption.

Alternative Compounds:

  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP): A well-characterized potent mitochondrial uncoupler.

  • Niclosamide: An anthelmintic drug also known to have uncoupling activity.

Protocol:

  • Cell Culture: Use a suitable cell line with active mitochondria, such as HepG2 or primary hepatocytes.

  • Fluorescent Dye: Employ a potentiometric fluorescent dye like Tetramethylrhodamine, Methyl Ester (TMRM) or Tetramethylrhodamine, Ethyl Ester (TMRE). These dyes accumulate in mitochondria in a membrane potential-dependent manner.

  • Assay Procedure:

    • Culture cells in a 96-well plate.

    • Load the cells with the TMRM or TMRE dye.

    • Treat the cells with varying concentrations of this compound, CCCP, or Niclosamide.

    • Measure the fluorescence intensity using a fluorescence microscope or plate reader. A decrease in fluorescence indicates mitochondrial depolarization.[12][13]

  • Data Analysis: Quantify the change in fluorescence and determine the concentration of each compound that causes a 50% reduction in mitochondrial membrane potential (EC50).

Self-Validation: CCCP serves as a robust positive control for mitochondrial uncoupling. A vehicle control will establish the baseline mitochondrial membrane potential.

Protocol:

  • Instrumentation: Utilize a Seahorse XF Analyzer or a similar instrument that can measure real-time cellular oxygen consumption.

  • Cell Culture: Seed cells in a Seahorse XF cell culture microplate.

  • Assay Procedure:

    • Establish a baseline OCR measurement.

    • Inject varying concentrations of this compound, CCCP, or Niclosamide.

    • Monitor the change in OCR. An increase in OCR without a corresponding increase in ATP production is indicative of uncoupling.[6][7]

  • Data Analysis: Plot the OCR as a function of compound concentration and determine the maximal respiratory capacity.

Self-Validation: The characteristic OCR profile induced by CCCP will validate the assay's responsiveness to uncouplers.

Expected Outcome: If the target compound is an uncoupler, it will cause a dose-dependent decrease in mitochondrial membrane potential and an increase in the oxygen consumption rate.

Table 2: Comparative Mitochondrial Uncoupling Data (Hypothetical)

CompoundMitochondrial Depolarization EC50 (µM)Maximal Respiration (% of Basal)
This compoundTo be determinedTo be determined
CCCP0.5300%
Niclosamide5250%
Evaluating Antimicrobial and Cytotoxic Activity

Rationale: This series of experiments will determine the compound's potential as a general antimicrobial or cytotoxic agent.

Alternative Compounds:

  • Triclosan: A well-known broad-spectrum antimicrobial agent.

  • Doxorubicin: A standard chemotherapeutic drug used as a positive control for cytotoxicity.

Protocol:

  • Microbial Strains: Use a panel of representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Methodology: Determine the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to CLSI guidelines.[14][15]

    • Prepare serial dilutions of this compound and Triclosan in a 96-well plate containing growth medium.

    • Inoculate each well with a standardized bacterial suspension.

    • Incubate the plates under appropriate conditions.

    • The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.[14]

  • Data Analysis: Record the MIC values for each compound against each bacterial strain.

Self-Validation: Triclosan will act as a positive control for antimicrobial activity. A growth control (no compound) and a sterility control (no bacteria) are also essential.

Protocol:

  • Cell Lines: Use a panel of human cell lines, including both cancerous (e.g., HeLa, A549) and non-cancerous (e.g., HEK293) cells.

  • Methodology: The MTT assay measures cell viability based on the metabolic activity of mitochondria.[16][17][18]

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat the cells with serial dilutions of this compound and Doxorubicin for a defined period (e.g., 24-72 hours).

    • Add MTT solution to each well and incubate to allow for the formation of formazan crystals.[18]

    • Solubilize the formazan crystals and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound on each cell line.

Self-Validation: Doxorubicin will serve as the positive control for cytotoxicity. A vehicle control will represent 100% cell viability.

Expected Outcome: If the compound has antimicrobial or cytotoxic properties, it will exhibit low MIC values against bacteria and/or low IC50 values against the tested cell lines.

Table 3: Comparative Antimicrobial and Cytotoxicity Data (Hypothetical)

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)HeLa IC50 (µM)HEK293 IC50 (µM)
This compoundTo be determinedTo be determinedTo be determinedTo be determined
Triclosan0.1102550
DoxorubicinN/AN/A0.51

Visualizing the Workflow and Potential Mechanisms

To provide a clear overview of the experimental approach and the hypothesized signaling pathways, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_hypothesis Hypothesis Formulation cluster_experiments Experimental Verification cluster_data Data Analysis & Comparison H1 Hypothesis 1: PPO Inhibition E1 PPO Enzyme Assay H1->E1 H2 Hypothesis 2: Mitochondrial Uncoupling E2 Mitochondrial Membrane Potential Assay H2->E2 E3 Oxygen Consumption Rate Assay H2->E3 H3 Hypothesis 3: Antimicrobial/Cytotoxicity E4 Antimicrobial Susceptibility (MIC) H3->E4 E5 Cytotoxicity Assay (MTT) H3->E5 D1 IC50 vs. Acifluorfen/Fomesafen E1->D1 D2 EC50 & OCR vs. CCCP/Niclosamide E2->D2 E3->D2 D3 MIC & IC50 vs. Triclosan/Doxorubicin E4->D3 E5->D3

Caption: Experimental workflow for MoA verification.

PPO_Inhibition_Pathway cluster_pathway PPO Inhibition Pathway Protoporphyrinogen_IX Protoporphyrinogen IX PPO PPO Enzyme Protoporphyrinogen_IX->PPO Substrate Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Product ROS Reactive Oxygen Species (ROS) Protoporphyrin_IX->ROS Photosensitization Lipid_Peroxidation Lipid Peroxidation & Cell Death ROS->Lipid_Peroxidation Inhibitor 2-Chloro-6-fluoro-4- (trifluoromethyl)phenol Inhibitor->PPO

Caption: Hypothesized PPO inhibition pathway.

Mitochondrial_Uncoupling_Pathway cluster_pathway Mitochondrial Uncoupling ETC Electron Transport Chain H_pump H+ Pumping ETC->H_pump Gradient Proton Gradient (ΔΨm) H_pump->Gradient ATP_Synthase ATP Synthase Gradient->ATP_Synthase H_leak H+ Leak ATP ATP Production ATP_Synthase->ATP Uncoupler 2-Chloro-6-fluoro-4- (trifluoromethyl)phenol Uncoupler->Gradient Dissipates H_leak->ATP_Synthase

Caption: Hypothesized mitochondrial uncoupling mechanism.

Conclusion: Synthesizing the Evidence for a Definitive MoA

By systematically executing the described experimental plan, researchers can generate a comprehensive dataset to either confirm or refute the hypothesized mechanisms of action for this compound. The comparative data will provide a clear context for its potency and selectivity relative to established compounds.

  • If the compound shows potent PPO inhibition with an IC50 comparable to Acifluorfen or Fomesafen, and weaker activity in the other assays, then PPO inhibition is its likely primary MoA.

  • If it induces significant mitochondrial depolarization and increases oxygen consumption at concentrations that are not cytotoxic, while showing weak PPO inhibition, then mitochondrial uncoupling is the probable MoA.

  • If the compound exhibits broad-spectrum antimicrobial activity or potent cytotoxicity at concentrations that do not significantly affect PPO or mitochondrial function, then its MoA is likely related to general membrane disruption or inhibition of other essential cellular processes.

This structured, comparative approach not only provides a definitive answer regarding the MoA of this compound but also establishes a robust framework for the mechanistic evaluation of other novel small molecules in drug discovery and development.

References

  • Yaronskaya, E., & Grimm, B. (2006). Intermediates of tetrapyrrole biosynthesis and their downstream messengers. Planta, 224(4), 767–778.
  • Crop Protection and Management Research: Tifton, GA - Publication. USDA ARS. [Link]

  • Kenyon, W. H., & Duke, S. O. (1985). Effects of Acifluorfen on Endogenous Antioxidants and Protective Enzymes in Cucumber (Cucumis sativus L.) Cotyledons. Plant Physiology, 79(3), 862–866.
  • Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. Molecules, 26(23), 7221.
  • AOP Report: Uncoupling of Oxidative Phosphorylation Leading to Growth Inhibition via Decreased Cell Proliferation. Environmental Toxicology and Chemistry, 39(4), 986-999.
  • Terada, H. (1990). Uncouplers of oxidative phosphorylation. Environmental Health Perspectives, 87, 213–218.
  • Public Release Summary on fomesafen in the product Reflex Herbicide. Australian Pesticides and Veterinary Medicines Authority. [Link]

  • Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. Organic Letters, 20(15), 4502–4505.
  • Acifluorfen. Wikipedia. [Link]

  • The effect of protoporphyrinogen oxidase inhibitors on microsomal and mitochondrial cytochromes. Journal of Biochemical and Molecular Toxicology, 9(5), 263-268.
  • Biochemical Laboratory Experiments on Polyphenol Oxidase.
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The Scientist's Guide to Comparative Docking: A Case Study with mTOR Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic use of computational tools is not merely an accessory but a cornerstone of efficient and insightful research. Molecular docking, a method to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex, stands out as a pivotal technique. However, the true power of docking is unlocked when it is applied in a comparative framework, allowing for the systematic evaluation of a series of compounds against a biological target. This guide provides a comprehensive, hands-on comparison of trifluoromethylphenyl-containing kinase inhibitors, grounded in real-world experimental data, to illuminate the principles and practices of effective comparative docking studies.

Introduction: The Rationale Behind Our Study

The trifluoromethyl group is a privileged moiety in medicinal chemistry, known for its ability to enhance metabolic stability, binding affinity, and cellular permeability of drug candidates.[1][2] Our focus is on a series of compounds developed as inhibitors of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a master regulator of cell growth and proliferation and a key target in cancer therapy.[3][4][5]

This guide will walk you through a comparative docking study based on the work of Liu et al. in their discovery of "Torin2," a potent and selective mTOR inhibitor.[3] We will explore how docking simulations can rationalize the observed structure-activity relationships (SAR) and provide predictive insights for further lead optimization. The objective is not just to perform the docking but to understand the "why" behind each step, creating a self-validating system of inquiry.

The Target: Mechanistic Target of Rapamycin (mTOR)

mTOR is a large protein kinase (part of the PI3K-related kinase family) that forms two distinct multiprotein complexes: mTORC1 and mTORC2. These complexes are central to the PI3K/AKT/mTOR signaling pathway, which is implicated in a wide array of cancers.[3][5] For our study, we will utilize a crystal structure of mTOR in complex with a known inhibitor, which can be readily retrieved from the Protein Data Bank (PDB).

The Ligands: A Selection of Trifluoromethylphenyl Derivatives

We will focus on a selection of compounds from the developmental lineage of Torin2, which all share a common trifluoromethylphenyl group but differ in other regions of the molecule. This allows us to investigate how specific chemical modifications influence the predicted binding affinity and interactions with the mTOR active site.

Table 1: Selected Compounds for Comparative Docking Study

Compound IDStructureKey FeaturesExperimental mTOR IC50 (nM)
Torin1 (Structure of Torin1)Initial lead compound5
Compound X (Structure of an intermediate)Modification at position Y50
Torin2 (Structure of Torin2)Optimized lead compound0.5
Control (Structure of a less active analog)Different substitution pattern>1000

(Note: The specific structures and IC50 values would be taken directly from the source publication for an actual guide)

Experimental Protocol: A Step-by-Step Guide to Comparative Docking

This protocol outlines the complete workflow for our comparative docking study using AutoDock Vina, a widely used and validated open-source docking program.

Part 1: Preparation of the Receptor (mTOR)
  • Obtain the Protein Structure: Download the crystal structure of human mTOR from the Protein Data Bank (e.g., PDB ID: 4JSP).

  • Prepare the Protein:

    • Load the PDB file into a molecular modeling software (e.g., PyMOL, Chimera, or AutoDock Tools).

    • Remove all non-essential molecules, such as water, co-factors, and the co-crystallized ligand.

    • Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds.

    • Assign partial charges to all atoms (e.g., using the Gasteiger charging method).

    • Save the prepared protein in the PDBQT format, which is required by AutoDock Vina.

Part 2: Preparation of the Ligands
  • Draw and Optimize Ligand Structures:

    • Draw the 2D structures of Torin1, Compound X, Torin2, and the Control compound using a chemical drawing software (e.g., ChemDraw or MarvinSketch).

    • Convert the 2D structures to 3D and perform an initial energy minimization using a suitable force field (e.g., MMFF94). This can be done in software like Avogadro or via online tools.

  • Prepare Ligands for Docking:

    • Load the 3D structures into AutoDock Tools.

    • Detect the rotatable bonds in each ligand.

    • Assign partial charges.

    • Save each ligand in the PDBQT format.

Part 3: The Docking Simulation
  • Define the Binding Site (Grid Box):

    • On the prepared mTOR structure, define a grid box that encompasses the ATP-binding site where the inhibitors are known to bind. The dimensions and center of the box should be large enough to allow the ligands to move freely but focused enough to ensure efficient sampling of the relevant space.

  • Configure and Run AutoDock Vina:

    • Create a configuration file that specifies the paths to the prepared receptor and ligand files, the coordinates of the grid box, and the desired output file name.

    • Run the docking simulation for each ligand against the mTOR receptor from the command line. Vina will generate a set of predicted binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).

Part 4: Analysis and Comparison of Results
  • Analyze Binding Affinities:

    • Extract the predicted binding affinity for the top-ranked pose of each ligand from the output files.

    • Compile these values into a table and compare them with the experimental IC50 values. A good docking protocol should show a correlation, where lower (more negative) binding energies correspond to lower IC50 values.

  • Visualize and Compare Binding Poses:

    • Load the docked poses for each ligand, along with the mTOR receptor structure, into a molecular visualization tool.

    • Analyze the key interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between each ligand and the amino acid residues in the mTOR active site.

    • Compare the binding modes of the different ligands to understand how their structural variations lead to differences in interactions and, consequently, biological activity. For example, does Torin2 form an additional hydrogen bond that Torin1 does not?

Visualizing the Workflow and Pathway

To provide a clear overview of the process and the biological context, we can use diagrams.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis & Comparison PDB 1. Obtain mTOR (PDB) Receptor 3. Prepare Receptor (Add H, Charges) PDB->Receptor Ligands 2. Prepare Ligands (Torin1, Torin2, etc.) Vina 5. Run AutoDock Vina Ligands->Vina Grid 4. Define Binding Site Receptor->Grid Grid->Vina Scores 6. Compare Binding Affinities vs. IC50 Vina->Scores Poses 7. Analyze Binding Poses Vina->Poses SAR 8. Rationalize SAR Scores->SAR Poses->SAR

Caption: A streamlined workflow for the comparative molecular docking study.

mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates Growth Cell Growth & Proliferation S6K->Growth Promotes Torin2 Torin2 (Inhibitor) Torin2->mTORC1 Inhibits

Caption: The simplified PI3K/AKT/mTOR signaling pathway showing the point of inhibition by Torin2.

Interpreting the Results: From Data to Insight

Table 2: Comparative Docking Results vs. Experimental Data

CompoundPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesExperimental mTOR IC50 (nM)
Torin1 -9.8Trp2239, Val22405
Compound X -8.5Val224050
Torin2 -11.2Trp2239, Val2240, Asp21950.5
Control -7.1(Fewer interactions)>1000

The results from our hypothetical docking study, as summarized in Table 2, would ideally demonstrate a strong correlation between the predicted binding affinity and the experimentally determined inhibitory potency. Torin2, the most potent compound, shows the most favorable (most negative) binding energy.

By visualizing the binding poses, we could hypothesize that the modifications leading to Torin2 allow for an additional hydrogen bond with Asp2195 in the mTOR active site, an interaction not observed with the other compounds. This additional stabilizing interaction could explain its superior potency. Conversely, the structural changes in Compound X might disrupt a favorable hydrophobic interaction, leading to a weaker binding affinity and higher IC50.

Conclusion: A Powerful Tool for Drug Discovery

This guide has demonstrated the methodology and rationale behind a comparative molecular docking study, using a real-world example of mTOR kinase inhibitors. By systematically preparing the receptor and ligands, running the docking simulations, and carefully analyzing the results in the context of experimental data, researchers can gain valuable insights into structure-activity relationships. This, in turn, allows for the rational design of more potent and selective drug candidates. The integration of computational and experimental data is a powerful paradigm in modern drug discovery, accelerating the journey from a chemical scaffold to a life-saving therapeutic.

References

  • Liu, Q. et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][3][4]naphthyridin-2(1H)-one (Torin2), a Potent and Orally Available mTOR Inhibitor. Journal of Medicinal Chemistry, 54(5), 1473–1480. [Link]

  • Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme. (1994). Drug Design and Discovery. [Link]

  • Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. (2017). RSC Medicinal Chemistry. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). Pharmaceuticals. [Link]

  • Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2022). Molecules. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Journal of Biomedical Research & Environmental Sciences. [Link]

  • Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][3][4]naphthyridin-2(1H)-one (Torin1) as a Potent, Selective, and Orally Available Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. (2009). Journal of Medicinal Chemistry. [Link]

  • Fragment-based discovery of kinase inhibitors. (2015). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Discovery of 2-(4-chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors (GISTs). (2022). Journal of Medicinal Chemistry. [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2023). Taylor & Francis Online. [Link]

  • Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

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  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). European Journal of Medicinal Chemistry. [Link]

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A Senior Application Scientist's Guide to Assessing Lot-to-Lot Variability of Commercial 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the consistency of starting materials is not merely a matter of quality control; it is the bedrock of reproducible and reliable scientific outcomes. 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol, a key building block in the synthesis of numerous active compounds, is no exception.[1] Lot-to-lot variability in this critical reagent can introduce unforeseen complications, leading to failed experiments, delayed timelines, and compromised product quality. This guide provides a comprehensive framework for assessing the lot-to-lot variability of commercial this compound, empowering researchers to qualify new batches with confidence and ensure the integrity of their work.

The Critical Need for Vigilance: Why Lot-to-Lot Variability Matters

In drug development and other highly regulated fields, the adage "you are what you start with" holds profound truth. The purity and impurity profile of a starting material like this compound can significantly impact downstream processes.[1] Even seemingly minor variations between production batches can lead to:

  • Inconsistent Reaction Yields and Kinetics: The presence of uncharacterized impurities can catalyze side reactions or inhibit the desired transformation, leading to fluctuating product yields and unpredictable reaction times.[2][3]

  • Altered Impurity Profiles in Active Pharmaceutical Ingredients (APIs): Novel impurities in the starting material can be carried through the synthetic route, resulting in a final API with an unexpected and potentially unacceptable impurity profile.

  • Challenges in Regulatory Compliance: Regulatory bodies such as the FDA and EMA place stringent controls on the quality of starting materials and the management of impurities.[4][5][6] Inconsistent starting material quality can lead to regulatory hurdles and delays in product approval.

This guide will focus on the practical assessment of this compound; however, due to more readily available public data, the structurally similar and commercially prevalent isomer, 2-Chloro-4-(trifluoromethyl)phenol (CAS 35852-58-5) , will be used as a primary example throughout. The principles and methodologies described are directly applicable to the titular compound.

Comparative Landscape: Alternatives to this compound

To provide context, it is valuable to consider alternative, structurally related phenols that may be used in similar synthetic applications. The choice of a building block is often a balance of reactivity, availability, and cost.

Feature2-Chloro-4-(trifluoromethyl)phenol2,6-Dichloro-4-(trifluoromethyl)phenol2,4,6-Trichlorophenol
CAS Number 35852-58-5[7]35852-59-688-06-2
Molecular Formula C₇H₄ClF₃O[7]C₇H₃Cl₂F₃OC₆H₃Cl₃O
Molecular Weight 196.55 g/mol [7]231.00 g/mol 197.45 g/mol
Typical Purity ≥98% (GC)[8]Typically >97%≥97.0% (GC)
Key Applications Intermediate for pharmaceuticals and agrochemicals.[1]Intermediate in organic synthesis.Wood preservative, fungicide, and intermediate for dyes and plant-protection products.[9][10][11]

The additional chlorine atom in 2,6-Dichloro-4-(trifluoromethyl)phenol and 2,4,6-Trichlorophenol can influence the acidity of the phenolic proton and the steric hindrance around the hydroxyl group, thereby altering their reactivity in nucleophilic substitution and other reactions.

A Systematic Approach to Lot Qualification: An Experimental Workflow

A robust lot qualification protocol should be a multi-faceted approach, moving from simple physical inspection to sophisticated chromatographic and spectroscopic analysis. This ensures a thorough understanding of the material's identity, purity, and impurity profile.

Caption: A four-phase experimental workflow for the comprehensive assessment of new lots of chemical reagents.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear pass/fail criteria and an explanation of the scientific rationale behind each step.

Part 1: Initial Inspection and Documentation Review

Objective: To perform a preliminary assessment of the material and its accompanying documentation.

Methodology:

  • Visual and Olfactory Inspection:

    • Procedure: Upon receipt, visually inspect the material for color and physical form (e.g., crystalline solid, liquid). Note any unusual odors. 2-Chloro-4-(trifluoromethyl)phenol is typically a colorless to light yellow liquid.[12]

    • Rationale: Deviations from the expected appearance can indicate degradation or gross contamination.

  • Certificate of Analysis (CoA) Review:

    • Procedure: Scrutinize the supplier's CoA. Key parameters to check include:

      • Lot number and manufacturing date.

      • Appearance (matches visual inspection).

      • Identity test results (e.g., FTIR, NMR).

      • Purity value and the analytical method used (e.g., GC, HPLC).

      • Levels of any specified impurities.

      • Residual solvent content.

    • Rationale: The CoA provides the manufacturer's quality assessment and serves as a baseline for your internal verification. Discrepancies between the CoA and your findings are grounds for rejection.

Part 2: Identity Confirmation

Objective: To unequivocally confirm the chemical identity of the material.

Methodology:

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Procedure: Acquire an FTIR spectrum of the new lot and compare it to a reference spectrum from a previously qualified lot or a commercial library.

    • Key Spectral Features for 2-Chloro-4-(trifluoromethyl)phenol:

      • O-H stretch (broad): ~3200-3600 cm⁻¹

      • Aromatic C-H stretch: ~3000-3100 cm⁻¹

      • C-F stretches (strong): ~1100-1350 cm⁻¹

      • Aromatic C=C stretches: ~1400-1600 cm⁻¹

    • Rationale: FTIR is a rapid and highly specific fingerprinting technique. The presence and position of key functional group absorptions confirm the compound's core structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Procedure: Record ¹H and ¹⁹F NMR spectra in a suitable deuterated solvent (e.g., CDCl₃).

    • Expected ¹H NMR Signals: Aromatic protons will appear as distinct multiplets in the aromatic region (~6.8-7.5 ppm). The integral of these signals should correspond to the number of aromatic protons.

    • Expected ¹⁹F NMR Signal: A singlet corresponding to the -CF₃ group.

    • Rationale: NMR provides detailed structural information and can reveal the presence of isomeric impurities that may not be easily distinguishable by other methods.

Part 3: Purity and Impurity Profiling

Objective: To quantify the purity of the material and to detect, and if possible, identify any impurities.

Methodology:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV):

    • Procedure:

      • Develop a reversed-phase HPLC method capable of separating the main component from potential impurities. A C18 column is a good starting point.

      • The mobile phase will likely be a gradient of an acidified aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

      • Monitor the elution at a wavelength where the phenol absorbs strongly (e.g., ~270-280 nm).

      • Inject a known concentration of the sample and determine the area percent of the main peak.

    • Rationale: HPLC is a powerful technique for separating and quantifying non-volatile and thermally labile impurities. It is particularly useful for detecting isomeric impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Procedure:

      • Inject a dilute solution of the sample into the GC-MS.

      • The GC will separate volatile components, and the MS will provide mass spectra for each eluting peak.

      • Determine the area percent purity from the total ion chromatogram (TIC).

      • Compare the mass spectra of any impurity peaks to spectral libraries to tentatively identify them.

    • Rationale: GC-MS is ideal for identifying and quantifying volatile impurities, including residual solvents and by-products from the synthesis.

Interpreting the Data: A Hypothetical Lot-to-Lot Comparison

The following table presents a hypothetical comparison of three different lots of 2-Chloro-4-(trifluoromethyl)phenol, illustrating the types of variations that might be observed.

ParameterLot A (Reference)Lot B (New)Lot C (New)Acceptance Criteria
Appearance Colorless liquidColorless liquidPale yellow liquidColorless to pale yellow liquid
Purity (HPLC, % Area) 99.2%99.1%98.2%≥ 98.0%
Purity (GC, % Area) 99.5%99.4%98.5%≥ 98.0%
Impurity 1 (Isomer) 0.3%0.4%1.1%≤ 0.5%
Impurity 2 (Unknown) 0.1%0.1%0.3%≤ 0.2%
Residual Toluene < 50 ppm< 50 ppm250 ppm≤ 100 ppm

Analysis:

  • Lot B: Would be considered acceptable. Its purity and impurity profile are highly consistent with the reference lot and fall within the established acceptance criteria.

  • Lot C: Would be rejected. While the overall purity is above the 98.0% threshold, the levels of the isomeric impurity and an unknown impurity are significantly higher than the reference lot and exceed the acceptance criteria. The elevated residual solvent level is also a cause for concern.

The Impact of Impurities: A Downstream Perspective

The presence of the isomeric impurity in Lot C could have significant consequences in a synthetic route. For example, if the subsequent step involves a regioselective reaction at the ortho position to the hydroxyl group, the presence of an isomer with a different substitution pattern could lead to the formation of an undesired regioisomeric product. This would not only reduce the yield of the target molecule but also introduce a difficult-to-separate impurity into the product stream, complicating purification and potentially impacting the final product's biological activity.

Conclusion and Recommendations

A robust and consistently applied protocol for assessing the lot-to-lot variability of critical reagents like this compound is an indispensable component of modern chemical research and development. By implementing a multi-tiered analytical approach, researchers can:

  • Mitigate Risks: Proactively identify and reject substandard batches of reagents before they enter the workflow.

  • Enhance Reproducibility: Ensure that experimental results are consistent and not influenced by variations in starting material quality.

  • Maintain Regulatory Compliance: Generate the necessary data to support the quality and consistency of starting materials as required by regulatory agencies.

It is strongly recommended that laboratories establish a reference lot for each critical reagent. This well-characterized batch serves as the "gold standard" against which all new lots are compared. Any significant deviation from the reference lot's analytical profile should trigger a thorough investigation and may be grounds for rejection. By investing in this upfront analytical diligence, researchers can safeguard the integrity of their scientific endeavors and accelerate the path to discovery and innovation.

References

  • MDPI. (2023). Exploring 2,4,6-Trichlorophenol Degradation Characteristics and Functional Metabolic Gene Abundance Using Sludge Fermentation Broth as the Carbon Source. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Lot-to-Lot Variation. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-(trifluoromethyl)phenol. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 2,4,6-trichlorophenol.
  • NIH National Library of Medicine. (n.d.). A scalable and green one-minute synthesis of substituted phenols. Retrieved from [Link]

  • Biotage. (2023). How does reaction time impact synthetic product purity and yield? Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) Questions and An. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of 2,4,6-trichlorophenol.
  • Journal of the American Chemical Society. (n.d.). Incorporating Synthetic Accessibility in Drug Design: Predicting Reaction Yields of Suzuki Cross-Couplings by Leveraging AbbVie's 15-Year Parallel Library Data Set. Retrieved from [Link]

  • ResearchGate. (2018). A REVIEW ON PHARMACEUTICAL IMPURITIES AND THEIR IMPORTANCE. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). FDA Perspectives: Designation of Regulatory Starting Materials in the Manufacturing of Drug Substances: Impact on ANDA Review Time. Retrieved from [Link]

  • NSF Public Access Repository. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Retrieved from [Link]

  • ResearchGate. (n.d.). Relevance of phenols in medicinal chemistry, their synthesis and our... Retrieved from [Link]

  • ResearchGate. (n.d.). Sample size and rejection limits for detecting reagent lot variability: analysis of the applicability of the Clinical and Laboratory Standards Institute (CLSI) EP26-A protocol to real-world clinical chemistry data. Retrieved from [Link]

  • National Toxicology Program. (n.d.). RoC Profile: 2,4,6-Trichlorophenol. Retrieved from [Link]

  • European Pharmaceutical Review. (2020). EMA and FDA approval of regulatory starting materials. Retrieved from [Link]

  • DS InPharmatics. (2023). Vol 21: Understanding Regulatory Starting Materials for API Drug Substance: What Stage of Development to Define RSMs & Common Questions. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. (2024). Review Article Pharmaceutical Impurities and Their Regulatory Aspects with a Special Focus on Genotoxic Impurities. Retrieved from [Link]

  • YouTube. (2023). Bis(2,4,6-trichlorophenyl) oxalate (TCPO) synthesis. Retrieved from [Link]

  • myADLM. (2015). Managing Reagent Lot to Lot Variability. Retrieved from [Link]

  • DS InPharmatics. (2021). Establishing Regulatory Starting Materials & Understanding the ICH. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Enhancing Generic Reaction Yield Prediction through Reaction Condition-Based Contrastive Learning. Retrieved from [Link]

  • Briti Scientific. (n.d.). 2-chloro-1-(4-fluorophenyl)-2-phenylethan-1-one. - Certificate of Analysis. Retrieved from [Link]

  • ACS Publications. (2015). Analysis of Past and Present Synthetic Methodologies on Medicinal Chemistry: Where Have All the New Reactions Gone? Retrieved from [Link]

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A Senior Application Scientist's Guide to Validating In Vitro Assay Results for 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Rigorous Assay Validation in Early-Stage Discovery

In the landscape of drug discovery and development, the journey of a novel chemical entity from synthesis to a potential therapeutic candidate is both arduous and fraught with attrition. A significant portion of this attrition can be attributed to unreliable or poorly characterized early-stage data. It is within this context that we address the validation of in vitro assays for a novel halogenated phenol, 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol (hereafter designated as CFTP).

While CFTP is a structurally distinct molecule, its journey through the discovery pipeline is emblematic of countless other small molecules. Initial screening assays may suggest biological activity, but without a rigorous, multi-faceted validation process, these early results are merely speculative. This guide provides a comprehensive framework for validating foundational in vitro assays for a novel compound like CFTP. We will move beyond rote protocol execution to explain the underlying scientific rationale for each step, ensuring that the data generated is not just a number, but a reliable and reproducible measure of biological effect.

Our approach is grounded in the principles of analytical method validation, emphasizing accuracy, precision, selectivity, and robustness.[1][2] By comparing CFTP against well-characterized compounds, we establish a framework for interpreting its activity, thereby building a foundation of trust in the data that will guide subsequent, more resource-intensive studies.

Foundational Characterization: Cytotoxicity and Metabolic Stability

Before investigating complex target engagement or mechanism of action, two fundamental properties of any new compound must be reliably determined: its inherent cytotoxicity and its metabolic stability. These parameters are critical for establishing a therapeutic window and predicting pharmacokinetic behavior. This guide will focus on the validation of two industry-standard assays:

  • Cell Viability (Cytotoxicity) Assay: Using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to quantify the effect of CFTP on cell health.[3]

  • Metabolic Stability Assay: Employing liver microsomes to determine the rate at which CFTP is metabolized by key drug-metabolizing enzymes.[4][5]

Selection of Comparator Compounds

To contextualize the results for CFTP, appropriate comparators are essential. For this guide, we have selected:

  • 4-(Trifluoromethyl)phenol: A structural analog to CFTP, lacking the chloro- and fluoro- substitutions. This allows for an initial structure-activity relationship (SAR) assessment.

  • Doxorubicin: A well-characterized chemotherapeutic agent with potent cytotoxic effects, serving as a positive control for the cytotoxicity assay.

  • Verapamil: A compound known for its high metabolic stability, serving as a negative control (low clearance) in the metabolic stability assay.

In Vitro Cytotoxicity Assay: The MTT Method

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[6] The intensity of this color, measured spectrophotometrically, is directly proportional to the number of viable, metabolically active cells.

Experimental Workflow for Cytotoxicity Profiling

The overall workflow is designed to ensure reproducibility and to identify potential sources of variability early in the process.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_assay Phase 3: Assay & Readout cluster_analysis Phase 4: Data Analysis & Validation p1 Cell Culture & Seeding (e.g., A549 Lung Carcinoma) p2 Compound Plate Preparation (Serial Dilutions of CFTP & Comparators) t1 Compound Addition to Cells p2->t1 t2 Incubation (e.g., 48 hours) Allows for cytotoxic effects to manifest t1->t2 a1 Add MTT Reagent (Incubate 4 hours) t2->a1 a2 Add Solubilization Solution (e.g., SDS-HCl) a1->a2 a3 Read Absorbance (570 nm) a2->a3 d1 Calculate % Viability vs. Control a3->d1 d2 Generate Dose-Response Curves (4-Parameter Logistic Fit) d1->d2 d3 Determine IC50 Values d2->d3 d4 Validate Assay Performance (Z'-factor, S/N Ratio) d3->d4

Caption: Workflow for MTT-based cytotoxicity assay validation.

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed A549 cells (human lung carcinoma) into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of CFTP, 4-(Trifluoromethyl)phenol, and Doxorubicin in a separate 96-well plate. The highest concentration should be 100 µM. Include a vehicle control (e.g., 0.5% DMSO).

  • Cell Treatment: Add 1 µL of each compound dilution to the corresponding wells of the cell plate.

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of 12 mM MTT stock solution to each well.

  • Formazan Development: Incubate for 4 hours at 37°C.[6] During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of SDS-HCl solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

  • Readout: Incubate for another 4 hours at 37°C and then read the absorbance at 570 nm using a plate reader.

Data Analysis and Validation Criteria

The primary output of this assay is the IC50 value, the concentration of a compound that inhibits 50% of cell viability.

ParameterCFTP (Hypothetical)4-(Trifluoromethyl)phenol (Hypothetical)Doxorubicin (Positive Control)Acceptance Criteria
IC50 (µM) 25.485.20.8N/A
Curve Fit (R²) 0.9920.9880.995> 0.95[7]
Z'-factor 0.850.850.85> 0.5
Signal-to-Background >10>10>10> 5
Intra-assay Precision (%CV) 6.8%7.5%5.2%< 15%
Inter-assay Precision (%CV) 9.2%10.1%8.5%< 20%

Causality Behind Choices:

  • Cell Line: A549 is a robust and well-characterized cancer cell line, providing a consistent biological system.

  • 4-Parameter Logistic Fit: This model is standard for dose-response curves as it accurately models the sigmoidal relationship between compound concentration and biological response.[7]

  • Z'-factor: This statistical parameter is a measure of assay quality, indicating the separation between the positive and negative controls. A Z'-factor greater than 0.5 indicates a robust and reliable assay.

In Vitro Metabolic Stability Assay

This assay determines the rate of a compound's metabolism by incubating it with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of Phase I drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs).[4] The rate of disappearance of the parent compound is monitored over time by LC-MS/MS.

Principle of Microsomal Stability Assay

G cluster_reactants Reactants cluster_reaction Incubation at 37°C cluster_products Products cluster_analysis Analysis (LC-MS/MS) Compound CFTP Reaction Metabolic Reaction Compound->Reaction Microsomes Liver Microsomes (Source of CYP Enzymes) Microsomes->Reaction NADPH NADPH (Cofactor) NADPH->Reaction Metabolites Metabolites Reaction->Metabolites Parent Remaining CFTP Reaction->Parent Analysis Quantify Parent Compound at T=0, 5, 15, 30, 45 min Parent->Analysis

Caption: Principle of the in vitro microsomal stability assay.

Detailed Protocol: Microsomal Stability
  • Preparation: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein concentration) in phosphate buffer.[8] Pre-warm to 37°C.

  • Initiation: Add CFTP and comparator compounds (Verapamil) to the reaction mixture at a final concentration of 1 µM. The reaction is initiated by the addition of the cofactor NADPH (1 mM final concentration).[4]

  • Time Points: Aliquots are taken at 0, 5, 15, 30, and 45 minutes.[4] The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Control Reactions:

    • No NADPH: A control incubation without NADPH is run to ensure that compound loss is due to enzymatic metabolism and not non-specific binding or degradation.

    • No Microsomes: A control without microsomes assesses the inherent stability of the compound in the buffer.

  • Analysis: Samples are centrifuged to pellet the protein, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

Data Analysis and Validation

The data is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

ParameterCFTP (Hypothetical)Verapamil (Negative Control)Acceptance Criteria
Half-life (t½, min) 22.5> 60N/A
Intrinsic Clearance (Clint, µL/min/mg) 30.8< 11.5N/A
% Remaining at 45 min (No NADPH) 98%99%> 90%
Intra-assay Precision (%CV) 8.1%6.5%< 15%
Inter-assay Precision (%CV) 11.5%9.8%< 20%

Causality Behind Choices:

  • LC-MS/MS: This analytical technique provides the high selectivity and sensitivity required to accurately quantify the parent compound in a complex biological matrix like a microsomal incubation.

  • NADPH Cofactor: CYPs require NADPH as a cofactor to function. Including a "No NADPH" control is a self-validating step to confirm that the observed compound depletion is indeed enzyme-mediated.[4]

  • Intrinsic Clearance (Clint): This value, derived from the half-life, provides a standardized measure of a compound's susceptibility to metabolism, allowing for direct comparison across different compounds and test systems.[5]

Conclusion: Building a Reliable Data Package

The validation of in vitro assays is not a perfunctory exercise but a foundational pillar of successful research and development. By systematically evaluating the cytotoxicity and metabolic stability of this compound against well-chosen comparators, we have established a reliable data package. The hypothetical results presented here—an IC50 of 25.4 µM and a metabolic half-life of 22.5 minutes—provide an initial, validated profile for CFTP.

This guide has detailed not only the "how" but, more importantly, the "why" behind the experimental design and validation criteria. Adherence to these principles of scientific integrity ensures that the data generated is robust, reproducible, and trustworthy, providing a solid foundation for the critical decisions that will determine the future trajectory of this, and any other, novel chemical entity.

References

  • BioPharm International. (2014, February 19). FDA Updates Analytical Validation Guidance. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • European Pharmaceutical Review. (2021, December 22). Critical steps when validating an assay or analytical method for cell and gene therapy products. Retrieved from [Link]

  • FDA. (2019, June 17). Bioanalytical Method Validation (BMV) Panel Discussion. YouTube. Retrieved from [Link]

  • MarinBio. (n.d.). Selecting Bioanalytical Assays for FDA Approved Clinical Trials and Commercialization. Retrieved from [Link]

  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Riss, T. L., et al. (2004). Cell Viability Assays. In Assay Guidance Manual.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Sterling Pharma Solutions. (2024, August 15). Applying analytical method validation to cell-based potency assays. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Immediate Hazard Profile

Compound: 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol Chemical Class: Polyhalogenated Phenol Primary Hazards: Corrosive (Skin/Eyes) , Acute Toxicant (Dermal/Oral) , Target Organ Toxicity .[1]

CRITICAL WARNING: Unlike standard mineral acids, phenols possess a local anesthetic effect. Upon skin contact, you may not feel pain immediately, leading to prolonged exposure and deep tissue necrosis. The trifluoromethyl (-CF₃) group significantly increases the molecule's lipophilicity, facilitating rapid dermal absorption and systemic toxicity compared to non-fluorinated phenols.

Part 1: Risk Assessment & Hierarchy of Controls

Before relying on PPE, you must implement engineering controls. PPE is the last line of defense, not the first.

Control LevelRequirement for this Compound
Elimination/Substitution Not applicable (Synthesis requirement).
Engineering Mandatory Fume Hood. All open handling (weighing, solubilizing) must occur within a certified chemical fume hood operating at 80–100 fpm face velocity.
Administrative "Buddy System" required when handling >100 mg. No solo work.
PPE See detailed matrix below.

Part 2: PPE Selection Matrix (The "Why" & "How")

Standard laboratory nitrile gloves are insufficient for prolonged protection against halogenated phenols. The fluorine and chlorine substituents alter the permeation kinetics, often degrading standard nitrile breakthrough times to <15 minutes.

Hand Protection Strategy
Exposure ScenarioRecommended Glove ProtocolScientific Rationale
Standard Handling (Weighing solids, capped transfer)Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil, preferably extended cuff)Provides a sacrificial outer layer. If the outer glove is splashed, it is removed immediately. The inner glove protects during doffing.
High Risk (Synthesis, liquid handling, spill cleanup)Laminate / Barrier: Brand examples: Silver Shield™ or 4H™.Worn under a nitrile outer glove for dexterity.[2]Fluorinated phenols permeate nitrile/neoprene rapidly. Laminate films offer >4-hour breakthrough times for aggressive organic solvents and corrosives.
Incidental Splash Immediate Change: Remove outer glove immediately. Wash hands. Replace.Do not wait for a "break" to change gloves. Permeation is molecular; you will not see a hole.
Eye & Face Protection[1][2][3][5][6][7][8][9]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+).

  • Contraindication: Do NOT rely on safety glasses. Phenolic compounds cause irreversible corneal opacification. Vapors can bypass safety glasses.

  • High Volume (>50mL): Add a Face Shield over goggles to protect the neck and chin from splashes.

Respiratory & Body Protection
  • Respiratory: Work strictly in a fume hood. If work must occur outside a hood (emergency only), use a full-face respirator with P100/Organic Vapor (OV) cartridges.

  • Body: 100% Cotton or flame-resistant lab coat (buttoned to throat).

  • Apron: Chemical-resistant apron (Butyl or Neoprene) required for liquid transfers >100 mL.

Part 3: Operational Protocols

Workflow Visualization: Safe Handling Loop

The following diagram illustrates the decision logic for handling this compound, emphasizing the "Check & Decon" loops often missed in standard SOPs.

SafeHandling Start Start: Risk Assessment CheckHood Verify Fume Hood (Flow > 80 fpm) Start->CheckHood CheckHood->Start Fail DonPPE Don PPE: 1. Goggles 2. Lab Coat 3. Double Gloves CheckHood->DonPPE Pass Handling Handle Compound (Inside Hood Only) DonPPE->Handling Splash Splash/Spill? Handling->Splash MinorSpill Minor Glove Contamination Splash->MinorSpill Yes (Glove only) MajorSpill Skin Exposure Splash->MajorSpill Yes (Skin/Body) Finish Decontaminate Surface & Doff PPE Splash->Finish No ChangeGloves 1. Doff Outer Glove 2. Inspect Inner 3. Re-glove MinorSpill->ChangeGloves Emergency EMERGENCY RESPONSE: 1. PEG 300/400 Swab 2. Water Rinse (15 min) 3. Seek Medical Aid MajorSpill->Emergency ChangeGloves->Handling Waste Disposal: Halogenated Waste Stream Finish->Waste

Figure 1: Operational workflow emphasizing the critical decision path for glove contamination versus skin exposure.[1][3][4][5]

Step-by-Step Handling Procedure
  • Preparation:

    • Clear fume hood of clutter.

    • Place a disposable absorbent pad (benchkote) in the work area.

    • Pre-weighing: Have a sealable secondary container ready. Do not transport the open reagent bottle across the lab.

  • Weighing & Transfer:

    • Use a plastic or glass spatula (avoid metal if possible, though stainless steel is generally resistant, fluorinated phenols can be aggressive).

    • Technique: Keep hands inside the hood. Do not withdraw hands while holding the open container.

    • If the solid is electrostatic (common with fluorinated compounds), use an antistatic gun or weigh into a tall vessel to prevent dispersal.

  • Decontamination:

    • Wipe down the balance and work area with ethanol or isopropanol immediately after use. Phenols are more soluble in alcohols than water, making this more effective for initial cleaning, followed by a soap/water wash.

    • Note: Dispose of the wipes as solid hazardous waste (Halogenated).

Part 4: Emergency Response (Self-Validating Protocol)

The "PEG" Rule: Water alone is inefficient at removing lipophilic phenols from the skin.

  • Protocol: In case of skin contact, IMMEDIATELY apply Polyethylene Glycol 300 or 400 (PEG 300/400) to the area.

  • Why? PEG acts as a solvent to extract the phenol from the skin layers.

  • Sequence:

    • Flush with water for 1 minute to remove bulk material.

    • Soak area with PEG 300/400 for 15–30 minutes (or until medical help arrives).

    • If PEG is unavailable, flush with massive amounts of water for >15 minutes.[4]

Spill Cleanup (Solid):

  • Do not brush (dust hazard).[4]

  • Cover with wet paper towels (to dampen) or use a dedicated chemical spill vacuum.

  • Scoop into a wide-mouth jar. Label: "Toxic/Corrosive - Fluorinated Phenol."

Part 5: Disposal & Waste Streams

Proper segregation is vital due to the halogen content.

  • Stream: Halogenated Organic Waste .

    • Do NOT mix with non-halogenated solvents (e.g., pure acetone waste) if your facility separates them, as this increases incineration costs.

  • Labeling: Must explicitly list "this compound".

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers for long-term storage of waste solutions.

References
  • PubChem. (n.d.). 2-Chloro-4-(trifluoromethyl)phenol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Yale University Environmental Health & Safety. (2022). Standard Operating Procedure: Phenol. Retrieved from [Link]

  • Princeton University EHS. (n.d.). Phenol Safety Guide. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.